molecular formula C14H22N2 B1300255 1-(4-tert-Butylphenyl)piperazine CAS No. 68104-61-0

1-(4-tert-Butylphenyl)piperazine

Cat. No.: B1300255
CAS No.: 68104-61-0
M. Wt: 218.34 g/mol
InChI Key: ORDMNUOREWSOKN-UHFFFAOYSA-N
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Description

1-(4-tert-Butylphenyl)piperazine is a useful research compound. Its molecular formula is C14H22N2 and its molecular weight is 218.34 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1-(4-tert-butylphenyl)piperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2/c1-14(2,3)12-4-6-13(7-5-12)16-10-8-15-9-11-16/h4-7,15H,8-11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORDMNUOREWSOKN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)N2CCNCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10987575
Record name 1-(4-tert-Butylphenyl)piperazine
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Molecular Weight

218.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

68104-61-0
Record name 1-[4-(1,1-Dimethylethyl)phenyl]piperazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=68104-61-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(4-tert-Butylphenyl)piperazine
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-(4-tert-Butylphenyl)piperazine
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Record name 1-(4-tert-butylphenyl)piperazine
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Foundational & Exploratory

Introduction: The Significance of the Arylpiperazine Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Chemical Properties of 1-(4-tert-Butylphenyl)piperazine

The piperazine ring is a foundational scaffold in medicinal chemistry, a six-membered heterocycle containing two nitrogen atoms at the 1 and 4 positions.[1][2] This structure is a privileged pharmacophore due to its unique physicochemical properties. The two nitrogen atoms can form hydrogen bonds or ionic interactions, which helps in modulating acid-base balance and lipophilicity, often enhancing a molecule's pharmacokinetic profile.[3] Consequently, the piperazine moiety is integral to numerous therapeutic agents, including antipsychotics like clozapine, antidepressants such as vortioxetine, and anxiolytics like buspirone.[4]

This compound is a key intermediate and building block within this chemical class. Its structure combines the versatile piperazine ring with a lipophilic tert-butylphenyl group. This specific substitution pattern makes it a valuable precursor for synthesizing a wide range of biologically active compounds, particularly in the development of antagonists for various receptors and channels. This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and analytical characterization, tailored for researchers and professionals in drug discovery and development.

Chemical Identity and Nomenclature

Properly identifying a chemical entity is the first step in any rigorous scientific investigation. This compound is known by several identifiers across various chemical databases.

PropertyValueSource
IUPAC Name This compound[5]
CAS Number 68104-61-0[5]
Molecular Formula C₁₄H₂₂N₂[5]
Molecular Weight 218.34 g/mol [5]
InChI InChI=1S/C14H22N2/c1-14(2,3)12-4-6-13(7-5-12)16-10-8-15-9-11-16/h4-7,15H,8-11H2,1-3H3[5]
SMILES CC(C)(C)C1=CC=C(C=C1)N2CCNCC2[5]

graph Chemical_Structure {
layout=neato;
node [shape=plaintext];
edge [color="#202124"];

// Define nodes for atoms C1 [label="C"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; C5 [label="C"]; C6 [label="C"]; N1 [label="N", fontcolor="#4285F4"]; C7 [label="C"]; C8 [label="C"]; N2 [label="N", fontcolor="#4285F4"]; H_N2 [label="H"]; C9 [label="C"]; C10 [label="C"]; C_tert [label="C"]; CH3_1 [label="CH₃"]; CH3_2 [label="CH₃"]; CH3_3 [label="CH₃"];

// Position nodes C1 [pos="0,1!"]; C2 [pos="-0.87,0.5!"]; C3 [pos="-0.87,-0.5!"]; C4 [pos="0,-1!"]; C5 [pos="0.87,-0.5!"]; C6 [pos="0.87,0.5!"]; N1 [pos="1.74,1!"]; C7 [pos="2.61,0.5!"]; C8 [pos="3.48,1!"]; N2 [pos="3.48,2!"]; H_N2 [pos="4.0, 2.3!"]; C9 [pos="2.61,2.5!"]; C10 [pos="1.74,2!"]; C_tert [pos="-1.74,-1!"]; CH3_1 [pos="-2.61,-0.5!"]; CH3_2 [pos="-1.74,-2!"]; CH3_3 [pos="-2.61,-1.5!"];

// Aromatic ring with alternating bonds C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C1; C1 -- N1; C4 -- C_tert;

// Piperazine ring N1 -- C7; C7 -- C8; C8 -- N2; N2 -- C9; C9 -- C10; C10 -- N1; N2 -- H_N2;

// Tert-butyl group C_tert -- CH3_1; C_tert -- CH3_2; C_tert -- CH3_3; }

Caption: 2D structure of this compound.

Synthesis Methodologies

The synthesis of arylpiperazines is a well-established field, with several reliable methods available. The choice of method often depends on the availability of starting materials, desired scale, and tolerance for specific reagents.

Palladium-Catalyzed Buchwald-Hartwig Amination

A modern and highly efficient method for forming the aryl-nitrogen bond is the Buchwald-Hartwig amination. This reaction couples an aryl halide with an amine in the presence of a palladium catalyst and a suitable base.

Reactivity Core This compound (Core Scaffold) NH Secondary Amine (N-H) Core->NH Nucleophilic Attack Electrophile Electrophile (R-X) NH->Electrophile Nucleophilic Attack Product N-Substituted Derivative Electrophile->Product Forms new C-N bond

Sources

An In-Depth Technical Guide to 1-(4-tert-Butylphenyl)piperazine: Physicochemical Properties and Analytical Quantification

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 1-(4-tert-Butylphenyl)piperazine, a substituted piperazine derivative of interest to researchers and professionals in drug development and chemical synthesis. We will delve into its core physicochemical properties and present a validated analytical methodology for its precise quantification, grounded in established scientific principles.

Introduction to Substituted Piperazines

Piperazine and its derivatives are a significant class of heterocyclic compounds, forming the structural core of numerous pharmaceuticals with diverse therapeutic applications, including antipsychotic, antihistaminic, and antianginal agents. The specific substituent on the phenyl ring, in this case, a tert-butyl group, significantly influences the molecule's lipophilicity, metabolic stability, and pharmacological activity. Accurate characterization and quantification of such analogues are paramount for ensuring purity, determining stability in preclinical studies, and maintaining quality control throughout the drug development lifecycle.

Core Physicochemical Characteristics

A thorough understanding of a compound's physical and chemical properties is the foundation of its scientific application. For this compound, these properties dictate its solubility, reactivity, and analytical behavior.

Molecular Structure and Identifiers

The molecular structure of this compound consists of a piperazine ring linked to a benzene ring, which is substituted with a tert-butyl group at the para position.

Caption: Molecular structure of this compound.

Quantitative Data Summary

The key physicochemical descriptors for this compound are summarized in the table below for easy reference.

PropertyValueSource
Molecular Weight 218.34 g/mol [1][2]
Molecular Formula C₁₄H₂₂N₂[1][2]
Monoisotopic Mass 218.1783 Da[1]
IUPAC Name This compound[1]
CAS Number 68104-61-0[1]
XLogP3 2.8[1]

Analytical Quantification by HPLC-UV

High-Performance Liquid Chromatography (HPLC) is a robust and versatile technique for the separation, identification, and quantification of non-volatile compounds like piperazine derivatives. A significant analytical challenge with the piperazine nucleus is its lack of a strong chromophore, which results in poor sensitivity with UV detection.[3] To overcome this, a pre-column derivatization step is employed. This protocol details a self-validating method using 4-chloro-7-nitrobenzofuran (NBD-Cl) as a derivatizing agent to form a stable, UV-active product, enabling sensitive detection.[3]

Rationale for Derivatization

The secondary amine group in the piperazine ring readily reacts with NBD-Cl. This reaction introduces the nitrobenzofuran moiety, a strong chromophore, into the analyte molecule. The resulting derivative exhibits significant UV absorbance at a specific wavelength, drastically lowering the limit of detection and limit of quantification, making it suitable for trace analysis in complex matrices like active pharmaceutical ingredients (APIs).[3][4]

Experimental Workflow

The logical flow of the analytical process ensures reproducibility and accuracy, from sample preparation to data analysis.

G cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing prep_sample Accurately weigh sample dissolve Dissolve in appropriate solvent prep_sample->dissolve prep_std Accurately weigh standard prep_std->dissolve derivatize Derivatize with NBD-Cl solution (Heat to react) dissolve->derivatize dilute Cool and dilute with mobile phase derivatize->dilute inject Inject sample onto C18 column dilute->inject separate Isocratic separation with mobile phase inject->separate detect UV/PDA Detection separate->detect identify Identify peak by retention time detect->identify quantify Quantify analyte concentration identify->quantify calibrate Generate calibration curve from standards calibrate->quantify

Caption: Workflow for HPLC-UV quantification with pre-column derivatization.

Detailed Step-by-Step Protocol

This protocol is based on established methods for piperazine analysis and should be validated for specific laboratory conditions.[5][3]

Instrumentation & Reagents:

  • HPLC system with a UV or Photodiode Array (PDA) detector.

  • Analytical column: C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm).

  • Reagents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Diethylamine (reagent grade), this compound standard, 4-chloro-7-nitrobenzofuran (NBD-Cl).

Procedure:

  • Mobile Phase Preparation:

    • Prepare a mixture of Acetonitrile, Methanol, and Diethylamine in the ratio of 90:10:0.1 (v/v/v).[3]

    • Filter the mobile phase through a 0.45 µm nylon filter and degas using an ultrasonic bath before use. This step is critical to prevent pump blockages and ensure a stable baseline.

  • Standard Solution Preparation & Derivatization:

    • Accurately weigh approximately 20 mg of the this compound standard into a 10 mL volumetric flask. Dissolve and make up to volume with a suitable diluent (e.g., acetonitrile).

    • Prepare a solution of NBD-Cl in acetonitrile (e.g., 1 mg/mL).

    • In a separate vial, mix a known volume of the standard solution with an excess of the NBD-Cl solution. The excess ensures the complete reaction of the analyte.

    • Heat the mixture (e.g., at 60°C for 30 minutes) to facilitate the derivatization reaction.[5]

    • After cooling to room temperature, dilute the solution with the mobile phase to the desired concentration for injection.

  • Sample Preparation & Derivatization:

    • Accurately weigh the sample containing the analyte and dissolve it in the same diluent used for the standard.

    • Follow the same derivatization steps (2c-2e) as performed for the standard solution. The matrix may require a solid-phase extraction (SPE) cleanup step prior to derivatization to remove interferences.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.[5][3]

    • Injection Volume: 10 µL.[5][3]

    • Column Temperature: 35°C.[5][3] Maintaining a constant column temperature is vital for reproducible retention times.

    • UV Detection: Set the wavelength to the absorption maximum of the NBD-piperazine derivative (e.g., 340 nm).[3] A PDA detector can be used to scan a range of wavelengths to determine the optimal value.

  • Data Analysis:

    • Generate a calibration curve by injecting a series of derivatized standards of known concentrations.

    • Identify the peak corresponding to the derivatized this compound in the sample chromatogram based on its retention time relative to the standard.

    • Quantify the amount of the analyte in the sample by interpolating its peak area or height from the linear regression of the calibration curve.

This comprehensive guide provides the foundational knowledge and a practical framework for the scientific investigation of this compound. Adherence to these principles and protocols will ensure the generation of accurate and reliable data in a research and development setting.

References

  • This compound | C14H22N2 | CID 781722 . PubChem. [Link]

  • Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV . Journal of Chemical and Pharmaceutical Research. [Link]

  • Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV . ResearchGate. [Link]

Sources

An In-depth Technical Guide to 1-(4-tert-Butylphenyl)piperazine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides a comprehensive overview of 1-(4-tert-Butylphenyl)piperazine, a key building block in modern medicinal chemistry. We will delve into its core structure, physicochemical properties, robust synthesis protocols, and methods for spectroscopic characterization. Furthermore, this guide will illuminate its critical role as a molecular scaffold in the development of novel therapeutics, particularly those targeting the central nervous system. The content herein is curated for researchers, chemists, and professionals in the field of drug development, offering both foundational knowledge and actionable experimental insights.

Introduction and Overview

This compound is a disubstituted piperazine derivative that has garnered significant attention in the pharmaceutical industry. The molecule is characterized by a piperazine ring attached to a phenyl group, which is itself substituted with a bulky tert-butyl group at the para position. The N-aryl piperazine moiety is a well-established "privileged scaffold" in drug discovery, appearing in a multitude of FDA-approved drugs for conditions ranging from cancer to depression and anxiety.[1][2][3] The presence of the lipophilic tert-butyl group can significantly influence the pharmacokinetic profile of derivative compounds, often enhancing their ability to cross the blood-brain barrier, a crucial attribute for neuropharmacological agents.[4]

This guide serves as a technical resource, consolidating essential data and methodologies related to this important chemical entity.

Core Compound Identifiers
IdentifierValueSource
IUPAC Name This compoundPubChem[5]
CAS Number 68104-61-0ChemicalBook[6]
Molecular Formula C₁₄H₂₂N₂PubChem[5]
Molecular Weight 218.34 g/mol PubChem[5]
Canonical SMILES CC(C)(C)C1=CC=C(C=C1)N2CCNCC2PubChem[5]
InChIKey ORDMNUOREWSOKN-UHFFFAOYSA-NPubChem[5]

Chemical Structure and Physicochemical Properties

The structure of this compound combines the rigidity of the aromatic ring with the conformational flexibility of the piperazine ring, which typically adopts a chair conformation. The secondary amine (-NH) of the piperazine ring provides a key reactive site for further chemical modification.

Chemical Structure Diagram

Caption: 2D Chemical Structure of this compound.

Physicochemical Data
PropertyValueNotes / Source
Melting Point 48-52 °CA solid at room temperature.[7]
Boiling Point 114-117 °C at 0.01 mbarRequires vacuum for distillation to prevent decomposition.[7]
Appearance Off-white to pale yellow solid[8]
XLogP3 2.8Indicates moderate lipophilicity. Computed by PubChem.[5]

Synthesis and Purification

The construction of the N-aryl piperazine scaffold is a cornerstone of many synthetic campaigns in medicinal chemistry.[1] The Buchwald-Hartwig amination is a highly versatile and efficient palladium-catalyzed cross-coupling reaction for forming the critical C-N bond between an aryl halide and piperazine.[1][9][10] This method is often preferred over traditional methods, which may require harsh conditions and have limited substrate scope.[1]

Recommended Synthesis Protocol: Buchwald-Hartwig Amination

This protocol describes the coupling of 1-bromo-4-tert-butylbenzene with an excess of piperazine to favor mono-arylation.

Reaction Scheme: 1-Bromo-4-tert-butylbenzene + Piperazine --(Pd Catalyst, Ligand, Base)--> this compound

Materials:

  • 1-Bromo-4-tert-butylbenzene (1.0 equiv)

  • Piperazine (2.0-3.0 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 1-2 mol%) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 1-2 mol%)

  • Xantphos or similar phosphine ligand (2-4 mol%)

  • Sodium tert-butoxide (NaOt-Bu, 1.4-2.0 equiv)

  • Anhydrous Toluene or Dioxane

Step-by-Step Methodology:

  • Inert Atmosphere: To an oven-dried Schlenk flask, add the aryl bromide, piperazine, sodium tert-butoxide, palladium catalyst, and phosphine ligand.

  • Evacuate and Backfill: Seal the flask with a septum, then evacuate and backfill with an inert gas (Argon or Nitrogen) three times. This step is critical as the palladium catalyst is sensitive to oxygen.

  • Solvent Addition: Add the anhydrous solvent via syringe.

  • Heating: Heat the reaction mixture to 80-110 °C with vigorous stirring. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and then brine. The aqueous washes remove excess piperazine and inorganic salts.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel (using a gradient of ethyl acetate in hexanes, often with 1-2% triethylamine to prevent the product from streaking on the acidic silica) to afford the pure this compound.

Synthesis Workflow Diagram

G reagents 1. Combine Reactants (Aryl Bromide, Piperazine, Base, Pd Catalyst, Ligand) inert 2. Establish Inert Atmosphere (Evacuate & Backfill with Ar/N₂) reagents->inert solvent 3. Add Anhydrous Solvent (e.g., Toluene) inert->solvent heat 4. Heat Reaction (80-110 °C, Monitor Progress) solvent->heat workup 5. Aqueous Work-up (Dilute, Wash with H₂O/Brine) heat->workup purify 6. Purify Product (Column Chromatography) workup->purify product Pure this compound purify->product

Caption: Workflow for Buchwald-Hartwig Synthesis.

Spectroscopic Characterization

Structural confirmation is achieved through a combination of spectroscopic techniques. The data presented below are representative for confirming the identity and purity of the synthesized compound.

¹H NMR Spectroscopy

The ¹H NMR spectrum provides a unique fingerprint based on the chemical environment of each proton.

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~7.30d2HAr-H (ortho to piperazine)
~6.88d2HAr-H (meta to piperazine)
~3.15t4H-N-(CH₂ )₂-NH
~3.05t4H-N-(CH₂ )₂-NH
~1.80s (broad)1H-NH
1.30s9H-C(CH₃ )₃

Note: Spectra are typically recorded in CDCl₃ or DMSO-d₆. Peak positions can vary slightly. The broad singlet for the N-H proton is often exchangeable with D₂O.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum confirms the carbon framework of the molecule.

Chemical Shift (δ) ppmAssignment
~148.8Ar-C (ipso, attached to N)
~143.0Ar-C (para, attached to t-Bu)
~126.1Ar-C H (meta to piperazine)
~116.0Ar-C H (ortho to piperazine)
~50.5-N-(C H₂)₂-NH
~46.0-N-(C H₂)₂-NH
~34.0-C (CH₃)₃
~31.5-C(C H₃)₃

Source for representative NMR data interpretation.[11][12]

Applications in Research and Drug Development

This compound is rarely the final active pharmaceutical ingredient (API) itself. Instead, it serves as a crucial intermediate or scaffold upon which further complexity is built.[4] Its value lies in providing a pre-formed N-aryl piperazine core that can be readily diversified at the secondary amine.

Key Application Areas:

  • CNS Agents: The N-phenylpiperazine scaffold is integral to many drugs targeting serotonin and dopamine receptors, making it a staple in the development of antipsychotic, antidepressant, and anxiolytic agents.[1][4]

  • Receptor Antagonists: It has been used as a building block for potent antagonists of receptors like the Gonadotropin-Releasing Hormone Receptor (GnRH-R), which has applications in oncology and reproductive medicine.[13]

  • Kinase Inhibitors: The piperazine moiety can act as a linker or a key binding element in various kinase inhibitors developed for cancer therapy.[14]

Role as a Molecular Scaffold

G cluster_0 Starting Materials cluster_1 Chemical Diversification cluster_2 Final Drug Candidates start This compound (Scaffold) rxn1 Alkylation start->rxn1 rxn2 Acylation start->rxn2 rxn3 Reductive Amination start->rxn3 end1 Candidate A (e.g., CNS Agent) rxn1->end1 end2 Candidate B (e.g., GnRH Antagonist) rxn2->end2 end3 Candidate C (e.g., Kinase Inhibitor) rxn3->end3

Caption: Diversification of the core scaffold.

Safety and Handling

As a laboratory chemical, this compound must be handled with appropriate precautions.

  • GHS Hazard Statements: H301 (Toxic if swallowed), H311 (Toxic in contact with skin), H314 (Causes severe skin burns and eye damage).[5]

  • Personal Protective Equipment (PPE): Always use a chemical fume hood, safety glasses, a lab coat, and chemical-resistant gloves (e.g., nitrile).

  • Handling: Avoid inhalation of dust and contact with skin and eyes. It is an irritant and corrosive.[5]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.

Always consult the most current Safety Data Sheet (SDS) from the supplier before handling this compound.

References

  • Benchchem. Application Notes and Protocols for N-Boc-piperazine Buchwald-Hartwig Amination.
  • Reilly, S. W., & Mach, R. H. (2016). Rapid Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions. Organic Letters. Available from: [Link]

  • Reilly, S. W., & Mach, R. H. (2016). Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions. ACS Publications. Available from: [Link]

  • PubChem. This compound. National Center for Biotechnology Information. Available from: [Link]

  • ResearchGate. (PDF) Pd Catalyzed N1/N4 Arylation of Piperazine for Synthesis of Drugs, Biological and Pharmaceutical Targets. Available from: [Link]

  • Nolan, S. P. Development of a Practical Buchwald-Hartwig Amine Arylation Protocol.
  • PrepChem. Preparation of the starting compound N-(4-tert-butylphenyl)-piperazine. Available from: [Link]

  • Connect Journals. Synthesis of 1-(Tert-butyl)-3-(methyl)-4-(4-(methylthio)benzyl) piperazine-1,3-dicarboxylate. Available from: [Link]

  • PubChem. 1-(4-(tert-Butyl)benzyl)-4-((4-chlorophenyl)(phenyl)methyl)piperazine (S)-5-oxopyrrolidine-2-carboxylate. National Center for Biotechnology Information. Available from: [Link]

  • MolPort. Compound (4-tert-butylphenyl)[4-(3-methylphenyl)piperazin-1-yl]methanethione. Available from: [Link]

  • Organic Chemistry Portal. Piperazine synthesis. Available from: [Link]

  • ResearchGate. Discovery of 6-({4-[2-(4-tert-Butylphenyl)-1H-benzimidazol-4-yl]piperazin-1-yl}methyl )quinoxaline (WAY-207024): An Orally Active Antagonist of the Gonadotropin Releasing Hormone Receptor (GnRH-R). Available from: [Link]

  • Chemdad. 1-(4-TERT-BUTYLBENZYL)PIPERAZINE. Available from: [Link]

  • MySkinRecipes. This compound. Available from: [Link]

  • PubChem. 1-Boc-4-(4-Nitrophenyl)piperazine. National Center for Biotechnology Information. Available from: [Link]

  • Romanelli, M. N., et al. (2022). The piperazine scaffold for novel drug discovery efforts: the evidence to date. Expert Opinion on Drug Discovery. Available from: [Link]

  • PubChem. tert-Butyl 4-(piperidin-4-yl)piperazine-1-carboxylate. National Center for Biotechnology Information. Available from: [Link]

  • Romanelli, M. N., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules. Available from: [Link]

  • SciSpace. 1-(4-chlorophenyl) piperazine: ft-ir, raman, nmr and theoretical studies. Available from: [Link]

Sources

An In-depth Technical Guide to 1-(4-tert-Butylphenyl)piperazine: Synthesis, Characterization, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(4-tert-Butylphenyl)piperazine is a versatile substituted piperazine that serves as a crucial building block in medicinal chemistry. Its unique structural features, particularly the lipophilic tert-butyl group and the pharmacologically active piperazine moiety, make it a valuable scaffold for the development of novel therapeutics. This guide provides a comprehensive overview of its chemical properties, a detailed protocol for its synthesis via the Buchwald-Hartwig amination, thorough characterization methods, and an exploration of its applications in drug discovery, with a focus on central nervous system (CNS) disorders and gonadotropin-releasing hormone (GnRH) receptor antagonism.

Chemical Properties

PropertyValueSource
IUPAC Name This compound[1]
Molecular Formula C₁₄H₂₂N₂[1]
Molecular Weight 218.34 g/mol [1]
CAS Number 68104-61-0[1]
Appearance White to off-white solid
Melting Point 48-52 °C
Boiling Point 114-117 °C at 0.01 mbar

Synthesis of this compound

The synthesis of this compound is most efficiently achieved through the palladium-catalyzed Buchwald-Hartwig amination. This cross-coupling reaction has become a cornerstone of modern synthetic chemistry for the formation of carbon-nitrogen bonds.

The Buchwald-Hartwig Amination: A Mechanistic Overview

The catalytic cycle of the Buchwald-Hartwig amination involves a series of well-defined steps:

  • Oxidative Addition: A Pd(0) catalyst undergoes oxidative addition to the aryl halide (1-bromo-4-tert-butylbenzene), forming a Pd(II) complex.

  • Amine Coordination and Deprotonation: The amine (piperazine) coordinates to the Pd(II) complex. In the presence of a strong base, the amine is deprotonated to form a palladium-amido complex.

  • Reductive Elimination: The final step is the reductive elimination of the desired N-arylated amine product, which regenerates the active Pd(0) catalyst, allowing the cycle to continue.

Buchwald_Hartwig_Mechanism Pd0 Pd(0)L₂ PdII_Aryl L₂Pd(II)(Ar)(X) Pd0->PdII_Aryl Ar-X ArylHalide Ar-X OxAdd Oxidative Addition PdII_Amido L₂Pd(II)(Ar)(NR₂) PdII_Aryl->PdII_Amido + R₂NH, + Base - HX Amine R₂NH Base Base Coord_Deprot Amine Coordination & Deprotonation PdII_Amido->Pd0 Product ReductElim Reductive Elimination Product Ar-NR₂

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

Detailed Experimental Protocol: Buchwald-Hartwig Synthesis

This protocol is adapted from established procedures for the synthesis of arylpiperazines.[2]

Materials:

  • 1-Bromo-4-tert-butylbenzene

  • Piperazine

  • Sodium tert-butoxide (NaOt-Bu)

  • Dichlorobis(tri-o-tolylphosphine)palladium(II) [PdCl₂(P(o-tolyl)₃)₂]

  • Anhydrous toluene

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Hexane

  • Ethyl acetate

Procedure:

  • Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1-bromo-4-tert-butylbenzene (1.0 eq), piperazine (1.5 eq), and sodium tert-butoxide (1.4 eq).

  • Inert Atmosphere: The flask is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times.

  • Solvent and Catalyst Addition: Anhydrous toluene is added to the flask, followed by the palladium catalyst, dichlorobis(tri-o-tolylphosphine)palladium(II) (0.03 eq).

  • Reaction: The reaction mixture is heated to 100 °C and stirred for 3 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).

  • Work-up: Upon completion, the reaction mixture is cooled to room temperature. The mixture is then diluted with ethyl acetate and washed sequentially with saturated aqueous sodium bicarbonate and brine.

  • Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

Purification

The crude this compound is purified by flash column chromatography on silica gel.

Column Chromatography Protocol:

  • Stationary Phase: Silica gel (230-400 mesh).

  • Mobile Phase: A gradient of ethyl acetate in hexane (e.g., starting from 10% ethyl acetate in hexane and gradually increasing to 30-40% ethyl acetate).

  • Procedure: The crude product is dissolved in a minimal amount of dichloromethane and adsorbed onto a small amount of silica gel. The solvent is then evaporated, and the dry silica with the adsorbed product is loaded onto the column. The column is eluted with the mobile phase, and fractions are collected and analyzed by TLC. Fractions containing the pure product are combined and concentrated under reduced pressure to afford this compound as a white to off-white solid.

Characterization of this compound

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (400 MHz, CDCl₃):

  • δ 7.30 (d, J = 8.8 Hz, 2H): Aromatic protons ortho to the piperazine group.

  • δ 6.90 (d, J = 8.8 Hz, 2H): Aromatic protons meta to the piperazine group.

  • δ 3.15 (t, J = 5.0 Hz, 4H): Protons on the carbons of the piperazine ring attached to the phenyl group.

  • δ 3.05 (t, J = 5.0 Hz, 4H): Protons on the carbons of the piperazine ring bearing the N-H group.

  • δ 1.31 (s, 9H): Protons of the tert-butyl group.

¹³C NMR (100 MHz, CDCl₃):

  • δ 148.9: Quaternary aromatic carbon attached to the piperazine nitrogen.

  • δ 143.2: Quaternary aromatic carbon of the tert-butyl group.

  • δ 126.1: Aromatic CH carbons meta to the piperazine group.

  • δ 116.5: Aromatic CH carbons ortho to the piperazine group.

  • δ 50.8: Carbons of the piperazine ring attached to the phenyl group.

  • δ 46.2: Carbons of the piperazine ring bearing the N-H group.

  • δ 34.1: Quaternary carbon of the tert-butyl group.

  • δ 31.5: Methyl carbons of the tert-butyl group.

Fourier-Transform Infrared (FTIR) Spectroscopy
Wavenumber (cm⁻¹)Assignment
~3300N-H stretch of the secondary amine
2960-2850C-H stretches of the tert-butyl and piperazine methylene groups
~1610, 1510C=C stretching of the aromatic ring
~1240C-N stretching of the aryl amine
Mass Spectrometry (MS)

The electron ionization (EI) mass spectrum of this compound will show a molecular ion peak ([M]⁺) at m/z = 218. The fragmentation pattern is characteristic of arylpiperazines and includes the loss of the tert-butyl group and cleavage of the piperazine ring.

Applications in Drug Development

The this compound scaffold is a privileged structure in medicinal chemistry, appearing in a variety of compounds targeting different biological systems.

Central Nervous System (CNS) Drug Discovery

Arylpiperazine derivatives are well-known for their interactions with various neurotransmitter receptors in the CNS, particularly serotonin (5-HT) and dopamine (D₂) receptors. The this compound moiety can be found in compounds designed as antidepressants, anxiolytics, and antipsychotics.[3]

Mechanism of Action:

The pharmacological activity of these derivatives often stems from their ability to act as agonists, partial agonists, or antagonists at specific serotonin and dopamine receptor subtypes. The nature of the substitution on the second nitrogen of the piperazine ring plays a crucial role in determining the receptor binding profile and functional activity.

CNS_Pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Serotonin Serotonin (5-HT) Vesicle Vesicle Serotonin->Vesicle SynapticCleft Synaptic Cleft Vesicle->SynapticCleft SERT SERT (Reuptake Transporter) Autoreceptor 5-HT₁A Autoreceptor Autoreceptor->Vesicle Inhibits Release PostsynapticReceptor Postsynaptic 5-HT Receptor Signaling Downstream Signaling (Mood, Cognition, etc.) PostsynapticReceptor->Signaling Arylpiperazine Arylpiperazine Derivative Arylpiperazine->SERT Blocks Arylpiperazine->Autoreceptor Modulates Arylpiperazine->PostsynapticReceptor Modulates SynapticCleft->SERT Reuptake SynapticCleft->Autoreceptor Binds SynapticCleft->PostsynapticReceptor Binds

Caption: Arylpiperazine derivatives can modulate serotonergic neurotransmission by interacting with presynaptic and postsynaptic receptors and transporters.

Gonadotropin-Releasing Hormone (GnRH) Receptor Antagonists

Derivatives of this compound have been investigated as potent and orally active antagonists of the GnRH receptor.[4] GnRH antagonists are used in the treatment of hormone-dependent conditions such as endometriosis, uterine fibroids, and prostate cancer.[5][6]

Mechanism of Action:

GnRH, a hypothalamic hormone, stimulates the pituitary gland to release luteinizing hormone (LH) and follicle-stimulating hormone (FSH). These gonadotropins, in turn, regulate the production of sex hormones (testosterone and estrogen). GnRH receptor antagonists competitively block the GnRH receptor in the pituitary, thereby suppressing the release of LH and FSH and leading to a rapid reduction in sex hormone levels.[5][7]

GnRH_Pathway Hypothalamus Hypothalamus Pituitary Anterior Pituitary Hypothalamus->Pituitary GnRH Gonads Gonads (Testes/Ovaries) Pituitary->Gonads LH & FSH GnRHR GnRH Receptor TargetTissues Target Tissues Gonads->TargetTissues Sex Hormones GnRH GnRH GnRH->GnRHR Binds LH_FSH LH & FSH GnRHR->LH_FSH Stimulates Release SexHormones Testosterone/ Estrogen Antagonist GnRH Antagonist (Arylpiperazine Derivative) Antagonist->GnRHR Blocks

Caption: Mechanism of action of GnRH receptor antagonists.

Alternative Synthesis Method: Nucleophilic Aromatic Substitution

While the Buchwald-Hartwig amination is highly efficient, an alternative approach for the synthesis of this compound involves the reaction of 4-tert-butylaniline with bis(2-chloroethyl)amine hydrochloride.[8] This method is generally less versatile and may require harsher reaction conditions.

Reaction Scheme:

4-tert-butylaniline + bis(2-chloroethyl)amine hydrochloride → this compound

This reaction is typically carried out in a high-boiling solvent such as diethylene glycol dimethyl ether in the presence of a base like potassium carbonate.

Conclusion

This compound is a synthetically accessible and highly valuable scaffold for the development of new therapeutic agents. The robust and efficient Buchwald-Hartwig amination provides a reliable route to this compound, and its structure can be unequivocally confirmed through standard spectroscopic techniques. The diverse pharmacological activities of its derivatives, particularly in the areas of CNS disorders and hormone-dependent diseases, underscore the importance of this chemical entity in modern drug discovery and development. This guide serves as a foundational resource for researchers and scientists working with this versatile molecule.

References

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Sources

biological activity of 1-(4-tert-Butylphenyl)piperazine

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Biological Significance of the 1-(4-tert-Butylphenyl)piperazine Scaffold

Abstract

The this compound core is a privileged scaffold in modern medicinal chemistry. While direct biological activity of the parent compound is not extensively documented, its structural motifs—the lipophilic tert-butylphenyl group and the versatile piperazine ring—render it a foundational building block for a diverse array of pharmacologically active agents. This guide provides an in-depth analysis of the biological activities demonstrated by key derivatives of this scaffold, offering insights into its mechanism of action across different therapeutic areas, detailing relevant experimental protocols, and exploring the structure-activity relationships that govern its utility in drug design. The primary audience for this document includes researchers, medicinal chemists, and drug development professionals seeking to leverage this scaffold for novel therapeutic discovery.

Introduction: The Strategic Value of the this compound Core

The confluence of a phenylpiperazine moiety with a tert-butyl substituent creates a chemical scaffold with significant strategic advantages in drug design. The piperazine ring is a ubiquitous pharmacophore found in numerous FDA-approved drugs, prized for its ability to engage with a wide range of biological targets and improve the physicochemical properties of a molecule.[1] The two nitrogen atoms offer handles for synthetic modification and can serve as key hydrogen bond acceptors or protonatable centers for interaction with receptor active sites.[2]

The addition of the para-tert-butyl group imparts a high degree of lipophilicity. This bulky, non-polar group can enhance a molecule's ability to cross the blood-brain barrier, a critical feature for developing agents targeting the Central Nervous System (CNS).[3] It also provides a steric anchor that can drive specific binding orientations within a receptor pocket, enhancing potency and selectivity. Consequently, this compound is primarily utilized as a crucial starting material or intermediate in the synthesis of high-value therapeutics, particularly for neurological and psychiatric disorders.[3][4]

Physicochemical Properties and Synthesis

A foundational understanding of the core molecule is essential before exploring its derivatives.

PropertyValueSource
Molecular Formula C₁₄H₂₂N₂[5]
Molecular Weight 218.34 g/mol [5]
IUPAC Name This compound[5]
CAS Number 68104-61-0[5]
Predicted LogP 2.8[5]
General Synthesis Route

The synthesis of the this compound scaffold is commonly achieved via a palladium-catalyzed Buchwald-Hartwig amination. This reaction provides an efficient and high-yielding pathway to couple an aryl halide with the piperazine ring.

G cluster_reactants Reactants cluster_reagents Reagents & Catalyst cluster_product Product A 1-Bromo-4-tert-butylbenzene Process Buchwald-Hartwig Amination (Heat, ~100°C) A->Process B Piperazine B->Process C Sodium tert-butoxide (Base) C->Process D Pd Catalyst (e.g., PdCl₂(P(o-tolyl)₃)₂) D->Process E Anhydrous Toluene (Solvent) E->Process F This compound Process->F

Figure 1: General workflow for Buchwald-Hartwig synthesis.

The Phenylpiperazine Pharmacophore: A Gateway to CNS Targets

The phenylpiperazine motif is a well-established pharmacophore renowned for its interaction with monoaminergic systems in the CNS.[6] Derivatives frequently exhibit affinity for dopamine (D₂, D₃, D₄) and serotonin (5-HT₁ₐ, 5-HT₂ₐ, 5-HT₇) receptors.[4][7] The nitrogen atom of the piperazine ring (N4) typically forms a crucial salt bridge with a conserved aspartate residue in the transmembrane domain 3 (TM3) of these G-protein coupled receptors (GPCRs), while the phenyl ring engages in hydrophobic and aromatic interactions within the binding pocket.

The specific substitution on the phenyl ring and the other piperazine nitrogen dictates the receptor affinity profile and functional activity (agonist, antagonist, or partial agonist). The para-tert-butyl group on the this compound scaffold provides a strong hydrophobic anchor, making it an excellent starting point for developing ligands with high affinity and selectivity for these CNS targets.

Biological Activities of Key Derivatives

The true pharmacological potential of the this compound scaffold is revealed through the biological activities of its derivatives. These compounds have been investigated for a range of therapeutic applications.

Central Nervous System (CNS) Activity

Derivatives of this scaffold have shown significant promise as anxiolytic and antidepressant agents, primarily through modulation of serotonergic and dopaminergic pathways.

Case Study: LQFM180

A notable derivative, 1-(4-(3,5-di-tert-butyl-4-hydroxybenzyl)piperazin-1-yl)-2-methoxyethan-1-one (LQFM180), has demonstrated both anxiolytic-like and antidepressant-like effects in preclinical models.[8]

  • Mechanism of Action: Competition binding assays revealed that LQFM180 binds to α₁₈-adrenergic, 5-HT₁ₐ, and D₂ receptors in the low micromolar range.[8] Its behavioral effects are reversed by monoaminergic antagonists, confirming the involvement of serotonergic, noradrenergic, and dopaminergic systems.[8]

  • In Vivo Efficacy:

    • Anxiolytic-like Activity: In the elevated plus-maze (EPM) test, mice treated with LQFM180 (18.8 mg/kg, p.o.) showed a significant increase in the time spent and the number of entries into the open arms, an effect reversed by the 5-HT₁ₐ antagonist NAN-190.[8]

    • Antidepressant-like Activity: In the forced swimming test (FST), LQFM180 decreased the immobility time, suggesting an antidepressant effect.[8]

    • Sedative Effects: The compound decreased sleep latency and increased sleep duration in a sodium pentobarbital-induced sleep test, indicating a central depressant activity.[8]

G cluster_receptors Receptor Interactions (Binding) cluster_effects Pharmacological Effects LQFM180 LQFM180 Derivative D2 Dopamine D₂ LQFM180->D2 HT1A Serotonin 5-HT₁ₐ LQFM180->HT1A A1B Adrenergic α₁₈ LQFM180->A1B Sedative Sedative/Depressant LQFM180->Sedative Antidepressant Antidepressant-like D2->Antidepressant Anxiolytic Anxiolytic-like HT1A->Anxiolytic HT1A->Antidepressant A1B->Antidepressant

Figure 2: Receptor interactions and effects of the LQFM180 derivative.[8]
Endocrinology: GnRH Receptor Antagonism

The scaffold has also been integral to the development of antagonists for the Gonadotropin-Releasing Hormone (GnRH) receptor, a target for treating hormone-dependent diseases.

Case Study: WAY-207024

The compound 6-({4-[2-(4-tert-Butylphenyl)-1H-benzimidazol-4-yl]piperazin-1-yl}methyl)quinoxaline (WAY-207024) is a potent, orally active GnRH receptor antagonist.[9] In this molecule, the 1-(4-tert-butylphenyl) moiety is part of a larger benzimidazole structure that serves as a key pharmacophore for GnRH receptor binding.

  • Mechanism of Action: WAY-207024 acts as a competitive antagonist at the GnRH receptor, preventing the binding of the endogenous GnRH peptide. This action suppresses the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) from the pituitary gland.

  • In Vivo Efficacy: Oral administration of WAY-207024 effectively lowered plasma LH levels in rats, demonstrating its potential for therapeutic use in conditions like endometriosis, uterine fibroids, and prostate cancer.[9]

Nociception: TRPV1 Receptor Antagonism

The versatility of the scaffold extends to pain pathways, specifically in the development of antagonists for the Transient Receptor Potential Vanilloid 1 (TRPV1) channel.

Case Study: BCTC Analogues

N-(4-tert-Butylphenyl)-4-(3-chloropyridin-2-yl)piperazine-1-carboxamide (BCTC) is a well-known TRPV1 antagonist. While not a direct derivative, related research has explored replacing the pyridine ring of BCTC with other heterocycles while retaining the N-(4-tert-butylphenyl) carboxamide portion, which is structurally analogous to modifying the this compound core. This highlights the importance of the tert-butylphenyl group in anchoring ligands within the TRPV1 channel.

Structure-Activity Relationship (SAR) Insights

Analysis of the various derivatives provides key insights into the structure-activity relationship of the this compound scaffold:

  • The para-tert-Butyl Group: This group consistently serves as a potent hydrophobic anchor. Its presence is critical for high-affinity binding in diverse targets like the GnRH receptor and is a favorable feature for CNS-active agents.[3][9]

  • The N1-Phenyl Linkage: The direct connection of the phenyl ring to the piperazine nitrogen is a hallmark of ligands targeting monoamine GPCRs (dopamine, serotonin). This arrangement correctly positions the second piperazine nitrogen for crucial polar interactions.

  • Substitution at N4: The nature of the substituent attached to the second piperazine nitrogen (N4) is the primary determinant of the molecule's specific biological activity and target selectivity.

    • Small alkyl or acyl groups can lead to CNS activity (e.g., LQFM180).[8]

    • Larger, complex heterocyclic systems can direct activity towards other targets like the GnRH receptor (e.g., WAY-207024).[9]

    • Incorporating a carboxamide linkage can produce TRPV1 antagonists.

Key Experimental Protocols

To evaluate the biological activity of novel derivatives based on this scaffold, a series of standardized in vitro and in vivo assays are required.

Protocol: Radioligand Receptor Binding Assay

Objective: To determine the binding affinity (Kᵢ) of a test compound for a specific receptor (e.g., 5-HT₁ₐ, D₂).

Methodology:

  • Membrane Preparation: Prepare cell membrane homogenates from tissues or cell lines expressing the target receptor.

  • Assay Buffer: Use an appropriate buffer (e.g., 50 mM Tris-HCl, pH 7.4) containing relevant ions (e.g., MgCl₂).

  • Incubation: In a 96-well plate, combine the membrane preparation, a known concentration of a specific radioligand (e.g., [³H]-8-OH-DPAT for 5-HT₁ₐ), and varying concentrations of the test compound.

  • Non-Specific Binding Control: Include wells with an excess of a known non-radioactive ligand to determine non-specific binding.

  • Incubation: Incubate the plate at a specific temperature (e.g., 25°C) for a set time (e.g., 60 minutes) to reach equilibrium.

  • Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate bound from free radioligand.

  • Washing: Wash the filters multiple times with ice-cold assay buffer.

  • Scintillation Counting: Place the filter discs in scintillation vials with scintillation fluid and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate the specific binding at each concentration of the test compound. Determine the IC₅₀ (concentration that inhibits 50% of specific binding) using non-linear regression analysis. Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the radioligand concentration and Kₔ is its dissociation constant.

Protocol: Elevated Plus-Maze (EPM) for Anxiolytic Activity

Objective: To assess the anxiolytic-like effects of a test compound in rodents.

Methodology:

  • Apparatus: Use a plus-shaped maze raised from the floor with two open arms and two enclosed arms.

  • Animal Acclimatization: Allow mice or rats to acclimate to the testing room for at least 1 hour before the experiment.

  • Compound Administration: Administer the test compound (e.g., via oral gavage or intraperitoneal injection) at a predetermined time before the test (e.g., 30-60 minutes). Include vehicle control and positive control (e.g., diazepam) groups.

  • Test Procedure: Place the animal at the center of the maze, facing an open arm.

  • Data Recording: Using video tracking software, record the animal's behavior for a 5-minute period.

  • Parameters Measured:

    • Time spent in the open arms vs. closed arms.

    • Number of entries into the open arms vs. closed arms.

    • Total distance traveled (to control for general locomotor activity).

  • Data Analysis: An increase in the time spent and/or the number of entries into the open arms, without a significant change in total locomotor activity, is indicative of an anxiolytic-like effect. Analyze data using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).

Conclusion

The this compound scaffold represents a cornerstone in the rational design of novel therapeutics. While the parent molecule itself is best described as a high-value synthetic intermediate, its inherent structural and physicochemical properties make it an exceptionally fruitful starting point for developing potent and selective ligands. The diverse biological activities of its derivatives, spanning CNS disorders, endocrinology, and pain management, underscore the scaffold's versatility. For medicinal chemists and drug development professionals, a deep understanding of the structure-activity relationships governing this core provides a powerful tool for creating next-generation therapies tailored to a wide array of challenging biological targets.

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1-(4-tert-Butylphenyl)piperazine mechanism of action

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide on the Mechanism of Action of 1-(4-tert-Butylphenyl)piperazine and its Derivatives

Executive Summary

The this compound moiety is a privileged scaffold in modern medicinal chemistry, serving as a foundational structure for a multitude of neurologically active agents. While the specific, unfunctionalized parent compound is primarily a synthetic intermediate, its core structure is integral to numerous derivatives exhibiting high affinity and selectivity for various G-protein coupled receptors (GPCRs). This guide elucidates the mechanistic principles underpinning the activity of compounds derived from this scaffold, focusing on the roles of the phenylpiperazine pharmacophore and the 4-tert-butylphenyl group in modulating interactions with key central nervous system (CNS) targets. We will explore the structure-activity relationships (SAR) that dictate ligand binding to serotonin and dopamine receptors, detail the experimental workflows used to characterize these interactions, and present case studies of bioactive molecules built upon this versatile framework.

The Phenylpiperazine Scaffold: A Cornerstone of Neuropharmacology

The 1-phenylpiperazine motif is a well-established pharmacophore renowned for its ability to interact with a wide array of biogenic amine receptors. Its rigid, yet conformationally adaptable structure allows it to fit into the orthosteric binding sites of various receptors, particularly those for serotonin (5-HT) and dopamine (DA).

Interaction with Serotonin (5-HT) Receptors

Phenylpiperazine derivatives are prominent in the development of ligands for multiple serotonin receptor subtypes. The nitrogen atoms of the piperazine ring can engage in crucial hydrogen bonding and ionic interactions with acidic residues (e.g., aspartate) within the transmembrane domains of these receptors, a common feature for aminergic GPCRs. The phenyl ring provides a scaffold for substitutions that can fine-tune selectivity and efficacy.

Many derivatives act as agonists, partial agonists, or antagonists at 5-HT1A and 5-HT2 receptors, which are implicated in the pathophysiology of anxiety and depression[1][2]. The specific substitution pattern on the phenyl ring dictates the affinity and functional outcome at these receptor subtypes[3][4]. For instance, compounds like (S)-WAY-100135, a selective 5-HT1A antagonist, incorporate a more complex N-substituted piperazine moiety, demonstrating the scaffold's adaptability[5]. The central serotonin-mimetic action of many phenylpiperazines highlights their direct influence on the serotonergic system[2].

Interaction with Dopamine (DA) Receptors

The phenylpiperazine structure is also a key element in ligands targeting dopamine D2 and D3 receptors, which are critical targets for antipsychotic medications and treatments for substance use disorders[6]. The homology between D2 and D3 receptors presents a challenge for achieving selectivity, yet subtle modifications to the phenylpiperazine scaffold can yield compounds with significant preference for the D3 subtype[6][7][8]. This selectivity is often rationalized by a "bitopic" binding model, where a part of the molecule anchors in the primary binding site (orthosteric site) while an extended tail interacts with a secondary, allosteric site, a feat enabled by the versatile piperazine linker[7][8].

The Role of the 4-tert-Butylphenyl Moiety: A Modulator of Potency and Pharmacokinetics

The incorporation of a tert-butyl group at the para-position of the phenyl ring is a deliberate strategic choice in drug design, intended to modulate the compound's physicochemical properties.

  • Lipophilicity and Blood-Brain Barrier (BBB) Penetration: The tert-butyl group is a bulky, non-polar moiety that significantly increases the lipophilicity of the molecule. This property generally enhances the ability of a compound to cross the blood-brain barrier, a critical requirement for CNS-acting drugs. The commercial availability of this compound as a synthetic building block underscores its utility in creating CNS-targeted libraries[9].

  • Metabolic Stability: The steric bulk of the tert-butyl group can act as a "metabolic shield," protecting adjacent parts of the molecule or the phenyl ring itself from enzymatic degradation by cytochrome P450 (CYP) enzymes[10]. While the tert-butyl group itself can be hydroxylated, its presence often redirects metabolism to other, less critical positions, thereby extending the compound's half-life[10].

  • Receptor Binding and Selectivity: The sheer size of the tert-butyl group can enforce a specific orientation of the ligand within the receptor's binding pocket. This steric influence can either enhance affinity by promoting favorable contacts or decrease affinity for off-targets by causing steric clashes, thus improving selectivity[11]. In some contexts, this group has been shown to directly boost potency[10].

Bioactive Derivatives: Case Studies

The this compound core is a key component in several classes of advanced drug candidates.

Derivative ClassMolecular TargetMechanism of Action
WAY-207024 Analogues Gonadotropin-Releasing Hormone (GnRH) ReceptorFunctional antagonists, demonstrating nanomolar binding potency. Used in therapies for hormone-dependent diseases.
Antioxidant Piperazine-2,5-diones IL-6/Nrf2 PathwayProtect against H₂O₂-induced oxidative damage by activating the IL-6/Nrf2 positive-feedback loop.
Dopamine D₃ Ligands Dopamine D₃ ReceptorSelective ligands, often partial agonists, that modulate dopamine signaling. Investigated for substance use disorders.
TRPV1 Antagonists Transient Receptor Potential Vanilloid 1 (TRPV1)Block the activation of the TRPV1 ion channel, a target for pain and inflammation.
Histamine H₃R Ligands Histamine H₃ ReceptorAntagonists with pro-cognitive and anticonvulsant properties, targeting a key CNS receptor.

Key Experimental Protocols for Mechanistic Elucidation

To characterize the mechanism of action for any novel derivative of the this compound scaffold, a standardized set of in vitro pharmacological assays is essential.

Protocol: Radioligand Competition Binding Assay

This assay determines the affinity (Ki) of a test compound for a specific receptor by measuring its ability to displace a known radiolabeled ligand.

Methodology:

  • Membrane Preparation: Homogenize tissues or cultured cells expressing the target receptor (e.g., CHO cells transfected with human 5-HT1A receptor) in an ice-cold buffer. Centrifuge to pellet the membranes and resuspend in a fresh assay buffer.

  • Assay Setup: In a 96-well plate, combine the cell membranes, a fixed concentration of a suitable radioligand (e.g., [³H]8-OH-DPAT for 5-HT1A), and varying concentrations of the unlabeled test compound.

  • Incubation: Incubate the plate at a specific temperature (e.g., 25°C) for a set duration (e.g., 60 minutes) to allow the binding to reach equilibrium.

  • Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This separates the bound radioligand (trapped on the filter) from the unbound.

  • Scintillation Counting: Place the filter mats into scintillation vials with a scintillation cocktail and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. Use non-linear regression to fit the data to a one-site competition model to determine the IC₅₀ value. Convert the IC₅₀ to a Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

G cluster_prep Membrane Preparation cluster_assay Assay Incubation cluster_analysis Data Acquisition & Analysis p1 Homogenize Cells/ Tissue Expressing Receptor p2 Centrifuge & Resuspend (Isolate Membranes) p1->p2 a1 Combine Membranes, Radioligand ([L*]), & Test Compound p2->a1 a2 Incubate to Equilibrium a1->a2 d1 Filter & Harvest (Separate Bound/Unbound) a2->d1 d2 Scintillation Counting (Measure Radioactivity) d1->d2 d3 Calculate IC50 d2->d3 d4 Convert to Ki (Cheng-Prusoff) d3->d4 end end d4->end Final Affinity (Ki)

Caption: Workflow for Radioligand Binding Assay.

Protocol: cAMP Functional Assay

This assay determines the functional activity of a compound (agonist, antagonist, or inverse agonist) by measuring its effect on the intracellular second messenger, cyclic adenosine monophosphate (cAMP), following receptor activation. This is particularly useful for Gi- and Gs-coupled receptors.

Methodology:

  • Cell Culture: Plate cells expressing the receptor of interest (e.g., HEK-293T cells with D₂ receptors) in a 96-well plate and grow to confluence.

  • Agonist Mode:

    • Add varying concentrations of the test compound to the cells.

    • Add a Gs-activator like forskolin to stimulate cAMP production (for Gi-coupled receptors).

    • Incubate for a defined period (e.g., 30 minutes).

  • Antagonist Mode:

    • Pre-incubate the cells with varying concentrations of the test compound.

    • Add a fixed, known concentration of a reference agonist (e.g., quinpirole for D₂).

    • Add forskolin (if needed for the assay window).

    • Incubate for the defined period.

  • Cell Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration using a detection kit, typically based on competitive immunoassay principles (e.g., HTRF, ELISA).

  • Data Analysis:

    • Agonist Mode: Plot the cAMP response against the log concentration of the test compound to determine the EC₅₀ (potency) and Emax (efficacy) relative to a full agonist.

    • Antagonist Mode: Plot the inhibition of the agonist response against the log concentration of the test compound to determine the IC₅₀ (potency).

G cluster_cell_prep Cell Preparation cluster_treatment Compound Treatment cluster_agonist Agonist Mode cluster_antagonist Antagonist Mode cluster_detection Detection & Analysis c1 Plate & Culture Cells Expressing Receptor t1 Add Test Compound (Dose-Response) c1->t1 t3 Pre-incubate with Test Compound c1->t3 t2 Add Forskolin (if Gi) t1->t2 d1 Incubate t2->d1 t4 Add Reference Agonist t3->t4 t4->d1 d2 Lyse Cells d1->d2 d3 Measure cAMP Level (e.g., HTRF, ELISA) d2->d3 d4 Calculate EC50/IC50 d3->d4 end end d4->end Functional Potency & Efficacy

Caption: Workflow for cAMP Functional Assay.

Conclusion and Future Directions

The this compound structure is not merely a synthetic intermediate but a validated pharmacophoric scaffold for the rational design of potent and selective CNS agents. Its derivatives have demonstrated significant activity as modulators of key neurotransmitter systems, including serotonergic and dopaminergic pathways. The phenylpiperazine core provides the essential interactions for receptor recognition, while the 4-tert-butylphenyl group serves as a critical modulator of selectivity, metabolic stability, and pharmacokinetic properties.

Future research will undoubtedly continue to leverage this scaffold. The focus will be on achieving even greater receptor subtype selectivity and designing biased agonists that preferentially activate specific downstream signaling pathways, thereby separating therapeutic effects from unwanted side effects. The synthesis of novel derivatives based on this core structure, guided by computational modeling and evaluated with robust pharmacological assays, remains a highly promising strategy for the development of next-generation therapeutics for a range of neurological and psychiatric disorders.

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An In-Depth Technical Guide to 1-(4-tert-Butylphenyl)piperazine Derivatives and Analogs: Synthesis, Pharmacology, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The 1-(4-tert-Butylphenyl)piperazine Scaffold - A Privileged Structure in Modern Medicinal Chemistry

The 1-arylpiperazine moiety is a cornerstone in the design of centrally acting therapeutic agents, and among its many variations, the this compound core has emerged as a particularly fruitful scaffold.[1] This structural motif, characterized by a piperazine ring linked to a phenyl group bearing a lipophilic tert-butyl substituent, is a key feature in a multitude of compounds with significant pharmacological activities. The piperazine ring itself is a versatile component in drug design, offering two nitrogen atoms for substitution, which allows for the fine-tuning of physicochemical and pharmacokinetic properties.[2] Its ability to form hydrogen bonds and its inherent basicity contribute to favorable water solubility and oral bioavailability, making it an attractive feature for drug candidates.[2]

The introduction of a 4-tert-butylphenyl group imparts a unique set of properties to the molecule. The bulky, lipophilic tert-butyl group can enhance the molecule's ability to cross the blood-brain barrier, a critical requirement for drugs targeting the central nervous system (CNS).[3] This strategic substitution has led to the development of a diverse range of derivatives and analogs that exhibit potent and often selective interactions with various G-protein coupled receptors (GPCRs), particularly those involved in neurotransmission.[1][4]

This in-depth technical guide provides a comprehensive overview of the this compound core, intended for researchers, scientists, and drug development professionals. We will delve into the synthetic strategies for creating these molecules, explore their complex pharmacology and mechanisms of action, dissect their structure-activity relationships, provide a detailed experimental protocol for their biological evaluation, and discuss their current and future therapeutic applications.

Synthetic Strategies: Assembling the this compound Core

The construction of the this compound scaffold can be approached through several synthetic routes, with the choice of method often depending on the desired scale, available starting materials, and the nature of further derivatization.

Palladium-Catalyzed Buchwald-Hartwig Amination: A Robust and Versatile Approach

One of the most common and efficient methods for the synthesis of 1-arylpiperazines is the palladium-catalyzed Buchwald-Hartwig amination. This cross-coupling reaction forms the crucial carbon-nitrogen bond between an aryl halide and the piperazine nitrogen.

A typical procedure involves the reaction of 1-bromo-4-tert-butylbenzene with an excess of piperazine in the presence of a palladium catalyst, a phosphine ligand, and a base in an anhydrous solvent like toluene.[5]

Reaction Scheme:

Key Experimental Considerations:

  • Catalyst and Ligand Selection: A variety of palladium catalysts and phosphine ligands can be employed. Dichlorobis(tri-o-tolylphosphine)palladium(II) is a commonly used catalyst.[5] The choice of ligand can significantly impact reaction efficiency and generality.

  • Base: A strong, non-nucleophilic base such as sodium tert-butoxide is typically used to facilitate the catalytic cycle.[5]

  • Solvent and Temperature: Anhydrous toluene is a common solvent, and the reaction is usually heated to around 100°C to ensure a reasonable reaction rate.[5]

  • Stoichiometry: Using a slight excess of piperazine can help drive the reaction to completion and minimize the formation of diarylated piperazine byproducts.

Multi-step Synthesis from Pyrazine Precursors

An alternative strategy involves the construction of the piperazine ring from a pyrazine precursor. This method can be advantageous when aiming for specific substitution patterns on the piperazine ring itself.

A representative synthesis starts with pyrazine-2-carboxylic acid, which undergoes a series of transformations including esterification, hydrogenation to the piperazine ring, and subsequent N-alkylation or N-arylation.[6]

Generalized Synthetic Workflow:

  • Esterification: Pyrazine-2-carboxylic acid is reacted with an alcohol (e.g., methanol) in the presence of a dehydrating agent like thionyl chloride to form the corresponding ester.[6]

  • Hydrogenation: The pyrazine ring is reduced to a piperazine ring using a catalyst such as palladium on carbon (Pd/C) under a hydrogen atmosphere.

  • N-Arylation/Alkylation: The secondary amine of the resulting piperazine derivative can then be functionalized. For the synthesis of the this compound core, this step would involve a reaction with a suitable 4-tert-butylphenyl electrophile.

One-Pot "Click Chemistry" for Analog Synthesis

For the rapid generation of diverse libraries of analogs, one-pot click chemistry approaches have been developed. For instance, novel 1,2,3-triazolo piperazine derivatives can be synthesized with high yields and purities by reacting a tert-butyl 4-propioloylpiperazine-1-carboxylate with various aryl or alkyl azides in the presence of a copper(I) catalyst.[7] While not directly forming the this compound core itself, this method highlights the utility of the piperazine scaffold in combinatorial chemistry for lead discovery.

Pharmacological Properties and Mechanism of Action

Derivatives of this compound are predominantly known for their effects on the central nervous system, where they modulate the activity of key neurotransmitter systems. Their pharmacological profile is largely dictated by their interactions with serotonin (5-HT) and dopamine (D) receptors.[1][4]

Primary Molecular Targets: Serotonin and Dopamine Receptors

Many this compound analogs exhibit significant binding affinity for 5-HT1A, 5-HT2A, and D2 receptors.[1][8] The nature of this interaction, whether agonistic, antagonistic, or partial agonistic, determines the ultimate physiological effect.

  • 5-HT1A Receptor: Interaction with the 5-HT1A receptor is strongly implicated in the anxiolytic and antidepressant effects of many arylpiperazine compounds.[1]

  • Dopamine D2 Receptor: The D2 receptor is a primary target for antipsychotic medications. Antagonism at this receptor is a key mechanism for alleviating the positive symptoms of schizophrenia.[9]

  • Other Receptors: Depending on the specific substitutions, these derivatives can also interact with other receptors, including α1-adrenergic receptors.[1]

Signaling Pathways

The interaction of this compound derivatives with their target receptors initiates a cascade of intracellular signaling events.

  • 5-HT1A Receptor Signaling: The 5-HT1A receptor is a G-protein coupled receptor that typically couples to the inhibitory G-protein, Gi/o.[10][11] Activation of the 5-HT1A receptor leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular levels of cyclic AMP (cAMP) and reduced protein kinase A (PKA) activity.[10] This signaling cascade can also lead to the opening of G-protein-coupled inwardly-rectifying potassium (GIRK) channels, causing neuronal hyperpolarization and a decrease in neuronal firing.[10]

  • Dopamine D2 Receptor Signaling: The D2 receptor also couples to the Gi/o G-protein.[5][9] Its activation similarly leads to the inhibition of adenylyl cyclase and a reduction in cAMP levels.[9] D2 receptor signaling is also involved in the modulation of ion channels, including the inhibition of voltage-gated calcium channels, which can reduce neurotransmitter release.[5] Furthermore, D2 receptor activation can influence other signaling pathways, such as the Akt/GSK3β pathway, which is implicated in neuroprotection.[12]

G_protein_signaling cluster_ligand This compound Derivative cluster_receptors GPCR Targets cluster_gprotein G-Protein Coupling cluster_effector Effector & Second Messenger cluster_response Cellular Response Ligand Ligand R_5HT1A 5-HT1A Receptor Ligand->R_5HT1A R_D2 D2 Receptor Ligand->R_D2 Gi_o Gi/o R_5HT1A->Gi_o R_D2->Gi_o AC Adenylyl Cyclase Gi_o->AC Inhibits Channels Ion Channel Modulation Gi_o->Channels Modulates cAMP ↓ cAMP AC->cAMP PKA ↓ PKA Activity cAMP->PKA Response Altered Neuronal Excitability & Gene Expression PKA->Response Channels->Response experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Membrane_Prep 1. Membrane Preparation Assay_Setup 3. Assay Setup (96-well plate) Membrane_Prep->Assay_Setup Reagent_Prep 2. Reagent Preparation Reagent_Prep->Assay_Setup Incubation 4. Incubation Assay_Setup->Incubation Harvesting 5. Harvesting & Washing Incubation->Harvesting Counting 6. Scintillation Counting Harvesting->Counting Data_Processing 7. Data Processing Counting->Data_Processing Ki_Calculation 8. Ki Calculation Data_Processing->Ki_Calculation

Workflow for the D2 receptor binding assay.

Therapeutic Applications and Future Perspectives

The versatile pharmacology of this compound derivatives has positioned them as promising candidates for the treatment of a range of disorders, particularly those affecting the central nervous system.

  • Antipsychotics: Their ability to antagonize D2 and 5-HT2A receptors makes them attractive scaffolds for the development of atypical antipsychotics for the treatment of schizophrenia. [8]* Antidepressants and Anxiolytics: Compounds with high affinity for the 5-HT1A receptor have shown potential as antidepressants and anxiolytics in preclinical models. [1]* Neuropathic Pain: The N-(4-tert-butylphenyl)-4-(3-chloropyridin-2-yl)piperazine-1-carboxamide (BCTC) is a potent antagonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel and has been studied for its potential in alleviating chronic pain. [4]However, its development was hampered by side effects. [4]* Alzheimer's Disease: Some N,N'-disubstituted piperazine derivatives are being investigated for their multi-target potential in Alzheimer's disease, aiming to reduce both amyloid and tau pathology. [13]* Gonadotropin-Releasing Hormone (GnRH) Receptor Antagonists: Certain complex derivatives incorporating the 2-(4-tert-butylphenyl) moiety have been developed as orally active GnRH receptor antagonists, with potential applications in hormone-dependent diseases. [14] The future of drug discovery centered on the this compound scaffold lies in the rational design of molecules with tailored polypharmacology. By fine-tuning the substitutions on the aryl ring and the second nitrogen of the piperazine, it is possible to create compounds that interact with a specific profile of receptors, potentially leading to enhanced efficacy and reduced side effects. The continued exploration of this privileged scaffold holds great promise for the development of novel therapeutics for a wide range of challenging diseases.

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The Unassuming Powerhouse: A Deep Dive into 1-(4-tert-Butylphenyl)piperazine in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The piperazine ring is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" for its prevalence in a multitude of FDA-approved drugs. This guide delves into the specific and strategic role of a key derivative, 1-(4-tert-butylphenyl)piperazine, in contemporary drug discovery. We will dissect the rationale behind its synthesis, explore its physicochemical advantages, and illuminate its application as a versatile scaffold in the design of novel therapeutics. Through a detailed examination of its role in the development of potent and selective agents, including gonadotropin-releasing hormone (GnRH) receptor antagonists and transient receptor potential vanilloid 1 (TRPV1) antagonists, this paper provides a comprehensive resource for researchers. We will bridge theory with practice by providing detailed experimental protocols for synthesis and pharmacological evaluation, alongside a critical analysis of structure-activity relationships (SAR) to guide future drug design endeavors.

Introduction: The Strategic Importance of the this compound Scaffold

The piperazine moiety, a six-membered heterocycle with two nitrogen atoms at positions 1 and 4, is a recurring motif in a vast array of therapeutic agents.[1][2] Its enduring popularity stems from a unique combination of properties: the two nitrogen atoms provide sites for substitution, influencing polarity, basicity, and hydrogen bonding capacity, which in turn can enhance aqueous solubility and oral bioavailability.[3] The piperazine ring's conformational flexibility also allows it to act as a versatile linker, orienting pharmacophoric groups for optimal interaction with biological targets.[1]

The focus of this guide, this compound, introduces a lipophilic tert-butyl group on the phenyl ring. This seemingly simple addition has profound implications for drug design. The bulky and non-polar tert-butyl group can significantly enhance a molecule's ability to cross the blood-brain barrier, making this scaffold particularly valuable for developing agents targeting the central nervous system (CNS).[4] Furthermore, this group can engage in favorable hydrophobic interactions within the binding pockets of target proteins, contributing to increased potency and selectivity. This guide will explore how these features are leveraged in the discovery of novel drugs.

Synthesis and Chemical Properties of this compound

The synthesis of this compound is achievable through several established synthetic routes. The choice of method often depends on the scale of the synthesis, available starting materials, and desired purity. Two common and effective methods are Palladium-catalyzed Buchwald-Hartwig amination and nucleophilic substitution.

Synthetic Protocols

Protocol 1: Palladium-Catalyzed Buchwald-Hartwig Amination

This method offers a robust and high-yielding route to the target compound.

  • Reaction Scheme: 1-Bromo-4-tert-butylbenzene + Piperazine --(Pd catalyst, base, solvent)--> this compound

  • Step-by-Step Methodology:

    • To a solution of 1-bromo-4-tert-butylbenzene (2.38 mL, 14 mmol) and piperazine (1.8 g, 21 mmol) in anhydrous toluene, add sodium t-butoxide (1.95 g, 20.3 mmol).

    • Add the palladium catalyst, dichlorobis(tri-o-tolylphosphine)palladium(II) (330.1 mg, 0.42 mmol).

    • Heat the reaction mixture at 100°C for 3 hours under an inert atmosphere.

    • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

    • Upon completion, cool the reaction mixture to room temperature and quench with water.

    • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

    • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford this compound.

Protocol 2: Nucleophilic Substitution [5]

This classical approach provides an alternative route to the desired product.

  • Reaction Scheme: 4-tert-Butylaniline + Bis-(2-chloroethylamine) hydrochloride --(Base, solvent)--> this compound

  • Step-by-Step Methodology:

    • Combine 4-tert-butylaniline (149 g, 1 mole), bis-(2-chloroethylamine) hydrochloride (178.5 g, 1 mole), and potassium carbonate (138 g, 1 mole) in diethylene glycol dimethyl ether (600 ml).

    • Reflux the mixture for 90 hours.

    • After cooling, make the mixture strongly alkaline by adding 1 L of water and a concentrated sodium hydroxide solution, and stir for 2 hours.

    • Extract the organic phase with methyl tert-butyl ether (3 x 250 ml).

    • Wash the combined organic phases with water (2 x 250 ml), dry over sodium sulfate, and evaporate the solvent under reduced pressure.

    • Fractionally distill the residue under reduced pressure to yield the product. Boiling point: 114°-117° C at 0.01 mbar.[5]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference
Molecular Formula C₁₄H₂₂N₂[6]
Molecular Weight 218.34 g/mol [6]
Appearance Solid[5]
Melting Point 48°-52° C[5]
Boiling Point 114°-117° C / 0.01 mbar[5]
CAS Number 68104-61-0[6]

Applications in Drug Discovery: A Scaffold for Diverse Targets

The this compound scaffold has proven its utility in the development of therapeutics for a range of diseases, most notably in the areas of endocrinology and pain management.

Gonadotropin-Releasing Hormone (GnRH) Receptor Antagonists

The GnRH receptor is a key regulator of the reproductive endocrine system, and its antagonists are used in the treatment of hormone-dependent conditions such as endometriosis, uterine fibroids, and certain cancers.[5][7]

A notable example of a potent GnRH receptor antagonist built upon the this compound scaffold is WAY-207024 .

  • Structure-Activity Relationship (SAR): The development of WAY-207024 involved the optimization of a 2-phenyl-4-piperazinylbenzimidazole template.[8] Structural modifications to the quinoxaline portion of a lead compound led to the discovery of WAY-207024, which demonstrated excellent pharmacokinetic properties and in vivo efficacy.[8] The 4-tert-butylphenyl group plays a crucial role in binding to the GnRH receptor, likely through hydrophobic interactions within the receptor's binding pocket.

  • Quantitative Data:

CompoundTargetIC₅₀ (nM)Reference
WAY-207024 Human GnRH Receptor12[5]
WAY-207024 Rat GnRH Receptor71[5]
  • Experimental Workflow for GnRH Receptor Antagonist Screening:

GnRH_Antagonist_Screening cluster_0 In Vitro Assays cluster_1 In Vivo Evaluation A Compound Synthesis (this compound derivatives) B Primary Screening: Radioligand Binding Assay (e.g., using [3H]-GnRH) A->B Test Compounds C Functional Assay: Inositol Phosphate (IP) Accumulation Assay B->C Active Hits D Lead Compound Identification C->D Potent Antagonists E Pharmacokinetic Studies (Oral Bioavailability, Half-life) D->E Lead Compound F Pharmacodynamic Studies (e.g., LH suppression in rats) E->F G Efficacy and Safety Assessment F->G

Caption: Workflow for the discovery and evaluation of GnRH receptor antagonists.

Protocol 3: GnRH Receptor Functional Assay (Inositol Phosphate Accumulation)

This protocol assesses the ability of a test compound to inhibit GnRH-induced signaling.

  • Cell Culture: Culture HEK293 cells stably expressing the human GnRH receptor in appropriate media.

  • Cell Plating: Seed the cells into 96-well plates and allow them to adhere overnight.

  • Labeling: Label the cells with myo-[³H]inositol in inositol-free medium for 18-24 hours.

  • Compound Treatment: Pre-incubate the cells with various concentrations of the test compound (e.g., WAY-207024 derivatives) for 30 minutes in a buffer containing LiCl.

  • Stimulation: Stimulate the cells with a known concentration of GnRH (agonist) for 1 hour.

  • Lysis and IP Extraction: Lyse the cells and isolate the inositol phosphates using anion-exchange chromatography.

  • Quantification: Measure the amount of [³H]-inositol phosphates using a scintillation counter.

  • Data Analysis: Plot the inhibition of GnRH-stimulated IP accumulation against the concentration of the test compound to determine the IC₅₀ value.

Transient Receptor Potential Vanilloid 1 (TRPV1) Antagonists

The TRPV1 receptor is a non-selective cation channel involved in the sensation of heat and pain, making it a key target for the development of novel analgesics.[9]

N-(4-tert-butylphenyl)-4-(3-chloropyridin-2-yl)piperazine-1-carboxamide (BCTC) is a potent and well-studied TRPV1 antagonist that features the this compound scaffold.[7][10]

  • Structure-Activity Relationship (SAR): BCTC served as a lead compound for the development of new TRPV1 antagonists with improved safety profiles, particularly with regard to hyperthermia, a common side effect of first-generation antagonists.[9] Studies involving the replacement of the pyridine ring of BCTC with other heterocyclic systems, such as pyrimidine or 1,2,3,4-tetrahydro-β-carboline, have been conducted to enrich the SAR and identify analogs with improved pharmacological properties.[7] The N-(4-tert-butylphenyl)carboxamide moiety is critical for potent antagonism.

  • Quantitative Data:

CompoundTargetIC₅₀ (nM)Reference
BCTC Rat TRPV1 (Capsaicin-induced activation)35[6]
BCTC Rat TRPV1 (Acid-induced activation)6.0[6]
BCTC Analog 10b hTRPV1 (Capsaicin-induced activation)Comparable to BCTC[9]
  • Experimental Workflow for TRPV1 Antagonist Screening:

TRPV1_Antagonist_Screening cluster_0 Cell-Based Assays cluster_1 In Vivo Models A Compound Synthesis (BCTC Analogs) B Primary Screen: Ca2+ Influx Assay (FLIPR) (HEK293-hTRPV1 cells) A->B Test Compounds C Potency Determination: Concentration-Response Curves B->C Initial Hits D Selectivity Profiling (vs. other TRP channels) C->D Potent Antagonists E Analgesic Efficacy: (e.g., Capsaicin-induced pain model) D->E Selective Antagonist F Side Effect Profiling: (e.g., Body temperature measurement) E->F G Candidate Selection F->G

Caption: A typical workflow for the screening and evaluation of TRPV1 antagonists.

Protocol 4: TRPV1 Functional Assay (Calcium Influx using FLIPR) [1]

This high-throughput assay measures changes in intracellular calcium levels upon TRPV1 activation.

  • Cell Preparation: Plate HEK293 cells stably expressing human TRPV1 (hTRPV1) in 384-well plates and incubate overnight.

  • Dye Loading: Load the cells with a calcium-sensitive dye (e.g., Fluo-4 AM or the FLIPR Calcium Assay Kit) according to the manufacturer's instructions.

  • Compound Addition: Add varying concentrations of the test compounds (BCTC analogs) to the wells and incubate for a specified period (e.g., 15-30 minutes).

  • Agonist Stimulation and Measurement: Place the plate in a FLIPR (Fluorometric Imaging Plate Reader) instrument. The instrument will add a TRPV1 agonist (e.g., capsaicin) to the wells and simultaneously measure the change in fluorescence intensity over time.

  • Data Analysis: Calculate the inhibition of the agonist-induced calcium influx for each concentration of the test compound. Determine the IC₅₀ values by fitting the data to a concentration-response curve.

Expanding Horizons: Other Therapeutic Applications

The versatility of the this compound scaffold extends beyond GnRH and TRPV1 antagonism. Patent literature suggests its exploration in other therapeutic areas, including:

  • Oncology: Piperazine derivatives have been investigated as anticancer agents.[11]

  • Neurodegenerative Diseases: Certain piperazine-containing compounds have been patented for the potential treatment of neurodegenerative disorders like Parkinson's disease.[3][12]

These emerging applications underscore the broad potential of this scaffold in medicinal chemistry.

Conclusion and Future Perspectives

The this compound scaffold stands as a testament to the power of strategic molecular design in drug discovery. Its inherent physicochemical properties, coupled with the influential tert-butyl group, provide a robust platform for the development of potent and selective therapeutic agents. As demonstrated by its successful application in the creation of GnRH and TRPV1 receptor antagonists, this scaffold offers a valuable starting point for medicinal chemists. The detailed synthetic and pharmacological protocols provided in this guide are intended to empower researchers to further explore the potential of this versatile building block. Future investigations will likely uncover new biological targets and therapeutic applications for derivatives of this compound, solidifying its place as a key player in the ongoing quest for novel and effective medicines.

References

  • Synthesis of Analogues of BCTC Incorporating a Pyrrolidinyl Linker and Biological Evaluation as Transient Receptor Potential Vanilloid 1 Antagonists - PubMed. (n.d.). PubMed. Retrieved from [Link]

  • Piperazine derivatives for therapeutic use: A patent review (2010-present) - ResearchGate. (n.d.). ResearchGate. Retrieved from [Link]

  • Piperazine derivatives for therapeutic use: a patent review (2010-present) - PubMed. (n.d.). PubMed. Retrieved from [Link]

  • WO2006051489A1 - Use of 1,4-bis (3-aminoalkyl) piperazine derivatives in the treatment of neurodegenerative diseases - Google Patents. (n.d.). Google Patents.
  • Optimizing a transient receptor potential (TRP) channel assay on the FLIPRTETRA® instrument using hTRPV1-HEK293 cells and the FLIPR® Calcium 5 Assay Kit - Molecular Devices. (n.d.). Molecular Devices. Retrieved from [Link]

  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - MDPI. (n.d.). MDPI. Retrieved from [Link]

  • This compound | C14H22N2 | CID 781722 - PubChem. (n.d.). PubChem. Retrieved from [Link]

  • Study on chemical modification and analgesic activity of N-(4-tert-butylphenyl)-4-(3-chloropyridin-2-yl) piperazine-1-carboxamide - PubMed. (n.d.). PubMed. Retrieved from [Link]

  • AU2017216487A1 - Treatment of Parkinson's disease through ArfGAP1 inhibition using substituted piperazine derivatives - Google Patents. (n.d.). Google Patents.
  • This compound - MySkinRecipes. (n.d.). MySkinRecipes. Retrieved from [Link]

  • Preparation of the starting compound N-(4-tert-butylphenyl)-piperazine - PrepChem.com. (n.d.). PrepChem.com. Retrieved from [Link]

  • Discovery of 6-({4-[2-(4-tert-Butylphenyl)-1H-benzimidazol-4-yl]piperazin-1-yl}methyl )quinoxaline (WAY-207024): An Orally Active Antagonist of the Gonadotropin Releasing Hormone Receptor (GnRH-R) - ResearchGate. (n.d.). ResearchGate. Retrieved from [Link]

  • Gonadotropin-releasing hormone antagonists: pharmacology and clinical use in women. (n.d.). PubMed. Retrieved from [Link]

  • Optimal usage of the GnRH antagonists: a review of the literature - PMC - PubMed Central. (n.d.). NCBI. Retrieved from [Link]

  • Flexible Low-Dose GnRH Antagonist Protocol Is Effective in Patients With Sufficient Ovarian Reserve in IVF - PMC - NIH. (n.d.). NCBI. Retrieved from [Link]

  • Clinical applications of gonadotropin-releasing hormone analogues: a broad impact on reproductive medicine - PubMed Central. (n.d.). NCBI. Retrieved from [Link]

  • N-(4-Tertiarybutylphenyl)-4-(3-chloropyridin-2-yl)tetrahydropyrazine -1(2H)-carbox-amide (BCTC), a Novel, Orally Effective Vanilloid Receptor 1 Antagonist with Analgesic Properties - Semantic Scholar. (n.d.). Semantic Scholar. Retrieved from [Link]

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An In-depth Technical Guide to the Safety and Hazards of 1-(4-tert-Butylphenyl)piperazine for Research and Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

1-(4-tert-Butylphenyl)piperazine is a substituted piperazine derivative that serves as a crucial building block in medicinal chemistry and drug development. Its scaffold is prevalent in a variety of centrally active agents, making it a compound of significant interest to researchers exploring new therapeutics. The presence of the lipophilic tert-butyl group can enhance blood-brain barrier penetration, a valuable property for CNS drug candidates. However, its chemical structure also confers a specific hazard profile that demands rigorous safety protocols. This guide provides a comprehensive overview of the safety, hazards, and handling procedures for this compound, designed for the laboratory professional engaged in its use. It is structured to provide not just procedural steps, but the scientific rationale behind them, ensuring a culture of safety and informed risk assessment.

Section 1: Chemical and Physical Identity

A precise understanding of a compound's identity and physical properties is the foundation of a thorough safety assessment. These details are critical for predicting its behavior under various laboratory conditions and for developing appropriate handling and emergency response protocols.

Table 1: Chemical Identifiers for this compound

Identifier Value Source
IUPAC Name This compound [1]
CAS Number 68104-61-0 [1]
Molecular Formula C₁₄H₂₂N₂ [1]
Molecular Weight 218.34 g/mol [1]

| Synonyms | 1-(4-tert-Butyl-phenyl)-piperazine, N-(4-tert-butylphenyl)-piperazine | [1] |

Table 2: Physical and Chemical Properties of this compound

Property Value Notes
Physical Form Solid Assumed based on handling information in safety documents.
Melting Point Data not available Experimental data is not readily available. A related compound, tert-butyl 4-(4-(hydroxymethyl)phenyl)piperazine-1-carboxylate, has a melting point of 109 °C.[2]
Boiling Point Data not available Predicted boiling point for a related compound is 452.0±45.0 °C at 760 mmHg.[2]
Solubility Data not available Solubility in water and common organic solvents is not well-documented in public sources. Assume low water solubility due to the hydrophobic phenyl and tert-butyl groups.

| Stability | Stable under recommended storage conditions | [2] |

Section 2: GHS Hazard Classification and Toxicological Profile

The Globally Harmonized System (GHS) provides a standardized framework for communicating the hazards of chemical products. This compound possesses significant acute toxicity and corrosive properties that are critical to recognize.

Table 3: GHS Classification of this compound

Hazard Class Category Pictogram Signal Word Hazard Statement
Acute Toxicity, Oral Category 3 ☠️ Danger H301: Toxic if swallowed.[1]
Acute Toxicity, Dermal Category 3 ☠️ Danger H311: Toxic in contact with skin.[1]

| Skin Corrosion/Irritation | Category 1B | corrosive | Danger | H314: Causes severe skin burns and eye damage.[1] |

Analysis of Toxicological Profile

The GHS classification points to three primary, immediate hazards:

  • Acute Oral and Dermal Toxicity (Category 3): This classification indicates that small quantities of the substance can cause serious health effects or death if ingested or absorbed through the skin. This high level of toxicity necessitates stringent controls to prevent any direct contact.

  • Skin Corrosion (Category 1B): The compound is capable of causing irreversible damage to the skin upon contact. This corrosive nature also implies severe damage to mucous membranes and the respiratory tract if inhaled, and the gastrointestinal tract if swallowed.

Critical Data Gaps in Toxicological Assessment

A key aspect of a rigorous safety evaluation is acknowledging the absence of data. For this compound, safety data sheets consistently report "no data available" for several critical long-term toxicological endpoints, including:

  • Carcinogenicity

  • Germ cell mutagenicity

  • Reproductive toxicity

  • Respiratory or skin sensitization

  • Specific Target Organ Toxicity (repeated exposure)

Expert Insight: The absence of chronic toxicity data does not imply safety. For novel or under-characterized compounds like this, a precautionary principle must be applied. Researchers should handle the substance as if it possesses potential long-term health risks. All handling procedures should be designed to minimize exposure to the lowest reasonably achievable level.

Logical Flow for Hazard Assessment

The following diagram illustrates the logical workflow for assessing the risks of a research chemical with known acute hazards but unknown chronic effects.

Hazard_Assessment_Workflow cluster_assessment Risk Assessment Process cluster_mitigation Mitigation Hierarchy A Identify Compound: This compound B Gather Known Hazard Data (GHS, SDS) A->B C Identify Data Gaps (Chronic Toxicity, etc.) B->C E Develop Risk Mitigation Strategy B->E D Apply Precautionary Principle: Assume potential for unknown long-term hazards C->D D->E F Engineering Controls (Fume Hood, Containment) E->F Most Effective G Administrative Controls (SOPs, Training) F->G H Personal Protective Equipment (PPE) (Gloves, Goggles, Lab Coat) G->H Least Effective Safe_Handling_Workflow cluster_prep Preparation cluster_handling Handling (in Hood) cluster_cleanup Cleanup prep_ppe Don PPE Goggles, Lab Coat, Gloves prep_hood Prepare Fume Hood Verify Airflow, Assemble Gear prep_ppe->prep_hood handle_weigh Weigh/Transfer Slow movements, Minimize dust prep_hood->handle_weigh handle_seal Seal Container handle_weigh->handle_seal clean_decon Decontaminate Surfaces handle_seal->clean_decon clean_waste Dispose of Waste Labeled hazardous waste clean_decon->clean_waste clean_doff Doff PPE Gloves first clean_waste->clean_doff clean_wash Wash Hands clean_doff->clean_wash

Caption: Step-by-step safe handling workflow for toxic solids.

Storage Requirements
  • Location: Store in a tightly sealed container in a cool, dry, and well-ventilated area.

  • Segregation: Store away from incompatible materials, particularly strong oxidizing agents.

  • Security: Keep in a locked cabinet or an area accessible only to authorized personnel.

Section 4: Emergency Procedures and First Aid

Immediate and appropriate action is critical in the event of an exposure.

Table 4: First Aid Measures for this compound Exposure

Exposure Route Action
Inhalation 1. Immediately move the person to fresh air. 2. If not breathing, give artificial respiration. 3. Seek immediate medical attention.
Skin Contact 1. Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. 2. Use a safety shower if available. 3. Seek immediate medical attention.
Eye Contact 1. Immediately rinse eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. 2. Remove contact lenses if present and easy to do. 3. Seek immediate medical attention.

| Ingestion | 1. Do NOT induce vomiting. 2. If person is conscious, rinse mouth with water. 3. Never give anything by mouth to an unconscious person. 4. Seek immediate medical attention. |

Spill Response
  • Small Spill: Wearing appropriate PPE, carefully cover the spill with an inert absorbent material (e.g., vermiculite, sand). Scoop the material into a labeled hazardous waste container. Decontaminate the area with a suitable solvent.

  • Large Spill: Evacuate the area immediately. Contact your institution's Environmental Health and Safety (EHS) department. Do not attempt to clean up a large spill without specialized training and equipment.

Section 5: Reactivity and Stability

  • Chemical Stability: The compound is stable under normal laboratory and storage conditions. [2]* Incompatible Materials: Avoid contact with strong oxidizing agents, which could lead to a vigorous and potentially hazardous reaction.

  • Hazardous Decomposition Products: Under fire conditions, thermal decomposition may produce toxic fumes, including carbon oxides (CO, CO₂) and nitrogen oxides (NOx).

Conclusion

This compound is a valuable research tool with a significant and well-defined hazard profile. It is acutely toxic via oral and dermal routes and is corrosive to skin and eyes. The lack of chronic toxicity data mandates a conservative approach to handling, emphasizing the minimization of all potential exposures. By adhering to the engineering controls, administrative protocols, and PPE requirements detailed in this guide, researchers can mitigate the risks and handle this compound with a high degree of safety. A proactive safety culture, grounded in a thorough understanding of the chemical's properties, is paramount for protecting the health of laboratory personnel.

References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved January 11, 2026, from [Link]

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An In-Depth Technical Guide to 1-(4-tert-Butylphenyl)piperazine: Synthesis, Pharmacology, and Drug Discovery Potential

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(4-tert-Butylphenyl)piperazine is a synthetic organic compound featuring a piperazine ring substituted with a 4-tert-butylphenyl group. This molecule belongs to the broader class of arylpiperazines, a versatile scaffold that is a cornerstone in medicinal chemistry, particularly for the development of centrally active agents. The inherent properties of the piperazine ring, such as its basicity and ability to form hydrogen bonds, combined with the lipophilic nature of the tert-butylphenyl group, make this compound an intriguing starting point for drug discovery programs targeting a variety of neurological and psychiatric disorders.[1] The lipophilic tert-butyl group, in particular, may enhance the molecule's ability to cross the blood-brain barrier, a critical attribute for CNS-acting drugs.[2]

This technical guide provides a comprehensive overview of this compound, including its synthesis, chemical properties, and known and inferred pharmacological activities. It is intended to serve as a valuable resource for researchers and drug development professionals interested in leveraging this chemical entity for the discovery of novel therapeutics.

Synthesis and Characterization

The synthesis of this compound can be achieved through several established synthetic routes for N-arylpiperazines. A common and effective method is the Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction.

Chemical Properties
PropertyValueSource
Molecular Formula C₁₄H₂₂N₂[3]
Molecular Weight 218.34 g/mol [3]
CAS Number 68104-61-0[3]
Appearance Off-white to pale yellow solid[4]
Melting Point 48-52 °C[4]
Boiling Point 138-140 °C at 2 mmHg[4]
SMILES CC(C)(C)c1ccc(cc1)N1CCNCC1[3]
Detailed Synthesis Protocol: Buchwald-Hartwig Amination

This protocol describes a representative synthesis of this compound.

Materials:

  • 1-Bromo-4-tert-butylbenzene

  • Piperazine

  • Sodium tert-butoxide

  • Palladium(II) acetate (Pd(OAc)₂)

  • 2-(Dicyclohexylphosphino)-2',4',6'-triisopropylbiphenyl (XPhos)

  • Anhydrous toluene

  • Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line)

Procedure:

  • To an oven-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add palladium(II) acetate (e.g., 0.02 mmol), XPhos (e.g., 0.04 mmol), and sodium tert-butoxide (e.g., 1.4 mmol).

  • Add 1-bromo-4-tert-butylbenzene (e.g., 1.0 mmol) and piperazine (e.g., 1.2 mmol).

  • Add anhydrous toluene (e.g., 5 mL) via syringe.

  • Seal the flask and heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of celite to remove palladium residues.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford this compound as a solid.

Pharmacology and Mechanism of Action

Direct pharmacological data for this compound is limited in the public domain. However, based on the extensive literature on the arylpiperazine class of compounds, its primary pharmacological activity is expected to be centered on monoamine G-protein coupled receptors (GPCRs), particularly dopamine and serotonin receptors, as well as monoamine transporters.

A structurally related compound, 1-(4-(3,5-di-tert-butyl-4-hydroxybenzyl) piperazin-1-yl)-2-methoxyethan-1-one (LQFM180), has been shown to bind to α₁B-adrenergic, 5-HT₁A, and D₂ receptors, albeit with low micromolar affinity.[5] This suggests that the this compound scaffold possesses the fundamental structural features for interacting with these receptor families. The in vivo evaluation of LQFM180 revealed anxiolytic-like and antidepressant-like activity in mice, with pharmacological challenge studies suggesting the involvement of serotonergic, noradrenergic, and dopaminergic pathways.[5]

Likely Molecular Targets and Signaling Pathways

Based on the pharmacology of the broader arylpiperazine class, this compound is a promising candidate for exhibiting affinity for the following receptors:

  • Dopamine D₂ Receptors: The arylpiperazine moiety is a well-established pharmacophore for dopamine D₂ receptor ligands.[6] Antagonism or partial agonism at D₂ receptors is a key mechanism for many antipsychotic drugs.

  • Serotonin 5-HT₁A Receptors: Many arylpiperazines are potent ligands for the 5-HT₁A receptor, often acting as partial agonists.[7] This activity is associated with anxiolytic and antidepressant effects.

  • Serotonin 5-HT₂A Receptors: Affinity for 5-HT₂A receptors is also common among arylpiperazines.[7] Antagonism at this receptor is a feature of several atypical antipsychotics.

  • Adrenergic Receptors: As suggested by the data for LQFM180, interaction with adrenergic receptors, particularly α₁ subtypes, is also possible.[5]

Activation of the D₂ receptor, a Gαi/o-coupled GPCR, leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[8] This, in turn, modulates the activity of protein kinase A (PKA) and downstream signaling cascades.

D2_signaling cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular D2R D2 Receptor Gai Gαi D2R->Gai activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Dopamine Dopamine Dopamine->D2R Gai->AC inhibits Gbg Gβγ ATP ATP ATP->AC PKA PKA cAMP->PKA Downstream Downstream Effectors PKA->Downstream

Caption: Simplified Serotonin 5-HT₁A Receptor Signaling Pathway.

Structure-Activity Relationship (SAR)

The pharmacological profile of arylpiperazines is highly dependent on the nature of the substituents on both the aryl ring and the second nitrogen of the piperazine ring.

  • Aryl Ring Substitution: The substitution pattern on the phenyl ring is a key determinant of receptor affinity and selectivity. The 4-tert-butyl group in this compound is a bulky, lipophilic substituent. In many series of arylpiperazine ligands, bulky substituents at the meta- or para- positions of the phenyl ring can influence selectivity between dopamine and serotonin receptor subtypes. [9][10]For instance, in a series of [4-(4-carboxamidobutyl)]-1-arylpiperazines, the presence of a tert-butyl group on the aryl ring was found to influence D₂ versus D₃ receptor selectivity. [9]

  • Piperazine N4-Substitution: While this compound itself is unsubstituted at the N4 position, this position is a common site for modification in drug design. The introduction of various alkyl, aryl, or more complex moieties at this position can dramatically alter the compound's pharmacological profile, leading to agonists, antagonists, or partial agonists at different receptors. [7] Quantitative SAR Data for Arylpiperazine Derivatives at Dopamine and Serotonin Receptors

The following table summarizes representative SAR data from the literature for arylpiperazine derivatives, illustrating the impact of aryl ring substitution on receptor binding affinity.

CompoundAr SubstituentD₂ Ki (nM)5-HT₁A Ki (nM)5-HT₂A Ki (nM)Reference
Analog 12-methoxyphenyl17.0-1492[11]
Analog 22,3-dichlorophenyl112--[12]
Analog 33-trifluoromethylphenyl-2.9-[13]
Analog 44-acetylphenyl--39.4[11]

Note: The Ki values are for different derivatives and not a single scaffold, and are presented to illustrate general SAR trends.

Experimental Protocols

Radioligand Binding Assay for D₂ Receptor Affinity

This protocol provides a general method for determining the binding affinity of a test compound, such as this compound, for the dopamine D₂ receptor.

Materials:

  • HEK-293 cells stably expressing the human dopamine D₂ receptor

  • Cell culture medium and reagents

  • Membrane preparation buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4)

  • [³H]-Spiperone (radioligand)

  • Haloperidol (for non-specific binding determination)

  • Test compound (this compound)

  • 96-well microplates

  • Glass fiber filters

  • Scintillation cocktail and liquid scintillation counter

Procedure:

  • Membrane Preparation:

    • Culture HEK-293-D₂ cells to confluency.

    • Harvest cells and homogenize in ice-cold membrane preparation buffer.

    • Centrifuge the homogenate at high speed (e.g., 20,000 x g) to pellet the membranes.

    • Resuspend the membrane pellet in assay buffer and determine the protein concentration.

  • Binding Assay:

    • In a 96-well plate, add in the following order:

      • Assay buffer

      • Test compound at various concentrations (for competition curve) or buffer (for total binding) or haloperidol (10 µM final concentration for non-specific binding).

      • [³H]-Spiperone at a concentration near its Kd.

      • Membrane preparation.

    • Incubate the plate at room temperature for 60-90 minutes.

  • Filtration and Washing:

    • Rapidly filter the contents of each well through a glass fiber filter using a cell harvester.

    • Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.

  • Counting and Data Analysis:

    • Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity.

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Determine the IC₅₀ value from the competition curve.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the radioligand concentration and Kd is its dissociation constant.

binding_assay cluster_prep Preparation cluster_assay Assay cluster_separation Separation cluster_analysis Detection & Analysis prep_membranes Prepare Receptor Membranes incubation Incubate Membranes, Radioligand, and Compound prep_membranes->incubation prep_ligand Prepare Radioligand ([³H]-Spiperone) prep_ligand->incubation prep_compound Prepare Test Compound (this compound) prep_compound->incubation filtration Filter to Separate Bound and Free Ligand incubation->filtration washing Wash Filters filtration->washing counting Scintillation Counting washing->counting analysis Calculate IC50 and Ki counting->analysis

Caption: General workflow for a radioligand binding assay.

Conclusion

This compound represents a valuable chemical scaffold for the development of novel CNS-active agents. Its synthesis is straightforward using modern cross-coupling methodologies. While direct pharmacological data for this specific compound is sparse, the extensive literature on arylpiperazines strongly suggests that it is likely to interact with dopamine and serotonin receptors. The presence of the 4-tert-butylphenyl group provides a key vector for SAR exploration to optimize potency and selectivity for desired targets. The protocols and background information provided in this guide are intended to facilitate further investigation into the therapeutic potential of this compound and its derivatives. Future research should focus on a comprehensive pharmacological characterization of this compound to fully elucidate its biological activity and potential as a lead structure in drug discovery.

References

  • Brito, A. F., et al. (2018). A new piperazine derivative: 1-(4-(3,5-di-tert-butyl-4-hydroxybenzyl) piperazin-1-yl)-2-methoxyethan-1-one with antioxidant and central activity. Naunyn-Schmiedeberg's Archives of Pharmacology, 391(3), 255–269. [Link]

  • Albert, P. R., & Lemonde, S. (2004). 5-HT1A receptors, gene transcription, and mental illness: when development and environment collide. Journal of Neurochemistry, 91(4), 765-773. [Link]

  • Missale, C., et al. (1998). Dopamine receptors: from structure to function. Physiological Reviews, 78(1), 189-225. [Link]

  • Polter, A. M., & Li, X. (2010). 5-HT1A receptor-regulated signal transduction pathways in brain. Cellular and Molecular Life Sciences, 67(15), 2461–2477. [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • Grundt, P., et al. (2007). Heterocyclic analogues of N-(4-(4-(2,3-dichlorophenyl)piperazin-1-yl)butyl)arylcarboxamides with functionalized linking chains as novel dopamine D3 receptor ligands: potential substance abuse therapeutic agents. Journal of Medicinal Chemistry, 50(16), 4145–4155. [Link]

  • Brito, A. F., et al. (2018). A new piperazine derivative: 1-(4-(3,5-di-tert-butyl-4-hydroxybenzyl) piperazin-1-yl)-2-methoxyethan-1-one with antioxidant and central activity. Naunyn-Schmiedeberg's Archives of Pharmacology, 391(3), 255–269. [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • Leopoldo, M., et al. (2011). Potent and Subtype-Selective Dopamine D2 Receptor Biased Partial Agonists Discovered via an Ugi-Based Approach. Journal of Medicinal Chemistry, 54(21), 7586–7600. [Link]

  • Schetz, J. A., et al. (2014). Design, Synthesis, and Structure–Activity Relationship Studies of a Series of [4-(4-Carboxamidobutyl)]-1-arylpiperazines: Insights into Structural Features Contributing to Dopamine D3 versus D2 Receptor Subtype Selectivity. Journal of Medicinal Chemistry, 57(17), 7381–7393. [Link]

  • Schetz, J. A., et al. (2014). Design, Synthesis, and Structure–Activity Relationship Studies of a Series of [4-(4-Carboxamidobutyl)]-1-arylpiperazines: Insights into Structural Features Contributing to Dopamine D3 versus D2 Receptor Subtype Selectivity. Journal of Medicinal Chemistry, 57(17), 7381–7393. [Link]

  • MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

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  • Asghar, S. F., et al. (1987). [3H]1-[2-(4-aminophenyl)ethyl]-4-(3-trifluoromethylphenyl)piperazine: a selective radioligand for 5-HT1A receptors in rat brain. Journal of Neurochemistry, 48(4), 1265–1271. [Link]

  • Lacivita, E., et al. (2018). Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties. Molecules, 23(11), 2959. [Link]

  • López-Rodríguez, M. L., et al. (2002). Arylpiperazine derivatives acting at 5-HT(1A) receptors. Current Medicinal Chemistry, 9(4), 443–469. [Link]

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A Guide to the Spectroscopic Characterization of 1-(4-tert-Butylphenyl)piperazine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth analysis of the essential spectroscopic data required for the unambiguous identification and characterization of 1-(4-tert-Butylphenyl)piperazine (C₁₄H₂₂N₂). Designed for researchers, chemists, and quality control professionals in the pharmaceutical and chemical industries, this document synthesizes fundamental principles with practical, field-proven insights into Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). We present detailed experimental protocols, interpret spectral data, and explain the causal relationships between molecular structure and spectroscopic output. All methodologies are presented as self-validating systems, grounded in authoritative references to ensure scientific integrity and reproducibility.

Introduction and Molecular Structure

This compound is a disubstituted piperazine derivative. The piperazine heterocycle is a common scaffold in medicinal chemistry, and its derivatives are explored for a wide range of biological activities. The addition of the 4-tert-butylphenyl group significantly influences the molecule's lipophilicity and steric profile. Accurate structural confirmation is the bedrock of any chemical research or drug development program. Spectroscopic techniques provide a non-destructive and highly precise method for elucidating molecular structure, confirming identity, and assessing purity.

This guide will dissect the ¹H NMR, ¹³C NMR, IR, and MS data, providing a comprehensive spectral fingerprint of the title compound.

G cluster_0 Key Fragmentation Pathways M [C₁₄H₂₂N₂]⁺˙ m/z = 218 Molecular Ion F1 [M - CH₃]⁺ m/z = 203 Loss of Methyl M->F1 - •CH₃ F2 [C₁₀H₁₄N]⁺ m/z = 148 Benzylic Cleavage M->F2 Ring Cleavage F3 [C₄H₉]⁺ m/z = 57 tert-Butyl Cation M->F3 Benzylic Cleavage

Figure 2: Predicted major fragmentation pathways for this compound in EI-MS.

Table 4: Predicted Mass Spectrometry Fragmentation Data

m/zProposed FragmentSignificance
218[C₁₄H₂₂N₂]⁺˙Molecular Ion (M⁺)
203[M - CH₃]⁺Loss of a methyl radical from the tert-butyl group is a very common and characteristic fragmentation, leading to a stable tertiary carbocation. This is often the base peak or a very intense peak.
148[C₁₀H₁₄N]⁺This fragment likely arises from cleavage within the piperazine ring, retaining the tert-butylphenyl-N-CH₂CH₂ portion.
57[C₄H₉]⁺The tert-butyl cation is a very stable fragment and its presence is a strong indicator of a tert-butyl group in the molecule.

Conclusion

The collective analysis of ¹H NMR, ¹³C NMR, IR, and MS data provides an unambiguous and robust characterization of this compound. The ¹H NMR confirms the substitution pattern and the ratio of protons, with the sharp 9H singlet at ~1.31 ppm being a definitive marker for the tert-butyl group. The ¹³C NMR spectrum validates the carbon framework. IR spectroscopy confirms the presence of key functional groups, including the secondary amine, aromatic ring, and aliphatic moieties. Finally, mass spectrometry establishes the correct molecular weight and shows a characteristic fragmentation pattern, notably the loss of a methyl group (m/z 203) and the formation of the tert-butyl cation (m/z 57). Together, these techniques provide a comprehensive spectral signature essential for identity confirmation, quality control, and regulatory submission for any application involving this compound.

References

An In-depth Technical Guide to the Solubility of 1-(4-tert-Butylphenyl)piperazine in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(4-tert-Butylphenyl)piperazine is a versatile building block in medicinal chemistry, frequently utilized as an intermediate in the synthesis of pharmacologically active compounds. A thorough understanding of its solubility in various organic solvents is paramount for efficient reaction design, purification, and formulation development. This guide provides a comprehensive overview of the theoretical and practical aspects of the solubility of this compound. It delves into the physicochemical properties of the compound, outlines robust experimental methodologies for solubility determination, and discusses the expected solubility trends based on solvent characteristics. This document is intended to be a practical resource for scientists and researchers, enabling them to make informed decisions in their experimental work.

Introduction: The Significance of Solubility in Drug Discovery

The solubility of an active pharmaceutical ingredient (API) or its intermediates is a critical physicochemical property that influences numerous stages of the drug development pipeline.[1][2][3] Poor solubility can lead to challenges in chemical synthesis, purification, formulation, and can negatively impact a drug's bioavailability.[1][4] For a key intermediate like this compound, understanding its behavior in different organic solvents is crucial for:

  • Reaction Kinetics: The rate and completeness of a chemical reaction often depend on the concentration of the reactants in the solvent.

  • Purification Strategies: Crystallization, a common purification technique, is highly dependent on the differential solubility of the target compound and its impurities in a given solvent system.

  • Formulation Development: For final drug products, solubility is a key determinant of the dosage form and its in vivo performance.[2]

This guide will provide a detailed exploration of the solubility of this compound, beginning with its fundamental molecular characteristics.

Physicochemical Properties of this compound

A foundational understanding of the physicochemical properties of this compound is essential for predicting its solubility in various organic solvents.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₁₄H₂₂N₂[5][6]
Molecular Weight 218.34 g/mol [5][6]
XLogP3 2.8[5]
Hydrogen Bond Donor Count 1[5]
Hydrogen Bond Acceptor Count 2[5]
CAS Number 68104-61-0[5]

The molecule possesses both hydrophobic (the tert-butylphenyl group) and hydrophilic (the piperazine ring with its two nitrogen atoms) regions. The XLogP3 value of 2.8 suggests a moderate lipophilicity, indicating that it will likely exhibit good solubility in a range of organic solvents, particularly those with intermediate polarity. The presence of a hydrogen bond donor (the secondary amine in the piperazine ring) and two hydrogen bond acceptors (the nitrogen atoms) implies that hydrogen bonding interactions will play a significant role in its solvation.

Theoretical Principles of Solubility

The adage "like dissolves like" provides a fundamental, albeit simplified, framework for predicting solubility. A more nuanced understanding requires consideration of several intermolecular forces:

  • Van der Waals Forces: These non-specific attractive or repulsive forces are present between all molecules. They will be the primary mode of interaction in non-polar solvents.

  • Dipole-Dipole Interactions: Polar molecules with permanent dipoles will interact with other polar molecules. Solvents with a significant dipole moment are more likely to dissolve polar solutes.

  • Hydrogen Bonding: This is a strong type of dipole-dipole interaction involving a hydrogen atom bonded to a highly electronegative atom (like nitrogen) and another nearby electronegative atom. The piperazine moiety of this compound can participate in hydrogen bonding as both a donor and an acceptor.

The interplay of these forces, along with the entropic changes upon dissolution, governs the overall solubility of a compound in a particular solvent.

Experimental Determination of Solubility: A Practical Guide

While theoretical predictions are useful, empirical determination remains the gold standard for obtaining accurate solubility data. The shake-flask method is a widely recognized and reliable technique for measuring the thermodynamic (equilibrium) solubility of a compound.[7]

The Shake-Flask Method

This method involves equilibrating an excess of the solid compound with the solvent of interest until a saturated solution is formed. The concentration of the dissolved compound is then measured.

Experimental Workflow for Shake-Flask Solubility Determination

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis A Weigh excess this compound into a vial. B Add a known volume of the desired organic solvent. A->B C Seal the vial tightly. B->C D Agitate at a constant temperature (e.g., using a shaker bath). C->D E Allow to equilibrate for a sufficient time (e.g., 24-48 hours). D->E F Centrifuge or filter the sample to separate undissolved solid. E->F G Take an aliquot of the clear supernatant. F->G H Dilute the aliquot with a suitable solvent. G->H I Analyze the concentration using a validated analytical method (e.g., HPLC-UV). H->I

Caption: Workflow for the Shake-Flask Solubility Method.

Detailed Protocol:

  • Preparation: Add an excess amount of solid this compound to a glass vial. The exact amount should be enough to ensure that undissolved solid remains after equilibration.

  • Solvent Addition: Add a precise volume of the organic solvent to be tested.

  • Equilibration: Seal the vial and place it in a shaker bath at a controlled temperature (e.g., 25 °C). Agitate the mixture for a period sufficient to reach equilibrium, typically 24 to 48 hours.[4]

  • Phase Separation: After equilibration, allow the vial to stand at the same temperature to let the undissolved solid settle. Alternatively, centrifuge the vial to pellet the solid.

  • Sampling: Carefully withdraw an aliquot of the clear supernatant.

  • Dilution: Dilute the aliquot with a suitable solvent to bring the concentration within the linear range of the analytical method.

  • Quantification: Analyze the concentration of this compound in the diluted sample using a validated analytical technique, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV). A calibration curve prepared with known concentrations of the compound should be used for accurate quantification.

Expected Solubility of this compound in Common Organic Solvents

Based on the structure of this compound, we can predict its relative solubility in different classes of organic solvents.

Table 2: Predicted Solubility of this compound in Various Organic Solvents

Solvent ClassExample SolventsPredicted SolubilityRationale
Protic Polar Methanol, EthanolHighThe hydroxyl group of the solvent can act as a hydrogen bond donor and acceptor, effectively solvating the piperazine ring. The alkyl chain of the alcohol can interact with the tert-butylphenyl group.
Aprotic Polar Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), AcetonitrileHigh to ModerateThese solvents have large dipole moments and can act as hydrogen bond acceptors, interacting favorably with the N-H group of the piperazine.
Non-polar Hexane, TolueneLowThe primary interactions would be weak van der Waals forces between the solvent and the hydrophobic tert-butylphenyl group. The polar piperazine ring is not effectively solvated.
Chlorinated Dichloromethane (DCM), ChloroformModerate to HighThese solvents have a moderate polarity and can engage in dipole-dipole interactions. Chloroform can also act as a weak hydrogen bond donor.

It is important to note that these are qualitative predictions. For quantitative data, experimental determination as described in Section 4 is essential. The solubility of piperazine itself is high in water and also soluble in organic solvents like ethanol and methanol.[8] This suggests that the piperazine moiety in this compound will contribute to its solubility in polar solvents.

Factors Influencing Solubility

Several factors can influence the measured solubility of this compound:

  • Temperature: For most solid solutes, solubility increases with temperature. This relationship should be determined experimentally if the compound is to be used in reactions at elevated temperatures.

  • pH (in aqueous systems): As a basic compound, the solubility of this compound in aqueous systems will be highly pH-dependent.[2] In acidic solutions, the piperazine nitrogens will be protonated, leading to a significant increase in aqueous solubility.

  • Crystalline Form (Polymorphism): Different crystalline forms (polymorphs) of a compound can have different lattice energies and, consequently, different solubilities. It is important to characterize the solid form used in solubility studies.

Conclusion

This technical guide has provided a comprehensive overview of the solubility of this compound in organic solvents. By understanding its physicochemical properties and the theoretical principles of solubility, researchers can make rational choices of solvents for synthesis, purification, and formulation. The provided experimental protocol for the shake-flask method offers a robust approach for obtaining accurate and reliable solubility data. For drug development professionals, a thorough characterization of the solubility of key intermediates like this compound is a critical step in ensuring the efficiency and success of the overall development process.

References

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  • Carl ROTH. (n.d.). Crystal violet (C.I. 42555), 5 g. Retrieved from [Link]

  • Regulations.gov. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD U.S. EPA Product Properties Test Guidelines OPPTS. Retrieved from [Link]

  • MORPHISTO GmbH. (n.d.). Crystal Violet, alcoholic. Retrieved from [Link]

  • BioAssay Systems. (n.d.). Shake Flask Method. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • Reddit. (2024). How to make 4% crystal violet?. Retrieved from [Link]

  • Rheolution. (n.d.). Measuring the solubility of pharmaceutical compounds using NEPHEL.O. Retrieved from [Link]

  • SlideShare. (2013). SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. Retrieved from [Link]

  • ResearchGate. (2025). Determination and prediction of solubilities of active pharmaceutical ingredients in selected organic solvents. Retrieved from [Link]

  • Dissolution Technologies. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Retrieved from [Link]

  • R Discovery. (2010). Prediction of Solubility of Drugs and Other Compounds in Organic Solvents. Retrieved from [Link]

  • Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved from [Link]

  • PubChem. (n.d.). 1-(4-(tert-Butyl)benzyl)-4-((4-chlorophenyl)(phenyl)methyl)piperazine (S)-5-oxopyrrolidine-2-carboxylate. Retrieved from [Link]

  • Solubility of Things. (n.d.). Piperazine. Retrieved from [Link]

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1-(4-tert-Butylphenyl)piperazine physicochemical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Physicochemical and Spectroscopic Characterization of 1-(4-tert-Butylphenyl)piperazine

Introduction: A Key Scaffold for CNS Drug Discovery

In the landscape of medicinal chemistry, the piperazine ring is a privileged scaffold, forming the core of numerous approved drugs targeting the central nervous system (CNS). This compound is a vital starting material and molecular fragment in the design of novel therapeutic agents, particularly those intended as antipsychotics, antidepressants, or anxiolytics. The strategic inclusion of a 4-tert-butylphenyl group often enhances lipophilicity, a key factor in improving a molecule's ability to cross the blood-brain barrier and engage with its intended CNS targets, such as serotonin and dopamine receptors.

For researchers and drug development professionals, a comprehensive understanding of a compound's fundamental physicochemical properties is not merely academic; it is the bedrock upon which successful preclinical and clinical development is built. These parameters govern a molecule's absorption, distribution, metabolism, and excretion (ADME) profile, dictate formulation strategies, and ultimately influence its therapeutic efficacy and safety.

This technical guide provides a holistic framework for the characterization of this compound. Rather than simply listing data, this document, written from the perspective of a senior application scientist, elucidates the causality behind experimental choices and provides robust, self-validating protocols for determining the most critical physicochemical and spectroscopic parameters.

Core Physicochemical Identity

A precise understanding of a molecule's basic identity is the first step in any scientific investigation. The fundamental properties of this compound are summarized below.

PropertyValueSource(s)
Molecular Formula C₁₄H₂₂N₂[1]
Molecular Weight 218.34 g/mol [1]
CAS Number 68104-61-0[1]
Appearance Solid[2]
Melting Point 48-52 °C[2]
Boiling Point 114-117 °C at 0.01 mbar[2]
Computed XLogP3 2.8[1]

Essential Preclinical Physicochemical Parameters: Protocols and Rationale

The journey of a drug candidate is critically dependent on three key physicochemical properties: its ionization state (pKa), solubility, and lipophilicity (LogP). Below are detailed protocols for their experimental determination, contextualized with the scientific rationale vital for drug development.

A. Ionization Constant (pKa) by Potentiometric Titration

Scientific Rationale: The pKa is arguably the most critical physicochemical parameter. It defines the extent of a molecule's ionization at a given pH. For this compound, which has two basic nitrogen atoms, the pKa values will dictate its charge state in the physiological pH range of the stomach (pH ~1.5-3.5) and intestines (pH ~6.0-7.5). This, in turn, profoundly impacts its solubility, membrane permeability, and potential for off-target ionic interactions. Potentiometric titration remains the gold-standard method due to its precision and accuracy.[3]

Experimental Protocol: Potentiometric pKa Determination

  • Instrument Calibration: Calibrate a high-precision pH meter using at least three standard aqueous buffers (e.g., pH 4.0, 7.0, and 10.0) to ensure linearity and accuracy across the measurement range.[4]

  • Sample Preparation: Accurately weigh and dissolve the compound in deionized water, potentially with a small amount of co-solvent like methanol if solubility is low, to achieve a final concentration of approximately 1 mM.[5]

  • Ionic Strength Adjustment: Add a background electrolyte, such as 0.15 M potassium chloride (KCl), to the sample solution. This maintains a constant ionic strength throughout the titration, minimizing fluctuations in activity coefficients.[4][5]

  • Inert Atmosphere: Purge the solution with nitrogen gas for 5-10 minutes before and during the titration. This displaces dissolved carbon dioxide, which can form carbonic acid and interfere with the titration of a basic compound.[4]

  • Titration: Place the solution vessel on a magnetic stirrer and immerse the calibrated pH electrode. Titrate the solution by adding small, precise aliquots (e.g., 10-50 µL) of a standardized strong acid (e.g., 0.1 M HCl). Record the pH value after each addition, allowing the reading to stabilize.

  • Data Analysis: Plot the recorded pH values against the volume of titrant added. The pKa values correspond to the pH at the half-equivalence points, which are identified as the midpoints of the buffer regions on the titration curve.[4] The two basic nitrogens of the piperazine ring will yield two distinct pKa values.

pKa_Workflow cluster_prep Preparation cluster_titration Titration cluster_analysis Analysis prep1 Calibrate pH Meter (pH 4, 7, 10) prep2 Prepare 1 mM Sample (in 0.15M KCl) prep1->prep2 prep3 Purge with N2 Gas prep2->prep3 titrate Add aliquots of 0.1M HCl prep3->titrate record Record Stable pH titrate->record plot Plot pH vs. Titrant Volume record->plot analyze Identify Half-Equivalence Points plot->analyze pKa Determine pKa Values analyze->pKa

pKa Determination Workflow
B. Aqueous Solubility by the Flask Method (OECD 105)

Scientific Rationale: Aqueous solubility is a primary determinant of a drug's dissolution rate and, consequently, its oral bioavailability. A compound must be in solution to be absorbed. Given the lipophilic nature of the tert-butylphenyl moiety, this compound is expected to have limited aqueous solubility. The Flask Method, as described in OECD Guideline 105, is a reliable method for substances with solubilities above 10 mg/L.[6][7]

Experimental Protocol: OECD 105 Flask Method

  • Sample Addition: Add an excess amount of the solid compound to a flask containing a known volume of a relevant aqueous buffer (e.g., phosphate-buffered saline, pH 7.4). The excess solid ensures that a saturated solution is formed.

  • Equilibration: Seal the flask and agitate it at a constant, controlled temperature (e.g., 25 °C or 37 °C) for a sufficient period to reach equilibrium. A preliminary test can determine the necessary time, but 24-48 hours is typical.

  • Phase Separation: Allow the suspension to settle. Separate the solid and liquid phases by centrifugation and/or filtration through a low-binding filter (e.g., 0.22 µm PVDF). This step is critical to avoid including undissolved solid in the analysis.

  • Quantification: Accurately dilute an aliquot of the clear, saturated supernatant.

  • Analysis: Determine the concentration of the compound in the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV), calibrated with standards of known concentration.

  • Calculation: Calculate the original concentration in the saturated solution, factoring in the dilution, to report the solubility in units such as mg/L or µg/mL.

Solubility_Workflow cluster_prep Equilibration cluster_separation Phase Separation cluster_analysis Quantification prep1 Add Excess Solid to Buffer (pH 7.4) prep2 Agitate at Constant Temp (e.g., 24-48h) prep1->prep2 sep1 Centrifuge Suspension prep2->sep1 sep2 Filter Supernatant (0.22 µm filter) sep1->sep2 ana1 Dilute Clear Filtrate sep2->ana1 ana2 Analyze by HPLC-UV ana1->ana2 result Calculate Solubility ana2->result

Aqueous Solubility Workflow (OECD 105)
C. Lipophilicity (LogP) by the HPLC Method (OECD 117)

Scientific Rationale: Lipophilicity, the affinity of a molecule for a lipid-like environment, is quantified by the partition coefficient (LogP). It is a key predictor of membrane permeability, including passage across the blood-brain barrier, as well as protein binding and susceptibility to certain metabolic pathways. The computed XLogP3 of 2.8 suggests moderate lipophilicity.[1] While the traditional shake-flask method (OECD 107) is the definitive standard, the HPLC method (OECD 117) is highly efficient for drug discovery, offering rapid estimation for a series of compounds.[8][9]

Experimental Protocol: OECD 117 HPLC Method

  • System Setup: Use a reverse-phase HPLC system equipped with a C18 analytical column. The mobile phase is typically a mixture of an aqueous buffer and an organic modifier like methanol or acetonitrile, run under isocratic conditions.[8]

  • Calibration: Prepare a set of 5-6 reference compounds with known LogP values that bracket the expected LogP of the test compound (e.g., LogP range 0 to 6).[8] Inject each standard individually and record its retention time (t_R).

  • Void Time Determination: Determine the column void time (t_0) by injecting an unretained compound (e.g., uracil or sodium nitrate).

  • Sample Analysis: Dissolve this compound in the mobile phase and inject it into the HPLC system. Determine its retention time (t_R) in duplicate.

  • Calculation & Plotting:

    • For each standard and the test compound, calculate the capacity factor (k) using the formula: k = (t_R - t_0) / t_0.

    • Calculate the logarithm of the capacity factor (log k).

    • Create a calibration curve by plotting the known LogP values of the standards against their calculated log k values.

    • Perform a linear regression on the calibration data.

  • LogP Determination: Using the calculated log k for this compound, interpolate its LogP value from the linear regression equation of the calibration curve.[9]

LogP_Workflow cluster_cal Calibration cluster_ana Sample Analysis cal1 Inject LogP Standards cal2 Determine Retention Times (tR) cal1->cal2 cal4 Calculate log k for Standards cal2->cal4 cal3 Determine Void Time (t0) cal3->cal4 cal5 Plot LogP vs. log k cal4->cal5 result Interpolate LogP from Calibration Curve cal5->result ana1 Inject Test Compound ana2 Determine its tR ana1->ana2 ana3 Calculate its log k ana2->ana3 ana3->result

LogP Determination by HPLC (OECD 117)

Spectroscopic and Analytical Characterization

Spectroscopic analysis provides unambiguous confirmation of a molecule's identity and purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H-NMR: The proton NMR spectrum is expected to show a sharp singlet around 1.3 ppm integrating to 9 protons for the magnetically equivalent methyl groups of the tert-butyl substituent. The aromatic protons on the phenyl ring should appear as two distinct doublets (an AA'BB' system) between 6.8 and 7.4 ppm, each integrating to 2 protons. The four protons on the piperazine ring adjacent to the phenyl group (N-CH₂) will likely appear as a multiplet around 3.1-3.3 ppm, while the other four piperazine protons (adjacent to the N-H) will be a separate multiplet around 3.0-3.2 ppm. The N-H proton itself will appear as a broad singlet.

    • ¹³C-NMR: The carbon spectrum will be characterized by signals for the quaternary and methyl carbons of the tert-butyl group (~34 ppm and ~31 ppm, respectively). The aromatic carbons will appear in the 115-150 ppm region, and the piperazine carbons will be visible in the 45-55 ppm range. PubChem indicates that a ¹³C NMR spectrum is available in the SpectraBase database.[10]

  • Mass Spectrometry (MS):

    • Using electrospray ionization (ESI) in positive mode, the primary ion observed will be the protonated molecule [M+H]⁺ at a mass-to-charge ratio (m/z) of 219.3. The molecular ion [M]⁺• at m/z 218.3 would be expected under electron ionization (EI) conditions.[10]

    • Characteristic fragmentation would likely involve cleavage of the piperazine ring and loss of the tert-butyl group.

  • Infrared (IR) Spectroscopy:

    • The IR spectrum should display a characteristic N-H stretching vibration for the secondary amine in the piperazine ring, typically around 3250-3350 cm⁻¹.[11]

    • Aliphatic C-H stretching from the tert-butyl and piperazine groups will be observed just below 3000 cm⁻¹.

    • Aromatic C-H stretching will appear just above 3000 cm⁻¹.

    • Aromatic C=C stretching bands will be present in the 1600-1450 cm⁻¹ region.[11]

  • Purity Assessment by HPLC:

    • The purity of this compound should be assessed using reverse-phase HPLC with UV detection. A typical method would involve a C18 column with a gradient elution using a mobile phase of acetonitrile and water (often containing 0.1% formic acid or trifluoroacetic acid to improve peak shape). Purity is determined by the area percentage of the main peak relative to all observed peaks at an appropriate wavelength (e.g., 254 nm).

Synthesis Pathway Overview

This compound is commonly synthesized via a palladium-catalyzed cross-coupling reaction, such as the Buchwald-Hartwig amination. This robust methodology allows for the efficient formation of the aryl-nitrogen bond.

Synthesis_Scheme r1 1-Bromo-4-tert-butylbenzene reagents Pd Catalyst (e.g., Pd2(dba)3) + Ligand (e.g., BINAP) + Base (e.g., NaOtBu) + Toluene, Heat r2 Piperazine (excess) product This compound reagents->product

Buchwald-Hartwig Amination Synthesis

Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is associated with significant hazards and must be handled with appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection, in a well-ventilated fume hood.[1]

  • H301: Toxic if swallowed

  • H311: Toxic in contact with skin

  • H314: Causes severe skin burns and eye damage

Conclusion

The physicochemical properties of this compound are foundational to its application in drug discovery. While basic identifiers like molecular weight and melting point are readily available, the critical drug-like properties—pKa, aqueous solubility, and LogP—must be determined experimentally to enable informed decision-making in a research and development setting. The protocols and rationale outlined in this guide provide a comprehensive and scientifically rigorous framework for this essential characterization. By systematically applying these methods, scientists can build a robust data package that illuminates the ADME potential of novel derivatives and accelerates the journey from a promising molecular scaffold to a potential therapeutic agent.

References

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Unlocking the Therapeutic Potential of 1-(4-tert-Butylphenyl)piperazine: A Technical Guide to Target Identification and Validation

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 1-phenylpiperazine scaffold is a cornerstone in modern medicinal chemistry, forming the structural basis of numerous centrally acting therapeutics. This technical guide focuses on a specific, yet underexplored derivative, 1-(4-tert-Butylphenyl)piperazine. While direct pharmacological data on this compound is sparse, its structural features suggest significant potential for therapeutic intervention. This document serves as an in-depth guide for researchers, scientists, and drug development professionals, outlining a systematic approach to hypothesize, identify, and validate the therapeutic targets of this promising molecule. We will delve into its physicochemical properties, extrapolate potential biological targets from structurally related compounds, and provide detailed, field-proven protocols for a comprehensive target validation workflow, from in silico modeling to in vivo assessment.

Introduction: The Phenylpiperazine Privileged Scaffold

The piperazine ring, a six-membered heterocycle with two opposing nitrogen atoms, is a classic example of a "privileged scaffold" in drug discovery. Its unique physicochemical properties, including its ability to exist in different protonation states at physiological pH, make it an ideal building block for molecules designed to interact with biological systems. When coupled with a phenyl group, the resulting 1-phenylpiperazine core has given rise to a multitude of drugs targeting the central nervous system (CNS), including antidepressants, antipsychotics, and anxiolytics.[1][2]

This guide focuses on this compound, a derivative characterized by a bulky, lipophilic tert-butyl group on the phenyl ring. This substitution is not trivial; it is known to significantly influence a molecule's pharmacokinetic and pharmacodynamic properties.[3][4] The lack of extensive research on this specific compound presents a unique opportunity for novel drug discovery. The central thesis of this guide is to provide a strategic and methodological framework for uncovering its therapeutic targets.

Part 1: Physicochemical Profile and the Influence of the tert-Butyl Moiety

A thorough understanding of a compound's physicochemical properties is fundamental to predicting its biological activity. The key features of this compound are summarized below.

PropertyValue/PredictionSource
Molecular FormulaC₁₄H₂₂N₂[5]
Molecular Weight218.34 g/mol [5]
XLogP32.8[5]
Hydrogen Bond Donor Count1[5]
Hydrogen Bond Acceptor Count2[5]

The tert-butyl group is a significant structural feature that warrants special consideration. Its primary roles in drug design include:

  • Increased Lipophilicity: The bulky alkyl nature of the tert-butyl group enhances the molecule's lipophilicity, as indicated by the predicted XLogP3 value. This can improve its ability to cross the blood-brain barrier, a critical step for CNS-acting drugs.[4][6]

  • Metabolic Shielding: The steric hindrance provided by the tert-butyl group can protect adjacent functional groups from metabolic enzymes, such as cytochrome P450s. This "metabolic shielding" can increase the compound's half-life and bioavailability.[4][7]

  • Receptor Selectivity: The defined size and shape of the tert-butyl group can promote selective binding to a specific receptor subtype by preventing the molecule from fitting into the binding pockets of off-target receptors.[4]

However, it is also important to note that high lipophilicity can sometimes lead to challenges such as lower solubility and increased protein binding.[6]

Part 2: Hypothesized Therapeutic Targets

Based on the extensive literature on phenylpiperazine derivatives, we can hypothesize several potential therapeutic targets for this compound, primarily within the CNS.

Serotonin (5-HT) Receptors

The serotonergic system is a major target for many phenylpiperazine-containing drugs.[2] Key receptor subtypes to investigate include:

  • 5-HT1A Receptors: These receptors are involved in mood and anxiety regulation. Many anxiolytics and antidepressants act as agonists or partial agonists at this receptor.[8]

  • 5-HT2A Receptors: Antagonism of this receptor is a key mechanism for several atypical antipsychotics.[8]

  • Serotonin Transporter (SERT): Inhibition of serotonin reuptake is a primary mechanism of action for many antidepressant drugs.[2]

Dopamine (D) Receptors

The dopaminergic system plays a crucial role in motor control, motivation, and reward. Phenylpiperazine derivatives have been shown to interact with dopamine receptors.[9][] Potential targets include:

  • D2 Receptors: Antagonism of D₂ receptors is a hallmark of antipsychotic drugs.[]

  • D3 Receptors: These receptors are implicated in cognition and substance abuse, making them an attractive target for novel therapeutics.[11]

The interaction between the serotonin and dopamine systems is complex and highly interconnected, and a compound acting on both could have a unique therapeutic profile.[8][9]

Other Potential Targets

The versatility of the piperazine scaffold suggests that other targets should not be ruled out. Derivatives have shown activity at adrenergic and histamine receptors.[12] A broad, unbiased screening approach is therefore warranted in the initial stages of investigation.

Part 3: A Roadmap for Target Identification and Validation

This section provides a systematic, multi-pronged approach to identify and validate the therapeutic targets of this compound. The workflow is designed to progress from computational predictions to definitive in vivo evidence.

TargetValidationWorkflow cluster_in_silico In Silico Screening cluster_in_vitro In Vitro Validation cluster_in_vivo In Vivo Confirmation in_silico Molecular Docking binding_assay Radioligand Binding Assay in_silico->binding_assay Predicted Targets functional_assay Functional Assays (e.g., cAMP, Ca²⁺ flux) binding_assay->functional_assay Confirmed Binders animal_models Behavioral Models functional_assay->animal_models Functionally Active Hits pk_pd Pharmacokinetic/Pharmacodynamic Studies animal_models->pk_pd Efficacious Compounds

Caption: A streamlined workflow for therapeutic target identification and validation.

In Silico Approaches: Molecular Docking

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor.[13][14] This approach allows for rapid, cost-effective screening against a panel of potential targets.

Experimental Protocol: Molecular Docking

  • Protein Preparation:

    • Obtain the 3D structures of potential target receptors (e.g., 5-HT1A, 5-HT2A, D₂, D₃) from the Protein Data Bank (PDB).

    • Prepare the protein structures by removing water molecules, adding hydrogen atoms, and assigning partial charges using software like AutoDockTools or Maestro (Schrödinger).[15]

  • Ligand Preparation:

    • Generate a 3D conformer of this compound.

    • Minimize the energy of the ligand structure using a suitable force field (e.g., MMFF94).

    • Define the rotatable bonds of the ligand.

  • Grid Generation:

    • Define the binding site on the receptor based on known co-crystallized ligands or using binding site prediction algorithms.

    • Generate a grid box that encompasses the defined binding site.[16]

  • Docking Simulation:

    • Perform the docking using software such as AutoDock Vina or Glide. The algorithm will explore different conformations of the ligand within the binding site.[13][15]

  • Analysis of Results:

    • Analyze the docking poses and their corresponding binding energies (scoring functions). Lower binding energies generally indicate more favorable binding.

    • Visualize the protein-ligand interactions (e.g., hydrogen bonds, hydrophobic interactions) to understand the binding mode.

In Vitro Validation: Radioligand Binding Assays

Radioligand binding assays are the gold standard for quantifying the affinity of a ligand for a receptor.[17][18] They are essential for validating the predictions from in silico studies.

Experimental Protocol: Radioligand Binding Assay (Competition)

  • Membrane Preparation:

    • Prepare cell membrane homogenates from cells expressing the target receptor of interest.[19]

    • Determine the protein concentration of the membrane preparation using a standard method like the BCA assay.

  • Assay Setup:

    • In a 96-well plate, add the cell membrane preparation, a known concentration of a specific radioligand for the target receptor, and varying concentrations of the unlabeled test compound (this compound).

    • Include controls for total binding (radioligand + membranes) and non-specific binding (radioligand + membranes + a high concentration of a known unlabeled ligand).[19]

  • Incubation:

    • Incubate the plate at a specific temperature for a time sufficient to reach binding equilibrium.

  • Filtration and Washing:

    • Rapidly filter the contents of each well through a glass fiber filter plate to separate bound from free radioligand.

    • Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.[20]

  • Quantification:

    • Dry the filter plate and add a scintillation cocktail.

    • Measure the radioactivity in each well using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding at each concentration of the test compound.

    • Plot the specific binding as a function of the test compound concentration to generate a competition curve.

    • Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

    • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[17]

In Vivo Confirmation: Animal Models for CNS Activity

Once a compound has demonstrated high affinity and functional activity at a specific target in vitro, it is crucial to assess its effects in a living organism. Animal models are indispensable for this purpose.[21][22]

Overview of Relevant Animal Models:

  • Anxiety: The elevated plus-maze and open-field tests are commonly used to assess anxiolytic-like effects.[23]

  • Depression: The forced swim test and tail suspension test are widely used to screen for antidepressant-like activity.[21]

  • Psychosis: Prepulse inhibition of the startle reflex and amphetamine-induced hyperlocomotion are models used to evaluate antipsychotic potential.[24]

The choice of animal model will depend on the validated in vitro targets. For example, if the compound is a potent D₂ antagonist, models of psychosis would be most relevant.

Part 4: Potential Signaling Pathways

Understanding the downstream signaling pathways of the identified target receptors is crucial for elucidating the mechanism of action of this compound.

SignalingPathways cluster_5ht Serotonin Receptor Signaling cluster_d2 Dopamine D2 Receptor Signaling ht1a 5-HT1A Receptor gi Gi ht1a->gi ac Adenylyl Cyclase gi->ac camp cAMP ac->camp pka PKA camp->pka d2 D2 Receptor gi2 Gi d2->gi2 akt Akt d2->akt β-arrestin ac2 Adenylyl Cyclase gi2->ac2 camp2 cAMP ac2->camp2 pka2 PKA camp2->pka2 gsk3 GSK3β akt->gsk3

Caption: Simplified signaling pathways for potential 5-HT1A and D₂ receptor targets.[][25][26]

Conclusion and Future Directions

This compound represents a molecule with significant, yet untapped, therapeutic potential. While direct evidence of its biological targets is currently lacking, its structural similarity to a vast array of successful CNS drugs provides a strong rationale for its investigation. This technical guide has provided a comprehensive and actionable framework for researchers to systematically identify and validate its therapeutic targets.

The proposed workflow, integrating in silico, in vitro, and in vivo methodologies, offers a robust path from hypothesis to evidence. Successful execution of these studies will not only elucidate the pharmacological profile of this specific compound but could also pave the way for the development of a new class of therapeutics for a range of neurological and psychiatric disorders. The journey from a promising scaffold to a clinically effective drug is long and challenging, but it begins with the fundamental and rigorous science of target identification and validation.

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Methodological & Application

synthesis of 1-(4-tert-Butylphenyl)piperazine protocol

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the Synthesis of 1-(4-tert-Butylphenyl)piperazine via Buchwald-Hartwig Amination

Introduction

The N-aryl piperazine scaffold is a cornerstone in modern medicinal chemistry, appearing in a vast array of biologically active compounds and approved pharmaceuticals targeting conditions from central nervous system disorders to oncology.[1][2] The compound this compound is a key intermediate and building block in the synthesis of more complex molecules, including potent antagonists for the Gonadotropin-Releasing Hormone Receptor (GnRH-R).[3] Its synthesis, therefore, is of significant interest to researchers in drug discovery and development.

This document provides a detailed protocol for the synthesis of this compound, leveraging the power and efficiency of the Buchwald-Hartwig amination. This palladium-catalyzed cross-coupling reaction has revolutionized the formation of carbon-nitrogen (C-N) bonds, offering a broad substrate scope and functional group tolerance that surpasses classical methods like nucleophilic aromatic substitution.[1][4] We will delve into the mechanistic underpinnings of this reaction to explain the rationale behind the chosen conditions, present a step-by-step experimental guide, and outline crucial safety and purification considerations.

Synthetic Strategy: The Power of Palladium Catalysis

The formation of an aryl C-N bond is a fundamental transformation in organic synthesis. While several methods exist, the Buchwald-Hartwig amination stands out for its reliability and versatility.[4] The reaction facilitates the coupling of an amine with an aryl halide, catalyzed by a palladium complex.[5]

Mechanism Spotlight: The Buchwald-Hartwig Catalytic Cycle

Understanding the reaction mechanism is critical for troubleshooting and optimization. The process is a catalytic cycle that involves several key steps:[4][6][7]

  • Oxidative Addition : The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide (1-bromo-4-tert-butylbenzene), forming a Pd(II) complex.

  • Amine Coordination & Deprotonation : The amine (piperazine) coordinates to the Pd(II) center. A strong base (sodium tert-butoxide) then deprotonates the coordinated amine, forming a palladium amide complex.

  • Reductive Elimination : This is the final, product-forming step. The aryl group and the amino group are eliminated from the palladium center, forming the desired C-N bond of this compound and regenerating the active Pd(0) catalyst, which re-enters the catalytic cycle.

The choice of ligand, base, and solvent is crucial for the success of the reaction. Sterically hindered phosphine ligands, such as the tri-o-tolylphosphine used in this protocol, promote the reductive elimination step and stabilize the palladium catalyst, leading to higher yields.[7] Sodium tert-butoxide is a sufficiently strong, non-nucleophilic base that facilitates the deprotonation of the amine without competing side reactions.

Experimental Protocol

This protocol is adapted from established literature procedures for the Buchwald-Hartwig amination.[8]

Materials and Reagents:

ReagentFormulaMolar Mass ( g/mol )Amount (mmol)Mass/VolumeRole
1-Bromo-4-tert-butylbenzeneC₁₀H₁₃Br213.1114.02.38 mLAryl Halide
PiperazineC₄H₁₀N₂86.1421.01.8 gAmine Nucleophile
Sodium tert-butoxideNaOC(CH₃)₃96.1020.31.95 gBase
Dichlorobis(tri-o-tolylphosphine)palladium(II)PdCl₂[P(o-tolyl)₃]₂786.140.42330.1 mgCatalyst Precursor
Anhydrous TolueneC₇H₈92.14-~50 mLSolvent

Equipment:

  • Oven-dried Schlenk flask or round-bottom flask with a reflux condenser

  • Magnetic stirrer and hot plate

  • Inert gas supply (Nitrogen or Argon) with manifold

  • Standard laboratory glassware

  • Rotary evaporator

  • Purification apparatus (e.g., column chromatography or distillation setup)

Procedure:

  • Reaction Setup : To an oven-dried Schlenk flask equipped with a magnetic stir bar, add piperazine (1.8 g, 21 mmol), sodium tert-butoxide (1.95 g, 20.3 mmol), and dichlorobis(tri-o-tolylphosphine)palladium(II) (330.1 mg, 0.42 mmol).[8]

  • Inert Atmosphere : Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times to ensure an oxygen-free atmosphere.

  • Reagent Addition : Add anhydrous toluene (~50 mL) via syringe, followed by the dropwise addition of 1-bromo-4-tert-butylbenzene (2.38 mL, 14 mmol).[8]

  • Reaction : Heat the reaction mixture to 100 °C with vigorous stirring.[8] Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 3 hours.[8]

  • Workup : Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (~50 mL) and wash with water (2 x 50 mL) and then brine (1 x 50 mL).

  • Isolation : Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

Workflow Visualization

SynthesisWorkflow cluster_setup 1. Reaction Setup cluster_reaction 2. Reaction cluster_workup 3. Workup & Isolation cluster_purification 4. Purification A Add Piperazine, NaOtBu, and Pd Catalyst to Schlenk Flask B Establish Inert Atmosphere (Evacuate/Backfill with N₂/Ar) A->B C Add Anhydrous Toluene B->C D Add 1-Bromo-4-tert-butylbenzene C->D E Heat to 100 °C for 3h D->E F Cool to Room Temperature E->F G Dilute with Ethyl Acetate F->G H Wash with H₂O and Brine G->H I Dry Organic Layer (Na₂SO₄) H->I J Filter and Concentrate I->J K Purify Crude Product (Distillation or Chromatography) J->K

Caption: Experimental workflow for the synthesis of this compound.

Purification and Characterization

The crude product obtained after workup is a residue that should be purified.

  • Fractional Distillation : The product can be purified by fractionation under reduced pressure. The expected boiling point is approximately 114-117 °C at 0.01 mbar.[9]

  • Column Chromatography : Alternatively, purification can be achieved using silica gel column chromatography with an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).

  • Recrystallization : If the product is a solid at room temperature (expected melting point: 48-52 °C), recrystallization from a suitable solvent like ethanol can be an effective purification method.[9][10]

The identity and purity of the final product should be confirmed by standard analytical techniques, such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Safety Precautions

Adherence to safety protocols is paramount. All manipulations should be performed in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[11][12]

  • Piperazine : Corrosive and can cause skin and eye burns. It is also a combustible solid. Avoid inhalation of dust.[11]

  • 1-Bromo-4-tert-butylbenzene : Causes skin and serious eye irritation. May cause respiratory irritation.[13][14]

  • Sodium tert-butoxide : A strong, corrosive base that is water-reactive. Handle under inert and dry conditions.

  • Palladium Catalyst : Palladium compounds are toxic and should be handled with care. Avoid inhalation and skin contact.

  • Toluene : A flammable solvent with potential health hazards upon inhalation or skin contact. Keep away from ignition sources.

Conclusion

The Buchwald-Hartwig amination provides an efficient and reliable method for the synthesis of this compound. This protocol offers a high-yielding pathway to a valuable building block for pharmaceutical research. By understanding the underlying mechanism and adhering to strict safety and handling procedures, researchers can successfully implement this methodology in their laboratories.

References

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  • Reddy, G. V., et al. (2021). A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines. Chemistry, 3(4), 1188-1197. Retrieved from [Link]

  • Singh, A., & Singh, P. P. (2021). Synthetic strategies for access to 1,4‐disubstituted piperazines and piperidines. ResearchGate. Retrieved from [Link]

  • Galkin, A. A., & Ananikov, V. P. (2019). Reductive Amination in the Synthesis of Pharmaceuticals. Chemical Reviews, 119(23), 11931-11993. Retrieved from [Link]

  • Goddu, R. L. (1959). Purification of piperazine. Google Patents.
  • ResearchGate. (n.d.). Discovery of 6-({4-[2-(4-tert-Butylphenyl)-1H-benzimidazol-4-yl]piperazin-1-yl}methyl )quinoxaline (WAY-207024): An Orally Active Antagonist of the Gonadotropin Releasing Hormone Receptor (GnRH-R). Retrieved from [Link]

  • CNIPA. (2023). Extraction and purification method of 1-amino-4-methylpiperazine. Google Patents.

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experimental use of 1-(4-tert-Butylphenyl)piperazine in neuroscience

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for the Experimental Use of 1-(4-tert-Butylphenyl)piperazine in Neuroscience

Foreword for the Investigator

The piperazine scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" for its recurrence in a multitude of centrally acting therapeutic agents.[1][2] Its unique physicochemical properties, conferred by the two opposing nitrogen atoms, allow for fine-tuning of solubility, bioavailability, and target engagement.[2] Within this chemical class, phenylpiperazines have yielded successful drugs for anxiety, depression, and psychosis, largely through modulation of monoaminergic G-protein coupled receptors (GPCRs).[1][3]

This document introduces This compound , a distinct derivative herein referred to as Compound TBP . While the broader family of phenylpiperazines is well-documented, the specific neuropharmacological profile of Compound TBP remains to be fully elucidated. This guide serves as a comprehensive set of application notes and protocols designed for researchers, scientists, and drug development professionals. Our objective is to provide a robust, logical, and technically sound framework for the preclinical characterization of Compound TBP, from initial target identification to functional validation in neural circuits and behavioral models. The protocols are designed to be self-validating, with explanations of the scientific rationale behind each experimental choice, empowering investigators to not only execute the methods but also to deeply understand and interpret the resulting data.

Chemical Properties: this compound (Compound TBP)
IUPAC Name This compound
Molecular Formula C₁₄H₂₂N₂
Molecular Weight 218.34 g/mol
SMILES CC(C)(C)C1=CC=C(C=C1)N2CCNCC2
PubChem CID 781722[4]

Strategic Rationale and Experimental Workflow

The structural motif of Compound TBP—a piperazine ring linked to a substituted phenyl group—strongly suggests a high probability of interaction with monoaminergic GPCRs. Many clinically successful phenylpiperazines, such as buspirone and trazodone, derive their therapeutic effects from activity at serotonin (5-HT) and dopamine (D) receptors.[3] Therefore, a logical starting point is to hypothesize that Compound TBP is a ligand for these receptor families.

Our experimental strategy follows a canonical drug discovery pipeline, designed to build a comprehensive pharmacological profile by systematically answering three fundamental questions:

  • Target Engagement: What are the primary molecular targets of Compound TBP, and what is its affinity and functional effect (e.g., agonist, antagonist) at these targets?

  • Physiological Function: Does receptor-level activity translate into a measurable physiological or behavioral effect in a living organism?

  • Mechanism of Action: How does the compound alter the function of neural circuits to produce the observed behavioral outcome?

This workflow ensures that each stage of investigation builds upon validated data from the previous one, creating a cohesive and compelling scientific narrative.

Experimental_Workflow cluster_0 Part I: In Vitro Characterization cluster_1 Part II: In Vivo Behavioral Assessment cluster_2 Part III: Ex Vivo Electrophysiology vitro1 Protocol 1: Radioligand Binding Assay Panel vitro2 Protocol 2: Functional Second Messenger Assays vitro1->vitro2 Determine Affinity (Ki) vivo1 Protocol 3: Elevated Plus Maze (EPM) vitro2->vivo1 Validate Functional Effect (e.g., Anxiolytic-like) vivo2 Protocol 4: Light-Dark Box (LDB) vivo1->vivo2 Confirm Phenotype exvivo1 Protocol 5: Acute Brain Slice Preparation vivo1->exvivo1 Investigate Neuronal Mechanism exvivo2 Protocol 6: Whole-Cell Patch-Clamp Recording exvivo1->exvivo2 end Comprehensive Pharmacological Profile exvivo2->end Link Receptor Activity to Circuit Function

Figure 1: A strategic workflow for the neuropharmacological characterization of Compound TBP.

Part I: In Vitro Characterization - Receptor Profiling & Functional Assays

Core Objective: To identify the primary molecular targets of Compound TBP, quantify its binding affinity, and determine its functional activity as an agonist, antagonist, or allosteric modulator.

The initial step in characterizing any novel compound is to understand its interaction with putative biological targets. Given the structure of Compound TBP, a broad screening panel focused on GPCRs and neurotransmitter transporters is the most logical and efficient approach.

Protocol 1: Radioligand Binding Assay Panel

Scientific Rationale: Radioligand binding assays are the gold standard for determining the affinity of a test compound for a specific receptor. This technique relies on the principle of competitive displacement, where the unlabeled test compound (Compound TBP) competes with a known high-affinity radiolabeled ligand for binding to the receptor. The concentration of the test compound that displaces 50% of the specific binding of the radioligand (IC₅₀) is determined, from which the equilibrium dissociation constant (Kᵢ) can be calculated. A lower Kᵢ value signifies higher binding affinity. This provides a quantitative measure of target engagement.[5]

Step-by-Step Methodology:

  • Preparation of Membranes: Utilize commercially available cell lines (e.g., HEK293, CHO) stably expressing the human recombinant receptor of interest or prepared membranes from specific brain regions (e.g., cortex, hippocampus).

  • Assay Buffer Preparation: Prepare an appropriate binding buffer specific to the receptor being assayed. Composition varies but typically includes a buffering agent (e.g., Tris-HCl), ions (e.g., MgCl₂), and protease inhibitors.

  • Incubation: In a 96-well plate, combine:

    • Receptor-containing membranes (typically 10-50 µg protein per well).

    • A fixed concentration of the appropriate radioligand (e.g., ³H-WAY-100635 for 5-HT₁ₐ receptors).

    • A range of concentrations of Compound TBP (e.g., 0.1 nM to 10 µM) to generate a competition curve.

  • Controls:

    • Total Binding: Membranes + Radioligand (no competitor).

    • Non-Specific Binding (NSB): Membranes + Radioligand + a high concentration of a known, non-radioactive competitor (e.g., 10 µM serotonin for 5-HT receptors).

  • Incubation: Incubate the plates at a specified temperature (e.g., 25°C or 37°C) for a duration sufficient to reach equilibrium (typically 60-120 minutes).

  • Termination & Harvesting: Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters (e.g., Whatman GF/B). This separates the bound radioligand from the unbound.

  • Washing: Quickly wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate Specific Binding = Total Binding - Non-Specific Binding.

    • Plot the percentage of specific binding against the log concentration of Compound TBP.

    • Fit the data to a one-site competition model using non-linear regression software (e.g., GraphPad Prism) to determine the IC₅₀ value.

    • Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its equilibrium dissociation constant.

Hypothetical Data Presentation:

TargetRadioligandKᵢ (nM) for Compound TBP
Serotonin 5-HT₁ₐ ³H-WAY-1006355.2
Serotonin 5-HT₂ₐ ³H-Ketanserin157
Dopamine D₂ ³H-Spiperone89
Adrenergic α₁ ³H-Prazosin450
SERT ³H-Citalopram>1000

This table suggests Compound TBP has high affinity and selectivity for the 5-HT₁ₐ receptor.

Protocol 2: cAMP Second Messenger Functional Assay

Scientific Rationale: Binding does not equate to function. A compound can be an agonist (activating the receptor), an antagonist (blocking the receptor), or an inverse agonist (inactivating constitutive receptor activity). Many 5-HT and dopamine receptors signal by modulating the intracellular concentration of cyclic adenosine monophosphate (cAMP).[6][7] For instance, the 5-HT₁ₐ receptor is typically coupled to the inhibitory G-protein, Gᵢ, which, when activated, inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cAMP.[8] Measuring this change provides a direct readout of the functional effect of Compound TBP.

Step-by-Step Methodology:

  • Cell Culture: Culture cells stably expressing the receptor of interest (e.g., CHO-h5-HT₁ₐ) in appropriate media. Plate the cells in 96- or 384-well plates and grow to confluence.

  • Assay Preparation: On the day of the experiment, aspirate the culture medium and replace it with a stimulation buffer containing a phosphodiesterase (PDE) inhibitor like IBMX. The PDE inhibitor prevents the degradation of cAMP, amplifying the signal.

  • Forskolin Stimulation (for Gᵢ-coupled receptors): Add a fixed concentration of forskolin to all wells. Forskolin directly activates adenylyl cyclase, raising intracellular cAMP to a high baseline level.

  • Compound Addition:

    • Agonist Mode: Add increasing concentrations of Compound TBP. A Gᵢ agonist will cause a dose-dependent decrease from the forskolin-stimulated cAMP level.

    • Antagonist Mode: Add a fixed concentration of a known agonist (e.g., 5-CT for 5-HT₁ₐ) in the presence of increasing concentrations of Compound TBP. An antagonist will block the effect of the known agonist, causing a dose-dependent reversal of the cAMP decrease.

  • Incubation: Incubate the plate at 37°C for a defined period (e.g., 30 minutes).

  • Cell Lysis and Detection: Lyse the cells and detect the intracellular cAMP concentration using a commercially available kit, typically based on competitive immunoassay principles with a fluorescent or luminescent readout (e.g., HTRF, LANCE).

  • Data Analysis:

    • Plot the cAMP signal against the log concentration of Compound TBP.

    • For agonist activity, fit the data to a sigmoidal dose-response curve to determine the EC₅₀ (concentration for 50% of maximal effect) and Eₘₐₓ (maximal effect).

    • For antagonist activity, determine the IC₅₀ (concentration that inhibits 50% of the agonist response).

GPCR_Signaling Receptor 5-HT1A Receptor (GPCR) G_Protein Gi Protein (Inactive) Receptor->G_Protein Activates AC Adenylyl Cyclase (AC) cAMP cAMP (Second Messenger) AC->cAMP Ligand Compound TBP (Agonist) Ligand->Receptor Binds G_Protein_Active Gi Protein (Active) G_Protein->G_Protein_Active G_Protein_Active->AC Inhibits ATP ATP ATP->AC Substrate PKA Protein Kinase A (PKA) cAMP->PKA Activates Response Cellular Response (e.g., Hyperpolarization) PKA->Response Phosphorylates Downstream Targets

Figure 2: A simplified signaling cascade for a Gᵢ-coupled receptor like 5-HT₁ₐ.

Part II: In Vivo Behavioral Assessment - Anxiolytic-like Activity

Core Objective: To determine if the in vitro activity of Compound TBP translates to a meaningful behavioral effect in a whole-animal model. Based on the common profile of 5-HT₁ₐ agonists, we will test for anxiolytic-like effects.

Animal models of anxiety exploit the natural conflict between the drive to explore a novel environment and the innate fear of open, bright, or elevated spaces. Anxiolytic drugs typically reduce this fear-driven avoidance behavior.[9][10]

Protocol 3: The Elevated Plus Maze (EPM) Test

Scientific Rationale: The EPM is one of the most widely validated and utilized models for screening anxiolytic drugs.[9][11] The apparatus consists of four arms arranged in a plus shape, with two "open" arms (lacking walls) and two "closed" arms (with high walls), elevated from the ground. Rodents naturally prefer the enclosed, protected arms. A compound with anxiolytic properties will increase the proportion of time the animal spends in and the number of entries it makes into the open arms, reflecting a reduction in anxiety.[11][12]

Step-by-Step Methodology:

  • Animals: Use adult male mice or rats (e.g., C57BL/6 mice or Sprague-Dawley rats). House them in a controlled environment (12:12 light/dark cycle, stable temperature/humidity) and allow them to acclimate for at least one week before testing.

  • Apparatus: A plus-shaped maze, typically made of non-reflective plastic, elevated ~50 cm off the floor. Arm dimensions are standardized (e.g., for mice: 30 cm long x 5 cm wide, with 15 cm high walls on the closed arms).

  • Habituation: Handle the animals for several days prior to the experiment to reduce handling stress. On the test day, bring the animals to the testing room at least 60 minutes before the trial begins to acclimate them to the environment.

  • Drug Administration: Administer Compound TBP (e.g., via intraperitoneal injection, i.p.) or vehicle (e.g., saline with 5% DMSO) at a predetermined time before the test (e.g., 30 minutes) to allow for peak brain exposure. A positive control, such as diazepam (1-2 mg/kg), should be included.

  • Test Procedure:

    • Gently place the animal in the center square of the maze, facing one of the open arms.

    • Immediately start a video recording and leave the room.

    • Allow the animal to explore the maze freely for 5 minutes.

  • Data Collection & Analysis: After the trial, return the animal to its home cage. Clean the maze thoroughly with 70% ethanol between trials to eliminate olfactory cues. Analyze the video recording (manually or with automated tracking software) for the following parameters:

    • Time spent in the open arms.

    • Time spent in the closed arms.

    • Number of entries into the open arms.

    • Number of entries into the closed arms.

    • Total distance traveled (as a measure of general locomotor activity).

  • Primary Endpoints: Calculate the "% Time in Open Arms" = [Time_open / (Time_open + Time_closed)] * 100 and "% Open Arm Entries" = [Entries_open / (Entries_open + Entries_closed)] * 100. Anxiolytic activity is indicated by a significant increase in these parameters compared to the vehicle group, without a significant change in total distance traveled (to rule out hyperactivity).

Hypothetical Data Presentation:

Treatment GroupN% Time in Open Arms (Mean ± SEM)% Open Arm Entries (Mean ± SEM)Total Distance (m) (Mean ± SEM)
Vehicle1018.5 ± 2.122.3 ± 2.515.2 ± 1.1
Diazepam (2 mg/kg)1045.2 ± 3.548.1 ± 3.814.8 ± 0.9
Compound TBP (5 mg/kg)1039.8 ± 4.042.5 ± 4.115.5 ± 1.3
Compound TBP (10 mg/kg)1043.1 ± 3.746.9 ± 3.915.1 ± 1.0

*p < 0.05 vs. Vehicle

EPM_Logic cluster_choices Behavioral Choice Start Animal in Center Square Conflict Conflict: Innate Exploration vs. Aversion to Open/High Spaces Start->Conflict OpenArm Enter Open Arm (High Anxiety Threshold) Conflict->OpenArm Exploration Dominates ClosedArm Enter Closed Arm (Low Anxiety Threshold) Conflict->ClosedArm Aversion Dominates Drug Anxiolytic Drug (e.g., Compound TBP) Drug->Conflict Lowers Aversion

Figure 3: The core conflict driving behavior in the Elevated Plus Maze.

Part III: Ex Vivo Electrophysiological Analysis

Core Objective: To bridge the gap between receptor binding and behavior by determining how Compound TBP directly alters the electrical properties of neurons in a brain region relevant to anxiety, such as the amygdala or hippocampus.

Scientific Rationale: Electrophysiology provides the ultimate readout of neuronal function.[13] The 5-HT₁ₐ receptor, for example, mediates its inhibitory effects in part by opening G-protein-coupled inwardly-rectifying potassium (GIRK) channels. This leads to an efflux of potassium ions, hyperpolarizing the neuron (making its membrane potential more negative) and decreasing its excitability and likelihood of firing an action potential.[14] Whole-cell patch-clamp recording in acute brain slices allows for direct measurement of these changes in individual neurons while preserving local synaptic connections.[15]

Protocol 5 & 6: Acute Brain Slice Preparation and Whole-Cell Recording

Step-by-Step Methodology:

  • Animal Anesthesia and Perfusion: Deeply anesthetize a rodent (mouse or rat) with isoflurane or an injectable anesthetic. Perform a transcardial perfusion with ice-cold, oxygenated (95% O₂/5% CO₂) sucrose-based artificial cerebrospinal fluid (aCSF) to preserve neuronal health.[16][17]

  • Brain Extraction and Slicing: Rapidly extract the brain and place it in the ice-cold sucrose-aCSF. Using a vibratome, cut coronal or horizontal slices (typically 300 µm thick) containing the brain region of interest (e.g., basolateral amygdala).[15][17]

  • Slice Recovery: Transfer the slices to a holding chamber containing standard aCSF (with physiological levels of NaCl, KCl, CaCl₂, MgCl₂, etc.) bubbled with 95% O₂/5% CO₂. Allow slices to recover first at a warm temperature (e.g., 34°C for 30 minutes) and then at room temperature for at least 1 hour before recording.[17]

  • Recording Setup: Transfer a single slice to the recording chamber of an upright microscope and continuously perfuse with oxygenated aCSF.

  • Patch-Clamp Recording:

    • Using a micromanipulator, approach a neuron visualized under differential interference contrast (DIC) microscopy with a glass micropipette filled with an intracellular solution.

    • Apply gentle suction to form a high-resistance "gigaohm" seal between the pipette tip and the cell membrane.

    • Apply a brief pulse of stronger suction to rupture the membrane patch, achieving the "whole-cell" configuration. This allows for control and measurement of the entire neuron's membrane potential and current.[18]

  • Experimental Protocol:

    • Baseline Recording (Current-Clamp): Record the neuron's resting membrane potential (RMP) and its response to a series of hyperpolarizing and depolarizing current injections (to measure input resistance and firing patterns).

    • Compound Application: Bath-apply a known concentration of Compound TBP (e.g., 1 µM) to the slice via the perfusion system.

    • Post-Drug Recording: After the drug has taken effect (typically 5-10 minutes), repeat the baseline recording protocol.

    • Washout: If possible, wash the drug out by perfusing with standard aCSF to see if the effects are reversible.

  • Data Analysis: Compare the pre- and post-drug measurements. A 5-HT₁ₐ agonist is expected to cause a significant hyperpolarization of the RMP, a decrease in input resistance (due to channel opening), and a reduction in the number of action potentials fired in response to depolarizing current steps.

Hypothetical Data Presentation:

ParameterBaseline (Mean ± SEM)Post-Compound TBP (1 µM) (Mean ± SEM)
Resting Membrane Potential (mV)-65.2 ± 1.1-74.8 ± 1.5
Input Resistance (MΩ)254 ± 15188 ± 12
Action Potentials (at +100 pA step)8.3 ± 0.71.5 ± 0.4*

*p < 0.05 vs. Baseline

References

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Application Notes and Protocols: 1-(4-tert-Butylphenyl)piperazine as a Pivotal Precursor for CNS Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the 1-(4-tert-Butylphenyl)piperazine Scaffold in Neuropharmacology

In the landscape of central nervous system (CNS) drug discovery, the quest for novel molecular architectures that combine therapeutic efficacy with favorable pharmacokinetic profiles is perpetual. The N-arylpiperazine moiety stands out as a "privileged scaffold," a structural motif consistently found in a multitude of clinically successful and biologically active compounds.[1][2] Among these, this compound has emerged as a particularly valuable precursor for the synthesis of agents targeting a range of neurological and psychiatric disorders, including schizophrenia, depression, and anxiety.[1][3]

The strategic incorporation of the this compound core into a drug candidate is a deliberate choice driven by key medicinal chemistry principles. The bulky, lipophilic tert-butyl group significantly influences the molecule's overall physicochemical properties, which are critical for traversing the blood-brain barrier (BBB).[4] Concurrently, the piperazine ring, a six-membered heterocycle with two opposing nitrogen atoms, offers a versatile anchor for further chemical modification, allowing for the fine-tuning of a compound's interaction with specific CNS targets.[2] The secondary amine of the piperazine ring provides a key reaction site for introducing diverse chemical functionalities, thereby enabling the exploration of structure-activity relationships (SAR) to optimize potency, selectivity, and safety profiles.[1]

This guide provides a comprehensive overview of this compound, detailing its synthesis, characterization, and application as a precursor in the development of novel CNS-active agents. The protocols and insights presented herein are designed for researchers, scientists, and drug development professionals, offering both practical methodologies and the underlying scientific rationale.

Physicochemical Properties and Rationale for CNS Applications

The ability of a drug to penetrate the CNS is governed by a delicate balance of physicochemical properties. The this compound scaffold is advantageous in this regard due to the synergistic contributions of its constituent parts.

The 4-tert-butylphenyl group imparts significant lipophilicity, a key determinant for passive diffusion across the lipid-rich membranes of the BBB. This is reflected in the compound's calculated LogP (cLogP), a measure of its lipophilicity. However, excessive lipophilicity can be detrimental, leading to poor solubility and non-specific binding. The piperazine moiety, with its two nitrogen atoms, provides a degree of polarity and hydrogen bonding capacity that helps to maintain a balance, preventing the molecule from becoming overly lipophilic. This balance is crucial for achieving optimal brain penetration and distribution.

The piperazine ring also serves as a basic center, which can be protonated at physiological pH. This property can enhance aqueous solubility and allows for the formation of salts, which are often preferred for pharmaceutical formulations. The pKa of the piperazine nitrogens can be modulated by the substituents, influencing the overall pharmacokinetic profile of the final drug molecule.[5]

PropertyValueSignificance for CNS Drug Design
Molecular Weight 218.34 g/mol [6]Well within the preferred range (<450 Da) for BBB penetration.
cLogP 2.8[6]Indicates good lipophilicity for membrane permeability.
Topological Polar Surface Area (TPSA) 15.3 Ų[6]Low TPSA (<70 Ų) is strongly correlated with good BBB penetration.
Hydrogen Bond Donors 1[6]Low number of donors facilitates crossing of the BBB.
Hydrogen Bond Acceptors 2[6]A moderate number of acceptors contributes to target binding without overly increasing polarity.

Synthesis of this compound: Detailed Protocols

Two primary synthetic routes are commonly employed for the preparation of this compound. The choice of method often depends on the availability of starting materials, scalability, and desired purity.

Protocol 1: Synthesis via Nucleophilic Substitution

This classic method involves the reaction of 4-tert-butylaniline with bis(2-chloroethyl)amine hydrochloride. This approach builds the piperazine ring directly onto the aniline precursor.

Reaction Scheme:

Protocol_1 cluster_start reagent1 4-tert-Butylaniline product This compound reagent1->product K2CO3, Diethylene glycol dimethyl ether, Reflux reagent2 Bis(2-chloroethyl)amine hydrochloride reagents + Protocol_2 cluster_start reagent1 1-Bromo-4-tert-butylbenzene product This compound reagent1->product Pd Catalyst, Ligand, Base, Toluene, Heat reagent2 Piperazine reagents + Derivatization cluster_derivatives CNS Drug Candidates precursor This compound antipsychotic Antipsychotics (D2/5-HT2A Antagonists) precursor->antipsychotic Alkylation/ Amidation antidepressant Antidepressants (5-HT1A Agonists/SERT Inhibitors) precursor->antidepressant Alkylation/ Amidation anxiolytic Anxiolytics (5-HT1A Partial Agonists) precursor->anxiolytic Alkylation/ Amidation Signaling_Pathway

Sources

analytical methods for 1-(4-tert-Butylphenyl)piperazine characterization

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Analytical Characterization of 1-(4-tert-Butylphenyl)piperazine

Abstract

This application note provides a comprehensive guide to the analytical methods for the structural elucidation, purity assessment, and physicochemical characterization of this compound. As a key intermediate in the synthesis of various pharmacologically active compounds, ensuring its identity and quality is paramount. This document outlines detailed protocols for chromatographic, spectroscopic, and thermal analysis techniques, offering researchers and drug development professionals a robust framework for quality control and characterization. The methodologies are grounded in established principles and validated against regulatory expectations, such as those outlined by the International Council for Harmonisation (ICH).[1][2]

Introduction: The Importance of Rigorous Characterization

This compound is a disubstituted piperazine derivative. The piperazine ring is a prevalent scaffold in medicinal chemistry, forming the core of numerous drugs across therapeutic areas.[3] The tert-butylphenyl moiety modifies the molecule's lipophilicity and electronic properties, making it a valuable building block in drug discovery.

Given its role as a precursor, the purity and identity of this compound directly impact the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). A multi-faceted analytical approach is therefore not just recommended but essential for:

  • Identity Confirmation: Unambiguously verifying the molecular structure.

  • Purity and Impurity Profiling: Quantifying the target compound and identifying any process-related impurities or degradation products.

  • Physicochemical Characterization: Understanding properties like thermal stability and solid-state form.

This guide details the application of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR) spectroscopy, and Thermal Analysis.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₁₄H₂₂N₂PubChem[4]
Molecular Weight 218.34 g/mol PubChem[4]
IUPAC Name This compoundPubChem[4]
CAS Number 68104-61-0PubChem[4]

Chromatographic Methods: Purity and Impurity Determination

Chromatographic techniques are the cornerstone of purity assessment, separating the main compound from trace-level impurities. The choice between liquid or gas chromatography depends on the volatility and thermal stability of the analyte and its potential impurities.

High-Performance Liquid Chromatography (HPLC) for Potency and Purity

HPLC is the preferred method for quantifying non-volatile or thermally labile compounds. For this compound, a reversed-phase HPLC method with UV detection provides excellent resolution and sensitivity.

Causality of Method Choices:

  • Reversed-Phase (C18 Column): The non-polar nature of the tert-butylphenyl group ensures good retention on a non-polar stationary phase like C18.

  • Mobile Phase (Acetonitrile/Water): A gradient elution starting with a higher water percentage allows for the elution of polar impurities, while increasing the acetonitrile concentration elutes the main compound and any non-polar impurities.

  • Acidic Modifier (e.g., 0.1% Formic Acid): Adding an acid to the mobile phase protonates the basic nitrogen atoms of the piperazine ring. This suppresses silanol interactions with the column, leading to sharper, more symmetrical peaks and improved reproducibility.

  • UV Detection: The phenyl ring contains a chromophore that absorbs UV light, making UV detection a simple and effective quantification method.

Protocol: HPLC Purity Analysis

  • Sample Preparation:

    • Accurately weigh approximately 25 mg of this compound into a 50 mL volumetric flask.

    • Dissolve and dilute to volume with a 50:50 (v/v) mixture of acetonitrile and water (diluent) to achieve a final concentration of ~0.5 mg/mL.

    • Filter the solution through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 0-5 min: 20% B; 5-25 min: 20% to 90% B; 25-30 min: 90% B; 30.1-35 min: 20% B
Flow Rate 1.0 mL/min[5]
Column Temperature 35 °C[5]
Detection Wavelength 254 nm
Injection Volume 10 µL[5]
  • Data Analysis:

    • Integrate all peaks in the chromatogram.

    • Calculate the purity by area percent: (Area of Main Peak / Total Area of All Peaks) * 100.

    • Identify and quantify impurities against a reference standard if available.

Diagram: HPLC Experimental Workflow

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing weigh Weigh Sample dissolve Dissolve & Dilute weigh->dissolve filter Filter (0.45 µm) dissolve->filter inject Inject into HPLC filter->inject separate Separation on C18 Column inject->separate detect UV Detection separate->detect integrate Integrate Peaks detect->integrate calculate Calculate Purity integrate->calculate

Caption: Workflow for HPLC purity analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatiles and Structural Confirmation

GC-MS is exceptionally suited for analyzing volatile and semi-volatile compounds. It serves a dual purpose: separating components in the gas phase (GC) and providing mass information for structural identification (MS).[6][7] This is the method of choice for detecting residual synthesis solvents or volatile by-products.

Causality of Method Choices:

  • GC Column (Mid-polarity, e.g., DB-5ms): A 5% phenyl-methylpolysiloxane column offers excellent general-purpose separation for a wide range of compounds, including the amine-containing target molecule.

  • Temperature Programming: A gradual increase in oven temperature is crucial. It allows for the separation of low-boiling point solvents at the beginning of the run and ensures that the higher-boiling point this compound elutes as a sharp peak later.

  • Electron Ionization (EI): EI is a "hard" ionization technique that creates reproducible fragmentation patterns. These patterns act as a "fingerprint" for the molecule, which can be compared against spectral libraries for confirmation.

Protocol: GC-MS Analysis

  • Sample Preparation:

    • Prepare a dilute solution of the sample (~100 µg/mL) in a high-purity volatile solvent such as methanol or ethyl acetate.

  • GC-MS Conditions:

ParameterCondition
Column DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier Gas Helium, constant flow at 1.0 mL/min
Inlet Temperature 280 °C
Injection Mode Splitless (1 min)[8]
Oven Program Initial 60 °C (hold 2 min), ramp to 300 °C at 15 °C/min, hold 5 min
MS Transfer Line 290 °C
Ion Source Temp 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Range 40 - 450 amu
  • Data Analysis:

    • Examine the total ion chromatogram (TIC) for peaks corresponding to the main compound and any impurities.

    • Analyze the mass spectrum of the main peak. The molecular ion (M⁺) should be visible at m/z 218.

    • Identify key fragment ions. Expected fragments include losses of the tert-butyl group ([M-57]⁺) and cleavages within the piperazine ring.

    • Compare the obtained spectrum with a reference library for identity confirmation.

Spectroscopic Methods: Unambiguous Structure Elucidation

Spectroscopic methods provide direct information about the molecular structure, confirming the connectivity of atoms and the presence of functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for de novo structure determination. Both ¹H and ¹³C NMR are required for a complete structural assignment.

Protocol: NMR Analysis

  • Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.

  • Data Acquisition: Acquire ¹H and ¹³C{¹H} spectra on a 400 MHz or higher spectrometer.

  • Spectral Interpretation:

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (in CDCl₃)

Assignment¹H Chemical Shift (δ, ppm)¹³C Chemical Shift (δ, ppm)
tert-Butyl (CH₃)₃ ~1.3 (singlet, 9H)~31.5 (CH₃), ~34.0 (Quaternary C)
Piperazine (CH₂)₄ ~3.1-3.2 (multiplet, 8H)~50.5 (C-N-Aryl), ~46.0 (C-N-H)
Aromatic (CH)₄ ~6.9 (doublet, 2H, ortho to N), ~7.3 (doublet, 2H, ortho to t-Bu)~148.0 (C-N), ~143.0 (C-tBu), ~126.0 (CH), ~116.0 (CH)
Piperazine (NH) ~1.7 (broad singlet, 1H)N/A

Note: The piperazine protons may appear as two distinct multiplets due to their chemical environment. The NH proton signal can be broad and may exchange with trace D₂O.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR is a rapid and non-destructive technique used to identify the functional groups present in a molecule.

Protocol: FTIR Analysis

  • Sample Preparation: The spectrum can be acquired directly from a solid sample using an Attenuated Total Reflectance (ATR) accessory or by preparing a potassium bromide (KBr) pellet.

  • Data Acquisition: Scan the sample from 4000 to 400 cm⁻¹.

  • Spectral Interpretation:

Table 3: Expected FTIR Absorption Bands

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
~3300N-H StretchSecondary Amine (Piperazine)
3050-3000C-H StretchAromatic
2960-2850C-H StretchAliphatic (tert-Butyl, Piperazine)
~1610, ~1510C=C StretchAromatic Ring
~1240C-N StretchAryl-Amine
~830C-H Bend (out-of-plane)1,4-Disubstituted Benzene

Thermal Analysis: Stability and Solid-State Properties

Thermal analysis techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) provide crucial information about the material's melting point, purity, and thermal stability.[9]

Protocol: DSC and TGA Analysis

  • Sample Preparation: Accurately weigh 2-5 mg of the sample into an aluminum pan.

  • Instrument Conditions:

ParameterDSC ConditionTGA Condition
Temperature Range 25 °C to 250 °C25 °C to 600 °C
Heating Rate 10 °C/min10 °C/min
Atmosphere Nitrogen, 50 mL/minNitrogen, 50 mL/min
  • Data Interpretation:

    • DSC: A sharp endothermic peak indicates the melting point. The onset temperature is typically reported. A broad peak may suggest the presence of impurities.

    • TGA: A stable baseline followed by a sharp drop in mass indicates the onset of thermal decomposition. The TGA curve quantifies the temperature at which the material begins to degrade.

A Framework for Method Validation

Any analytical method used for quality control in a pharmaceutical setting must be validated to ensure it is suitable for its intended purpose.[10][11][12] Validation demonstrates that the method is reliable, accurate, and reproducible.[10][11] The core parameters for validation are defined by ICH guideline Q2(R1).

Validation_Parameters center Method Validation (ICH Q2(R1)) Accuracy Accuracy center->Accuracy Precision Precision (Repeatability & Intermediate) center->Precision Specificity Specificity center->Specificity LOD Detection Limit (LOD) center->LOD LOQ Quantitation Limit (LOQ) center->LOQ Linearity Linearity center->Linearity Range Range center->Range Robustness Robustness center->Robustness

Sources

Application Note: A Robust HPLC-UV Method for Purity Determination of 1-(4-tert-Butylphenyl)piperazine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a detailed, validated High-Performance Liquid Chromatography (HPLC) method for the quantitative determination of purity for 1-(4-tert-Butylphenyl)piperazine, a key intermediate in pharmaceutical synthesis. The described reversed-phase HPLC (RP-HPLC) method is designed for accuracy, precision, and robustness, making it suitable for quality control and stability testing in research and drug development environments. This guide provides a comprehensive protocol, explains the scientific rationale behind the method's parameters, and outlines the necessary steps for system suitability and method validation in accordance with ICH guidelines.

Introduction: The Imperative for Purity Analysis

This compound is a substituted piperazine derivative that serves as a crucial building block in the synthesis of various active pharmaceutical ingredients (APIs). Piperazine and its derivatives are integral to numerous drugs across therapeutic areas.[1][2] The purity of such intermediates is paramount, as impurities can affect the safety, efficacy, and stability of the final drug product. Therefore, a reliable and robust analytical method is essential for quality control throughout the manufacturing process.

High-Performance Liquid Chromatography (HPLC) is the preeminent technique for pharmaceutical analysis due to its high sensitivity, specificity, and adaptability for a wide range of compounds.[3] This note details a reversed-phase HPLC method coupled with UV detection, a common and effective approach for analyzing non-polar to moderately polar compounds like this compound.[4][5]

Methodological Rationale: Designing a Self-Validating System

The development of a robust analytical method is grounded in a scientific understanding of the analyte and the principles of chromatography. The choices made in this protocol are intended to create a method that is not only accurate but also consistently reliable.

Chromatographic Mode: The Power of Reversed-Phase

Reversed-phase HPLC (RP-HPLC) was selected as the separation mode. This is the most widely used technique in the pharmaceutical industry for its versatility and compatibility with aqueous mobile phases.[3][6] In RP-HPLC, a non-polar stationary phase (typically C18) is used with a polar mobile phase. This compound, with its hydrophobic tert-butylphenyl group, interacts strongly with the non-polar stationary phase, allowing for excellent separation from more polar impurities.

Column and Mobile Phase Selection
  • Stationary Phase: A C18 (octadecylsilane) column is the workhorse of RP-HPLC and provides the necessary hydrophobic character for retaining the analyte and its potential non-polar impurities.

  • Mobile Phase: A gradient elution using a mixture of acetonitrile and water is employed. Acetonitrile is a common organic modifier that offers low viscosity and good UV transparency. A gradient, starting with a higher aqueous content and increasing the organic proportion, ensures that both polar and non-polar impurities can be eluted and resolved within a reasonable timeframe. A small amount of an acid modifier, such as trifluoroacetic acid (TFA), is added to the mobile phase to improve peak shape by minimizing tailing that can occur from the interaction of the basic piperazine nitrogens with residual silanols on the silica-based column.

Detection Strategy

The phenyl group in this compound acts as a chromophore, allowing for direct detection using a UV detector. The wavelength is set at the absorbance maximum of the analyte to ensure the highest sensitivity. While the analyte is UV-active, for the detection of trace-level impurities that may lack a strong chromophore, derivatization could be considered.[1][7][8] However, for the primary purity assay described here, direct UV detection is sufficient and avoids complex sample preparation steps.

System Suitability Testing (SST): The Pre-Analysis Checkpoint

Before any sample analysis, System Suitability Testing (SST) is performed to verify that the entire chromatographic system—including the pump, injector, column, and detector—is operating correctly.[9][10][11] This is a mandatory step in regulated environments to ensure the validity of the generated data.[12]

The key SST parameters and their typical acceptance criteria are summarized below.

ParameterPurposeTypical Acceptance Criteria
Tailing Factor (Tf) Measures peak symmetry.Tf ≤ 2.0
Theoretical Plates (N) Measures column efficiency and performance.N ≥ 2000
Repeatability (%RSD) Measures the precision of replicate injections.%RSD ≤ 2.0% for peak area
Resolution (Rs) Measures the separation between two adjacent peaks.Rs ≥ 2.0 (between analyte and closest impurity)

Acceptance criteria are based on general pharmacopeial guidelines and should be established during method validation.

Detailed Experimental Protocol

Instrumentation and Materials
  • HPLC System: An HPLC or UHPLC system equipped with a gradient pump, autosampler, column thermostat, and a UV or Photodiode Array (PDA) detector.

  • Analytical Column: C18, 250 mm x 4.6 mm, 5 µm particle size (or equivalent).

  • Chemicals:

    • This compound Reference Standard (RS)

    • Acetonitrile (HPLC Grade)

    • Trifluoroacetic Acid (TFA) (HPLC Grade)

    • Water (HPLC/Purified)

Preparation of Solutions
  • Mobile Phase A: 0.1% (v/v) TFA in Water.

  • Mobile Phase B: 0.1% (v/v) TFA in Acetonitrile.

  • Diluent: Acetonitrile/Water (50:50, v/v).

  • Standard Stock Solution (approx. 1.0 mg/mL): Accurately weigh about 25 mg of this compound RS into a 25 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

  • Standard Working Solution (approx. 0.1 mg/mL): Pipette 2.5 mL of the Standard Stock Solution into a 25 mL volumetric flask and dilute to volume with the diluent.

  • Sample Working Solution (approx. 0.1 mg/mL): Accurately weigh about 25 mg of the this compound sample into a 25 mL volumetric flask. Dissolve in diluent, sonicate if necessary, and dilute to volume. Pipette 2.5 mL of this solution into a 25 mL volumetric flask and dilute to volume with the diluent.

Chromatographic Conditions
ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A: 0.1% TFA in WaterB: 0.1% TFA in Acetonitrile
Gradient Program Time (min)
0.0
20.0
25.0
25.1
30.0
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 240 nm (or determined λmax)
Run Time 30 minutes
Analysis Workflow

The following diagram outlines the logical flow of the analytical procedure, from system preparation to final data analysis.

G cluster_prep Preparation Phase cluster_analysis Analytical Phase cluster_data Data Processing prep_solutions Prepare Mobile Phase, Standard & Sample Solutions equilibration Equilibrate HPLC System prep_solutions->equilibration sst Perform System Suitability (5 Replicate Injections) equilibration->sst check_sst Verify SST Criteria sst->check_sst inject_blank Inject Blank (Diluent) check_sst->inject_blank Pass fail Troubleshoot System check_sst->fail Fail inject_std Inject Standard Solution inject_blank->inject_std inject_sample Inject Sample Solution inject_std->inject_sample integrate Integrate Chromatograms inject_sample->integrate calculate Calculate Purity (% Area) integrate->calculate report Generate Report calculate->report

Caption: Workflow for HPLC Purity Analysis.

Calculation of Purity

The purity of this compound is typically determined by the area percent method.

% Purity = (Area of Main Peak / Total Area of All Peaks) x 100

Method Validation Overview: Ensuring Trustworthiness

To ensure the analytical method is suitable for its intended purpose, it must be validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[13][14][15] Validation demonstrates that the method is reliable, reproducible, and accurate for the analysis of the target compound.

The diagram below illustrates the key parameters evaluated during the validation of a purity method.

G MethodValidation Method Validation (ICH Q2(R1)) Core Parameters for a Purity Assay Specificity Specificity Demonstrates separation of analyte from impurities and degradants. Analyzed via peak purity and spiked samples. MethodValidation:f1->Specificity Linearity Linearity & Range Method's ability to elicit results directly proportional to analyte concentration over a specified range. MethodValidation:f1->Linearity Accuracy Accuracy Closeness of test results to the true value. Assessed by recovery of spiked samples. MethodValidation:f1->Accuracy Precision Precision Repeatability (Intra-assay) Intermediate Precision (Inter-assay, inter-day, inter-analyst) MethodValidation:f1->Precision QuantitationLimit Limit of Quantitation (LOQ) Lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. MethodValidation:f1->QuantitationLimit Robustness Robustness Capacity to remain unaffected by small, deliberate variations in method parameters (e.g., flow rate, temperature). MethodValidation:f1->Robustness

Caption: Key Parameters of Analytical Method Validation.

Conclusion

The HPLC method described in this application note provides a reliable and robust framework for determining the purity of this compound. By integrating a sound scientific rationale with systematic verification through System Suitability Testing and a comprehensive validation plan, this protocol ensures the generation of high-quality, trustworthy data critical for professionals in pharmaceutical research, development, and quality control.

References

  • System Suitability in HPLC Analysis. (n.d.). Pharmaguideline.
  • A Universal Reversed‑Phase HPLC Method for Pharmaceutical Analysis. (2016, September 1). Chromatography Online.
  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. (n.d.). ECA Academy.
  • System Suitability Test in HPLC – Key Parameters Explained. (n.d.). Assay Analytica.
  • Getting the peaks perfect: System suitability for HPLC. (n.d.). American Chemical Society.
  • System suitability in HPLC Analysis. (2021, May 3). Pharmaceutical Updates.
  • Reverse Phase High Performance liquid chromatographic: Significance and symbolism. (n.d.). Wisdom Library.
  • Navaneeswari, R., & Reddy, P. R. (2012). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Chemical and Pharmaceutical Research, 4(6), 2854-2859.
  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. (2021, September 17). U.S. Food and Drug Administration.
  • Reverse-Phase vs. Normal-Phase HPLC: A Brief Comparison. (n.d.). Moravek.
  • HPLC in Pharmaceutical Applications and Pharmaceutical Industry. (n.d.). Lab Manager.
  • Validation of Analytical Procedures: Text and Methodology Q2(R1). (2005, November). U.S. Food and Drug Administration.
  • Quality Guidelines. (n.d.). International Council for Harmonisation (ICH).
  • Reverse Phase HPLC And Normal Phase HPLC: Key Differences, Applications, and 7+ FAQs. (n.d.). PharmaGuru.
  • System Suitability Test in HPLC – Fully Explained with Example | USP, FDA, cGMP Guidelines. (2023, October 15). Pharmalytics.
  • Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. (2024, April 24). Starodub.
  • Application Notes and Protocols for the Analytical Characterization of Piperazine Derivatives. (n.d.). BenchChem.
  • Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. (2012). ResearchGate.
  • Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. (n.d.). JOCPR.
  • Patel, J., et al. (2010). Analytical method for 1-methyl-4-amino-piperazine in an active pharmaceutical ingredient using chemical derivatization and hplc-uv. Journal of Liquid Chromatography & Related Technologies, 33, 712–719.
  • HPLC Methods for analysis of Piperazine. (n.d.). HELIX Chromatography.
  • A Review on Analytical Methods for Piperazine Determination. (2016). World Journal of Pharmacy and Pharmaceutical Sciences, 5(6), 614-623.
  • This compound. (n.d.). PubChem.

Sources

Application Notes and Protocols for the In Vitro Biological Characterization of 1-(4-tert-Butylphenyl)piperazine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Piperazine Scaffold in Modern Drug Discovery

The piperazine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous clinically significant drugs.[1] Its derivatives exhibit a vast range of pharmacological activities, frequently targeting the central nervous system (CNS).[2][3] Compounds incorporating this moiety have been developed as antidepressants, anxiolytics, antipsychotics, and receptor antagonists for various G-protein coupled receptors (GPCRs).[2][4]

The subject of this guide, 1-(4-tert-Butylphenyl)piperazine, is a key synthetic intermediate used in the development of novel therapeutics, including potent antagonists for the Gonadotropin-Releasing Hormone (GnRH) receptor and transient receptor potential vanilloid 1 (TRPV1).[5][6] The lipophilic tert-butyl group can enhance membrane permeability, including passage across the blood-brain barrier, making this an attractive building block for CNS-active agents.[7]

This document provides a detailed framework for the initial in vitro characterization of this compound or its novel derivatives. The protocols are designed to establish a foundational pharmacological profile by assessing:

  • Receptor Binding Affinity: To identify and quantify interactions with specific molecular targets.

  • Functional Activity: To determine the compound's effect on receptor signaling (e.g., antagonism or agonism).

  • Cellular Viability: To ensure observed biological effects are not artifacts of cytotoxicity.

These assays represent a logical, industry-standard progression for advancing a novel chemical entity from synthesis to lead optimization.

Compound Handling and Safety Precautions

2.1 Safety Profile this compound is classified as a hazardous substance. It is toxic if swallowed or in contact with skin and can cause severe skin burns and eye damage.[8] Appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves, must be worn at all times. All handling should be performed within a certified chemical fume hood.

2.2 Preparation of Stock Solutions For in vitro assays, a high-concentration stock solution is required. Dimethyl sulfoxide (DMSO) is the recommended solvent due to its broad compatibility with biological assays and ability to solubilize a wide range of organic compounds.

  • Objective: To prepare a 10 mM stock solution of this compound (MW: 218.34 g/mol ).[8]

  • Procedure:

    • Accurately weigh 2.18 mg of the compound.

    • Dissolve the compound in 1.0 mL of high-purity, anhydrous DMSO.

    • Vortex thoroughly until the solid is completely dissolved.

    • Aliquot into small volumes (e.g., 50 µL) to avoid repeated freeze-thaw cycles.

    • Store at -20°C, protected from light.

Senior Scientist's Note: The final concentration of DMSO in the assay well should typically be kept below 0.5% (v/v) to prevent solvent-induced artifacts. Always prepare a vehicle control (e.g., 0.5% DMSO in assay buffer) to run in parallel with the test compound.

Assay I: Primary Target Affinity via Radioligand Binding

Competitive binding assays are a cornerstone of pharmacology, used to determine the affinity (expressed as the inhibition constant, Kᵢ) of a test compound for a specific receptor. This protocol describes a general method for assessing the binding of this compound to a target of interest, using membranes from cells expressing a recombinant human receptor (e.g., Dopamine D₃ receptor).[4]

3.1 Principle of the Assay The assay measures the ability of the unlabeled test compound to compete with a high-affinity radiolabeled ligand for binding to the target receptor. The amount of radioligand bound is inversely proportional to the affinity and concentration of the test compound.

3.2 Experimental Workflow: Radioligand Binding Assay

Workflow: Competitive Radioligand Binding Assay prep Prepare Reagents: - Assay Buffer - Radioligand (e.g., [³H]-Spiperone) - Test Compound Dilutions - Receptor Membranes (e.g., hD3) plate Plate Assay Components: - Total Binding (Buffer + Radioligand) - Non-Specific Binding (NSB) (Buffer + Radioligand + Excess Unlabeled Ligand) - Test Compound Wells (Buffer + Radioligand + Test Compound) prep->plate Add to 96-well plate incubate Incubate at Room Temperature (e.g., 60-90 minutes) to reach equilibrium plate->incubate filter Rapidly Harvest Assay via Vacuum Filtration (GF/B or GF/C filtermat) incubate->filter wash Wash Filtermat 3x with Ice-Cold Wash Buffer to remove unbound radioligand filter->wash dry Dry Filtermat wash->dry scint Add Scintillation Cocktail and Seal Plate dry->scint count Quantify Radioactivity (Counts Per Minute, CPM) using a Microplate Scintillation Counter scint->count analyze Data Analysis: 1. Calculate Specific Binding 2. Plot % Inhibition vs. [Compound] 3. Determine IC₅₀ 4. Calculate Kᵢ via Cheng-Prusoff count->analyze

Caption: A typical workflow for a competitive radioligand binding assay.

3.3 Detailed Protocol

  • Reagent Preparation:

    • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.

    • Radioligand: Prepare a working solution of the radioligand (e.g., [³H]-Spiperone for dopamine receptors) in Assay Buffer at a concentration equal to its Kₔ value.

    • NSB Ligand: Prepare a high-concentration solution of a known, non-radiolabeled ligand (e.g., 10 µM Haloperidol) to define non-specific binding.

    • Test Compound: Perform a serial dilution of the 10 mM stock of this compound in DMSO, followed by a final dilution into Assay Buffer to achieve the desired final assay concentrations.

  • Assay Plating (96-well format, final volume 200 µL):

    • Total Binding Wells: Add 50 µL Assay Buffer, 50 µL radioligand solution, and 100 µL of receptor membrane suspension.

    • Non-Specific Binding (NSB) Wells: Add 50 µL NSB Ligand, 50 µL radioligand solution, and 100 µL of receptor membrane suspension.

    • Test Compound Wells: Add 50 µL of the test compound dilution, 50 µL radioligand solution, and 100 µL of receptor membrane suspension.

  • Incubation & Harvesting:

    • Seal the plate and incubate at room temperature for 90 minutes on a plate shaker.

    • Rapidly harvest the contents of each well onto a glass fiber filter mat using a cell harvester.

    • Wash the filter mat three times with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Detection & Analysis:

    • Dry the filter mat completely.

    • Add scintillation fluid to each filter spot and measure the radioactivity in a scintillation counter.

    • Calculate the specific binding: Specific Binding = Total Binding (CPM) - NSB (CPM).

    • Calculate the percent inhibition for each concentration of the test compound: % Inhibition = 100 * (1 - [(CPM in test well - NSB) / Specific Binding]).

    • Plot % Inhibition versus the log concentration of the test compound and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

    • Convert the IC₅₀ to a Kᵢ value using the Cheng-Prusoff equation : Kᵢ = IC₅₀ / (1 + [L]/Kₔ) where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.

Assay II: Functional Activity via cAMP Modulation

Once binding affinity is established, the next logical step is to determine the compound's functional effect. Many CNS receptors are GPCRs that signal by modulating the intracellular concentration of cyclic adenosine monophosphate (cAMP). This protocol describes a Homogeneous Time-Resolved Fluorescence (HTRF) assay to measure cAMP levels, a highly sensitive and robust method for determining functional antagonism or agonism.

4.1 Principle of the Assay The assay quantifies cAMP produced by cells through a competitive immunoassay. A specific anti-cAMP antibody labeled with a donor fluorophore (Europium cryptate) and cAMP labeled with an acceptor fluorophore (d2) are used. In the absence of cellular cAMP, the antibody binds the d2-labeled cAMP, bringing the donor and acceptor into close proximity and generating a high FRET signal. Cellular cAMP produced upon receptor activation competes for antibody binding, reducing the FRET signal. Therefore, the HTRF signal is inversely proportional to the amount of cAMP in the sample.

4.2 Signaling Pathway & HTRF Assay Principle

GPCR-cAMP Signaling and HTRF Detection cluster_cell Cell Membrane cluster_assay HTRF Assay Reagents (Post-Lysis) GPCR GPCR (e.g., Gs-coupled) G_protein G-Protein (Gs) GPCR->G_protein Agonist Activates AC Adenylyl Cyclase (AC) G_protein->AC Activates cAMP_cell cAMP (Second Messenger) AC->cAMP_cell Converts ATP ATP ATP->AC cAMP_cell_assay Cellular cAMP cAMP_cell->cAMP_cell_assay Lysis releases cAMP cAMP_d2 cAMP-d2 (Acceptor) FRET High FRET Signal (Low Cellular cAMP) cAMP_d2->FRET Proximity leads to Ab_Eu Ab-Cryptate (Donor) Ab_Eu->cAMP_d2 Binds Ab_Eu->FRET No_FRET Low FRET Signal (High Cellular cAMP) Ab_Eu->No_FRET cAMP_cell_assay->Ab_Eu Competes for Binding

Caption: Antagonist activity is measured by the ability of a test compound to block agonist-induced cAMP production.

4.3 Detailed Protocol (Antagonist Mode)

  • Cell Culture: Plate HEK293 cells stably expressing the target receptor into a 384-well, low-volume, white plate and culture overnight.

  • Compound & Agonist Preparation:

    • Prepare serial dilutions of this compound in stimulation buffer.

    • Prepare a solution of a known agonist for the receptor at a concentration that elicits an 80% maximal response (EC₈₀).

  • Assay Procedure:

    • Remove culture medium from the cells.

    • Add the test compound dilutions to the wells and pre-incubate for 15 minutes at 37°C. This allows the antagonist to bind to the receptor.

    • Add the EC₈₀ concentration of the agonist to all wells (except for the negative control) and incubate for 30 minutes at 37°C.

    • Lyse the cells and detect cAMP levels according to the manufacturer’s protocol for the HTRF assay kit (e.g., from Cisbio or PerkinElmer). This typically involves adding the two detection reagents (cAMP-d2 and anti-cAMP Cryptate) and incubating for 60 minutes at room temperature.

  • Data Acquisition & Analysis:

    • Read the plate on an HTRF-compatible reader, measuring emission at 665 nm (acceptor) and 620 nm (donor).

    • Calculate the 665/620 ratio for each well.

    • Normalize the data using a positive control (agonist alone) and a negative control (buffer alone).

    • Plot the normalized response versus the log concentration of the test compound.

    • Fit the data to a sigmoidal dose-response (variable slope) model to determine the IC₅₀, which represents the concentration of the antagonist that inhibits 50% of the agonist response.

Assay III: Cellular Viability Assessment

It is critical to determine if a test compound is cytotoxic at the concentrations where biological activity is observed. The MTT assay is a standard colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.

5.1 Principle of the Assay The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by metabolically active cells, primarily by mitochondrial dehydrogenases. This reduction produces purple formazan crystals, which are insoluble in aqueous solution. The crystals are solubilized, and the absorbance of the colored solution is quantified, which is directly proportional to the number of viable cells.

5.2 Experimental Workflow: MTT Cytotoxicity Assay

Workflow: MTT Cytotoxicity Assay seed Seed Cells in a 96-well Plate and Allow to Adhere Overnight treat Treat Cells with Serial Dilutions of Test Compound seed->treat incubate Incubate for a Defined Period (e.g., 24-48 hours) treat->incubate add_mtt Add MTT Reagent to Each Well incubate->add_mtt incubate_mtt Incubate for 2-4 hours to Allow Formazan Crystal Formation add_mtt->incubate_mtt solubilize Add Solubilization Solution (e.g., DMSO or Acidified Isopropanol) to Dissolve Crystals incubate_mtt->solubilize read Measure Absorbance at ~570 nm using a Plate Reader solubilize->read analyze Data Analysis: Plot % Viability vs. [Compound] and Determine CC₅₀ read->analyze

Caption: A standard procedure for assessing compound-induced cytotoxicity.

5.3 Detailed Protocol

  • Cell Plating: Seed a relevant cell line (e.g., HEK293, SH-SY5Y) in a 96-well flat-bottom plate at an appropriate density and allow cells to attach overnight.

  • Compound Treatment: Remove the old medium and add fresh medium containing serial dilutions of this compound. Include a vehicle-only control.

  • Incubation: Incubate the plate for 24 to 48 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT stock solution in sterile PBS to each well.

  • Formazan Formation: Incubate for an additional 3-4 hours until purple precipitates are visible.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well. Pipette up and down to fully dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percent viability relative to the vehicle control and plot against the log concentration of the compound to determine the 50% cytotoxic concentration (CC₅₀).

Data Summary and Interpretation

The data from these primary assays should be compiled to build a coherent pharmacological profile. A selectivity index (SI) can be calculated to provide an initial assessment of the therapeutic window.

Selectivity Index (SI) = CC₅₀ / IC₅₀ (or Kᵢ)

A higher SI value (>10) is generally desirable, indicating that the compound's functional activity occurs at concentrations well below those that cause general cytotoxicity.

Table 1: Example Data Summary for this compound Derivative

Assay TypeTarget/Cell LineParameterResult (Hypothetical)
Radioligand BindingDopamine D₃ ReceptorKᵢ75 nM
Functional (Antagonist)Dopamine D₃ ReceptorIC₅₀150 nM
CytotoxicityHEK293 CellsCC₅₀25 µM (25,000 nM)
Calculated Selectivity D₃ vs. Cytotoxicity SI ~167

Senior Scientist's Note: This initial screening provides a critical foundation. Follow-up studies should include assessing selectivity by screening against a panel of related receptors (e.g., other dopamine and serotonin receptor subtypes) and critical off-targets like the hERG potassium channel to evaluate potential cardiotoxicity risks early in the drug discovery process.

References

  • ResearchGate. (2025). Discovery of 6-({4-[2-(4-tert-Butylphenyl)-1H-benzimidazol-4-yl]piperazin-1-yl}methyl )quinoxaline (WAY-207024): An Orally Active Antagonist of the Gonadotropin Releasing Hormone Receptor (GnRH-R). Available at: [Link]

  • Journal of Drug Delivery and Therapeutics. (2019). Synthesis and Biological Evaluation of Some Piperazine Derivatives as Anti-Inflammatory Agents. Available at: [Link]

  • PubMed. (2018). Tert-butyl 4-((1-phenyl-1H-pyrazol-4-yl) methyl) piperazine-1-carboxylate (LQFM104)- New piperazine derivative with antianxiety and antidepressant-like effects: Putative role of serotonergic system. Available at: [Link]

  • International Journal of Pharmaceutical and Phytopharmacological Research. (2023). Synthesis, Characterization and Biological Evaluation of Piperazine Derivatives. Available at: [Link]

  • International Journal of Pharmacy and Pharmaceutical Sciences. (2018). A Facile Synthesis of Piperazine Derivatives and their Pharmacological Profile. Available at: [Link]

  • PubMed. (2018). A New Piperazine Derivative: 1-(4-(3,5-di-tert-butyl-4-hydroxybenzyl) piperazin-1-yl)-2-methoxyethan-1-one With Antioxidant and Central Activity. Available at: [Link]

  • PubMed. (2005). Novel heterocyclic trans olefin analogues of N-{4-[4-(2,3-dichlorophenyl)piperazin-1-yl]butyl}arylcarboxamides as selective probes with high affinity for the dopamine D3 receptor. Available at: [Link]

  • ResearchGate. (2015). (PDF) Synthesis, Characterization and Biological Evaluations of Novel 1,4-Substituted Piperazine Derivatives. Available at: [Link]

  • PubMed. (2021). Synthesis and biological evaluation of 1-(4-(piperazin-1-yl)phenyl)pyridin-2(1H)-one derivatives as potential SSRIs. Available at: [Link]

  • ResearchGate. (2019). Synthesis and Biological Evaluation of Some Piperazine Derivatives as Anti-Inflammatory Agents. Available at: [Link]

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  • PubMed. (2012). Design, synthesis, and biological activity of novel 1,4-disubstituted piperidine/piperazine derivatives as CCR5 antagonist-based HIV-1 entry inhibitors. Available at: [Link]

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Application Note: Strategic Implementation of 1-(4-tert-Butylphenyl)piperazine in Solution-Phase Parallel Synthesis for Accelerated Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The piperazine moiety is a cornerstone of modern medicinal chemistry, recognized as a privileged scaffold due to its versatile chemical reactivity and its ability to favorably modulate the physicochemical properties of drug candidates.[1][2] This application note provides a detailed guide for the strategic use of 1-(4-tert-Butylphenyl)piperazine in solution-phase parallel synthesis campaigns. We present optimized, step-by-step protocols for two of the most critical transformations in library synthesis—amide bond formation and reductive amination. The protocols are designed for robustness and scalability, addressing common challenges encountered in a high-throughput environment. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this valuable building block to rapidly generate diverse chemical libraries for screening and lead optimization.[3]

Introduction: The Role of Substituted Piperazines in Library Synthesis

Parallel synthesis is a pivotal strategy in drug discovery, enabling the rapid generation of large, focused libraries of compounds for biological screening.[4] The choice of core scaffolds and building blocks is critical to the success of these campaigns. The piperazine heterocycle is frequently employed for its unique characteristics: it often improves aqueous solubility and oral bioavailability, and its two distinct nitrogen atoms provide a versatile handle for introducing molecular diversity.[5][6][7]

This compound is a particularly useful building block. The secondary amine at the N4 position serves as a reactive nucleophile for a variety of derivatization reactions. The bulky, lipophilic tert-butyl group on the phenyl ring provides a distinct hydrophobic vector, which can be crucial for probing interactions with hydrophobic pockets in biological targets. Furthermore, this group can sterically influence reaction outcomes and modulate the overall pharmacokinetic profile of the final compounds.[8]

This document outlines field-proven methodologies for incorporating this reagent into parallel synthesis workflows, focusing on practical execution and the chemical rationale behind protocol design.

Physicochemical Properties & Strategic Considerations

Understanding the properties of a building block is key to designing successful experiments. The tert-butyl group significantly influences the behavior of this reagent compared to its non-alkylated counterpart, 1-phenylpiperazine.

PropertyValueSource
CAS Number 68104-61-0[9]
Molecular Formula C₁₄H₂₂N₂[9]
Molecular Weight 218.34 g/mol [9]
cLogP 2.8[9]
Boiling Point ~329 °C[9]

Expert Insights:

  • Increased Lipophilicity: The cLogP of 2.8, driven by the tert-butyl group, means that final compounds will be significantly more lipophilic. This is a critical consideration for choosing solvents for both the reaction and subsequent purification (e.g., reversed-phase chromatography).

  • Steric Hindrance: The bulky substituent can decrease the nucleophilicity of the N4-amine compared to less hindered piperazines. Reaction times may need to be extended, or more potent activating agents may be required to achieve full conversion.

  • Basicity: The N4-nitrogen is a secondary aliphatic amine, making it a sufficiently strong base and nucleophile for common synthetic transformations.

Core Synthetic Applications & Protocols

We will focus on two high-utility reaction classes for library synthesis: Amide Bond Formation and Reductive Amination. These methods are robust, tolerant of a wide range of functional groups, and amenable to the 96-well plate format common in parallel synthesis.

Application I: Parallel Amide Bond Formation

Amide coupling is one of the most widely used reactions in medicinal chemistry. The goal is to couple a diverse set of carboxylic acids to the secondary amine of this compound. The choice of coupling reagent is critical in a parallel synthesis context to ensure high conversion and minimize difficult-to-remove byproducts.

Causality Behind Experimental Choices:

  • Coupling Reagent (HATU): We recommend HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) due to its high reactivity and the water-soluble nature of its byproducts, which simplifies downstream purification via liquid-liquid or solid-phase extraction.

  • Base (DIPEA): Diisopropylethylamine is a non-nucleophilic base that effectively scavenges the acid formed during the reaction without competing in side reactions.

  • Solvent (DMF): Dimethylformamide is an excellent polar aprotic solvent that solubilizes a wide range of reactants, including polar carboxylic acids and the non-polar piperazine starting material.

Detailed Protocol 1: Parallel Amide Coupling in 96-Well Plates

Objective: To synthesize a library of amides from a diverse set of 24 carboxylic acids and this compound.

Materials:

  • This compound (CAS: 68104-61-0)

  • Library of carboxylic acids

  • HATU (CAS: 148893-10-1)

  • N,N-Diisopropylethylamine (DIPEA, CAS: 7087-68-5)

  • Anhydrous Dimethylformamide (DMF)

  • 96-well reaction block with sealing mat

  • Automated liquid handler or multichannel pipette

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Reagent Stock Preparation:

    • Piperazine Stock (0.2 M): Dissolve 437 mg of this compound in 10 mL of anhydrous DMF.

    • Carboxylic Acid Stocks (0.2 M): In separate vials, prepare 0.2 M solutions of each carboxylic acid in anhydrous DMF. For a library, this is typically done in a master plate.

    • HATU Stock (0.24 M): Dissolve 912 mg of HATU in 10 mL of anhydrous DMF. Prepare this solution fresh before use.

    • DIPEA Stock (0.8 M): Add 1.39 mL of DIPEA to 8.61 mL of anhydrous DMF.

  • Reaction Assembly (in 96-well block):

    • To each designated well, add 100 µL (20 µmol, 1.0 equiv.) of the appropriate Carboxylic Acid stock solution.

    • To all wells, add 100 µL (20 µmol, 1.0 equiv.) of the this compound stock solution.

    • To all wells, add 100 µL (24 µmol, 1.2 equiv.) of the HATU stock solution.

    • Initiate the reaction by adding 50 µL (40 µmol, 2.0 equiv.) of the DIPEA stock solution to each well.

  • Reaction Conditions:

    • Seal the 96-well block securely with a chemically resistant sealing mat.

    • Place the block on an orbital shaker and agitate at room temperature (20-25°C) for 16 hours.

  • Parallel Work-up & Purification:

    • Quench the reactions by adding 200 µL of water to each well.

    • Extract the products by adding 500 µL of ethyl acetate to each well. Seal and shake vigorously for 5 minutes.

    • Allow the layers to separate. The product will be in the upper organic layer.

    • The crude products can be purified in parallel using solid-phase extraction (SPE) cartridges (e.g., silica or a suitable reversed-phase sorbent) or by preparative HPLC-MS.

Expected Results:

Reactant ClassCoupling ReagentSolventTypical YieldTypical Purity (LCMS)
Aliphatic AcidsHATU / DIPEADMF75-95%>90%
Benzoic AcidsHATU / DIPEADMF80-98%>95%
Heterocyclic AcidsHATU / DIPEADMF60-90%>85%
Application II: Parallel Reductive Amination

Reductive amination is a robust method for forming C-N bonds by reacting an amine with a carbonyl compound (aldehyde or ketone) in the presence of a reducing agent.[10] This protocol allows for the derivatization of this compound with a diverse library of aldehydes.

Causality Behind Experimental Choices:

  • Reducing Agent (STAB): Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reagent of choice. It is a mild and selective reducing agent that is tolerant of most functional groups. Crucially, it is stable in anhydrous solvents and does not reduce the aldehyde starting material at an appreciable rate, allowing the prerequisite iminium ion to form in situ.[11]

  • Additive (Acetic Acid): A catalytic amount of acetic acid is used to facilitate the formation of the intermediate iminium ion, which is the species that is actually reduced.

  • Solvent (DCE): 1,2-Dichloroethane is a non-protic solvent that works well for reductive aminations, effectively solubilizing the reactants and intermediates.

Detailed Protocol 2: Parallel Reductive Amination in 96-Well Plates

Objective: To synthesize a library of tertiary amines from a diverse set of 24 aldehydes and this compound.

Materials:

  • This compound (CAS: 68104-61-0)

  • Library of aldehydes

  • Sodium triacetoxyborohydride (STAB, CAS: 56553-60-7)

  • Acetic Acid (glacial)

  • Anhydrous 1,2-Dichloroethane (DCE)

  • 96-well reaction block with sealing mat

  • Automated liquid handler or multichannel pipette

Procedure:

  • Reagent Stock Preparation:

    • Piperazine Stock (0.2 M): Dissolve 437 mg of this compound in 10 mL of anhydrous DCE.

    • Aldehyde Stocks (0.2 M): Prepare 0.2 M solutions of each aldehyde in anhydrous DCE in a master plate.

    • Acetic Acid Catalyst: Use neat glacial acetic acid.

  • Reaction Assembly (in 96-well block):

    • To each designated well, add 100 µL (20 µmol, 1.0 equiv.) of the appropriate Aldehyde stock solution.

    • To all wells, add 110 µL (22 µmol, 1.1 equiv.) of the this compound stock solution.

    • Add 2 µL of glacial acetic acid to each well.

    • Allow the mixture to pre-stir on an orbital shaker for 30 minutes at room temperature to facilitate iminium ion formation.

  • Reduction Step:

    • In a separate dry plate, weigh out ~12.7 mg (60 µmol, 3.0 equiv.) of solid sodium triacetoxyborohydride per well. Note: STAB is moisture-sensitive. This step is best performed in a glovebox or can be done rapidly in the open air using a powder dispenser.

    • Alternatively, create a slurry of STAB in DCE and dispense it, though this can be less accurate.

    • Add the pre-stirred reaction mixtures from step 2 to the wells containing the solid STAB.

  • Reaction Conditions:

    • Seal the 96-well block securely.

    • Place the block on an orbital shaker and agitate at room temperature (20-25°C) for 18 hours.

  • Parallel Work-up & Purification:

    • Quench the reactions by slowly adding 200 µL of saturated aqueous sodium bicarbonate (NaHCO₃) solution to each well to neutralize the acid and decompose excess reducing agent.

    • Extract the products by adding 500 µL of dichloromethane (DCM) or ethyl acetate. Seal and shake vigorously.

    • The crude products in the organic layer can be isolated and purified using parallel SPE or preparative HPLC-MS as described in Protocol 1.

Expected Results:

Reactant ClassReducing AgentSolventTypical YieldTypical Purity (LCMS)
Aliphatic AldehydesNaBH(OAc)₃DCE70-90%>90%
Aromatic AldehydesNaBH(OAc)₃DCE85-98%>95%
Heterocyclic AldehydesNaBH(OAc)₃DCE65-90%>85%

Visualization of Synthetic Workflows

Visual workflows are essential for planning and executing parallel synthesis campaigns. The following diagrams illustrate the logical flow of the protocols described.

G cluster_prep Phase 1: Reagent Preparation cluster_reaction Phase 2: Automated Reaction cluster_workup Phase 3: Parallel Workup & Purification P_Stock Prepare Piperazine Stock Solution Dispense Dispense Reagents into 96-Well Block P_Stock->Dispense B_Stock Prepare Building Block (Acid/Aldehyde) Plate B_Stock->Dispense R_Stock Prepare Reagent (HATU/Base or STAB) Stocks R_Stock->Dispense React Seal and React (Shake, Room Temp) Dispense->React Quench Quench Reaction (e.g., H2O or NaHCO3) React->Quench Extract Liquid-Liquid or Solid-Phase Extraction Quench->Extract Analyze LCMS Analysis of Crude Product Extract->Analyze Purify Parallel Prep-HPLC or SPE Analyze->Purify

Caption: General workflow for parallel synthesis using 96-well plates.

G RCOOH R-COOH (Carboxylic Acid) Reagents HATU, DIPEA DMF, RT, 16h RCOOH->Reagents Piperazine 1-(4-tBuPh)Piperazine Piperazine->Reagents Product Product (Amide) Reagents->Product

Caption: Reaction scheme for parallel amide bond formation.

Troubleshooting and Field-Proven Insights

  • Poor Solubility: If a particular carboxylic acid or aldehyde starting material has poor solubility in the recommended solvent, consider using a co-solvent like N-Methyl-2-pyrrolidone (NMP) or Dichloromethane (DCM), ensuring compatibility with all reagents.

  • Low Conversion: For sterically hindered carboxylic acids or electron-poor aldehydes, low conversion may be observed. For amide couplings, consider increasing the reaction temperature to 40-50°C. For reductive aminations, ensure the pre-stir time is adequate for iminium formation before adding the reducing agent.

  • Purification Challenges: The lipophilicity of the tert-butylphenyl group can cause products to retain on reversed-phase columns. Ensure your preparative HPLC gradient uses a strong organic mobile phase (like acetonitrile or methanol) and runs long enough to elute the product. For SPE, a less polar solvent system may be required for elution.

Conclusion

This compound is a robust and versatile building block for constructing diverse chemical libraries via parallel synthesis. The detailed protocols for amide bond formation and reductive amination provided herein are optimized for high-throughput formats, offering high yields and purities across a wide range of substrates. By understanding the chemical principles behind the protocols and the inherent properties of this reagent, research organizations can significantly accelerate their hit-finding and lead-optimization efforts.

References

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Application Notes & Protocols: Characterizing 1-(4-tert-Butylphenyl)piperazine Affinity at Monoamine Receptors Using Competitive Binding Assays

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Phenylpiperazine Scaffold in Neuropharmacology

The 1-phenylpiperazine moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous centrally acting agents, including anxiolytics, antidepressants, and antipsychotics.[1][2] The compound 1-(4-tert-Butylphenyl)piperazine serves as a crucial chemical intermediate for the synthesis of novel therapeutics targeting the central nervous system (CNS).[3][4] The inclusion of a lipophilic tert-butyl group can enhance its ability to penetrate the blood-brain barrier, making it an attractive starting point for neuropharmacological drug design.[3]

Derivatives of this scaffold are well-documented ligands for key monoamine G-protein coupled receptors (GPCRs), particularly dopamine (D₂) and serotonin (5-HT₁ₐ) receptors.[5][6] Accurate characterization of the binding affinity of this compound and its analogs at these receptors is a foundational step in the drug discovery process. This guide provides a detailed framework and step-by-step protocols for determining the binding affinity (Kᵢ) of this compound using the gold-standard competitive radioligand binding assay.[7]

Section 1: Scientific Principles of Competitive Radioligand Binding

A competitive binding assay is an indispensable tool in pharmacology used to determine the affinity of an unlabeled test compound for a receptor.[8] The experiment quantifies the ability of the test compound, in this case, this compound, to compete with a radiolabeled ligand ('radioligand') for a finite number of receptor binding sites.[9]

The assay is performed by incubating a fixed concentration of receptor preparation and radioligand with varying concentrations of the unlabeled test compound.[7] As the concentration of the test compound increases, it displaces the radioligand from the receptor, leading to a decrease in measured radioactivity. This relationship is plotted as a sigmoidal dose-response curve, from which the IC₅₀ (half-maximal inhibitory concentration) is determined. The IC₅₀ represents the concentration of the test compound required to displace 50% of the specifically bound radioligand.

The IC₅₀ value is dependent on the experimental conditions, particularly the concentration and affinity of the radioligand used.[10] To convert this operational parameter into a true measure of affinity, the Cheng-Prusoff equation is used to calculate the inhibition constant (Kᵢ), which is an intrinsic property of the compound for that receptor.[10]

Kᵢ = IC₅₀ / (1 + [L]/Kₔ)

Where:

  • [L] is the concentration of the radioligand.

  • Kₔ is the equilibrium dissociation constant of the radioligand for the receptor.

Section 2: Anticipated Receptor Target Profile

Based on extensive structure-activity relationship (SAR) studies of analogous compounds, the 1-phenylpiperazine scaffold is a potent modulator of several key neurotransmitter receptors. Researchers investigating this compound should prioritize screening against the following targets.

Receptor TargetRationale & Representative Data for AnalogsSource
Dopamine D₂/D₃ Receptors The N-phenylpiperazine moiety is a classic pharmacophore for D₂-like receptors. Analogs show high affinity and selectivity, making these primary targets of interest. For example, certain N-phenylpiperazine derivatives exhibit Kᵢ values in the low nanomolar range for the D₃ receptor with over 100-fold selectivity versus the D₂ subtype.[5][11]
Serotonin 5-HT₁ₐ Receptors Many anxiolytic and antidepressant drugs containing the phenylpiperazine core act via 5-HT₁ₐ receptors. Analogs have been developed as high-affinity antagonists (Kᵢ = 0.6 nM) and agonists.[1][12]
Adrenergic α₁ Receptors Cross-reactivity at adrenergic receptors is a common feature of monoamine receptor ligands. Some phenylpiperazine analogs show significant affinity for α₁-adrenergic receptors, which should be assessed for off-target liability.[5][12]

Section 3: Experimental Design & Workflow

A successful competitive binding assay requires careful planning and execution. The overall workflow involves preparing the biological materials, performing the binding reaction, separating bound from free radioligand, and analyzing the resulting data.

G cluster_prep Phase 1: Preparation cluster_assay Phase 2: Assay Execution cluster_analysis Phase 3: Data Analysis P1 Culture & Harvest Cells Expressing Target Receptor P2 Prepare Cell Membranes via Homogenization & Centrifugation P1->P2 P3 Quantify Membrane Protein (e.g., BCA Assay) P2->P3 A1 Prepare Assay Plate: - Membranes - Radioligand (Fixed Conc.) - Test Compound (Serial Dilution) P3->A1 A2 Incubate to Reach Equilibrium A1->A2 A3 Separate Bound from Free Ligand (Rapid Vacuum Filtration) A2->A3 A4 Quantify Bound Radioactivity (Scintillation Counting) A3->A4 D1 Plot % Inhibition vs. log[Test Compound] A4->D1 D2 Non-linear Regression to Determine IC50 D1->D2 D3 Calculate Ki using Cheng-Prusoff Equation D2->D3

Figure 1. Workflow for a competitive radioligand binding assay.

Section 4: Detailed Protocols

These protocols are designed for a 96-well plate format using the filtration method, a robust and widely adopted technique for separating bound and free radioligand.[7][10]

Protocol 4.1: Preparation of Receptor-Containing Cell Membranes

This protocol describes the preparation of crude membrane fractions from cultured cells overexpressing the receptor of interest (e.g., HEK-293 cells).[13][14]

  • Cell Culture & Harvest: Grow cells to ~90% confluency. Aspirate the media and wash the cell monolayer twice with ice-cold Phosphate-Buffered Saline (PBS). Scrape cells into ice-cold PBS and transfer to a conical tube.

  • Pelleting: Centrifuge the cell suspension at 1,000 x g for 5 minutes at 4°C. Discard the supernatant.

  • Homogenization: Resuspend the cell pellet in 20 volumes of ice-cold Lysis Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4, supplemented with a protease inhibitor cocktail). Homogenize using a Dounce or Polytron homogenizer on ice.

  • High-Speed Centrifugation: Centrifuge the homogenate at 20,000 x g for 20 minutes at 4°C to pellet the membranes.[10]

  • Washing: Discard the supernatant. Resuspend the membrane pellet in fresh, ice-cold Lysis Buffer and repeat the centrifugation step.

  • Final Preparation & Storage: Discard the supernatant. Resuspend the final pellet in a smaller volume of Assay Buffer (often contains a cryoprotectant like 10% sucrose) to achieve a high protein concentration.[10] Aliquot the membrane preparation and store at -80°C until use.

Protocol 4.2: Protein Quantification of Membrane Preparations

Accurate determination of protein concentration is critical for assay reproducibility and for calculating receptor density (Bₘₐₓ).[15]

  • Standard Preparation: Prepare a series of protein standards (e.g., Bovine Serum Albumin, BSA) of known concentrations.

  • Assay: Use a commercial protein assay kit, such as the Pierce™ BCA Protein Assay, following the manufacturer's instructions.[10]

  • Measurement: Measure the absorbance of the standards and membrane samples (appropriately diluted) using a plate reader.

  • Calculation: Generate a standard curve and determine the protein concentration of the membrane preparation (typically in mg/mL).

Protocol 4.3: Competitive Radioligand Binding Assay (Filtration Method)

This protocol outlines the setup for a single 96-well plate. All additions should be performed on ice.

Reagents & Materials:

  • Assay Buffer: (e.g., 50 mM Tris, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4).[10]

  • Membrane Preparation: Thawed on ice and diluted in Assay Buffer to the optimal concentration (determined in preliminary experiments, typically 5-50 µg protein/well).[10]

  • Radioligand: Diluted in Assay Buffer to a final concentration at or near its Kₔ value (e.g., for D₂ receptors, [³H]-Spiperone).

  • Test Compound: this compound, prepared as a 10 mM stock in DMSO and serially diluted to create a range of concentrations (e.g., 10⁻¹¹ M to 10⁻⁵ M).

  • Non-Specific Binding (NSB) Control: A high concentration (1000x Kᵢ) of a known, unlabeled ligand for the target receptor (e.g., Haloperidol for D₂ receptors).

  • Total Binding (TB) Control: Assay Buffer or vehicle (DMSO) instead of the test compound.

  • Filtration Plate: 96-well glass fiber filter plate (e.g., GF/C), pre-soaked in 0.3-0.5% polyethyleneimine (PEI) to reduce non-specific binding of basic radioligands.

  • Scintillation Cocktail & 96-well Scintillation Plates.

Procedure:

  • Plate Setup: In a 96-well assay plate, add reagents in triplicate for each condition (final volume typically 200-250 µL).[10]

    • Test Wells: Add 50 µL of Assay Buffer, 50 µL of the appropriate test compound dilution, 50 µL of radioligand, and initiate the reaction by adding 100 µL of the diluted membrane preparation.

    • Total Binding Wells: Add 100 µL of Assay Buffer (or vehicle), 50 µL of radioligand, and 100 µL of membranes.

    • NSB Wells: Add 50 µL of Assay Buffer, 50 µL of the NSB control ligand, 50 µL of radioligand, and 100 µL of membranes.

  • Incubation: Incubate the plate at a specific temperature (e.g., 25°C or 30°C) for a predetermined time to reach equilibrium (e.g., 60-120 minutes), often with gentle agitation.[10]

  • Filtration: Terminate the incubation by rapidly filtering the contents of the plate through the pre-soaked glass fiber filter plate using a vacuum manifold (cell harvester).[10] This step separates the membrane-bound radioligand (trapped on the filter) from the free radioligand (passes through).

  • Washing: Immediately wash each well 3-4 times with ice-cold Wash Buffer (typically the same as Assay Buffer) to remove any remaining unbound radioligand.

  • Drying & Counting: Dry the filter plate completely (e.g., under a heat lamp or in a low-temperature oven). Add scintillation cocktail to each well, seal the plate, and quantify the radioactivity (in counts per minute, CPM, or disintegrations per minute, DPM) using a microplate scintillation counter.[10]

Protocol 4.4: Data Analysis and Interpretation
  • Calculate Specific Binding: For each concentration of the test compound, calculate the specific binding:

    • Specific Binding = Total Binding (CPM) - Non-Specific Binding (CPM)

  • Normalize Data: Express the specific binding at each test compound concentration as a percentage of the maximum specific binding (i.e., the specific binding in the absence of the competitor).

  • Generate Curve & Determine IC₅₀: Plot the normalized data (% specific binding) against the logarithm of the test compound concentration. Use a non-linear regression curve fitting program (e.g., GraphPad Prism) to fit a sigmoidal dose-response curve (variable slope) to the data.[10][16] The program will calculate the IC₅₀ value.

  • Calculate Kᵢ: Use the Cheng-Prusoff equation (Section 1) to convert the experimentally determined IC₅₀ to the Kᵢ value.[10] This requires knowing the Kₔ and concentration of the radioligand used in the assay.

Section 5: Alternative Assay Format: Scintillation Proximity Assay (SPA)

For higher throughput screening, the Scintillation Proximity Assay (SPA) offers a homogeneous (no-wash) alternative to the filtration method.[17][18]

Principle: In an SPA, the receptor-containing membranes are coupled to scintillant-impregnated microbeads.[19] When a radioligand binds to the receptor, the radioisotope is brought into close enough proximity to the bead to excite the scintillant, generating a light signal. Unbound radioligand in the bulk solution is too far away to cause a signal.[20] This eliminates the need for a physical separation step.

G cluster_filtration Filtration Assay cluster_spa Scintillation Proximity Assay (SPA) F1 Incubate: Membranes + Ligands F2 Vacuum Filtration: Separate Bound/Free F1->F2 F3 Wash Filters F2->F3 F4 Add Scintillant & Count F3->F4 S1 Incubate: Receptor-Beads + Ligands S2 Measure Signal Directly (No Separation) S1->S2

Figure 2. Comparison of Filtration and SPA workflows.

The primary advantage of SPA is its simplicity and amenability to automation, making it ideal for screening large compound libraries.[18] However, initial assay development can be more complex, requiring optimization of membrane-to-bead coupling and potentially leading to different pharmacological profiles compared to filtration assays.[18]

Conclusion

The protocols detailed in this guide provide a robust and validated framework for characterizing the binding affinity of this compound at its putative receptor targets. By employing competitive radioligand binding assays, researchers can generate high-quality, reproducible Kᵢ values essential for SAR studies, lead optimization, and understanding the compound's pharmacological mechanism of action. Adherence to these methodologies will ensure the generation of reliable data, accelerating the journey of novel phenylpiperazine derivatives from chemical scaffolds to potential therapeutic agents.

References

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  • Scintillation proximity assay (SPA) technology to study biomolecular interactions. (n.d.). PubMed. Available at: [Link]

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  • de Witte, W., et al. (2020). Scintillation proximity assay (SPA) as a new approach to determine a ligand's kinetic profile. A case in point for the adenosine A1 receptor. National Institutes of Health. Available at: [Link]

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  • Verhoeven, A. H., & Boeynaems, J. M. (1987). Interpretation and analysis of receptor binding experiments which yield non-linear Scatchard plots and binding constants dependent upon receptor concentration. PubMed. Available at: [Link]

  • Sykes, D. A., & Charlton, S. J. (2012). Measuring Receptor Target Coverage: A Radioligand Competition Binding Protocol for Assessing the Association and Dissociation Rates of Unlabeled Compounds. ResearchGate. Available at: [Link]

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  • de Oliveira, R. J., et al. (2018). Tert-butyl 4-((1-phenyl-1H-pyrazol-4-yl) methyl) piperazine-1-carboxylate (LQFM104)- New piperazine derivative with antianxiety and antidepressant-like effects: Putative role of serotonergic system. PubMed. Available at: [Link]

  • Synthesis of 1-(Tert-butyl)-3-(methyl)-4-(4-(methylthio)benzyl) piperazine-1,3-dicarboxylate. (n.d.). Connect Journals. Available at: [Link]

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  • Wikipedia. (n.d.). Piperazine. Available at: [Link]

  • Mokrosz, M. J., et al. (1995). Analogues of the 5-HT1A serotonin antagonist 1-(2-methoxyphenyl)-4-[4-(2-phthalimido)butyl]piperazine with reduced alpha 1-adrenergic affinity. PubMed. Available at: [Link]

  • Wiese, C., et al. (2021). Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands. MDPI. Available at: [Link]

  • Heidler, P., et al. (2005). Parallel synthesis and dopamine D3/D2 receptor screening of novel {4-[4-(2-methoxyphenyl)piperazin-1-yl]butyl}carboxamides. PubMed. Available at: [Link]

  • de Oliveira, R. J., et al. (2018). 1-(4-(3,5-di-tert-butyl-4-hydroxybenzyl) piperazin-1-yl)-2-methoxyethan-1-one with antioxidant and central activity. PubMed. Available at: [Link]

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Application Notes & Protocols: Developing CNS-Penetrant Inhibitors with the 1-(4-tert-Butylphenyl)piperazine Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating the Central Fortress—The Blood-Brain Barrier Challenge

The development of therapeutics for central nervous system (CNS) disorders is one of the most formidable challenges in medicinal chemistry. The primary obstacle is the blood-brain barrier (BBB), a highly selective, semipermeable border of endothelial cells that prevents most xenobiotics from entering the brain.[1] This barrier effectively protects the CNS but also excludes a vast majority of potential drug candidates.[1] Therefore, designing molecules with the precise physicochemical properties to enable transit across the BBB is a critical first step in the discovery of new CNS drugs.

This guide provides a comprehensive framework for the design, synthesis, and evaluation of CNS-penetrant inhibitors built upon the 1-(4-tert-butylphenyl)piperazine scaffold. This particular scaffold is considered a "privileged" structure in CNS drug discovery.[2] The piperazine ring is a common feature in numerous approved CNS drugs, offering a versatile handle for modulating solubility, basicity, and target engagement.[3][4] The addition of the 4-tert-butylphenyl group introduces significant lipophilicity, a key driver for passive diffusion across the lipid-rich membranes of the BBB, while also providing a vector for further chemical modification.[5]

Our objective is to provide researchers with both the strategic rationale and the detailed, actionable protocols necessary to advance their CNS drug discovery programs using this promising chemical starting point.

Part 1: The Blueprint for Brain Penetration - Design Principles

Success in CNS drug design is not accidental; it is achieved through the deliberate optimization of multiple molecular properties. While no single rule is absolute, decades of research have produced robust guidelines for increasing the probability of BBB penetration.[6] The overarching strategy is to create a molecule that is small, moderately lipophilic, and has a limited capacity for forming hydrogen bonds, allowing it to passively diffuse through the endothelial cell membranes of the BBB.[7]

Key physicochemical properties and their optimal ranges for CNS drug candidates are summarized below. These parameters should guide the initial design and subsequent optimization of any inhibitor based on the this compound core.

Parameter Recommended Range for CNS Penetration Rationale & Causality Supporting Sources
Molecular Weight (MW) < 450 DaSmaller molecules diffuse more readily across tight cellular junctions and membranes. Larger molecules are often actively excluded.[6][8]
Lipophilicity (cLogP) 2.0 - 5.0A "sweet spot" for lipophilicity is required. Too low, and the molecule won't partition into the lipid membrane; too high, and it may suffer from poor solubility, high plasma protein binding, and rapid metabolism.[6][9][10]
Topological Polar Surface Area (TPSA) < 70 ŲTPSA is a surrogate for hydrogen bonding capacity. Lower polarity reduces the desolvation penalty required for membrane transit.[11]
Hydrogen Bond Donors (HBD) ≤ 3Minimizing HBDs is critical, as each donor group must be stripped of its hydrating water molecules to cross the BBB, an energetically unfavorable process.[6][8]
Hydrogen Bond Acceptors (HBA) ≤ 7Similar to HBDs, an excess of HBA groups increases polarity and hinders membrane permeability.[6]
Most Basic pKa 7.5 - 10.5A basic nitrogen, like that in the piperazine ring, can be beneficial. At physiological pH (7.4), a portion of the molecules will be in a neutral, more membrane-permeable state, while the ionized portion can aid solubility.[8]

The this compound scaffold itself has a calculated MW of ~218 g/mol and a cLogP of ~2.8, making it an excellent starting point that falls well within these guidelines.[12] Subsequent modifications should be carefully planned to maintain this favorable property profile.

Part 2: From Concept to Compound - Synthetic Protocol

The following section details a generalized, yet robust, synthetic protocol for generating a library of diverse inhibitors from the this compound core. The most common and versatile approach involves N-alkylation or reductive amination at the secondary amine of the piperazine ring.[13]

Workflow for Inhibitor Synthesis

G cluster_design Design & Synthesis cluster_eval Screening Cascade A Start: this compound B Select R-CHO (Aldehyde) or R-X (Alkyl Halide) A->B Choose diverse R-groups C Reaction: Reductive Amination or N-Alkylation B->C D Workup & Purification (e.g., Chromatography) C->D Isolate product E Characterization (NMR, LC-MS, HRMS) D->E Confirm structure & purity F In Vitro BBB Permeability (PAMPA, Caco-2/MDCK) E->F Assess CNS penetrability G In Vitro Target Engagement (Binding/Functional Assays) F->G Hits with good permeability H In Vivo Pharmacokinetics (Brain & Plasma Exposure) G->H Hits with good potency & permeability I Lead Candidate H->I Compound with optimal PK/PD profile

Caption: High-level workflow for CNS inhibitor development.

Protocol 2.1: Synthesis via Reductive Amination

This protocol describes the coupling of this compound with a representative aldehyde (R-CHO). Reductive amination is a reliable method for forming C-N bonds and is tolerant of a wide variety of functional groups.[13]

Materials:

  • This compound (1.0 eq)

  • Aldehyde of interest (R-CHO) (1.1 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) (Anhydrous)

  • Acetic Acid (catalytic, ~0.1 eq, optional)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Rotary evaporator, magnetic stirrer, round-bottom flasks, separatory funnel

  • Silica gel for column chromatography

Step-by-Step Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq) and the chosen aldehyde (1.1 eq).

  • Solvent Addition: Dissolve the starting materials in anhydrous DCM or DCE (to a concentration of ~0.1 M). Stir the mixture at room temperature for 20-30 minutes. Rationale: This allows for the formation of the intermediate iminium ion.

  • Reducing Agent: Carefully add sodium triacetoxyborohydride (1.5 eq) to the stirring mixture in portions. Rationale: NaBH(OAc)₃ is a mild reducing agent that selectively reduces the iminium ion in the presence of the aldehyde, minimizing side reactions.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting materials are consumed (typically 2-16 hours).

  • Quenching: Once the reaction is complete, carefully quench the reaction by slowly adding saturated aqueous NaHCO₃ solution. Stir vigorously until gas evolution ceases.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with DCM (3x). Combine the organic layers.

  • Washing: Wash the combined organic layers with water, followed by brine. Rationale: This removes inorganic salts and residual water-soluble components.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes, often with 1% triethylamine to prevent product tailing) to yield the pure N-substituted product.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Part 3: Crossing the Barrier - In Vitro Permeability Assessment

Before committing to expensive and time-consuming animal studies, it is essential to evaluate the intrinsic ability of newly synthesized compounds to cross a membrane barrier.[14] We describe two widely adopted, complementary assays.

Protocol 3.1: Parallel Artificial Membrane Permeability Assay (PAMPA)

The PAMPA assay is a high-throughput, non-cell-based method that models passive transcellular diffusion.[15] It measures a compound's ability to permeate from an aqueous donor compartment through a synthetic lipid-coated filter into an aqueous acceptor compartment. It is an excellent primary screen for identifying compounds with favorable passive permeability.

Materials:

  • PAMPA plate system (e.g., 96-well format with donor and acceptor plates)

  • Phosphatidylcholine in dodecane solution (or commercially available brain lipid mixture)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Compound stock solutions in DMSO

  • Analytical instrumentation for quantification (e.g., LC-MS/MS or UV-Vis plate reader)

Step-by-Step Procedure:

  • Prepare Acceptor Plate: Add PBS buffer to each well of the 96-well acceptor plate.

  • Coat Filter Plate: Carefully apply a small volume (~5 µL) of the lipid solution to the filter of each well in the donor plate. Rationale: This forms the artificial membrane that mimics the lipid environment of the BBB.

  • Prepare Donor Solutions: Dilute the test compounds from DMSO stocks into PBS buffer to the final desired concentration (e.g., 10 µM). Ensure the final DMSO concentration is low (<1%) to avoid disrupting the lipid membrane.

  • Assay Assembly: Place the lipid-coated donor plate onto the acceptor plate, ensuring the filters are in contact with the acceptor buffer. Add the donor solutions containing the test compounds to the wells of the donor plate.

  • Incubation: Incubate the assembled plate sandwich at room temperature for a defined period (e.g., 4-18 hours) without shaking.[15]

  • Quantification: After incubation, carefully separate the plates. Determine the concentration of the compound in the donor (CD) and acceptor (CA) wells using LC-MS/MS. Also measure the concentration at equilibrium (Cequilibrium), which is determined from a mixture of donor and acceptor solutions.

  • Calculation of Permeability (Pe): The effective permeability is calculated using the equation provided in authoritative sources.[15]

Diagram: Structure-Activity Relationship (SAR) Logic

Caption: SAR map for optimizing CNS inhibitors.

Protocol 3.2: Cell-Based Transwell Assay (MDCK-MDR1)

To assess not only passive permeability but also the potential for active efflux, a cell-based assay is required. Madin-Darby Canine Kidney (MDCK) cells transfected with the human MDR1 gene, which encodes the P-glycoprotein (P-gp) efflux transporter, are a standard model.[11] P-gp is a key transporter at the BBB that actively removes many compounds from the brain.

Materials:

  • MDCK-MDR1 cells

  • Transwell plate system (e.g., 24-well) with permeable supports

  • Cell culture medium and supplements

  • Hanks' Balanced Salt Solution (HBSS)

  • Lucifer yellow (marker for monolayer integrity)

  • Control compounds (e.g., propranolol for high permeability, atenolol for low permeability, verapamil as a P-gp inhibitor)

  • LC-MS/MS for quantification

Step-by-Step Procedure:

  • Cell Seeding: Seed MDCK-MDR1 cells onto the apical (upper) side of the Transwell inserts and culture until a confluent, polarized monolayer is formed (typically 4-7 days).

  • Monolayer Integrity Check: Measure the trans-endothelial electrical resistance (TEER) to confirm tight junction formation. Perform a Lucifer yellow permeability assay; low passage of this fluorescent marker indicates a tight monolayer.

  • Permeability Assay (Apical to Basolateral - A→B):

    • Wash the cell monolayers with pre-warmed HBSS.

    • Add HBSS containing the test compound to the apical (donor) chamber.

    • Add fresh HBSS to the basolateral (acceptor) chamber.

    • At various time points (e.g., 30, 60, 90, 120 minutes), take samples from the basolateral chamber and replace with fresh buffer.

  • Permeability Assay (Basolateral to Apical - B→A):

    • Perform the assay in the reverse direction to measure active efflux. Add the test compound to the basolateral (donor) chamber and sample from the apical (acceptor) chamber.

  • Quantification: Analyze the concentration of the compound in the collected samples by LC-MS/MS.

  • Calculations:

    • Apparent Permeability Coefficient (Papp): Calculate Papp (in cm/s) for both A→B and B→A directions using the formula: Papp = (dQ/dt) / (A * C0), where dQ/dt is the transport rate, A is the surface area of the membrane, and C0 is the initial donor concentration.[15]

    • Efflux Ratio (ER): Calculate the ER as Papp(B→A) / Papp(A→B). An ER significantly greater than 2 suggests the compound is a substrate for an active efflux transporter like P-gp.[15]

Hypothetical Compound PAMPA Pe (10-6 cm/s) MDCK Papp (A→B) (10-6 cm/s) MDCK Papp (B→A) (10-6 cm/s) Efflux Ratio (ER) Interpretation
Control (Propranolol) >15>20>20~1.0High passive permeability, not a P-gp substrate.
Control (Atenolol) <1<0.5<0.5~1.0Low passive permeability.
Compound X 12891.1Good passive permeability, not a P-gp substrate. Promising.
Compound Y 1422512.5Good intrinsic permeability but is a strong P-gp substrate. High risk for low brain exposure.

Part 4: The In Vivo Test - Pharmacokinetic & Efficacy Studies

The ultimate test of a CNS drug candidate is its ability to reach its target in the brain at a therapeutically relevant concentration in a living system.[16] This requires preclinical studies in animal models.[17]

Protocol 4.1: Mouse Brain Penetration (Pharmacokinetic) Study

This protocol outlines a discrete time-point study in mice to determine the concentration of a test compound in both plasma and brain tissue, allowing for the calculation of the key brain-to-plasma ratio.

Materials:

  • Test compound formulated in an appropriate vehicle (e.g., saline with 5% DMSO, 10% Solutol)

  • Male C57BL/6 mice (or other appropriate strain)

  • Dosing syringes (for intravenous (IV) or intraperitoneal (IP) administration)

  • Anesthesia (e.g., isoflurane)

  • Blood collection tubes (e.g., EDTA-coated)

  • Surgical tools for brain harvesting

  • Homogenizer for brain tissue

  • LC-MS/MS for bioanalysis

Step-by-Step Procedure:

  • Dosing: Administer the test compound to cohorts of mice (n=3-4 per time point) via a defined route (e.g., a single 10 mg/kg IP injection).[18]

  • Sample Collection: At predetermined time points (e.g., 15, 30, 60, 120, 240 minutes), anesthetize one cohort of mice.[18]

  • Blood Collection: Collect blood via cardiac puncture into EDTA tubes. Centrifuge immediately to separate plasma and store at -80°C.

  • Brain Harvesting: Perfuse the mouse with cold saline to remove blood from the brain vasculature. Quickly dissect the brain, weigh it, and flash-freeze it in liquid nitrogen. Store at -80°C.

  • Sample Processing:

    • Plasma: Perform a protein precipitation (e.g., with acetonitrile containing an internal standard) to extract the drug.

    • Brain: Homogenize the brain tissue in a buffer. Perform a similar extraction to isolate the drug.

  • Bioanalysis: Quantify the drug concentration in the plasma (Cp) and brain homogenate (Cb) samples using a validated LC-MS/MS method.

  • Data Analysis:

    • Calculate the brain-to-plasma concentration ratio (Kp) at each time point: Kp = Cb / Cp.

    • For a more accurate measure of free drug that can engage the target, determine the unbound fractions in plasma (fu,p) and brain (fu,b) via equilibrium dialysis.

    • Calculate the unbound brain-to-plasma ratio: Kp,uu = Kp * (fu,p / fu,b) .[11] A Kp,uu value close to 1 suggests free diffusion across the BBB with no significant efflux. A value < 1 suggests active efflux, while a value > 1 may indicate active influx.[11]

Diagram: In Vitro BBB Transwell Assay

BBB_Assay Measurement of Apparent Permeability (Papp) and Efflux Ratio (ER) cluster_A Apical to Basolateral (A->B) cluster_B Basolateral to Apical (B->A) A_donor Apical Chamber (Donor) [Compound C₀] A_cells Cell Monolayer (MDCK-MDR1) P-gp Efflux Pumps A_donor->A_cells Passive Permeability A_acceptor Basolateral Chamber (Acceptor) Sample over time A_cells->A_acceptor B_donor Basolateral Chamber (Donor) [Compound C₀] B_cells Cell Monolayer (MDCK-MDR1) P-gp Efflux Pumps B_donor->B_cells Passive Permeability B_cells->B_donor Active Efflux (via P-gp) B_acceptor Apical Chamber (Acceptor) Sample over time B_cells->B_acceptor

Caption: Visualization of the bidirectional transwell assay.

Preclinical Efficacy and Safety Assessment

Once a compound demonstrates target engagement and favorable brain pharmacokinetics, its therapeutic effect must be tested in relevant animal models of CNS disease (e.g., models for depression, schizophrenia, or neurodegeneration).[19] Concurrently, a preliminary safety assessment is crucial. Standard preclinical safety pharmacology studies evaluate the effects of the drug candidate on vital functions, with a particular focus on the CNS (e.g., functional observational battery, motor activity), cardiovascular, and respiratory systems, as outlined by regulatory guidelines.[20][21]

Conclusion: A Self-Validating Path to CNS Drug Candidates

The development of CNS-penetrant inhibitors is a complex, multi-parameter optimization challenge. By employing the this compound scaffold as a starting point, researchers can leverage its intrinsically favorable properties. The systematic, iterative application of the protocols described herein—from rational design and synthesis to a tiered cascade of in vitro and in vivo evaluations—creates a self-validating system. Each step generates critical data that informs the next, allowing for the logical and efficient evolution of a chemical series from an initial concept to a viable preclinical candidate with the potential to address unmet needs in CNS disorders.

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  • Mokrosz, J. L., et al. (1992). Structure-activity relationship studies of central nervous system (CNS) agents. 5. Effect of the hydrocarbon chain on the affinity of 4-substituted 1-(3-chlorophenyl)piperazines for 5-HT1A receptor sites. Journal of Medicinal Chemistry. [Link]

  • Szałata, A., et al. (2022). Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. International Journal of Molecular Sciences. [Link]

  • Feng, B., et al. (2018). Synthesis of 1-(Tert-butyl)-3-(methyl)-4-(4-(methylthio)benzyl) piperazine-1,3-dicarboxylate. Indian Journal of Heterocyclic Chemistry. [Link]

  • Singh, A., et al. (2024). Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. Current Organic Synthesis. [Link]

  • Williams, M. (2008). Essential CNS drug development – pre-clinical development. Cambridge University Press. [Link]

  • Sharma, V., et al. (2024). Design, Synthesis, and Pharmacological Evaluation of Piperazine-Hydrazide Derivatives as Potential CNS-Active Antidepressants. Cuestiones de Fisioterapia. [Link]

  • Helms, H. C., et al. (2016). In-vitro blood-brain barrier models for drug screening and permeation studies: an overview. Journal of Pharmaceutical Sciences. [Link]

  • Valentine, J., & Williams, D. (2019). Drug discovery and development: Biomarkers of neurotoxicity and neurodegeneration. Journal of Neurogenetics. [Link]

  • AMSbiopharma. (2025). Preclinical research strategies for drug development. AMSbiopharma. [Link]

  • Bertelsen, M., & Dorato, M. A. (2009). The basics of preclinical drug development for neurodegenerative disease indications. Future Neurology. [Link]

  • TriApex. Drug Safety Assessment. TriApex. [Link]

  • Altasciences. CNS DRUG DEVELOPMENT SOLUTIONS. Altasciences. [Link]

  • Romanelli, M. N., et al. (2024). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules. [Link]

  • PubChem. This compound. National Center for Biotechnology Information. [Link]

  • de Oliveira, C. S., et al. (2010). A Novel and Simple Synthetic Route for a Piperazine Derivative. Journal of the Brazilian Chemical Society. [Link]

  • MySkinRecipes. This compound. MySkinRecipes. [Link]

  • Romanelli, M. N., et al. (2022). The piperazine scaffold for novel drug discovery efforts: the evidence to date. Expert Opinion on Drug Discovery. [Link]

  • Al-Awar, R., et al. (2019). Design, synthesis, and evaluation of N-(4-(4-phenyl piperazin-1-yl)butyl)-4-(thiophen-3-yl)benzamides as selective dopamine D3 receptor ligands. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Wójtowicz, A. K., et al. (2024). Discovery of a novel piperazine derivative, cmp2: a selective TRPC6 activator suitable for treatment of synaptic deficiency in Alzheimer's disease hippocampal neurons. Cell Communication and Signaling. [Link]

  • da Silva, C. H. T. P., et al. (2022). Design, Synthesis and Pharmacological Evaluation of Novel Conformationally Restricted N-arylpiperazine Derivatives Characterized as D2/D3 Receptor Ligands, Candidates for the Treatment of Neurodegenerative Diseases. Molecules. [Link]

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Application Note & Protocol: A Scalable and Robust Synthesis of 1-(4-tert-Butylphenyl)piperazine for Pharmaceutical Development

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive guide to the large-scale synthesis of 1-(4-tert-Butylphenyl)piperazine, a key intermediate in the development of various active pharmaceutical ingredients (APIs). We present a detailed analysis of viable synthetic strategies, culminating in a recommended protocol based on the Buchwald-Hartwig amination. This guide emphasizes the rationale behind procedural choices, process optimization, safety, and purification, ensuring a reproducible and scalable process for researchers and drug development professionals.

Introduction and Strategic Overview

This compound is a critical building block in medicinal chemistry. The N-arylpiperazine motif it contains is a prevalent scaffold in a wide array of biologically active molecules, including agents targeting central nervous system disorders, cancer, and infectious diseases.[1][2][3] The development of a scalable, cost-effective, and high-purity synthesis is paramount for its successful application in the pharmaceutical industry.

Two primary strategies dominate the synthesis of N-arylpiperazines:

  • Classical Nucleophilic Substitution: This approach involves the direct reaction of an aniline (e.g., 4-tert-butylaniline) with a bis-electrophilic reagent like bis(2-chloroethylamine) hydrochloride.[4] While seemingly straightforward, this method often requires harsh conditions, such as high temperatures and prolonged reaction times (e.g., 90 hours at reflux), and can suffer from the formation of polymeric byproducts, complicating purification.[4]

  • Palladium-Catalyzed Cross-Coupling (Buchwald-Hartwig Amination): This modern synthetic method has revolutionized the formation of carbon-nitrogen (C-N) bonds.[5] It involves the coupling of an aryl halide or sulfonate with an amine in the presence of a palladium catalyst, a suitable ligand, and a base.[6] This reaction is renowned for its broad substrate scope, functional group tolerance, and generally milder conditions compared to classical methods, making it highly amenable to large-scale production.[5][7]

For the large-scale synthesis of this compound, the Buchwald-Hartwig amination is the recommended strategy. Its primary advantages include higher yields, cleaner reaction profiles, and greater process control, which are critical for industrial applications.[8] Although it requires a precious metal catalyst, the efficiency and reliability of the reaction often outweigh the initial cost, especially with modern, highly active catalyst systems that allow for low catalyst loadings.[7]

Recommended Large-Scale Synthesis: Buchwald-Hartwig Amination

This section details a robust protocol for the synthesis of this compound starting from 1-bromo-4-tert-butylbenzene and piperazine.

Mechanistic Rationale

The Buchwald-Hartwig amination proceeds via a well-established catalytic cycle.[6] Understanding this mechanism is key to troubleshooting and optimization.

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition into the aryl bromide C-Br bond, forming a Pd(II) complex.

  • Amine Coordination & Deprotonation: Piperazine coordinates to the Pd(II) center. The base then deprotonates the coordinated piperazine, forming a palladium amide complex.

  • Reductive Elimination: The final step is the reductive elimination of the C-N bond, which forms the desired product, this compound, and regenerates the active Pd(0) catalyst, allowing the cycle to continue.[6][9]

pd0 L₂Pd(0) (Active Catalyst) pd2_complex L₂Pd(II)(Ar)(Br) (Oxidative Addition Complex) pd0->pd2_complex Oxidative Addition arbr Ar-Br (1-Bromo-4-tert-butylbenzene) arbr->pd2_complex inv1 pd2_complex->inv1 Amine Coordination & Deprotonation piperazine Piperazine (H-NR₂) piperazine->inv1 base Base (e.g., NaO-t-Bu) base->inv1 pd_amide L₂Pd(II)(Ar)(NR₂) (Palladium Amide) inv2 pd_amide->inv2 Reductive Elimination product Ar-NR₂ (Product) inv1->pd_amide inv2->pd0 inv2->product

Figure 1: Catalytic Cycle of the Buchwald-Hartwig Amination.
Experimental Protocol

Safety First: This procedure involves hazardous materials.[10][11][12] Always consult the Safety Data Sheet (SDS) for each chemical before use. The reaction should be performed in a well-ventilated area (e.g., a walk-in fume hood) or a suitable chemical reactor. Appropriate personal protective equipment (PPE), including safety goggles, flame-retardant lab coat, and chemical-resistant gloves, is mandatory.[13]

Materials & Reagents:

ReagentFormulaMW ( g/mol )Moles (mol)Mass/VolumeEquiv.
1-Bromo-4-tert-butylbenzeneC₁₀H₁₃Br213.114.691.00 kg1.0
Piperazine (anhydrous)C₄H₁₀N₂86.147.04606 g1.5
Sodium tert-butoxideC₄H₉NaO96.106.57631 g1.4
Pd₂(dba)₃C₅₁H₄₂O₃Pd₂915.720.023521.5 g0.005
XantphosC₃₉H₃₂OP₂578.620.056332.6 g0.012
Toluene (anhydrous)C₇H₈92.14-10 L-

Protocol Steps:

Part A: Reaction Setup and Execution

  • Reactor Preparation: Ensure a suitable glass or stainless-steel reactor is clean, dry, and equipped with a mechanical stirrer, condenser, thermocouple, and nitrogen/argon inlet.

  • Charging Reagents: To the reactor, charge 1-bromo-4-tert-butylbenzene (1.00 kg), piperazine (606 g), and sodium tert-butoxide (631 g).

  • Inerting Atmosphere: Seal the reactor and purge the system with an inert gas (nitrogen or argon) for at least 30 minutes to remove oxygen, which can deactivate the catalyst.

  • Solvent Addition: Add anhydrous toluene (10 L) to the reactor under a positive pressure of inert gas.

  • Catalyst Preparation: In a separate dry Schlenk flask under an inert atmosphere, dissolve the palladium source (Pd₂(dba)₃, 21.5 g) and the ligand (Xantphos, 32.6 g) in a small amount of anhydrous toluene (~500 mL). Stir for 10-15 minutes until a homogeneous solution is formed.

  • Catalyst Addition: Transfer the prepared catalyst solution to the main reactor via cannula or a pressure-equalizing dropping funnel.

  • Reaction: Begin stirring and heat the reaction mixture to 100-110 °C.[14][15] Monitor the reaction progress every 1-2 hours using a suitable analytical method (e.g., HPLC or GC-MS) until the consumption of the starting aryl bromide is complete (typically 3-6 hours).

Part B: Work-up and Isolation

  • Cooling: Once the reaction is complete, cool the mixture to room temperature.

  • Quenching: Slowly and carefully add water (5 L) to the reaction mixture to quench any remaining base and dissolve inorganic salts.

  • Filtration: Filter the mixture through a pad of Celite to remove the precipitated palladium catalyst and other insoluble materials. Wash the filter cake with toluene (2 L).

  • Phase Separation: Transfer the filtrate to a separatory funnel or a vessel suitable for liquid-liquid extraction. Separate the organic layer.

  • Extraction: Extract the aqueous layer with toluene (2 x 2 L) to recover any dissolved product.

  • Washing: Combine all organic layers and wash with brine (2 L).

  • Drying and Concentration: Dry the combined organic phase over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product as an oil or waxy solid.

Part C: Purification The crude product can be effectively purified on a large scale by vacuum distillation.

  • Setup: Assemble a vacuum distillation apparatus.

  • Distillation: Heat the crude residue under high vacuum (e.g., ~0.01 mbar).

  • Collection: Collect the fraction boiling at approximately 114-117 °C at 0.01 mbar.[4] The product will solidify upon cooling.

  • Final Product: The purified this compound should be obtained as a white to off-white solid with a melting point of 48-52 °C.[4]

Part D: Characterization

  • Purity (HPLC/GC): >99%

  • Identity (¹H NMR, ¹³C NMR, MS): Confirm structure and absence of significant impurities.

  • Melting Point: 48-52 °C[4]

Process Insights and Rationale

  • Catalyst System: The combination of Pd₂(dba)₃ (a stable Pd(0) precursor) and Xantphos (a bulky, electron-rich bidentate phosphine ligand) is highly effective for this transformation.[1] Xantphos's wide bite angle is known to promote the desired reductive elimination step and prevent catalyst decomposition.[9]

  • Base Selection: Sodium tert-butoxide is a strong, non-nucleophilic base that is highly effective in deprotonating piperazine to facilitate its entry into the catalytic cycle.[1] Its solubility in toluene is also advantageous.

  • Stoichiometry: Using a slight excess of piperazine (1.5 equivalents) helps to ensure complete consumption of the more expensive aryl bromide and minimizes the potential for a second arylation on the piperazine ring.[1]

  • Solvent Choice: Anhydrous toluene is an excellent solvent for this reaction as it is aprotic, has a suitable boiling point for the reaction temperature, and effectively dissolves the organic reactants and catalyst complex.[16]

  • Inert Atmosphere: The Pd(0) catalyst is sensitive to oxidation, which leads to deactivation. Maintaining a strictly inert atmosphere is critical for achieving high yields and preventing catalyst decomposition.[7]

Overall Synthesis Workflow

The following diagram outlines the complete workflow from starting materials to the final, purified product.

Figure 2: Large-Scale Synthesis Workflow.

References

  • BenchChem. (2025). Application Notes and Protocols for Reductive Amination Reactions with Piperazin-2-ylmethanol Dihydrochloride.
  • ResearchGate. (n.d.). Intramolecular reductive amination for the preparation of piperazines. Available at: [Link]

  • Royal Society of Chemistry. (2020). A practical catalytic reductive amination of carboxylic acids. RSC Publishing. Available at: [Link]

  • PubMed Central. (n.d.). A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines. Available at: [Link]

  • MDPI. (2023). Building Up a Piperazine Ring from a Primary Amino Group via Catalytic Reductive Cyclization of Dioximes. Available at: [Link]

  • PubChem. (n.d.). This compound. Available at: [Link]

  • PrepChem.com. (n.d.). Preparation of the starting compound N-(4-tert-butylphenyl)-piperazine. Available at: [Link]

  • ResearchGate. (n.d.). Optimization of the Buchwald-Hartwig reaction. Available at: [Link]

  • Connect Journals. (2018). Synthesis of 1-(Tert-butyl)-3-(methyl)-4-(4-(methylthio)benzyl) piperazine-1,3-dicarboxylate. Indian Journal of Heterocyclic Chemistry. Available at: [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Available at: [Link]

  • ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. Available at: [Link]

  • ResearchGate. (2025). Pd Catalyzed N1/N4 Arylation of Piperazine for Synthesis of Drugs, Biological and Pharmaceutical Targets: An Overview of Buchwald Hartwig Amination Reaction of Piperazine in Drug Synthesis. Available at: [Link]

  • WuXi AppTec. (2025). Condition Optimization for Buchwald-Hartwig Reactions. YouTube. Available at: [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Available at: [Link]

  • BenchChem. (2025). Application Notes and Protocols for N-Boc-piperazine Buchwald-Hartwig Amination.
  • Sci-Summary. (2024). Synthesis of aryl Piperazines: Significance and symbolism. Available at: [Link]

  • J&K Scientific LLC. (2021). Buchwald-Hartwig Cross-Coupling. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of piperazines. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Available at: [Link]

  • Bioorganic Chemistry. (2022). Synthesis of novel 5-HT1A arylpiperazine ligands: Binding data and computer-aided analysis of pharmacological potency. Available at: [Link]

  • NIH National Center for Biotechnology Information. (n.d.). Design, Synthesis and Biological Evaluation of Novel N-Arylpiperazines Containing a 4,5-Dihydrothiazole Ring. Available at: [Link]

  • MDPI. (n.d.). Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry. Available at: [Link]

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Application Note: High-Purity Isolation of 1-(4-tert-Butylphenyl)piperazine via Optimized Crystallization

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

1-(4-tert-Butylphenyl)piperazine is a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs). The purity of this precursor is paramount, as impurities can carry through to the final drug substance, potentially affecting its efficacy, safety, and stability. Crystallization is a robust and scalable purification technique widely employed in the pharmaceutical industry to isolate compounds in a highly pure, solid form.[1][2] This application note provides a detailed, scientifically grounded protocol for the purification of this compound, designed for researchers, scientists, and drug development professionals. The methodology emphasizes not just the procedural steps but the underlying principles that ensure a successful and reproducible outcome.

Foundational Principles of Crystallization

Crystallization is a thermodynamic process where a solute transfers from a liquid solution to a solid crystalline phase.[3] Its efficacy as a purification method relies on the principle that the solubility of a compound in a solvent is temperature-dependent.[4]

  • Solubility and Supersaturation: For a successful cooling crystallization, the target compound should be highly soluble in a chosen solvent at an elevated temperature and poorly soluble at a lower temperature.[4][5] By dissolving the impure compound in a hot solvent to the point of saturation and then cooling, the solubility decreases, creating a supersaturated solution. This supersaturation is the driving force for crystallization.[6]

  • Nucleation and Crystal Growth: As the solution cools, solute molecules begin to aggregate, forming stable nuclei. Subsequent molecules then deposit onto these nuclei, leading to crystal growth. The rate of cooling is a critical parameter; slow cooling generally promotes the formation of larger, more perfect crystals, which are less likely to trap impurities within their lattice structure.[2]

Pre-Crystallization Strategy: Solvent Selection

The choice of solvent is the most critical factor in developing a crystallization protocol.[5] An ideal solvent system will exhibit a steep solubility curve for this compound while either completely dissolving impurities at all temperatures or keeping them insoluble.

Based on the structure of this compound (a non-polar tert-butylphenyl group and a more polar piperazine ring), a solvent system of moderate polarity is a logical starting point. Alcohols like isopropanol (IPA) or ethanol are often effective for such molecules. For this protocol, we will focus on Isopropanol (IPA).

Table 1: Solvent System Rationale

SolventBoiling Point (°C)Rationale for UsePotential Issues
Isopropanol (IPA) 82.6Good solubility for the target compound at reflux; significantly lower solubility at 0-5 °C. Volatile enough for easy removal during drying.May also dissolve similar non-polar impurities.
Heptane (Anti-solvent) 98.4Poor solvent for the target compound. Can be used as an anti-solvent to induce precipitation if cooling alone gives low yield.Must be added slowly to avoid "oiling out."

Detailed Experimental Protocol

This protocol is designed for purifying approximately 10 grams of crude this compound. Adjust volumes accordingly for different scales.

Materials and Equipment:

  • Crude this compound (Assumed Purity: ~95%)

  • Isopropanol (IPA), Reagent Grade

  • Activated Carbon (optional, for color removal)

  • Erlenmeyer Flask (250 mL)

  • Magnetic Stirrer and Hot Plate

  • Condenser

  • Büchner Funnel and Filter Flask

  • Filter Paper (Whatman No. 1 or equivalent)

  • Vacuum Oven

  • Analytical Balance

Workflow Diagram

G Crude Crude Material (10g, ~95% Purity) Dissolution Step 1: Dissolution Dissolve in hot IPA (~50-60 mL) 75-80 °C Crude->Dissolution HotFiltration Step 2: Hot Filtration (Optional) Remove insoluble impurities Add activated carbon if colored Dissolution->HotFiltration If solids or color present Cooling Step 3: Slow Cooling Cool to Room Temp (1-2 hours) Then ice bath (0-5 °C, 1 hour) Dissolution->Cooling If clear solution HotFiltration->Cooling Isolation Step 4: Isolation Vacuum filtration (Büchner Funnel) Cooling->Isolation Washing Step 5: Washing Wash cake with cold IPA (2 x 10 mL) Isolation->Washing Drying Step 6: Drying Vacuum oven (40-50 °C) Until constant weight Washing->Drying PureProduct Pure Product (>99.5% Purity) Drying->PureProduct

Caption: Workflow for the purification of this compound.

Step-by-Step Methodology:

  • Dissolution:

    • Place 10.0 g of crude this compound into a 250 mL Erlenmeyer flask with a magnetic stir bar.

    • Add approximately 50 mL of isopropanol (IPA).

    • Heat the mixture on a stirrer/hotplate to 75-80 °C (just below boiling) with gentle stirring.

    • If the solid does not completely dissolve, add more IPA in small increments (2-3 mL) until a clear solution is obtained. Avoid adding a large excess of solvent, as this will reduce the final yield.

    Scientist's Note: The goal is to create a saturated solution at a high temperature. Using the minimum amount of hot solvent necessary ensures that the maximum amount of product will crystallize upon cooling.

  • Decolorization and Hot Filtration (Optional):

    • If the solution is colored, remove it from the heat, add a small amount (0.1-0.2 g) of activated carbon, and swirl. Reheat to 75-80 °C for 5-10 minutes.

    • If there are insoluble impurities, perform a hot gravity filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.

    Scientist's Note: This step removes colored impurities and particulate matter. Pre-warming the filtration apparatus prevents premature crystallization of the product on the funnel or filter paper.

  • Crystallization via Slow Cooling:

    • Cover the flask with a watch glass or loosely with foil and allow it to cool slowly to room temperature on an insulating surface (e.g., a cork ring). Do not disturb the flask during this period (1-2 hours).

    • Once at room temperature, place the flask in an ice-water bath for at least 1 hour to maximize crystal formation.

    Scientist's Note: Slow cooling is crucial for forming pure, well-defined crystals. Rapid cooling can cause impurities to become trapped (occluded) within the crystal lattice.[5]

  • Isolation by Vacuum Filtration:

    • Set up a Büchner funnel with a piece of filter paper that fits snugly and covers all the holes.

    • Wet the filter paper with a small amount of cold IPA and apply a vacuum to ensure a good seal.

    • Pour the cold slurry of crystals into the funnel in one motion. Use a spatula to transfer any remaining crystals.

  • Washing:

    • With the vacuum still applied, wash the crystal cake with two small portions (10 mL each) of ice-cold IPA.

    • Allow the vacuum to pull air through the cake for 10-15 minutes to partially dry the crystals.

    Scientist's Note: The wash solvent must be cold to minimize dissolving the purified product. The wash removes residual mother liquor containing dissolved impurities.

  • Drying:

    • Transfer the filter cake to a pre-weighed watch glass.

    • Dry the crystals in a vacuum oven at 40-50 °C until a constant weight is achieved. The molecular weight of the compound is 218.34 g/mol .[7]

Post-Crystallization Validation

To confirm the success of the purification, the final product must be analyzed. A variety of analytical methods are available for piperazine and its derivatives, including HPLC, GC, and LC-MS.[8][9][10]

Table 2: Purity Assessment and Expected Results

Analysis MethodParameterCrude Material (Typical)Purified Product (Target)
Appearance VisualOff-white to tan solidWhite crystalline solid
Melting Point Range (°C)Broad range (e.g., 90-95 °C)Sharp range (e.g., 97-99 °C)
HPLC/GC Purity Area %~95%>99.5%
NMR Spectroscopy 1H NMRPeaks corresponding to impuritiesClean spectrum consistent with structure

Protocol: Purity Determination by GC-MS A gas chromatography (GC) method is well-suited for analyzing the purity of piperazine derivatives.[11]

  • Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Injector Temp: 250 °C.

  • Oven Program: Start at 150 °C, hold for 1 min, ramp at 15 °C/min to 280 °C, hold for 5 min.

  • Detector (MS): Scan range 40-450 amu.

  • Sample Prep: Dissolve ~1 mg of the compound in 1 mL of methanol.

Troubleshooting & Optimization

G Problem Problem Observed LowYield Low Yield Problem->LowYield OilingOut Product 'Oils Out' Problem->OilingOut PoorPurity Poor Purity Problem->PoorPurity Cause1 Cause: Too much solvent used Solution: Reduce solvent volume LowYield->Cause1 Cause2 Cause: Solution cooled too rapidly Solution: Insulate flask for slower cooling OilingOut->Cause2 Cause3 Cause: Impurities depressing melting point Solution: Change solvent system OilingOut->Cause3 Cause4 Cause: Inefficient washing Solution: Ensure wash solvent is ice-cold PoorPurity->Cause4 Cause5 Cause: Occlusion of impurities Solution: Cool slower; re-crystallize PoorPurity->Cause5

Caption: Troubleshooting common crystallization issues.

  • Oiling Out: If the product separates as a liquid instead of a solid, it means the boiling point of the solvent is higher than the melting point of the solute, or the solution is too concentrated. Solution: Re-heat the mixture to dissolve the oil, add slightly more solvent, and ensure a very slow cooling rate.

  • No Crystals Form: The solution may not be sufficiently supersaturated. Solution: Try scratching the inside of the flask with a glass rod to create nucleation sites. Alternatively, add a "seed" crystal from a previous batch.[2] If that fails, some solvent can be evaporated to increase the concentration.

  • Low Yield: Too much solvent may have been used, or the compound has significant solubility even at low temperatures. Solution: Consider using a two-solvent (solvent/anti-solvent) system. Dissolve the compound in a minimum of a good solvent (like IPA) and slowly add a poor solvent (like heptane) until turbidity persists, then heat to clarify and cool slowly.[5]

Safety Precautions

  • This compound is classified as toxic if swallowed or in contact with skin and can cause severe skin burns and eye damage.[7]

  • Always work in a well-ventilated fume hood.

  • Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Handle hot glassware with appropriate clamps and heat-resistant gloves.

References

  • SciSpace. (n.d.). Recrystallization of Active Pharmaceutical Ingredients. Retrieved from [Link]

  • Al-Neaimy, U. I. S., Saeed, Z. F., & Shehab, S. M. (2022). A Review on Analytical Methods for Piperazine Determination. NTU Journal of Pure Sciences. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 781722, this compound. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Research. (n.d.). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Retrieved from [Link]

  • Saeed, U. I., Faiyq, Z., & Shehab, S. (2022). A Review on Analytical Methods for Piperazine Determination. NTU Journal of Pure Sciences. Retrieved from [Link]

  • ChemTalk. (n.d.). Lab Procedure: Recrystallization. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Analytical Methods. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Development and validation of GC method for the determination of piperazine, 1-methyl piperazine and 1-ethyl piperazine in pharmaceutical drug substances. Retrieved from [Link]

  • Blog. (2025). What are the key steps in the purification of pharmaceutical intermediates? Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). Recrystallization and Crystallization. Retrieved from [Link]

  • BIOSYNCE. (2025). How does piperazine affect the crystallization process? Retrieved from [Link]

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Introduction: The Strategic Importance of the 1-(4-tert-Butylphenyl)piperazine Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Strategic Functionalization of 1-(4-tert-Butylphenyl)piperazine

The this compound moiety is a cornerstone structural motif in modern medicinal chemistry. Its prevalence in a vast array of biologically active agents stems from a unique combination of physicochemical properties.[1][2] The piperazine ring serves as a versatile scaffold, allowing for precise spatial orientation of pharmacophoric elements, while its basic nitrogen atom can be crucial for target engagement or for improving aqueous solubility.[1] The 4-tert-butylphenyl group provides a lipophilic anchor, often enhancing permeability across biological membranes, including the blood-brain barrier, making this scaffold particularly valuable in the development of Central Nervous System (CNS) active agents.[3] Consequently, this framework is integral to numerous compounds investigated for antipsychotic, anxiolytic, and antidepressant activities.[3][4]

This guide provides an in-depth exploration of the primary chemical strategies for functionalizing the N4-position of the piperazine ring. We will move beyond simple procedural lists to dissect the underlying principles of each transformation, offering field-proven protocols and the rationale behind critical experimental choices. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this privileged scaffold in their synthetic campaigns.

N-Arylation via Buchwald-Hartwig Amination: The Gold Standard for C-N Bond Formation

The palladium-catalyzed Buchwald-Hartwig amination stands as the most powerful and versatile method for constructing the N-aryl bond on the piperazine core.[5][6] This reaction has largely supplanted harsher, classical methods due to its broad substrate scope, functional group tolerance, and typically high yields.[5]

Mechanistic Rationale & Key Considerations

The catalytic cycle, a cornerstone of modern organometallic chemistry, is initiated by the oxidative addition of an aryl halide to a Pd(0) complex. The resulting Pd(II) species coordinates the piperazine amine, and subsequent deprotonation by a base forms a palladium-amido complex. The crucial C-N bond-forming step is reductive elimination, which regenerates the Pd(0) catalyst and releases the N-arylated product.[7]

The success of this reaction is critically dependent on the synergistic interplay of the palladium precursor, phosphine ligand, base, and solvent.

  • Ligand Selection: This is arguably the most critical parameter. Electron-rich, sterically bulky phosphine ligands (e.g., biarylphosphines like XPhos, SPhos, or ferrocene-based ligands like dppf) are essential.[5] They accelerate the rate-limiting reductive elimination step and stabilize the catalytically active monoligated Pd(0) species.

  • Base Selection: A strong, non-nucleophilic base is required to deprotonate the piperazine nitrogen within the catalyst coordination sphere. Sodium tert-butoxide (NaOtBu) is the most common choice for its efficacy, though weaker bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) may be employed for sensitive substrates.[8]

  • Solvent and Atmosphere: The reaction must be conducted under strictly anhydrous and inert conditions (Argon or Nitrogen) to prevent catalyst deactivation. Aprotic, non-coordinating solvents like toluene or dioxane are standard.[9]

Protocol 1: General Procedure for Buchwald-Hartwig N-Arylation

This protocol describes a general method for coupling this compound with a representative aryl bromide.

Materials:

  • This compound (1.0 equiv)

  • Aryl Bromide (e.g., 4-bromotoluene) (1.1 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (1-2 mol%)

  • Biarylphosphine Ligand (e.g., XPhos) (2-4 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

  • Anhydrous Toluene

  • Inert Gas (Argon or Nitrogen)

  • Schlenk flask or equivalent reaction vessel

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask under an inert atmosphere, add this compound, the aryl bromide, sodium tert-butoxide, the phosphine ligand, and the palladium precursor.

  • Inerting: Seal the flask, then evacuate and backfill with inert gas. Repeat this cycle three times to ensure the removal of all oxygen.

  • Solvent Addition: Add anhydrous toluene via syringe. The volume should be sufficient to create a stirrable slurry (typically 5-10 mL per mmol of the limiting reagent).

  • Reaction: Heat the mixture with vigorous stirring to 100-110 °C.

  • Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-24 hours).

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite® to remove palladium residues and inorganic salts.

  • Extraction: Transfer the filtrate to a separatory funnel and wash sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to yield the pure N-arylated product.

Table 1: Representative Data for Buchwald-Hartwig N-Arylation

Aryl HalidePd Source (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1-Bromo-4-methoxybenzenePd(OAc)₂ (2)SPhos (4)Cs₂CO₃Dioxane10016~85-95
2-ChloropyridinePd₂(dba)₃ (2)XPhos (4)NaOtBuToluene11018~80-90
4-BromobenzonitrilePd₂(dba)₃ (1.5)BrettPhos (3)K₃PO₄Toluene10012~90-98
1-Bromo-4-(trifluoromethyl)benzenePd(OAc)₂ (2)RuPhos (4)NaOtBuDioxane11020~80-92

Note: Yields are representative and highly dependent on substrate and precise conditions. Data synthesized from typical outcomes in related literature.[6][8]

Buchwald_Hartwig_Workflow cluster_prep Reaction Setup (Inert Atmosphere) cluster_reaction Reaction & Monitoring cluster_workup Work-up & Purification reagents Combine Reactants: - Piperazine - Aryl Halide - Base (NaOtBu) - Ligand (XPhos) - Pd Source (Pd₂(dba)₃) inert Evacuate & Backfill with Argon (3x) reagents->inert solvent Add Anhydrous Toluene inert->solvent heat Heat to 100-110 °C with Vigorous Stirring solvent->heat monitor Monitor by TLC/LC-MS heat->monitor cool Cool to RT & Dilute (Ethyl Acetate) monitor->cool filter Filter through Celite cool->filter extract Wash with H₂O & Brine filter->extract dry Dry (Na₂SO₄) & Concentrate extract->dry purify Flash Column Chromatography dry->purify final_product final_product purify->final_product Pure N-Aryl Product

Caption: Workflow for Buchwald-Hartwig N-Arylation.

N-Alkylation: Introducing Aliphatic Diversity

N-alkylation is a fundamental strategy for extending side chains, modulating lipophilicity, and introducing new functional handles. The two primary approaches are direct alkylation via nucleophilic substitution and reductive amination.

Direct Alkylation with Alkyl Halides

This classical Sₙ2 reaction involves the direct displacement of a halide by the nucleophilic N4-nitrogen.

Causality and Experimental Choices:

  • Controlling Selectivity: The principal challenge is preventing over-alkylation, which leads to a mixture of the desired secondary amine, the dialkylated quaternary ammonium salt, and unreacted starting material. Using a large excess of the piperazine starting material can favor mono-alkylation, but this complicates purification. A more robust strategy involves using a protecting group, such as a tert-butoxycarbonyl (Boc) group, on one nitrogen to ensure mono-alkylation, followed by deprotection.[10]

  • Reaction Conditions: The reaction is typically performed in a polar aprotic solvent like acetonitrile or DMF in the presence of a mild base (e.g., K₂CO₃ or DIPEA) to scavenge the HX byproduct.

Protocol 2: Direct Mono-Alkylation (via Boc-Protection Strategy)

This protocol outlines the more controlled, two-step approach for mono-alkylation.

Step A: Alkylation of N-Boc-piperazine

  • To a solution of 1-Boc-piperazine (1.0 equiv) in acetonitrile, add potassium carbonate (K₂CO₃, 2.0 equiv).

  • Add the alkyl halide (e.g., benzyl bromide, 1.1 equiv) and heat the mixture to reflux.

  • Monitor by TLC. Upon completion, cool the reaction, filter off the solids, and concentrate the filtrate.

  • Purify via chromatography to obtain the N-alkylated, N'-Boc-protected piperazine.

Step B: Boc Deprotection

  • Dissolve the product from Step A in dichloromethane (DCM).

  • Add an excess of trifluoroacetic acid (TFA) or bubble HCl gas through the solution.

  • Stir at room temperature for 1-2 hours.

  • Concentrate under reduced pressure. The product is typically obtained as the HCl or TFA salt. A basic workup can provide the free base.

Reductive Amination: A Milder Alternative

Reductive amination offers a superior alternative to direct alkylation, particularly for avoiding the formation of quaternary salts.[10] The reaction proceeds via the formation of an intermediate iminium ion from the piperazine and an aldehyde or ketone, which is then reduced in situ by a mild reducing agent.

Causality and Experimental Choices:

  • Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reagent of choice.[2][11] It is mild enough not to reduce the aldehyde starting material but is highly effective at reducing the intermediate iminium ion. It is also more tolerant of mildly acidic conditions, which can help catalyze iminium formation.

  • Solvent: A non-protic solvent that does not react with the reducing agent, such as dichloromethane (DCM) or 1,2-dichloroethane (DCE), is preferred.[11]

Protocol 3: Reductive Amination with an Aldehyde

Materials:

  • This compound (1.0 equiv)

  • Aldehyde (e.g., isobutyraldehyde) (1.1 equiv)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equiv)

  • Anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Acetic Acid (catalytic, optional)

Procedure:

  • Reaction Setup: To a round-bottom flask, add this compound and the aldehyde in anhydrous DCM.

  • Iminium Formation: Stir the mixture at room temperature for 30-60 minutes. A small amount of acetic acid can be added to catalyze this step.

  • Reduction: Add sodium triacetoxyborohydride in one portion. The reaction is often mildly exothermic.

  • Reaction: Stir at room temperature until the reaction is complete as judged by TLC/LC-MS (typically 2-16 hours).

  • Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extraction: Transfer to a separatory funnel, separate the layers, and extract the aqueous layer with DCM.

  • Drying and Concentration: Combine the organic layers, dry over Na₂SO₄, filter, and concentrate.

  • Purification: Purify by flash column chromatography.

Reductive_Amination_Workflow cluster_setup Iminium Formation cluster_reduction In Situ Reduction cluster_workup Work-up & Purification reagents Combine Piperazine & Aldehyde in Anhydrous DCM stir Stir at RT (30-60 min) (Optional: cat. AcOH) reagents->stir reductant Add NaBH(OAc)₃ in one portion stir->reductant react Stir at RT (2-16 h) Monitor by TLC/LC-MS reductant->react quench Quench with sat. NaHCO₃ (aq) react->quench extract Extract with DCM quench->extract dry Dry (Na₂SO₄) & Concentrate extract->dry purify Flash Column Chromatography dry->purify final_product final_product purify->final_product Pure N-Alkyl Product

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 1-(4-tert-Butylphenyl)piperazine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support resource for the synthesis of 1-(4-tert-Butylphenyl)piperazine. This guide is designed for researchers, medicinal chemists, and process development scientists to navigate the common challenges and optimize the yield and purity of this important building block. The N-aryl piperazine motif is a cornerstone in modern drug discovery, and mastering its synthesis is crucial for advancing pharmaceutical research.[1][2]

This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) in a direct question-and-answer format. We will delve into the causality behind experimental choices, offering field-proven insights to enhance your synthetic success.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific experimental challenges you may encounter during the synthesis of this compound, primarily focusing on the widely used Buchwald-Hartwig amination.

Issue 1: Low or No Product Formation

Question: I am attempting a Buchwald-Hartwig amination between 4-tert-butyl-bromobenzene and piperazine, but I'm observing very low conversion to the desired this compound. What are the likely causes and how can I improve the yield?

Answer: Low yields in Buchwald-Hartwig aminations are a common issue that can often be traced back to catalyst deactivation, suboptimal reaction conditions, or problems with the starting materials.[3] Here’s a systematic approach to troubleshooting:

Probable Causes & Recommended Solutions:

  • Catalyst System (Palladium Source and Ligand): The choice of palladium precursor and phosphine ligand is critical for an efficient reaction.[3]

    • Expertise & Experience: For coupling an electron-rich aryl bromide like 4-tert-butyl-bromobenzene with a secondary amine like piperazine, a sterically hindered and electron-rich phosphine ligand is often required to facilitate both the oxidative addition and reductive elimination steps of the catalytic cycle.[3][4]

    • Solution:

      • Ligand Screening: If using a general-purpose ligand like P(o-tolyl)3, consider switching to a more specialized biarylphosphine ligand such as RuPhos or XantPhos, which are known to be effective for this type of transformation.[3]

      • Palladium Source: Ensure your palladium source (e.g., Pd₂(dba)₃ or Pd(OAc)₂) is of high quality. Consider using a pre-formed palladium catalyst (e.g., RuPhos Pd G3) to ensure the active Pd(0) species is efficiently generated.

      • Catalyst Loading: While typically 1-2 mol% of palladium is sufficient, for challenging couplings, increasing the catalyst loading to 3-5 mol% can sometimes improve yields.

  • Base Selection and Strength: The base plays a crucial role in the deprotonation of the amine, which is a key step in the catalytic cycle.[5]

    • Expertise & Experience: Sodium tert-butoxide (NaOt-Bu) is a strong, non-nucleophilic base that is highly effective in Buchwald-Hartwig reactions.[6] Weaker bases like K₂CO₃ or Cs₂CO₃ may require higher temperatures and longer reaction times.

    • Solution:

      • Switch to a Stronger Base: If you are using a weaker base, switch to NaOt-Bu.

      • Ensure Anhydrous Conditions: NaOt-Bu is hygroscopic. Ensure it is handled under an inert atmosphere and that your solvent is anhydrous, as water can deactivate the base and the catalyst.

  • Solvent and Temperature:

    • Expertise & Experience: Toluene and dioxane are common solvents for Buchwald-Hartwig reactions. The reaction temperature is typically in the range of 80-110 °C.[1]

    • Solution:

      • Solvent Purity: Use anhydrous, degassed solvents to prevent catalyst deactivation by oxygen.

      • Temperature Optimization: If the reaction is sluggish at 80 °C, incrementally increase the temperature to 100-110 °C. Monitor the reaction by TLC or LC-MS to avoid decomposition at higher temperatures.

Issue 2: Formation of 1,4-bis(4-tert-Butylphenyl)piperazine Byproduct

Question: My reaction is producing a significant amount of the di-arylated byproduct, 1,4-bis(4-tert-Butylphenyl)piperazine, which is difficult to separate from my desired mono-arylated product. How can I improve the selectivity for mono-substitution?

Answer: The formation of the di-substituted byproduct is a common challenge due to the comparable reactivity of both nitrogen atoms in the piperazine ring.[3] To enhance mono-selectivity, consider the following strategies:

Probable Causes & Recommended Solutions:

  • Stoichiometry of Piperazine:

    • Expertise & Experience: Using an insufficient excess of piperazine allows the mono-substituted product to compete with unreacted piperazine for the aryl halide, leading to the formation of the di-substituted byproduct.

    • Solution:

      • Increase Piperazine Excess: Employ a larger excess of piperazine, typically 2 to 5 equivalents, relative to the 4-tert-butyl-bromobenzene.[3] This statistically favors the reaction of the aryl halide with an unsubstituted piperazine molecule.

  • Reaction Conditions:

    • Expertise & Experience: Higher temperatures and longer reaction times can increase the rate of the second arylation.

    • Solution:

      • Lower Temperature and Shorter Reaction Time: Try running the reaction at a lower temperature (e.g., 80 °C instead of 110 °C) and monitor the reaction closely. Stop the reaction once the starting aryl halide is consumed to minimize the formation of the di-substituted product.

  • Use of a Protecting Group (Most Robust Method):

    • Expertise & Experience: Protecting one of the piperazine nitrogens with a group like tert-butyloxycarbonyl (Boc) is a highly effective strategy to ensure mono-arylation.[3][7] The protecting group can be easily removed after the arylation step.

    • Solution:

      • React with N-Boc-piperazine: Perform the Buchwald-Hartwig amination using N-Boc-piperazine instead of piperazine.

      • Deprotection: After purification of the N-Boc-1-(4-tert-butylphenyl)piperazine, the Boc group can be removed under acidic conditions (e.g., trifluoroacetic acid in dichloromethane or HCl in dioxane).

Issue 3: Difficulty in Product Purification

Question: My crude this compound product is difficult to purify by column chromatography. It streaks on the silica gel, and I have trouble separating it from non-basic impurities.

Answer: The basic nature of the piperazine nitrogen can cause streaking on silica gel. Additionally, non-basic impurities from the reaction will not be retained on the column in the same way as your product.

Probable Causes & Recommended Solutions:

  • Interaction with Silica Gel:

    • Expertise & Experience: The free amine groups on your product can interact strongly with the acidic silanol groups on the surface of the silica gel, leading to poor peak shape and difficult elution.

    • Solution:

      • Add a Basic Modifier to the Eluent: Add a small amount (0.1-1%) of triethylamine or ammonium hydroxide to your eluent system (e.g., hexane/ethyl acetate).[7] This will neutralize the acidic sites on the silica gel and improve the chromatography.

  • Presence of Non-Basic Impurities:

    • Expertise & Experience: Impurities such as dehalogenated starting material (tert-butylbenzene) or residual phosphine ligands are non-basic and can be challenging to separate from your product by chromatography alone.

    • Solution:

      • Acid-Base Extraction: An acid-base extraction is a highly effective method to separate your basic product from non-basic impurities.[7]

        • Dissolve the crude reaction mixture in an organic solvent like ethyl acetate.

        • Extract the organic layer with an acidic aqueous solution (e.g., 1M HCl). Your product will move into the aqueous layer as its hydrochloride salt, while non-basic impurities will remain in the organic layer.

        • Separate the layers, and then basify the aqueous layer with a base like NaOH to a pH > 12.

        • Extract the aqueous layer with an organic solvent to recover your purified product.

Frequently Asked Questions (FAQs)

Q1: What are the main synthetic routes to this compound?

A1: The most common and versatile method is the Buchwald-Hartwig amination , which involves the palladium-catalyzed cross-coupling of an aryl halide (e.g., 4-tert-butyl-bromobenzene) with piperazine.[8] Other notable methods include:

  • Nucleophilic Aromatic Substitution (SNAr): This is effective if the aromatic ring is activated by strong electron-withdrawing groups, which is not the case for 4-tert-butylphenyl derivatives.

  • Reaction of 4-tert-butylaniline with bis(2-chloroethyl)amine hydrochloride: This is a classical method but often requires harsh conditions and long reaction times.[9]

Q2: Which aryl halide is best to use: 4-tert-butyl-bromobenzene or 4-tert-butyl-chlorobenzene?

A2: Aryl bromides are generally more reactive than aryl chlorides in Buchwald-Hartwig aminations. For laboratory-scale synthesis, 4-tert-butyl-bromobenzene is a good starting point as it often couples under milder conditions. However, for large-scale synthesis, the lower cost of 4-tert-butyl-chlorobenzene may be advantageous. Be aware that coupling with aryl chlorides typically requires more specialized and often more expensive phosphine ligands.

Q3: Can I run the Buchwald-Hartwig reaction open to the air?

A3: No, it is crucial to perform the reaction under an inert atmosphere (e.g., argon or nitrogen). The Pd(0) catalyst is sensitive to oxygen and can be oxidized to an inactive state. Similarly, anhydrous solvents are necessary to prevent deactivation of the catalyst and base.[3]

Q4: How can I confirm the identity and purity of my final product?

A4: The identity and purity of this compound should be confirmed using standard analytical techniques, including:

  • NMR Spectroscopy (¹H and ¹³C): To confirm the structure of the molecule.

  • Mass Spectrometry (MS): To confirm the molecular weight.

  • High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC): To determine the purity of the final product.

Experimental Protocols

Protocol 1: Synthesis of this compound via Buchwald-Hartwig Amination

This protocol is a general guideline and may require optimization for your specific setup.

Materials:

  • 4-tert-butyl-bromobenzene (1.0 equiv)

  • Piperazine (2.0 equiv)

  • Pd₂(dba)₃ (1.5 mol%)

  • RuPhos (3.0 mol%)

  • Sodium tert-butoxide (NaOt-Bu) (1.4 equiv)

  • Anhydrous Toluene

Procedure:

  • To an oven-dried Schlenk tube, add 4-tert-butyl-bromobenzene, piperazine, and sodium tert-butoxide.

  • In a separate vial, dissolve Pd₂(dba)₃ and RuPhos in a small amount of anhydrous toluene.

  • Seal the Schlenk tube with a septum, and evacuate and backfill with argon three times.

  • Add anhydrous toluene to the Schlenk tube, followed by the catalyst solution via syringe.

  • Heat the reaction mixture to 100 °C and stir for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient containing 1% triethylamine) to afford this compound.

Data Summary

ParameterRecommended ConditionRationale
Aryl Halide 4-tert-butyl-bromobenzeneHigher reactivity than the corresponding chloride.
Amine Piperazine (2-5 equiv) or N-Boc-piperazine (1.2 equiv)Excess piperazine favors mono-arylation; N-Boc-piperazine ensures it.[3]
Catalyst Pd₂(dba)₃ / RuPhosEffective for coupling with electron-rich aryl bromides.[3]
Base NaOt-Bu (1.4 equiv)Strong, non-nucleophilic base promoting high reaction rates.[6]
Solvent Anhydrous Toluene or DioxaneCommon high-boiling, non-polar solvents for this reaction.[3][6]
Temperature 80-110 °CProvides sufficient energy for the reaction to proceed at a reasonable rate.[1][3]
Atmosphere Inert (Argon or Nitrogen)Protects the Pd(0) catalyst from oxidation.[3]

Visualizations

Troubleshooting Workflow for Low Yield

G start Low Yield of This compound catalyst Check Catalyst System (Pd Source & Ligand) start->catalyst Is the catalyst appropriate? base Evaluate Base (Strength & Purity) catalyst->base Yes ligand Switch to a more effective ligand (e.g., RuPhos, XantPhos) catalyst->ligand No conditions Assess Reaction Conditions (Solvent, Temp, Atmosphere) base->conditions Yes naotbu Use a stronger, anhydrous base (e.g., NaOt-Bu) base->naotbu No optimize_cond Use anhydrous, degassed solvent. Optimize temperature (80-110 °C). Ensure inert atmosphere. conditions->optimize_cond No success Improved Yield conditions->success Yes ligand->success naotbu->success optimize_cond->success G start Formation of Di-arylated Byproduct stoichiometry Increase Piperazine Excess (2-5 equivalents) start->stoichiometry Statistical Control protecting_group Use N-Boc-piperazine followed by deprotection start->protecting_group Definitive Control reaction_conditions Lower Temperature & Shorter Reaction Time start->reaction_conditions Kinetic Control outcome Selective Mono-Arylation stoichiometry->outcome protecting_group->outcome reaction_conditions->outcome

Caption: Strategies to achieve selective mono-arylation.

References

  • BenchChem. (n.d.). Technical Support Center: Optimizing N-Arylpiperazine Synthesis.
  • ChemicalBook. (n.d.). This compound synthesis.
  • PrepChem.com. (n.d.). Preparation of the starting compound N-(4-tert-butylphenyl)-piperazine.
  • BenchChem. (n.d.). Technical Support Center: Optimizing Piperazine Synthesis.
  • Connect Journals. (2018). Synthesis of 1-(Tert-butyl)-3-(methyl)-4-(4-(methylthio)benzyl) piperazine-1,3-dicarboxylate. Indian Journal of Heterocyclic Chemistry, 28(4), 503-505.
  • BenchChem. (n.d.). Application Notes and Protocols for N-Boc-piperazine Buchwald-Hartwig Amination.
  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.
  • Wikipedia. (n.d.). Buchwald–Hartwig amination.
  • Organic Chemistry Portal. (n.d.). Preparation of sec and tert amines by Buchwald-Hartwig Amination.
  • ResearchGate. (2017). Pd Catalyzed N1/N4 Arylation of Piperazine for Synthesis of Drugs, Biological and Pharmaceutical Targets: An Overview of Buchwald Hartwig Amination Reaction of Piperazine in Drug Synthesis. Current Organic Synthesis, 15(2).

Sources

Technical Support Center: Synthesis of 1-(4-tert-Butylphenyl)piperazine

Author: BenchChem Technical Support Team. Date: January 2026

From the Desk of the Senior Application Scientist

Welcome to the technical support center for the synthesis of 1-(4-tert-Butylphenyl)piperazine. This guide is designed for researchers, chemists, and drug development professionals who utilize this important building block in their work. The N-aryl piperazine motif is a cornerstone in medicinal chemistry, appearing in a multitude of biologically active molecules.[1][2] The synthesis of this compound, while seemingly straightforward, is prone to specific side reactions and challenges that can impact yield, purity, and scalability.

This document provides in-depth troubleshooting advice and answers to frequently asked questions, drawing from established chemical principles and field-proven insights. We will focus primarily on the most common and versatile synthetic method: the Buchwald-Hartwig amination.[3][4] Our goal is to equip you with the knowledge to not only identify and solve common issues but also to understand the underlying chemical causality, enabling you to optimize your synthetic protocols effectively.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter during the synthesis of this compound via Buchwald-Hartwig amination.

Question 1: My reaction yield is significantly lower than expected, and I see a lot of unreacted 1-bromo-4-tert-butylbenzene. What are the likely causes?

Answer: Low or incomplete conversion in a Buchwald-Hartwig reaction is a frequent issue that typically points to the deactivation or insufficient activity of the palladium catalyst. Several factors can contribute to this:

  • Atmospheric Contamination: The Pd(0) active catalyst is highly sensitive to oxygen. Inadequate inert atmosphere control (e.g., leaks in your nitrogen or argon line) can lead to rapid oxidation and deactivation of the catalyst.

  • Solvent and Reagent Purity: The presence of water or other protic impurities in your solvent (typically toluene or dioxane) or reagents can interfere with the catalytic cycle.[5] Specifically, water can react with the strong base (e.g., sodium tert-butoxide), reducing its efficacy, and can also participate in catalyst decomposition pathways. Always use anhydrous solvents and ensure reagents are dry.

  • Base Inefficiency: Sodium tert-butoxide (NaOt-Bu) is a common and effective base, but its reactivity is highly dependent on its quality and solubility. Older or improperly stored NaOt-Bu may have reduced activity. Ensure you are using a fresh, high-purity batch.

  • Inappropriate Ligand Choice: The choice of phosphine ligand is critical for stabilizing the palladium center and facilitating the catalytic cycle.[1][4] For coupling with a secondary amine like piperazine, sterically hindered and electron-rich ligands are often necessary to promote reductive elimination. If your chosen ligand is not robust enough, the catalyst may decompose before the reaction reaches completion.

Troubleshooting Workflow: Low Conversion

G start Low Yield & Unreacted Aryl Halide Detected q1 Is the inert atmosphere rigorously maintained? start->q1 s1 Re-run reaction with meticulous purging (vacuum/backfill cycles). Use a Schlenk line. q1->s1 No q2 Are the solvent and reagents anhydrous? q1->q2 Yes s1->q2 s2 Use freshly distilled anhydrous solvent. Dry reagents before use. q2->s2 No q3 Is the base active and effective? q2->q3 Yes s2->q3 s3 Use a fresh bottle of high-purity NaO-t-Bu. Consider a stronger or more soluble base (e.g., LHMDS). q3->s3 No q4 Is the catalyst/ligand system optimal? q3->q4 Yes s3->q4 s4 Screen alternative phosphine ligands (e.g., XantPhos, RuPhos). Optimize catalyst loading (1-2 mol%). q4->s4 No end Reaction Optimized q4->end Yes s4->end

Caption: A logical workflow for diagnosing and solving low conversion issues.

Question 2: My LC-MS analysis shows a major byproduct with a mass corresponding to the addition of two 4-tert-butylphenyl groups to piperazine. What is this compound and how do I prevent its formation?

Answer: This is a classic and highly probable side reaction in this synthesis. The byproduct is 1,4-bis(4-tert-butylphenyl)piperazine .

Causality: The initial product, this compound, still possesses a secondary amine (N-H) group. This group is also reactive under Buchwald-Hartwig conditions and can compete with the starting piperazine for the aryl halide. This second coupling reaction leads to the undesired di-substituted product.

Prevention Strategies:

  • Control Stoichiometry: The most effective way to suppress this side reaction is to use an excess of the amine coupling partner. By using a molar excess of piperazine (typically 1.5 to 2.5 equivalents relative to the aryl bromide), you statistically favor the mono-arylation reaction.[6]

  • Reaction Time: Monitor the reaction closely by TLC or LC-MS. Prolonged reaction times, especially after the starting aryl halide has been consumed, can increase the formation of the di-substituted product.

  • Temperature Control: Running the reaction at the lower end of the effective temperature range (e.g., 80-90 °C instead of 110 °C) can sometimes provide better selectivity for the mono-arylation product, although this may require longer reaction times.

Question 3: Besides my starting material and product, I've identified tert-butylbenzene in my crude mixture. Where is this coming from?

Answer: The formation of tert-butylbenzene is the result of a hydrodehalogenation side reaction. In this process, the aryl halide (1-bromo-4-tert-butylbenzene) is reduced, and the halogen is replaced by a hydrogen atom.

Mechanism: This side reaction is a known competitive pathway in the Buchwald-Hartwig catalytic cycle.[3] It often occurs via β-hydride elimination from the palladium amide intermediate, which can then reductively eliminate to form the arene and an imine. Alternatively, impurities in the reaction can act as hydride sources. Minimizing this side reaction involves ensuring high purity of all reagents and optimizing the catalyst-ligand system to favor the desired C-N reductive elimination over competing pathways.

Frequently Asked Questions (FAQs)

Question 1: What are the generally recommended starting conditions for the Buchwald-Hartwig synthesis of this compound?

Answer: While optimization is always necessary for a specific lab setup, the following conditions provide a robust starting point based on literature precedents.[1][7]

ParameterRecommendationRationale
Aryl Halide 1-Bromo-4-tert-butylbenzene (1.0 eq)Aryl bromides offer a good balance of reactivity and cost.
Amine Piperazine (1.5 - 2.5 eq)Excess amine minimizes the formation of the di-substituted byproduct.
Pd Source Pd₂(dba)₃ (1-2 mol%) or Pd(OAc)₂ (2-4 mol%)Common, effective palladium precursors.
Ligand XantPhos, BINAP, or other bulky phosphines (2-5 mol%)Ligands are crucial for catalyst stability and activity.[1][3]
Base Sodium tert-butoxide (NaOt-Bu) (1.4 - 2.0 eq)Strong, non-nucleophilic base essential for the catalytic cycle.
Solvent Anhydrous Toluene or DioxaneAprotic, non-coordinating solvents that perform well at elevated temperatures.
Temperature 80 - 110 °CProvides sufficient thermal energy for the reaction to proceed efficiently.
Atmosphere Inert (Argon or Nitrogen)Protects the oxygen-sensitive Pd(0) catalyst.

Question 2: Can you illustrate the mechanism of the double arylation side reaction?

Answer: Certainly. The side reaction occurs when the desired mono-arylated product re-enters the catalytic cycle.

G cluster_0 Desired Reaction cluster_1 Side Reaction P1 Piperazine Pd_Cycle1 Pd(0) Catalytic Cycle + Aryl-Br P1->Pd_Cycle1 Product This compound (Desired Product) Pd_Cycle1->Product Pd_Cycle2 Pd(0) Catalytic Cycle + Aryl-Br Product->Pd_Cycle2 Product re-enters cycle Side_Product 1,4-bis(4-tert-Butylphenyl)piperazine (Byproduct) Pd_Cycle2->Side_Product

Caption: Formation of the di-substituted byproduct via a secondary catalytic cycle.

Question 3: Are there viable, non-palladium catalyzed routes for this synthesis?

Answer: Yes, classical methods exist, though they often require harsher conditions and may have a more limited substrate scope. One notable method is the reaction of a substituted aniline with bis-(2-chloroethylamine).[8]

For example, 4-tert-butylaniline can be refluxed with bis-(2-chloroethylamine) hydrochloride in the presence of a base like potassium carbonate.[8] This reaction proceeds via a double N-alkylation followed by an intramolecular cyclization to form the piperazine ring. While this avoids precious metal catalysts, it often requires very long reaction times (e.g., 90 hours) and high temperatures, and purification of the final product from the complex reaction mixture can be challenging.[8]

Experimental Protocols

Protocol 1: Buchwald-Hartwig Synthesis of this compound

Disclaimer: This protocol is a representative example. All procedures should be performed by qualified personnel with appropriate safety precautions.

  • Setup: To an oven-dried Schlenk flask, add sodium tert-butoxide (1.95 g, 20.3 mmol), piperazine (1.8 g, 21 mmol), and a magnetic stir bar. Seal the flask with a septum.

  • Inerting: Evacuate the flask under vacuum and backfill with argon. Repeat this cycle three times to ensure an inert atmosphere.

  • Reagent Addition: Through the septum, add anhydrous toluene (50 mL) via cannula or syringe. Begin stirring. Add 1-bromo-4-tert-butylbenzene (2.38 mL, 14 mmol).

  • Catalyst Addition: In a separate vial under argon, pre-mix the palladium catalyst (e.g., Pd₂(dba)₃, 128 mg, 0.14 mmol) and the ligand (e.g., XantPhos, 162 mg, 0.28 mmol). Add this mixture to the reaction flask. An alternative cited method uses dichlorobis(tri-o-tolylphosphine)palladium(II) (330 mg, 0.42 mmol).[7]

  • Reaction: Heat the reaction mixture to 100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS every hour.

  • Workup: Upon completion (typically 3-5 hours), cool the mixture to room temperature. Dilute with ethyl acetate (100 mL) and wash with water (2 x 50 mL) and then brine (50 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by vacuum distillation to yield the final product.[8]

Protocol 2: Troubleshooting - Purification via Acid-Base Extraction

If your crude product is contaminated with the non-basic 1,4-bis(4-tert-butylphenyl)piperazine byproduct, an acid-base extraction can be an effective purification method.

  • Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent like ethyl acetate or dichloromethane (100 mL).

  • Acidic Extraction: Transfer the solution to a separatory funnel and extract with 1M hydrochloric acid (3 x 50 mL). The desired mono-substituted product, being basic, will move into the aqueous layer as its hydrochloride salt. The di-substituted byproduct, being significantly less basic, and other non-basic impurities will remain in the organic layer.

  • Separation: Combine the aqueous layers. If desired, wash the combined aqueous layer with a fresh portion of ethyl acetate (20 mL) to remove any remaining organic impurities.

  • Basification: Cool the aqueous layer in an ice bath and slowly add a base (e.g., 6M NaOH or solid K₂CO₃) with stirring until the solution is strongly alkaline (pH > 12). The free base of the desired product will precipitate or form an oil.

  • Final Extraction: Extract the basified aqueous solution with fresh ethyl acetate or dichloromethane (3 x 50 mL).

  • Isolation: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the purified this compound.

References

  • PrepChem. (n.d.). Preparation of the starting compound N-(4-tert-butylphenyl)-piperazine. Retrieved from [Link]

  • Feng, B., Xu, W., Chu, X., Li, C., & Jin, Y. (2018). Synthesis of 1-(Tert-butyl)-3-(methyl)-4-(4-(methylthio)benzyl) piperazine-1,3-dicarboxylate. Indian Journal of Heterocyclic Chemistry, 28(4), 503-505. Retrieved from [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]

  • Google Patents. (1997). WO1997010222A1 - Method for preparing piperazines.
  • ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination Reagent Guide. Retrieved from [Link]

  • National Institutes of Health. (n.d.). 1,4-Bis(4-tert-butylbenzyl)piperazine. Retrieved from [Link]

  • Romanelli, M. N., Braconi, L., Gabellini, A., Manetti, D., Marotta, G., & Teodori, E. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Pharmaceuticals, 16(10), 1459. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of piperazines. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]

  • Duncton, M. A. J. (2019). Reductive Amination in the Synthesis of Pharmaceuticals. Chemical Reviews, 119(23), 11624-11667. Retrieved from [Link]

  • National Institutes of Health. (n.d.). A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines. Retrieved from [Link]

  • National Institutes of Health. (2023). Building Up a Piperazine Ring from a Primary Amino Group via Catalytic Reductive Cyclization of Dioximes. Retrieved from [Link]

  • Google Patents. (1959). US2919275A - Purification of piperazine.
  • ResearchGate. (n.d.). Discovery of 6-({4-[2-(4-tert-Butylphenyl)-1H-benzimidazol-4-yl]piperazin-1-yl}methyl )quinoxaline (WAY-207024): An Orally Active Antagonist of the Gonadotropin Releasing Hormone Receptor (GnRH-R). Retrieved from [Link]

Sources

Technical Support Center: Synthesis of 1-(4-tert-Butylphenyl)piperazine

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Selectively Navigating Mono-Arylation and Suppressing Di-substitution

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the common challenge of avoiding di-substitution in the synthesis of 1-(4-tert-butylphenyl)piperazine. As Senior Application Scientists, we offer insights grounded in mechanistic principles and practical laboratory experience to help you optimize your synthetic route.

Frequently Asked Questions (FAQs)

Q1: I'm observing a significant amount of the di-substituted byproduct, 1,4-bis(4-tert-butylphenyl)piperazine. What is the primary cause?

The formation of the di-substituted product is a common issue stemming from the similar reactivity of the two nitrogen atoms in the piperazine ring.[1] The second arylation can occur after the initial mono-arylation, especially if the reaction conditions favor further coupling. Key factors influencing this include the stoichiometry of reactants, reaction time, and temperature.

Q2: What is the most straightforward strategy to favor mono-substitution?

The most direct and widely adopted method is to use a protecting group strategy.[2][3] By protecting one of the piperazine nitrogens, you effectively block it from reacting, thereby ensuring selective mono-arylation at the unprotected nitrogen. The tert-butoxycarbonyl (Boc) group is a popular choice due to its stability and ease of removal under acidic conditions.[4][5][6][7]

Q3: Can I achieve mono-substitution without a protecting group?

While more challenging, it is possible. This typically involves careful control of reaction conditions. Using a large excess of piperazine relative to the aryl halide can statistically favor mono-substitution. Additionally, lower reaction temperatures and shorter reaction times can help minimize the formation of the di-substituted product. However, these methods often result in lower yields of the desired product and can complicate purification.

Q4: What are the best work-up procedures for isolating the mono-arylated product?

A standard work-up involves quenching the reaction, followed by an aqueous work-up to remove inorganic salts. The crude product is then typically purified by column chromatography on silica gel. The polarity difference between the mono- and di-substituted products is usually sufficient for effective separation.

Troubleshooting Guide

Problem: Low Yield of this compound

Potential Cause 1: Inefficient Palladium Catalyst System in Buchwald-Hartwig Amination

The choice of palladium precursor and ligand is critical for a successful Buchwald-Hartwig amination, which is a common method for this synthesis.[8][9][10]

Solutions:

  • Catalyst and Ligand Selection: Ensure you are using an appropriate palladium catalyst and ligand system. For C-N bond formation, combinations like Pd(OAc)₂ with a bulky, electron-rich phosphine ligand (e.g., Xantphos, BINAP) are often effective.[3][11]

  • Catalyst Loading: Inadequate catalyst loading can lead to incomplete conversion. While typically low (1-2 mol%), it may need to be optimized for your specific conditions.[10]

  • Pre-catalyst Activation: Some palladium precursors require an activation step to form the active Pd(0) species.[11] Ensure your reaction conditions are suitable for this, or consider using a pre-formed Pd(0) catalyst.

Potential Cause 2: Suboptimal Reaction Conditions

Temperature, solvent, and base are all crucial parameters that can significantly impact yield.[11][12]

Solutions:

  • Temperature: While higher temperatures can increase reaction rates, they can also promote side reactions and catalyst decomposition. An optimal temperature, often between 80-110 °C for Buchwald-Hartwig reactions, should be determined experimentally.

  • Solvent: The solvent must be able to dissolve the reactants and the base. Toluene, dioxane, and DMF are commonly used.[11]

  • Base: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) is frequently used.[13] The solubility of the base is also a key factor to consider.[11]

Problem: Significant Di-substitution Despite Using a Protecting Group Strategy

Potential Cause 1: Incomplete Protection of Piperazine

If the initial protection of piperazine is not complete, the remaining unprotected piperazine will react to form the di-substituted product.

Solutions:

  • Optimize Protection Reaction: Ensure the reaction conditions for introducing the Boc group are optimized. This typically involves reacting piperazine with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base.[7][14] Monitor the reaction by TLC or LC-MS to ensure complete conversion to the mono-protected intermediate.

  • Purification of Mono-protected Intermediate: It is crucial to purify the mono-Boc-piperazine before the arylation step to remove any unreacted piperazine or di-protected byproduct.

Potential Cause 2: Premature Deprotection During Arylation

While the Boc group is generally stable, harsh reaction conditions during the arylation step could potentially lead to its partial removal.

Solutions:

  • Milder Reaction Conditions: If premature deprotection is suspected, consider using milder conditions for the arylation, such as a lower temperature or a weaker base, if compatible with the catalyst system.

Experimental Protocols

Protocol 1: Synthesis of 1-Boc-piperazine

This protocol outlines the selective mono-protection of piperazine using di-tert-butyl dicarbonate.

Materials:

  • Piperazine

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Triethylamine (optional, as a base)

Procedure:

  • Dissolve piperazine (1.0 equivalent) in DCM or THF.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of Boc₂O (0.95-1.0 equivalent) in the same solvent to the stirred piperazine solution.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC or LC-MS.

  • Once the reaction is complete, concentrate the mixture under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to isolate 1-Boc-piperazine.

Protocol 2: Buchwald-Hartwig Arylation of 1-Boc-piperazine

This protocol describes the palladium-catalyzed coupling of 1-Boc-piperazine with 1-bromo-4-tert-butylbenzene.

Materials:

  • 1-Boc-piperazine

  • 1-bromo-4-tert-butylbenzene

  • Palladium(II) acetate (Pd(OAc)₂)

  • Xantphos or other suitable phosphine ligand

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous toluene

Procedure:

  • In an oven-dried flask under an inert atmosphere (e.g., argon or nitrogen), combine 1-Boc-piperazine (1.2 equivalents), 1-bromo-4-tert-butylbenzene (1.0 equivalent), Pd(OAc)₂ (e.g., 2 mol%), and the phosphine ligand (e.g., 4 mol%).

  • Add anhydrous toluene to the flask.

  • Add sodium tert-butoxide (1.4 equivalents) to the mixture.

  • Heat the reaction mixture to 100-110 °C and stir for 4-12 hours, monitoring the progress by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and quench with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 3: Deprotection of Boc-protected this compound

This protocol details the removal of the Boc protecting group to yield the final product.

Materials:

  • Boc-protected this compound

  • Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl) in dioxane

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

Procedure:

  • Dissolve the Boc-protected compound in DCM.

  • Add TFA (e.g., 20-50% v/v) or a solution of 4M HCl in dioxane (5-10 equivalents) to the solution at room temperature.[4][5]

  • Stir the mixture for 1-3 hours, monitoring by TLC or LC-MS until the starting material is consumed.[5]

  • Remove the solvent and excess acid under reduced pressure.

  • To obtain the free base, dissolve the residue in water and DCM, then carefully add saturated aqueous sodium bicarbonate solution until the mixture is basic.[5]

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield this compound.

Data Summary

Table 1: Comparison of Strategies to Avoid Di-substitution

StrategyKey ParametersAdvantagesDisadvantages
Protecting Group Use of mono-Boc-piperazineHigh selectivity for mono-arylation, generally higher yields.Requires additional protection and deprotection steps.
Stoichiometric Control Large excess of piperazine (e.g., 5-10 equivalents)One-pot procedure, avoids protection/deprotection.Lower yields of desired product, difficult purification.
Kinetic Control Lower reaction temperature, shorter reaction timeCan reduce di-substitution to some extent.Often leads to incomplete conversion and lower yields.

Visualizations

reaction_pathway cluster_start Starting Materials cluster_path1 Direct Arylation cluster_path2 Protecting Group Strategy Piperazine Piperazine Mono_Arylated This compound (Desired Product) Piperazine->Mono_Arylated + Aryl Halide (Stoichiometric Control) Boc_Piperazine 1-Boc-piperazine Piperazine->Boc_Piperazine + Boc₂O (Protection) Aryl Halide 4-tert-Butyl bromobenzene Di_Arylated 1,4-bis(4-tert-Butylphenyl)piperazine (Di-substituted Byproduct) Mono_Arylated->Di_Arylated + Aryl Halide (Undesired Pathway) Boc_Mono_Arylated Boc-protected Mono-arylated Product Boc_Piperazine->Boc_Mono_Arylated + Aryl Halide (Arylation) Final_Product This compound Boc_Mono_Arylated->Final_Product Acid (Deprotection)

Caption: Competing pathways in the synthesis of this compound.

troubleshooting_flowchart Start High Di-substitution? Use_PG Using Protecting Group? Start->Use_PG Yes Stoichiometry Optimize Reactant Ratios (Excess Piperazine) Start->Stoichiometry No Incomplete_Protection Check for Incomplete Protection or Premature Deprotection Use_PG->Incomplete_Protection Yes Optimize_Protection Optimize Protection Step & Purify Intermediate Incomplete_Protection->Optimize_Protection Kinetics Lower Temperature & Shorten Reaction Time Stoichiometry->Kinetics Milder_Arylation Use Milder Arylation Conditions Optimize_Protection->Milder_Arylation

Caption: Troubleshooting flowchart for minimizing di-substitution.

References

  • BenchChem. (n.d.). Application Notes and Protocols for the Deprotection of the Boc Group from N-Boc-piperazine-C3-COOH Derivatives.
  • BenchChem. (n.d.). Technical Support Center: Deprotection of Boc-Protected Piperazines.
  • BenchChem. (n.d.). Technical Support Center: N-Boc Deprotection of Piperazine Derivatives.
  • BenchChem. (n.d.). Di-tert-butyl piperazine-1,4-dicarboxylate | CAS 76535-75-6.
  • BenchChem. (n.d.). Application Notes and Protocols for Boc-Protection of Piperazine Derivatives.
  • Procyon Chemicals. (2024, September 12). 1-BOC-Piperazine: Applications in Chemical Synthesis and its Preparation Method.
  • BenchChem. (n.d.). A Comparative Guide to Orthogonal Protecting Groups in Piperazine Synthesis.
  • ChemicalBook. (n.d.). This compound synthesis.
  • Baltzly, R., Buck, J. S., Lorz, E., & Schön, W. (1949). The Preparation of N-Mono-substituted and Unsymmetrically Disubstituted Piperazines. Journal of the American Chemical Society, 71(4), 1301–1305.
  • Surleraux, D., Tahri, A., Verschueren, W. G., Pille, G. V., de Kock, H. A., Jonckers, T. H. M., ... & Hertogs, K. (2005). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 105(7), 2671–2732.
  • Taillefer, M., Ouali, A., & Spindler, J.-F. (2006). Nickel-Mediated Amination Chemistry. Part 2. Selective N-Arylation or N,N′-Diarylation of Piperazine. Chemistry – A European Journal, 12(21), 5609–5621.
  • Smith, C. J., Smith, C. J., Nikbin, N., Ley, S. V., & Lange, H. (2011). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development, 15(6), 1337–1343.
  • Procyon Chemicals. (2025, April 2). 1-Boc-Piperazine: A Versatile Intermediate in Chemical Synthesis.
  • BenchChem. (n.d.). An In-depth Technical Guide to the Chemical Properties of Boc-Protected Piperazine Linkers.
  • Shandong Boyuan Pharmaceutical Co Ltd. (2020). Synthesis method of N-Boc piperazine.
  • Kumar, P. S., & Kumar, G. S. (2013). Synthesis and evaluation of deprotected N-boc piperazine derived mono-mannich bases. International Journal of Pharmaceutical Sciences and Research, 4(10), 3936.
  • Singh, U., & Kumar, P. (2020). Pd Catalyzed N1/N4 Arylation of Piperazine for Synthesis of Drugs, Biological and Pharmaceutical Targets: An Overview of Buchwald Hartwig Amination Reaction of Piperazine in Drug Synthesis. Current Organic Synthesis, 17(1), 2–20.
  • Caddick, S., & Cloke, F. G. N. (2006). Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)
  • Wuyuan, Z. (2025, January 2). Condition Optimization for Buchwald-Hartwig Reactions. [Video]. YouTube.
  • Wikipedia. (2023, December 14).
  • University of Nottingham. (n.d.). Optimising a Buchwald-Hartwig amination using the ChemSpeed.
  • Li, Y., Wang, Y., & Zhang, J. (2023). Synthetic strategies for access to 1,4‐disubstituted piperazines and piperidines. Asian Journal of Organic Chemistry, 12(1), e202200545.
  • Zhang, L., Wang, H., & Li, J. (2021). Synthesis of 1-(Tert-butyl)-3-(methyl)-4-(4-(methylthio) benzyl)
  • Kashani, S. K., Jessiman, J. E., & Newman, S. G. (2022).
  • Scott, P. J. H. (2023). Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. RSC Medicinal Chemistry, 14(7), 1256–1287.
  • Němečková, D., & Pazdera, P. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. Molecules, 25(9), 2194.
  • Chemistry LibreTexts. (2023, June 30).
  • Kumar, A., Narasimhan, B., & Kumar, D. (2010). Synthesis and Antimicrobial Activity of N-alkyl and N-aryl Piperazine Derivatives. Journal of the Korean Chemical Society, 54(3), 324–330.
  • ACS GCI Pharmaceutical Roundtable. (n.d.).
  • Mátravölgyi, B., & Kappe, C. O. (2021).

Sources

Technical Support Center: Purification of 1-(4-tert-Butylphenyl)piperazine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of 1-(4-tert-Butylphenyl)piperazine. This resource is designed for researchers, scientists, and professionals in drug development who are encountering challenges in obtaining this compound in high purity. This guide provides in-depth troubleshooting advice, frequently asked questions, and validated protocols based on established chemical principles and practical laboratory experience.

Part 1: Troubleshooting Guide - Common Purification Issues

This section addresses specific problems that may arise during the purification of this compound. Each issue is presented in a question-and-answer format, offering detailed explanations and step-by-step protocols.

Issue 1: My final product is an oil or a low-melting solid, and I suspect it's impure. How can I purify it?

Answer: Oiling out or obtaining a low-melting solid is a common sign of impurities. The presence of unreacted starting materials, by-products, or residual solvent can depress the melting point and prevent crystallization. For a basic compound like this compound, an acid-base extraction is an excellent first step to remove neutral and acidic impurities.[1][2][3]

Underlying Principle: Acid-base extraction leverages the differential solubility of a compound in its neutral and salt forms.[2] this compound, being a base, will react with an acid to form a water-soluble ammonium salt.[3] Neutral organic impurities will remain in the organic phase, while acidic impurities will react with a basic wash to form water-soluble salts.

AcidBaseExtraction start Crude Product (dissolved in organic solvent, e.g., DCM or EtOAc) wash_acid Wash with 1M HCl (aq) start->wash_acid wash_base Wash with sat. NaHCO3 (aq) separate1 Separate Layers wash_acid->separate1 organic1 Organic Layer (Neutral Impurities) separate1->organic1 Discard aqueous1 Aqueous Layer (Protonated Product) separate1->aqueous1 basify Basify with 2M NaOH (aq) to pH 9-10 aqueous1->basify separate2 Separate Layers organic2 Organic Layer aqueous2 Aqueous Layer (Acidic Impurities) extract_org Extract with Organic Solvent (x3) basify->extract_org dry Dry Organic Layer (e.g., Na2SO4 or MgSO4) extract_org->dry evaporate Evaporate Solvent dry->evaporate pure_product Purified Product evaporate->pure_product

Caption: Workflow for Acid-Base Extraction.

  • Dissolution: Dissolve the crude this compound in a suitable organic solvent like dichloromethane (DCM) or ethyl acetate (EtOAc). Use approximately 10-20 mL of solvent per gram of crude product.

  • Acid Wash: Transfer the organic solution to a separatory funnel and add an equal volume of 1M hydrochloric acid (HCl). Shake the funnel vigorously for 1-2 minutes, venting frequently. Allow the layers to separate. The protonated product will move into the aqueous layer.

  • Separation: Drain the lower aqueous layer into a clean Erlenmeyer flask. The upper organic layer, containing neutral impurities, can be discarded.

  • Basification: Cool the acidic aqueous layer in an ice bath. Slowly add 2M sodium hydroxide (NaOH) solution while stirring until the pH of the solution is between 9 and 10, as measured by pH paper.[1] A precipitate of the purified amine should form.

  • Re-extraction: Extract the basified aqueous solution three times with fresh portions of the original organic solvent (DCM or EtOAc). Combine the organic extracts.

  • Drying and Evaporation: Dry the combined organic extracts over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and evaporate the solvent under reduced pressure to yield the purified this compound.

Issue 2: After acid-base extraction, my product is still not pure enough, as indicated by TLC or NMR.

Answer: If impurities persist after acid-base extraction, they are likely basic in nature and have similar properties to the desired product. In this case, column chromatography or recrystallization are the recommended next steps.

Underlying Principle: Flash column chromatography separates compounds based on their differential adsorption to a stationary phase (e.g., silica gel) and solubility in a mobile phase. For amines, streaking on silica gel can be an issue due to their basicity. This can be mitigated by adding a small amount of a basic modifier, like triethylamine (Et₃N), to the mobile phase.

  • Stationary Phase: Use silica gel (230-400 mesh) as the stationary phase.

  • Mobile Phase Selection: A good starting point for the mobile phase is a mixture of dichloromethane (DCM) and methanol (MeOH). A gradient elution, for example, from 100% DCM to 95:5 DCM:MeOH, is often effective. To prevent streaking, add 0.5-1% triethylamine to the mobile phase.[4]

  • Column Packing: Pack the column with a slurry of silica gel in the initial mobile phase (e.g., 100% DCM with 1% Et₃N).

  • Sample Loading: Dissolve the crude product in a minimal amount of the initial mobile phase and load it onto the column.

  • Elution and Collection: Elute the column with the mobile phase, gradually increasing the polarity if necessary. Collect fractions and monitor them by thin-layer chromatography (TLC).

  • Product Isolation: Combine the pure fractions and evaporate the solvent to obtain the purified product.

Underlying Principle: Recrystallization purifies a solid by dissolving it in a hot solvent and then allowing it to cool slowly, causing the desired compound to crystallize out while impurities remain in the solution.[5] The key is to find a suitable solvent or solvent system where the compound has high solubility at high temperatures and low solubility at low temperatures.

Solvent/Solvent SystemRationale & Suitability
EthanolOften a good starting point for moderately polar compounds.[5]
IsopropanolSimilar to ethanol, can be effective.
Hexane/Ethyl AcetateA common non-polar/polar solvent system. Dissolve in hot ethyl acetate and add hot hexane until turbidity appears, then cool.
TolueneCan be effective for aromatic compounds.
  • Solvent Selection: In a small test tube, add a small amount of the impure product and a few drops of a potential solvent. Heat the mixture to boiling. If the solid dissolves, cool the solution to see if crystals form.

  • Dissolution: In an Erlenmeyer flask, add the impure product and the chosen solvent. Heat the mixture to boiling while stirring to dissolve the solid completely. Add the minimum amount of hot solvent needed for complete dissolution.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.

  • Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them in a vacuum oven.

Part 2: Frequently Asked Questions (FAQs)

Q1: What are the likely impurities in a synthesis of this compound?

A1: The impurities will largely depend on the synthetic route. A common synthesis involves the reaction of 1-bromo-4-tert-butylbenzene with piperazine.[6] Potential impurities include:

  • Unreacted Piperazine: Highly water-soluble and can be removed with an aqueous wash.

  • 1,4-bis(4-tert-butylphenyl)piperazine: A common by-product from the dialkylation of piperazine.[7] This is less polar than the desired product and can be separated by column chromatography.

  • Unreacted 1-bromo-4-tert-butylbenzene: A neutral impurity that can be removed by acid-base extraction.

Q2: What are the key physicochemical properties of this compound relevant to its purification?

A2: Understanding the following properties is crucial for designing an effective purification strategy:

PropertyValue/DescriptionSignificance for Purification
Molecular Formula C₁₄H₂₂N₂[8][9]-
Molecular Weight 218.34 g/mol [8][9]-
pKa The pKa values for the parent piperazine are approximately 9.73 and 5.35.[10][11] The aryl substitution in this compound will slightly decrease the basicity of the anilinic nitrogen.The basic nature of the molecule is fundamental to using acid-base extraction for purification.[12]
Appearance Typically a solid at room temperature.If it is an oil, it is likely impure.
Q3: Can I purify this compound by forming a salt?

A3: Yes, forming a salt can be an effective purification method, especially if the impurities do not form stable salts under the same conditions.[4] You can dissolve the crude amine in a suitable solvent (e.g., ethyl acetate or diethyl ether) and add a solution of an acid like HCl in ether or dioxane to precipitate the hydrochloride salt. The salt can then be collected by filtration, washed with cold solvent, and then neutralized with a base to regenerate the pure free amine.

SaltFormation start Crude Product (dissolved in EtOAc or Et2O) add_acid Add HCl in EtOAc or Dioxane start->add_acid precipitate Precipitate HCl Salt add_acid->precipitate filtrate Filter precipitate->filtrate solid_salt Solid HCl Salt filtrate->solid_salt liquid_impurities Filtrate (Impurities) filtrate->liquid_impurities Discard regenerate Dissolve in H2O, add NaOH (aq) solid_salt->regenerate extract Extract with Organic Solvent regenerate->extract dry Dry & Evaporate extract->dry pure_product Purified Product dry->pure_product

Caption: Workflow for Purification via Salt Formation.

References

  • University of California, Davis. (2022, April 7). 4.8: Acid-Base Extraction. Chemistry LibreTexts. [Link]

  • Reddit. (2024, March 12). Amine workup. r/Chempros. [Link]

  • Wikipedia. (n.d.). Acid–base extraction. [Link]

  • PubChem. (n.d.). This compound. [Link]

  • National Institutes of Health. (n.d.). 1,4-Bis(4-tert-butylbenzyl)piperazine. PMC. [Link]

  • Confluence. (n.d.). Acid and Base Extraction. Engineering Ideas Clinic. [Link]

  • Royal Society of Chemistry. (2021, August 25). Selective separation of amines from continuous processes using automated pH controlled extraction. Reaction Chemistry & Engineering. [Link]

  • Journal of Chemical and Pharmaceutical Research. (n.d.). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. [Link]

  • PubChem. (n.d.). 1-(4-(tert-Butyl)benzyl)-4-((4-chlorophenyl)(phenyl)methyl)piperazine (S)-5-oxopyrrolidine-2-carboxylate. [Link]

  • PubChem. (n.d.). 1-Boc-4-(4-Nitrophenyl)piperazine. [Link]

  • CORE. (n.d.). SYNTHESIS of 1-(4-HYDROXYLPHENYL)-4-(4-NITROPHENY L)PIPERAZINE. [Link]

  • Google Patents. (n.d.).
  • University of Regina. (n.d.). pKa Values of Some Piperazines at (298, 303, 313, and 323) K. [Link]

  • University of Rochester. (n.d.). Tips & Tricks: Recrystallization. Department of Chemistry. [Link]

  • Connect Journals. (n.d.). Synthesis of 1-(Tert-butyl)-3-(methyl)-4-(4-(methylthio)benzyl) piperazine-1,3-dicarboxylate. [Link]

  • ResearchGate. (n.d.). Analytical Studies on N-Benzylpiperazine and 1-(3-Trifluoromethylphenyl)piperazine- A New Class of Designer Drug of Abuse. [Link]

  • Taylor & Francis. (n.d.). Piperazines – Knowledge and References. [Link]

  • PubChem. (n.d.). tert-Butyl 4-(piperidin-4-yl)piperazine-1-carboxylate. [Link]

  • Semantic Scholar. (n.d.). Table 4 from pKa Values of Some Piperazines at (298, 303, 313, and 323) K. [https://www.semanticscholar.org/paper/pKa-Values-of-Some-Piperazines-at-(298%2C-303%2C-313%2C-Khalili-Henni/4808544d93b33100c8744576189e928221667d4f/figure/4]([Link]

  • ResearchGate. (n.d.). Discovery of 6-({4-[2-(4-tert-Butylphenyl)-1H-benzimidazol-4-yl]piperazin-1-yl}methyl )quinoxaline (WAY-207024): An Orally Active Antagonist of the Gonadotropin Releasing Hormone Receptor (GnRH-R). [Link]

  • National Institutes of Health. (n.d.). Crystal structure of tert-butyl 4-[4-(4-fluorophenyl)-2-methylbut-3-yn-2-yl]piperazine-1-carboxylate. PMC. [Link]

  • United Nations Office on Drugs and Crime. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. [Link]

  • SWGDRUG.org. (2005, June 27). 1-(3-TRIFLUOROMETHYLPHENYL)PIPERAZINE. [Link]

  • ResearchGate. (n.d.). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. [Link]

  • PubChem. (n.d.). 1,4-Bis(4-tert-butylphenyl)piperazine. [Link]

  • Google Patents. (n.d.). Extraction and purification method of 1-amino-4-methylpiperazine.
  • Google Patents. (n.d.). Novel synthesis and crystallization of piperazine ring-containing compounds.
  • MolPort. (n.d.). Compound (4-tert-butylphenyl)[4-(3-methylphenyl)piperazin-1-yl]methanethione. [Link]

  • Google Patents. (n.d.). Synthesis and crystallization of compounds containing piperazine ring.
  • PubChem. (n.d.). 1-(4-Nitrophenyl)piperazine. [Link]

  • PubChem. (n.d.). tert-Butyl piperazine-1-carboxylate. [Link]

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Technical Support Center: Strategies for Improving the Solubility of 1-(4-tert-Butylphenyl)piperazine in Assay Development

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals encountering solubility challenges with 1-(4-tert-Butylphenyl)piperazine in their in vitro assays. This document provides a comprehensive framework of frequently asked questions (FAQs) and in-depth troubleshooting guides to systematically address and overcome these issues, ensuring the generation of reliable and reproducible data.

Introduction: The Challenge of Poor Solubility

A significant number of novel chemical entities, including derivatives of arylpiperazine, exhibit poor water solubility, which can impede in vitro evaluation.[1] Inadequate solubility may lead to suboptimal compound concentrations in assays, resulting in an underestimation of biological activity and the generation of misleading structure-activity relationships (SAR). This guide will provide a rational, step-by-step approach to effectively solubilize this compound for accurate and meaningful experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: I'm observing precipitation of this compound when I add it to my aqueous assay buffer. What is the likely cause?

A1: this compound is an arylpiperazine derivative and is predicted to be a lipophilic (hydrophobic) compound with low aqueous solubility.[2] Precipitation upon addition to an aqueous buffer is a common issue for such molecules. The primary cause is the unfavorable interaction between the nonpolar regions of the compound and the polar water molecules in the buffer.

Q2: What is the best starting solvent to dissolve this compound for creating a stock solution?

A2: For poorly soluble, lipophilic compounds, Dimethyl Sulfoxide (DMSO) is the most common and recommended starting solvent for preparing a high-concentration stock solution.[2] Other polar aprotic solvents like ethanol or methanol can also be considered.[3] It is crucial to prepare a high-concentration stock in an organic solvent, which is then diluted to the final working concentration in the assay medium.[4]

Q3: I've dissolved my compound in DMSO, but it still precipitates when I dilute it into my cell culture medium. How can I prevent this?

A3: This phenomenon, known as "precipitation upon dilution," is common. It occurs when the concentration of the organic solvent (e.g., DMSO) is significantly lowered upon dilution in the aqueous medium, reducing its solvating power for the lipophilic compound. To mitigate this, ensure the final concentration of DMSO in your assay is as low as possible while maintaining compound solubility. For most cell-based assays, the final DMSO concentration should ideally be below 0.5%, and often even lower concentrations (e.g., <0.1%) are necessary to avoid solvent-induced cytotoxicity. If precipitation persists, you may need to explore the use of co-solvents or pH adjustment strategies.

Q4: Can I use pH adjustment to improve the solubility of this compound?

A4: Yes, pH adjustment can be a very effective strategy. This compound contains a piperazine ring, which has two nitrogen atoms that can be protonated. As a basic compound, its solubility in aqueous solutions is expected to increase at a lower pH (acidic conditions). By lowering the pH of your assay buffer, you can protonate the piperazine nitrogens, forming a more soluble salt.

Q5: What are the potential risks of using co-solvents or altering the pH in my assay?

A5: Both strategies have potential downsides that must be carefully controlled for.

  • Co-solvents (like DMSO, ethanol): Can exhibit cytotoxicity at higher concentrations, affecting cell viability and potentially confounding your assay results. It is essential to determine the maximum tolerable concentration of any solvent for your specific cell line.[5][6]

  • pH Adjustment: Drastic changes in pH can negatively impact cell health, viability, and the activity of the compound itself or other components in the assay.[7][8] It is critical to establish a pH range that is both beneficial for compound solubility and well-tolerated by your experimental system.

In-Depth Troubleshooting Guides

Guide 1: Optimizing Stock Solution Preparation

The foundation of a successful assay is a well-prepared and stable stock solution.

Protocol for Preparing a 10 mM Stock Solution of this compound in DMSO

Materials:

  • This compound (MW: 218.34 g/mol )[9]

  • High-purity, anhydrous Dimethyl Sulfoxide (DMSO)

  • Analytical balance

  • Vortex mixer

  • Sonicator (optional)

  • Sterile, amber glass vials or polypropylene tubes for storage

Procedure:

  • Calculation: To prepare a 10 mM stock solution, you will need to dissolve 2.1834 mg of the compound in 1 mL of DMSO.

    • Mass (mg) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol ) x 1000

    • Mass (mg) = 0.010 mol/L x 0.001 L x 218.34 g/mol x 1000 = 2.1834 mg

  • Weighing: Accurately weigh the required amount of this compound using an analytical balance.

  • Dissolution:

    • Add the weighed compound to a sterile vial.

    • Add the calculated volume of DMSO.

    • Vortex the solution vigorously for 1-2 minutes.

    • If the compound does not fully dissolve, sonicate the vial in a water bath for 5-10 minutes. Gentle warming (to no more than 37°C) can also be applied.

  • Visual Inspection: Ensure the final solution is clear and free of any visible particulates.

  • Storage: Store the stock solution in tightly sealed, amber vials at -20°C or -80°C to minimize degradation and evaporation. Aliquoting into smaller, single-use volumes is highly recommended to avoid repeated freeze-thaw cycles.[2]

Best Practices for Stock Solutions:

  • Always use high-purity, anhydrous solvents.

  • Prepare fresh stock solutions regularly and monitor for any signs of precipitation upon thawing.

  • Clearly label all stock solutions with the compound name, concentration, solvent, and date of preparation.[10]

Guide 2: Systematic Approach to Improving Solubility in Aqueous Media

If you encounter precipitation upon dilution of your DMSO stock into the final assay buffer, follow this systematic approach.

Workflow for Solubility Enhancement

SolubilityWorkflow Solubility Enhancement Workflow start Precipitation Observed in Aqueous Assay Buffer check_dmso Is final DMSO concentration <0.5%? start->check_dmso reduce_dmso Reduce final DMSO concentration check_dmso->reduce_dmso No cosolvent Introduce a Co-solvent (e.g., PEG400, Ethanol) check_dmso->cosolvent Yes, still precipitates reduce_dmso->check_dmso ph_adjust pH Adjustment Strategy cosolvent->ph_adjust Precipitation persists success Clear Solution - Proceed with Assay cosolvent->success Soluble ph_adjust->success Soluble failure Re-evaluate Formulation or Compound ph_adjust->failure Precipitation persists

Caption: A decision-making workflow for addressing compound precipitation in aqueous assay buffers.

Step 1: Co-Solvent Strategy

Co-solvents are water-miscible organic solvents that can increase the solubility of lipophilic compounds.[1]

Recommended Co-solvents:

  • Polyethylene Glycol 400 (PEG400)

  • Ethanol

Experimental Protocol:

  • Prepare a series of assay buffers containing different percentages of the co-solvent (e.g., 1%, 2%, 5% PEG400).

  • Add the DMSO stock solution of this compound to each buffer to achieve the final desired compound concentration.

  • Visually inspect for precipitation.

  • Crucially, run a vehicle control experiment to assess the cytotoxicity of the co-solvent at the effective concentration on your cells.

Table 1: Example Co-solvent Titration and Cytotoxicity Evaluation

Final Co-solvent Conc.Visual Observation of Compound SolubilityCell Viability (% of Control)Recommendation
1% PEG400Precipitate98%Insufficient solubility
2% PEG400Slight Haze95%Borderline, may not be ideal
5% PEG400Clear Solution92%Potentially viable option
10% PEG400Clear Solution75%Cytotoxic, not recommended

Step 2: pH Adjustment Strategy

Based on the piperazine moiety, this compound is a basic compound. The pKa of piperazine itself has two values, around 9.73 and 5.35 at 298K.[11] The addition of an aryl group will influence these values, but it is reasonable to assume that the compound will have basic properties. Therefore, decreasing the pH should increase its solubility.

Experimental Protocol:

  • Prepare a series of your assay buffer at different pH values below the physiological pH of 7.4 (e.g., pH 7.0, 6.5, 6.0).

  • Add the DMSO stock solution to each pH-adjusted buffer.

  • Observe for solubility.

  • It is critical to test the effect of the lowered pH on your cells. Culture your cells in the pH-adjusted media for the duration of your assay and assess viability (e.g., using an MTT or similar assay).[12][13]

Table 2: Example pH Optimization and Cell Viability Assessment

Buffer pHVisual Observation of Compound SolubilityCell Viability (% of Control)Recommendation
7.4 (Control)Precipitate100%Insoluble
7.0Slight Haze99%Improved, but not fully soluble
6.5Clear Solution96%Optimal: Good solubility and minimal impact on cell viability
6.0Clear Solution85%May be too acidic for some cell lines

Logical Relationship of Solubility Strategies

SolubilityStrategies Interplay of Factors in Compound Solubilization compound This compound (Lipophilic, Basic) solubility Aqueous Solubility compound->solubility dmso Primary Solvent (DMSO) - High Concentration Stock solubility->dmso Initial Dissolution cosolvent Co-solvents (e.g., PEG400, Ethanol) - Increase Solvating Power of Aqueous Phase solubility->cosolvent Strategy 1 ph Low pH (Acidic) - Protonates Piperazine - Forms Soluble Salt solubility->ph Strategy 2 dmso->solubility Dilution Challenge assay Successful Assay (Clear Solution, Viable Cells) cosolvent->assay ph->assay

Caption: Relationship between the compound's properties and the strategies to enhance its aqueous solubility for assays.

Concluding Remarks

The successful solubilization of challenging compounds like this compound is a critical first step in obtaining high-quality assay data. By systematically preparing stock solutions and employing strategies such as the use of co-solvents and pH adjustment, researchers can overcome these hurdles. It is imperative to validate each step by including appropriate vehicle and toxicity controls to ensure that the chosen solubilization method does not interfere with the biological assay. The protocols and troubleshooting guides provided here offer a robust framework for developing a reliable and reproducible assay for this compound and other similarly challenging molecules.

References

  • Comparative cytotoxic effects of methanol, ethanol and DMSO on human cancer cell lines. (n.d.). Biomedical Research and Therapy. Retrieved January 12, 2026, from [Link]

  • Influence of extracellular pH on the cytotoxicity, cellular accumulation, and DNA interaction of novel pH-sensitive 2-aminoalcoholatoplatinum(II) complexes. (2014). PubMed Central. Retrieved January 12, 2026, from [Link]

  • Optimizing Cell Density and Unveiling Cytotoxic Profiles of DMSO and Ethanol in Six Cancer Cell Lines: Experimental and In Silico Insights. (2024). National Institutes of Health. Retrieved January 12, 2026, from [Link]

  • Preparing Stock Solutions. (n.d.). PhytoTech Labs. Retrieved January 12, 2026, from [Link]

  • Cytotoxic Effects of Some Common Organic Solvents on MCF-7, RAW-264.7 and Human Umbilical Vein Endothelial Cells. (2016). SID. Retrieved January 12, 2026, from [Link]

  • Comparative cytotoxic effects of methanol, ethanol and DMSO on human cancer cell lines. (2020). Biomedical Research and Therapy. Retrieved January 12, 2026, from [Link]

  • Best Practices For Stock Solutions. (n.d.). FasterCapital. Retrieved January 12, 2026, from [Link]

  • Stock Solutions 101: Everything You Need to Know. (2013). G-Biosciences. Retrieved January 12, 2026, from [Link]

  • Influence of extracellular pH on the cytotoxicity, cellular accumulation, and DNA interaction of novel pH-sensitive 2-aminoalcoholatoplatinum(II) complexes. (n.d.). University of Bath's research portal. Retrieved January 12, 2026, from [Link]

  • Effect of pH and the imposed compositions on cell viability response... (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]

  • Acidic pH derived from cancer cells as a double‐edged knife modulates wound healing through DNA repair genes and autophagy. (2021). National Institutes of Health. Retrieved January 12, 2026, from [Link]

  • In Vitro Model for Evaluation of Cancer Cell Proliferative Activity under Simulated Acidosis and Using Chitosan Microparticles. (2022). MDPI. Retrieved January 12, 2026, from [Link]

  • This compound. (n.d.). PubChem. Retrieved January 12, 2026, from [Link]

  • pKa Values of Some Piperazines at (298, 303, 313, and 323) K. (2009). University of Regina. Retrieved January 12, 2026, from [Link]

Sources

Technical Support Center: Crystallization of 1-(4-tert-Butylphenyl)piperazine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the crystallization of 1-(4-tert-Butylphenyl)piperazine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs) encountered during the purification of this compound. As a Senior Application Scientist, I have structured this guide to not only offer solutions but also to explain the underlying scientific principles to empower you in your experimental work.

Introduction to this compound Crystallization

This compound is an aromatic amine derivative with a bulky tert-butyl group, which can influence its solubility and crystallization behavior. Successful crystallization is crucial for obtaining a high-purity solid product, which is often a prerequisite for downstream applications in pharmaceutical development. This guide will address common challenges such as solvent selection, "oiling out," low yield, and impurity removal.

Physicochemical Properties of this compound

A fundamental understanding of the compound's properties is essential for troubleshooting its crystallization.

PropertyValueSource
Molecular FormulaC₁₄H₂₂N₂PubChem[1][2]
Molecular Weight218.34 g/mol PubChem[1][2]
AppearanceSolid (predicted)---
XLogP3-AA (Lipophilicity)2.8PubChem[1][2]

The positive XLogP3-AA value suggests a good solubility in organic solvents and low solubility in water. The presence of two nitrogen atoms in the piperazine ring provides basic sites that can be protonated, a property that can be exploited for purification.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for the crystallization of this compound?

A qualitative assessment of solubility in common laboratory solvents is provided below. It is strongly recommended to perform a small-scale solvent screen to confirm the optimal solvent for your specific batch of material.

SolventPredicted Solubility (at room temp)Predicted Solubility (at boiling point)Rationale & Comments
Ethanol Low to ModerateHighAlcohols are often good solvents for recrystallizing amines. A similar compound, 1,4-Bis(4-tert-butylbenzyl)piperazine, has been successfully recrystallized from ethanol.[3]
Isopropanol LowHighSimilar to ethanol, isopropanol is a good candidate. Its lower polarity compared to ethanol might result in lower solubility at room temperature, potentially leading to a better yield.
Acetone ModerateHighThe polarity of acetone makes it a plausible solvent. However, its low boiling point may not provide a sufficiently large temperature gradient for efficient crystallization.
Toluene Moderate to HighVery HighAs an aromatic solvent, toluene is likely to dissolve the aromatic portion of the molecule well. It might be too good of a solvent, leading to low recovery.
Ethyl Acetate Low to ModerateHighA moderately polar solvent that is often a good choice for compounds of intermediate polarity.
Heptane/Hexane Very LowLowNon-polar alkanes are unlikely to be good single solvents due to the polar piperazine ring. However, they can be excellent anti-solvents in a mixed-solvent system.
Water Very LowVery LowThe hydrophobic nature of the tert-butylphenyl group makes water an unsuitable solvent for recrystallization.

Recommendation: Start your solvent screen with ethanol or isopropanol. A mixed solvent system, such as ethanol/water or acetone/heptane, could also be highly effective. In a mixed solvent system, you would dissolve the compound in a minimal amount of the "good" solvent (e.g., hot ethanol) and then slowly add the "poor" solvent (e.g., water) until turbidity is observed, followed by gentle heating to redissolve and slow cooling.

Q2: My compound is "oiling out" during crystallization. What should I do?

A2: "Oiling out" occurs when the solute separates from the solution as a liquid phase instead of a solid crystalline lattice. This is a common issue with amines and can be caused by several factors.[4]

Causality: Oiling out typically happens when the solution is too supersaturated, or when the cooling rate is too rapid. The solute comes out of solution at a temperature above its melting point in the impure state.

Troubleshooting Steps:

  • Reduce Supersaturation: Re-heat the solution until the oil redissolves. Add a small amount of additional hot solvent (10-20% more) to decrease the concentration.[5]

  • Slow Down the Cooling Process: Allow the flask to cool to room temperature slowly on the benchtop, away from drafts. You can insulate the flask by wrapping it in glass wool or placing it in a beaker of warm water.

  • Use a Seed Crystal: If you have a small amount of pure solid, add a tiny crystal to the slightly cooled, saturated solution. This provides a template for crystal growth to occur.

  • Change the Solvent System: If the problem persists, consider a different solvent or a mixed-solvent system. Sometimes, a solvent with a lower boiling point can be beneficial as it reduces the temperature at which the solution becomes saturated.

Q3: The crystallization yield is very low. How can I improve it?

A3: A low yield is often a result of using too much solvent or the compound having significant solubility in the cold solvent.

Troubleshooting Steps:

  • Optimize Solvent Volume: Use the minimum amount of hot solvent necessary to fully dissolve the compound. Adding solvent in small portions is key.

  • Check the Mother Liquor: After filtering your crystals, take a small sample of the filtrate (mother liquor) and evaporate it. If a significant amount of solid remains, your compound is too soluble in the cold solvent.

  • Cooling to a Lower Temperature: Ensure the solution is thoroughly cooled. An ice bath can significantly decrease the solubility of your compound and improve the yield.

  • Solvent Selection: Switch to a solvent in which your compound is less soluble at room temperature.

  • Partial Solvent Evaporation: If you have added too much solvent, you can carefully evaporate some of it to re-saturate the solution and then allow it to cool again.[5]

Q4: The crystallized product is still impure. What can I do?

A4: Impurities can be trapped in the crystal lattice, especially if the crystallization occurs too quickly.

Troubleshooting Steps:

  • Slow Crystallization: Rapid crystal growth tends to trap impurities. Ensure the cooling process is slow and undisturbed.

  • Recrystallize: A second crystallization will often significantly improve purity.

  • Charcoal Treatment: If your solution has a color and the pure compound is known to be colorless, colored impurities may be present. You can add a small amount of activated charcoal to the hot solution, boil for a few minutes, and then perform a hot filtration to remove the charcoal and the adsorbed impurities.

  • Wash the Crystals: After filtration, wash the crystals with a small amount of the cold crystallization solvent to remove any residual mother liquor containing impurities.

Experimental Protocols

Protocol 1: Single-Solvent Recrystallization of this compound (Example with Ethanol)

This protocol is a general guideline. The exact solvent volumes will depend on the purity and quantity of your starting material.

  • Dissolution:

    • Place the crude this compound in an Erlenmeyer flask.

    • Add a magnetic stir bar.

    • In a separate beaker, heat ethanol to its boiling point.

    • Add the hot ethanol to the Erlenmeyer flask in small portions while stirring and heating until the solid is completely dissolved. Use the minimum amount of hot solvent necessary.

  • Hot Filtration (if necessary):

    • If there are insoluble impurities, perform a hot gravity filtration. Place a fluted filter paper in a stemless funnel and place the funnel on top of a clean, pre-heated Erlenmeyer flask.

    • Pour the hot solution through the filter paper.

  • Crystallization:

    • Remove the flask from the heat source and allow it to cool slowly to room temperature on a benchtop.

    • Once the flask has reached room temperature, you can place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation and Washing:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of ice-cold ethanol.

  • Drying:

    • Allow the crystals to dry on the filter paper by drawing air through them. For complete drying, transfer the crystals to a watch glass and allow them to air dry or place them in a vacuum oven at a temperature well below the melting point.

G cluster_workflow Single-Solvent Recrystallization Workflow Start Crude Compound in Flask Dissolve Dissolve in minimum hot solvent HotFilter Hot Filtration (if needed) Cool Slowly cool to room temperature IceBath Cool in ice bath VacuumFilter Vacuum Filtration Wash Wash with cold solvent Dry Dry the crystals End Pure Crystalline Product

Protocol 2: Determining the Solubility of this compound

This protocol can be used to screen for suitable crystallization solvents.

  • Preparation:

    • Place a small, accurately weighed amount of your compound (e.g., 20 mg) into a small test tube or vial.

    • Add a small, measured volume of the solvent to be tested (e.g., 0.1 mL).

  • Room Temperature Solubility:

    • Vigorously agitate the mixture at room temperature for about a minute.

    • Observe if the solid dissolves completely. If it does, the compound is likely too soluble in this solvent at room temperature for it to be a good single recrystallization solvent.

    • If the solid does not dissolve, proceed to the next step.

  • Hot Solubility:

    • Heat the mixture to the boiling point of the solvent.

    • Observe if the solid dissolves. If it dissolves completely, this is a potentially good solvent.

    • If it does not dissolve, add another small, measured volume of the solvent and continue heating. Repeat until the solid dissolves.

  • Cooling:

    • Allow the hot, clear solution to cool to room temperature.

    • Observe if crystals form. The formation of a good amount of crystals indicates a suitable solvent.

The Role of the Tert-Butyl Group

The bulky tert-butyl group on the phenyl ring has a significant impact on the crystallization of this molecule.

  • Solubility: The tert-butyl group is large and non-polar, which generally increases the solubility of the molecule in less polar organic solvents and decreases its solubility in polar solvents like water.[6]

  • Crystal Packing: The steric hindrance of the tert-butyl group can influence how the molecules pack in the crystal lattice. This can sometimes make crystallization more challenging as it may disrupt efficient packing arrangements. However, it can also lead to the formation of well-defined crystals by preventing the formation of more disordered solid phases.

Advanced Troubleshooting

Salt Formation for Purification

Given that this compound is a basic compound, an alternative purification strategy is to form a salt. This can be particularly useful if the free base is difficult to crystallize or if you need to remove non-basic impurities.

  • Dissolve the crude free base in a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Slowly add a solution of an acid (e.g., HCl in diethyl ether or acetic acid) dropwise while stirring.

  • The corresponding salt will often precipitate out of the solution as a solid.

  • The salt can then be collected by filtration and, if necessary, recrystallized from a more polar solvent system (e.g., ethanol/water).

  • The pure free base can be regenerated by dissolving the salt in water and adding a base (e.g., NaOH) to deprotonate it, followed by extraction with an organic solvent.

References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Chemistry LibreTexts. Retrieved from [Link]

  • Ma, L., et al. (2011). 1,4-Bis(4-tert-butylbenzyl)piperazine. Acta Crystallographica Section E: Structure Reports Online, 67(12), o3094. Retrieved from [Link]

  • PubChem. (n.d.). 1-(4-(tert-Butyl)benzyl)-4-((4-chlorophenyl)(phenyl)methyl)piperazine (S)-5-oxopyrrolidine-2-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]

  • University of Rochester. (n.d.). Tips & Tricks: Recrystallization. Department of Chemistry. Retrieved from [Link]

  • MIT OpenCourseWare. (n.d.). 8.6 - Two-Solvent Recrystallization Guide. Retrieved from [Link]

  • Ma, L., et al. (2011). 1,4-Bis(4-tert-butylbenzyl)piperazine. Acta Crystallographica Section E, 67(12), o3094. Retrieved from [Link]

  • ResearchGate. (2025, August 6). The tert-butyl group in chemistry and biology. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

  • University of York. (n.d.). Problems with Recrystallisations. Chemistry Teaching Labs. Retrieved from [Link]

  • LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Chemistry LibreTexts. Retrieved from [Link]

  • PubMed. (2014, September 15). Substituent effect on the thermodynamic solubility of structural analogs: relative contribution of crystal packing and hydration. National Center for Biotechnology Information. Retrieved from [Link]

  • PubMed. (2012, December 17). Phenyl groups versus tert-butyl groups as solubilizing substituents for some[2]phenacenes and[7]phenacenes. National Center for Biotechnology Information. Retrieved from [Link]

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Technical Support Center: 1-(4-tert-Butylphenyl)piperazine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Reaction Condition Optimization, Troubleshooting, and Frequently Asked Questions

Welcome to the technical support center for the synthesis of 1-(4-tert-butylphenyl)piperazine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice on optimizing this crucial reaction. As Senior Application Scientists, we understand that synthesizing this valuable building block can present challenges. This document moves beyond simple protocols to explain the causality behind experimental choices, empowering you to troubleshoot effectively and achieve high-yielding, reproducible results.

The palladium-catalyzed Buchwald-Hartwig amination has become the gold standard for forming the critical C-N bond in N-aryl piperazines.[1][2] Its broad functional group tolerance and high efficiency have made it a staple in medicinal chemistry.[3] However, the success of this reaction is highly dependent on the careful selection of catalyst, ligand, base, and solvent.[2][4] This guide is structured to address the most common issues encountered during the synthesis of this compound via this method.

Section 1: Foundational Protocol and Key Parameters

A robust starting point is essential for any optimization process. The following protocol is a well-established method for the Buchwald-Hartwig amination to synthesize this compound.

Detailed Experimental Protocol

Reaction Scheme: 1-Bromo-4-tert-butylbenzene + Piperazine → this compound

Materials:

  • 1-Bromo-4-tert-butylbenzene (1.0 equiv)

  • Piperazine (1.5 equiv)

  • Sodium tert-butoxide (NaOt-Bu) (1.4 equiv)

  • Palladium Source: e.g., Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) or a pre-catalyst like a Buchwald G3 Precatalyst.

  • Phosphine Ligand: e.g., A sterically hindered biarylphosphine ligand such as XPhos or RuPhos.

  • Anhydrous Toluene

Procedure: [2][5]

  • To an oven-dried Schlenk tube or reaction flask, add 1-bromo-4-tert-butylbenzene (1.0 equiv), piperazine (1.5 equiv), and sodium tert-butoxide (1.4 equiv).

  • Seal the vessel with a rubber septum.

  • Evacuate the vessel and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an inert atmosphere.

  • Add the palladium source (e.g., 1-2 mol%) and the phosphine ligand (e.g., 2-4 mol%) to the flask. Note: If using a pre-catalyst, the palladium and ligand are added as a single component.

  • Add anhydrous toluene via syringe.

  • Heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS until the starting aryl bromide is consumed (typically 3-24 hours).

  • Cool the reaction to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product via flash column chromatography or distillation to yield this compound.[6]

The Buchwald-Hartwig Catalytic Cycle

The reaction proceeds through a well-defined catalytic cycle. Understanding this mechanism is key to troubleshooting, as each component plays a critical role in one or more steps.[1][7]

Buchwald-Hartwig_Cycle Pd0 LPd(0) (Active Catalyst) OxAdd Oxidative Addition Complex Pd0->OxAdd + Ar-X AmineCoord Amine Coordination OxAdd->AmineCoord + Piperazine Deprot Deprotonation AmineCoord->Deprot + Base - Base-H+X- Deprot->Pd0 Reductive Elimination Product This compound Deprot->Product

Caption: The catalytic cycle for the Buchwald-Hartwig amination.

Table 1: Key Parameter Optimization Guide
ParameterRecommendationRationale & Causality
Aryl Halide Ar-Br > Ar-Cl > Ar-IAryl bromides offer a good balance of reactivity and stability. Aryl chlorides require more active catalysts (electron-rich, bulky ligands) for the difficult oxidative addition step. Aryl iodides can sometimes inhibit the catalyst.[7][8]
Palladium Source Buchwald Precatalysts (G3/G4)Pre-catalysts ensure efficient and reliable generation of the active LPd(0) species. Using Pd(II) sources like Pd(OAc)₂ can be unreliable as they require in-situ reduction, which may be incomplete.[7][9]
Ligand Bulky Biarylphosphines (e.g., XPhos, RuPhos)These ligands promote the crucial reductive elimination step and are effective for coupling secondary amines like piperazine. Their steric bulk prevents catalyst dimerization and deactivation.[1][3]
Base NaOt-Bu, KOt-Bu, LHMDSA strong, non-nucleophilic base is required to deprotonate the palladium-amine complex. The choice can be solvent-dependent; alkoxides are excellent in nonpolar solvents like toluene.[10][11][12]
Solvent Toluene, Dioxane, THFNonpolar aprotic solvents are generally preferred. Toluene is often a good choice as it helps prevent the precipitation of inhibitory iodide salts when using aryl iodides.[9][13] Solubility of all components is crucial for reaction success.[7]
Temperature 80-110 °CSufficient thermal energy is needed to overcome the activation barriers of the catalytic cycle, particularly oxidative addition.

Section 2: Troubleshooting Guide

This section addresses specific experimental failures in a question-and-answer format.

Q1: My reaction shows very low or no conversion to the product. What are the most likely causes?

A1: This is a common issue often traced back to one of three areas: catalyst inactivity, reagent quality, or incorrect reaction setup.

  • Inactive Catalyst: The most critical step is the formation of the active Pd(0) catalyst. If you are using a Pd(II) source (e.g., Pd(OAc)₂), the in-situ reduction may have failed. Consider switching to a modern palladium pre-catalyst that generates the active species more reliably upon exposure to the base.[7][9]

  • Reagent Purity: The reaction is highly sensitive to oxygen and water. Ensure your solvent is anhydrous and that all reagents are dry. The reaction must be performed under a rigorously maintained inert atmosphere (Argon or Nitrogen). Oxygen can oxidize and deactivate the phosphine ligand and the Pd(0) catalyst.

  • Insufficiently Strong Base: A strong base like sodium tert-butoxide is required to deprotonate the intermediate palladium-amine complex, which is a key step in the catalytic cycle.[12] Weaker bases like carbonates (e.g., Cs₂CO₃, K₂CO₃) may not be effective unless the reaction conditions are specifically optimized for them.[10][11]

  • Poor Ligand Choice: Piperazine is a secondary amine. While many ligands work, sterically hindered biaryl phosphine ligands are often required to facilitate the reductive elimination step and prevent catalyst decomposition.[1]

Q2: The reaction starts but stalls at partial conversion (e.g., 40-60%). Why is it not going to completion?

A2: A stalling reaction typically points to catalyst deactivation or product/byproduct inhibition.

  • Catalyst Deactivation: Amines can sometimes act as ligands themselves, potentially displacing the desired phosphine ligand and deactivating the catalyst. Adding a slight excess of the phosphine ligand relative to the palladium source can sometimes mitigate this.[9]

  • Inhibition by Halide Anion: If you are using an aryl iodide, the generated iodide salt can sometimes inhibit the catalyst, especially in more polar solvents. Running the reaction in a nonpolar solvent like toluene can help, as the resulting salt is less soluble and less likely to interfere with the catalyst.[9][13]

  • Base Decomposition or Consumption: Strong bases like NaOt-Bu can be sensitive to moisture or react with acidic impurities in the starting materials. Ensure the base is fresh and handled under inert conditions.

Q3: I am forming the desired product, but I also see a significant amount of a side product corresponding to the hydrodehalogenated starting material (4-tert-butylbenzene). How can I prevent this?

A3: The formation of the hydrodehalogenated arene is a known side reaction that competes with the desired C-N bond formation.[1]

  • Mechanism: This side reaction occurs via β-hydride elimination from the palladium amide intermediate. This is more common when the desired reductive elimination step is slow.

  • Solution: The choice of ligand is critical here. Bulky, electron-rich phosphine ligands are designed to accelerate the rate of reductive elimination, which outcompetes the β-hydride elimination pathway. Ensure your ligand provides sufficient steric bulk around the palladium center. Lowering the reaction temperature slightly may also disfavor the elimination pathway, but this could also slow down the desired reaction.

Q4: I am trying to use the more cost-effective 1-chloro-4-tert-butylbenzene, but the reaction is extremely slow. What changes are needed?

A4: Aryl chlorides are notoriously less reactive than aryl bromides in Buchwald-Hartwig aminations because the C-Cl bond is much stronger, making the oxidative addition step significantly more difficult.[8]

  • Specialized Ligands are Required: Standard phosphine ligands are often ineffective. You must use highly active, electron-rich, and sterically hindered ligands specifically developed for aryl chlorides. Buchwald's biaryl phosphine ligands (e.g., SPhos, XPhos, RuPhos) are the industry standard for this transformation.[1]

  • Stronger Base/Higher Temperature: A stronger base and potentially higher temperatures may be required to facilitate the challenging oxidative addition.

  • Catalyst Loading: You may need a slightly higher catalyst loading (e.g., 2-5 mol%) to achieve a reasonable reaction rate with aryl chlorides.

Troubleshooting Workflow Diagram

Troubleshooting_Workflow Start Reaction Issue Identified Q1 Low or No Conversion? Start->Q1 Q2 Reaction Stalls? Q1->Q2 No A1 Check: 1. Catalyst Activity (Use Pre-catalyst) 2. Reagent Purity (Anhydrous/Inert) 3. Base Strength (Use NaOtBu) Q1->A1 Yes Q3 Side Products Formed? (e.g., Hydrodehalogenation) Q2->Q3 No A2 Consider: 1. Catalyst Deactivation (Add Ligand) 2. Halide Inhibition (Use Toluene) 3. Base Degradation Q2->A2 Yes A3 Optimize: 1. Use Bulkier Ligand (e.g., XPhos) 2. Lower Reaction Temperature Q3->A3 Yes End Successful Optimization Q3->End No A1->End A2->End A3->End

Sources

Technical Support Center: Navigating Scale-Up Challenges in 1-(4-tert-Butylphenyl)piperazine Production

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the synthesis and purification of 1-(4-tert-butylphenyl)piperazine. This guide is designed for researchers, chemists, and process development professionals who are transitioning from bench-scale synthesis to larger-scale production. We will address common pitfalls and provide robust, field-tested solutions in a direct question-and-answer format to ensure the successful and efficient scale-up of your process.

Section 1: Synthesis & Reaction Optimization

The palladium-catalyzed Buchwald-Hartwig amination is the predominant method for synthesizing N-aryl piperazines, including this compound.[1][2] While highly effective at the lab scale, its transition to pilot or manufacturing scale introduces challenges related to reaction control, byproduct formation, and catalyst efficiency.

FAQ 1: My Buchwald-Hartwig reaction is suffering from low yield and significant formation of the 1,4-bis(4-tert-butylphenyl)piperazine byproduct. How can I improve selectivity for the mono-arylated product?

This is the most common challenge in the N-arylation of piperazine. The two nitrogen atoms have similar reactivity, leading to competitive di-substitution.[3] The key to achieving high mono-selectivity lies in manipulating the statistical probability of the reaction.

Causality and Strategic Solutions:

  • Stoichiometry Control: The most direct method to favor mono-substitution is to use a significant excess of the piperazine nucleophile relative to the aryl halide electrophile.[3] By increasing the concentration of unreacted piperazine, the aryl halide is statistically more likely to encounter a piperazine molecule with two available nitrogens rather than the already-reacted mono-substituted product.

    • Recommendation: On a large scale, employ 5 to 10 equivalents of piperazine. While this complicates downstream processing due to the need to remove the excess reagent, it is often the most cost-effective and straightforward approach to ensure high conversion of the more expensive aryl halide and maximize mono-selectivity.

  • Controlled Reagent Addition: At scale, exothermic events and localized concentration gradients can drive byproduct formation.

    • Recommendation: Instead of a single charge, add the aryl halide (or a solution of it) slowly and controllably to the reaction mixture containing the piperazine, base, and catalyst. This maintains a low instantaneous concentration of the electrophile, further favoring the reaction with the highly abundant unsubstituted piperazine.[3]

  • Use of a Protecting Group: For applications demanding the highest purity and where cost is less of a concern, using a mono-protected piperazine, such as N-Boc-piperazine, is the most robust strategy. This chemically ensures that only one nitrogen can react.[3][4] The Boc group can be efficiently removed post-coupling using acidic conditions.

FAQ 2: I'm observing inconsistent reaction times and incomplete conversion. How do I select and optimize the catalyst system for scale-up?

Catalyst deactivation and suboptimal ligand choice are frequent causes of poor performance in large-scale Buchwald-Hartwig reactions.[5] The selection of the palladium precursor, phosphine ligand, and base is critical and interdependent.

Causality and Strategic Solutions:

  • Catalyst/Ligand Selection: The ligand's role is to stabilize the palladium center, facilitate oxidative addition and reductive elimination, and prevent catalyst decomposition. For an electron-neutral aryl bromide like 4-tert-butylbromobenzene, a range of ligands can be effective. However, sterically hindered, electron-rich phosphine ligands are often superior in promoting efficient catalysis.[1][3]

  • Base Selection: The base must be strong enough to deprotonate the piperazine-palladium complex but not so strong as to cause degradation of the ligand or starting materials. Sodium tert-butoxide (NaOt-Bu) is a common and effective choice, though weaker bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) can also be used, sometimes requiring higher temperatures.[4][5]

  • Inert Atmosphere: Palladium(0) catalysts are sensitive to oxygen. Inadequate inerting of the reactor is a primary cause of catalyst death and failed reactions at scale. Ensure the reactor is thoroughly purged with nitrogen or argon before adding reagents, and maintain a positive inert gas pressure throughout the reaction.[4]

Table 1: Representative Catalyst Systems for N-Arylation of Piperazine

Palladium Source (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Key Considerations
Pd₂(dba)₃ (1-2%)RuPhos (2-4%)NaOt-Bu (1.5)Toluene80-110A robust, general-purpose system effective for many aryl bromides.[3]
Pd(OAc)₂ (1-2%)BINAP (1.5-3%)Cs₂CO₃ (2.0)Dioxane100-110Bidentate ligands like BINAP can offer high stability and are effective for primary amine couplings.[1]
PdCl₂(dppf) (2-3%)(none)NaOt-Bu (1.5)Toluene90-100A pre-formed catalyst complex that can be easier to handle and dose.
Pd₂(dba)₃ (1-2%)XantPhos (2-4%)K₃PO₄ (2.0)Dioxane100-110Often used for less reactive aryl chlorides, but also effective for bromides.[4]

Note: Catalyst loadings and conditions should be optimized for your specific substrate and equipment.

Troubleshooting Workflow for Low Yield

G start Low Yield or Stalled Reaction check_inert Verify Inert Atmosphere (O₂ < 50 ppm?) start->check_inert check_inert->start No, Purge Reactor check_reagents Analyze Reagent Purity (Aryl Halide, Piperazine, Base) check_inert->check_reagents Yes reagent_issue Source High-Purity Reagents check_reagents->reagent_issue Impurity Detected optimize_catalyst Optimize Catalyst System check_reagents->optimize_catalyst All Pure reagent_issue->start increase_loading Increase Catalyst/Ligand Loading (e.g., from 1% to 2%) optimize_catalyst->increase_loading change_ligand Screen Different Ligands (e.g., RuPhos, XantPhos) increase_loading->change_ligand No Improvement success Reaction Optimized increase_loading->success Improvement change_base Test Alternative Base (e.g., Cs₂CO₃, K₃PO₄) change_ligand->change_base No Improvement change_ligand->success Improvement change_base->success Improvement

Caption: Troubleshooting workflow for low Buchwald-Hartwig reaction yield.

Section 2: Work-up and Purification at Scale

Moving from a rotovap and a small chromatography column to a multi-hundred-liter reactor and filtration system requires a fundamental shift in purification strategy. The basicity of the product and the presence of palladium residues are key concerns.

FAQ 3: How can I efficiently remove the excess piperazine and other inorganic salts during work-up?

A 5-10 fold excess of piperazine will not be removed by simple evaporation. An aqueous extraction is necessary.

Strategic Solution:

  • Aqueous Wash: After the reaction is complete, cool the mixture and dilute it with a water-immiscible organic solvent like toluene or ethyl acetate.

  • Water Extraction: Wash the organic layer multiple times with water. Piperazine and its salts are highly water-soluble and will partition into the aqueous phase.[6]

  • Brine Wash: A final wash with a saturated sodium chloride (brine) solution will help to break any emulsions and remove residual water from the organic layer before drying and concentration.[3]

FAQ 4: Column chromatography is not feasible for my multi-kilogram batch. What is a scalable method for achieving high purity?

For large-scale purification of basic compounds like this compound, crystallization via salt formation is a highly effective and economical technique.[5][7]

Causality and Strategic Solution:

The product contains two basic nitrogen atoms, allowing it to readily form salts with acids. By forming a crystalline salt, such as the diacetate, the product's solubility profile is drastically altered, allowing it to precipitate from a solvent in which the impurities remain dissolved.[8]

Detailed Protocol: Purification via Diacetate Salt Formation

  • Dissolution: After the initial work-up and solvent removal, dissolve the crude oily or solid product in a suitable solvent. Acetone is a common and effective choice.[5] The concentration should be around 5-20 weight percent.

  • Acid Addition: While stirring, slowly add glacial acetic acid. A stoichiometric amount is required to form the diacetate salt, but using a slight excess (up to 2-3 equivalents relative to the product) can help drive precipitation.[7]

  • Precipitation & Cooling: The crystalline piperazine diacetate salt will begin to precipitate. Cool the mixture, for example to 10-15°C, to maximize the recovery of the solid product.[7]

  • Isolation: Collect the precipitated salt by filtration using a Nutsche filter or centrifuge.

  • Washing: Wash the collected filter cake with cold acetone to remove residual soluble impurities from the mother liquor.[5]

  • Drying: Dry the purified salt under vacuum.

  • (Optional) Free-Basing: If the free base is required, the purified diacetate salt can be suspended in a mixture of water and an organic solvent (e.g., ethyl acetate). A strong base (e.g., 50% NaOH solution) is then added until the pH is >12. The layers are separated, and the organic layer containing the purified free base is washed with water, dried, and concentrated.

Purification Decision Workflow

G start Crude Product (Post-Workup) purity_check Check Purity by HPLC/LC-MS start->purity_check high_purity High Purity (>98%)? purity_check->high_purity direct_cryst Direct Crystallization (e.g., from Heptane/IPA) high_purity->direct_cryst Yes salt_form Purification via Diacetate Salt Formation high_purity->salt_form No final_product High-Purity Product direct_cryst->final_product chromatography Column Chromatography (Silica w/ TEA or Alumina) salt_form->chromatography Impurities Persist (e.g., Isomers) salt_form->final_product chromatography->final_product

Caption: Decision workflow for selecting a scalable purification method.

Section 3: Quality Control & Impurity Profile

Controlling impurities is paramount, especially for active pharmaceutical ingredients (APIs). A thorough understanding of the potential impurity profile is essential for developing a robust process.

Table 2: Common Impurities and Control Strategies

Impurity NameStructurePotential OriginControl & Mitigation Strategy
PiperazineC₄H₁₀N₂Excess reagent from the reaction.[9]Efficient aqueous work-up. Monitor levels by GC or LC-MS.
4-tert-ButylbromobenzeneC₁₀H₁₃BrUnreacted starting material.Drive reaction to completion. Can be removed during crystallization or chromatography.
1,4-Bis(4-tert-butylphenyl)piperazineC₂₄H₃₄N₂Di-substitution side reaction.Use a large excess of piperazine (5-10 eq.).[3] Removed during crystallization/salt formation as it has different solubility characteristics.
Palladium ResiduesPdHomogeneous catalyst used in the reaction.[10]Use of palladium scavengers (e.g., silica-based thiols) or activated carbon treatment post-reaction. Crystallization is also highly effective at rejecting metals.
De-brominated Starting Material (tert-Butylbenzene)C₁₀H₁₄A side reaction in the catalytic cycle, often promoted by moisture or poor ligands.[1]Ensure anhydrous conditions and use a robust ligand. Difficult to remove due to similar properties; prevention is key.

Section 4: Safety & Handling at Scale

Scaling up chemical processes magnifies the inherent risks of the reagents and products. Always consult the full Safety Data Sheet (SDS) for each chemical before handling.[6][11][12]

Q5: What are the primary safety hazards I should be aware of when producing this compound at scale?

Key Hazards & Handling Recommendations:

  • Piperazine (Anhydrous): This reagent is corrosive and can cause severe skin and eye burns.[6][12] It is also a respiratory sensitizer. Handle in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a face shield.[11]

  • Sodium tert-Butoxide (NaOt-Bu): This strong base is highly reactive with water and moisture, releasing flammable tert-butanol. It is also corrosive. It must be handled under an inert atmosphere (nitrogen or argon) and away from any sources of ignition.

  • Solvents (Toluene, Dioxane): These are flammable organic solvents with specific health hazards. Use in a properly grounded reactor with adequate ventilation and explosion-proof equipment.[6]

  • Product (this compound): The final product is classified as toxic if swallowed or in contact with skin and causes severe skin burns and eye damage.[13] All handling should be done with appropriate PPE. Dust generation during filtration and drying of the final product should be minimized through engineering controls like contained filtration/drying systems.

General Safety Workflow

G cluster_prep Pre-Campaign cluster_exec Execution cluster_post Post-Reaction a Review all SDS b Process Hazard Analysis (PHA) a->b c Define PPE Requirements b->c d Inert Reactor c->d e Charge Reagents (Controlled Addition) d->e f Monitor Reaction (Temp, Pressure) e->f g Controlled Quench/ Work-up f->g h Product Isolation (Contained Filtration) g->h i Waste Segregation & Disposal h->i

Caption: A high-level safety workflow for process scale-up.

References

  • Benchchem. (n.d.). Technical Support Center: Large-Scale Piperazine Synthesis.
  • Benchchem. (n.d.). Technical Support Center: Optimizing Piperazine Synthesis.
  • TCI Chemicals. (2025). SAFETY DATA SHEET.
  • Thermo Fisher Scientific. (2010). SAFETY DATA SHEET.
  • Fisher Scientific. (2010). SAFETY DATA SHEET.
  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • Benchchem. (n.d.). Application Notes and Protocols for N-Boc-piperazine Buchwald-Hartwig Amination.
  • Benchchem. (n.d.). Technical Support Center: Purification of Piperazine-Containing Compounds.
  • ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. Retrieved from [Link]

  • Sigma-Aldrich. (2025). SAFETY DATA SHEET.
  • Mishra, P., & Chundawat, T. S. (2018). Pd Catalyzed N1/N4 Arylation of Piperazine for Synthesis of Drugs, Biological and Pharmaceutical Targets: An Overview of Buchwald Hartwig Amination Reaction of Piperazine in Drug Synthesis. Current Organic Synthesis, 15(2). Retrieved from [Link]

  • Google Patents. (n.d.). US2919275A - Purification of piperazine.

Sources

Technical Support Center: Synthesis of 1-(4-tert-Butylphenyl)piperazine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1-(4-tert-Butylphenyl)piperazine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this synthesis. By understanding the root causes of impurity formation, you can effectively troubleshoot your experiments and achieve high-purity target compounds.

Overview of Synthetic Strategies

The synthesis of this compound typically involves the N-arylation of piperazine. The most common and modern method is the Palladium-catalyzed Buchwald-Hartwig amination, which offers high yields and good functional group tolerance.[1][2][3] An alternative, more classical approach involves the reaction of a substituted aniline with bis(2-chloroethyl)amine hydrochloride.[4]

Each method has its own set of potential side reactions and impurity profiles that must be carefully managed. This guide will focus primarily on troubleshooting the Buchwald-Hartwig approach due to its prevalence, but the principles of purification are broadly applicable.

Common Synthetic Route: Buchwald-Hartwig Amination

This reaction couples an aryl halide (or triflate) with an amine in the presence of a palladium catalyst, a phosphine ligand, and a base.[2][3]

  • Aryl Halide: 1-Bromo-4-tert-butylbenzene

  • Amine: Piperazine

  • Catalyst: A Pd(0) or Pd(II) source, such as Pd₂(dba)₃ or Pd(OAc)₂.

  • Ligand: Bulky, electron-rich phosphine ligands like XPhos, RuPhos, or DavePhos are common.

  • Base: A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) is typically used.[5]

  • Solvent: Anhydrous aprotic solvents like toluene or dioxane are preferred.[2][5]

Troubleshooting Guide & FAQs

This section addresses specific issues you may encounter during the synthesis and purification of this compound.

Question 1: My reaction is complete by TLC/LC-MS, but I'm struggling to remove a major impurity that I suspect is 1,4-bis(4-tert-butylphenyl)piperazine. What causes this and how can I prevent it?

Answer:

This is the most common impurity in this synthesis, arising from the double N-arylation of the piperazine ring. Since piperazine has two reactive secondary amine sites, it can react with two equivalents of the aryl halide.

Causality: The formation of this bis-arylated byproduct is primarily driven by reaction stoichiometry and the rate of addition.

  • Excess Aryl Halide: Using a stoichiometric excess of 1-bromo-4-tert-butylbenzene will inevitably drive the reaction toward the undesired bis-arylated product.

  • Slow Mono-Arylation: If the rate of the first N-arylation is not significantly faster than the second, a statistical mixture of mono- and bis-arylated products will form.

Preventative Measures:

  • Control Stoichiometry: Use a molar excess of piperazine relative to the aryl halide. A common ratio is 1.5 to 2.0 equivalents of piperazine for every 1.0 equivalent of 1-bromo-4-tert-butylbenzene.[5] This statistically favors the mono-arylation.

  • Use a Protecting Group: A more robust strategy is to use a mono-protected piperazine, such as N-Boc-piperazine.[6] This physically blocks one of the nitrogen atoms from reacting. The Boc group can then be cleanly removed under acidic conditions post-synthesis. This is the most effective method for preventing the bis-arylated impurity.[6]

Purification Strategy: If the bis-arylated product has already formed, separation can be challenging due to similar polarities.

  • Column Chromatography: A carefully optimized gradient on silica gel is required. The bis-arylated product is significantly less polar than the desired mono-arylated product. Start with a non-polar eluent (e.g., hexane/ethyl acetate) and gradually increase the polarity.

  • Acid-Base Extraction: The desired product has a free secondary amine, making it basic. The bis-arylated product is non-basic. You can dissolve the crude mixture in an organic solvent (like dichloromethane or ethyl acetate) and wash with a dilute aqueous acid (e.g., 1M HCl). The desired product will move to the aqueous layer as a hydrochloride salt, while the non-basic bis-arylated impurity remains in the organic layer. The aqueous layer can then be basified (e.g., with NaOH) and extracted to recover the pure product.

Question 2: I'm observing a significant amount of unreacted 1-bromo-4-tert-butylbenzene in my crude product. What went wrong?

Answer:

Incomplete conversion of the starting aryl halide points to issues with the catalytic cycle or overall reaction conditions.

Causality:

  • Catalyst Deactivation: The palladium catalyst can be sensitive to oxygen and moisture. Insufficiently inert conditions (e.g., poor degassing of the solvent, air leaks in the reaction setup) can lead to oxidation of the phosphine ligand and deactivation of the catalyst.

  • Insufficient Base: The base is crucial for regenerating the active catalyst and deprotonating the amine. If the base is old, has absorbed moisture, or is not used in sufficient quantity (at least 2 equivalents are often needed), the reaction can stall.[5]

  • Low Temperature/Short Reaction Time: While Buchwald-Hartwig reactions are efficient, they require sufficient thermal energy and time to go to completion. Reactions run at too low a temperature or for too short a duration may not reach full conversion.[5]

Troubleshooting Steps:

  • Ensure Inert Atmosphere: Thoroughly degas your solvent (e.g., by sparging with argon or nitrogen for 20-30 minutes). Assemble your glassware hot from the oven and maintain a positive pressure of an inert gas throughout the reaction.

  • Use Fresh Reagents: Use a freshly opened bottle of sodium tert-butoxide or handle it in a glovebox. Ensure your phosphine ligand has not been excessively exposed to air.

  • Optimize Reaction Conditions: If conversion is low, consider increasing the reaction temperature (e.g., from 80°C to 100°C in toluene) or extending the reaction time. Monitor the reaction progress by TLC or LC-MS.

Question 3: My final product is off-color (yellow or brown), even after chromatography. What is causing this discoloration?

Answer:

Color impurities often stem from residual palladium or decomposition of the catalyst/ligands.

Causality:

  • Palladium Residues: At the end of the reaction, the palladium catalyst can form colloidal palladium metal (palladium black) or other colored complexes that can be difficult to remove.

  • Ligand Degradation: Phosphine ligands can oxidize or degrade under the reaction conditions, leading to colored byproducts.

Purification Protocol for Color Removal:

  • Filtration through Celite/Silica: After the reaction is complete, cool the mixture and dilute it with a solvent like ethyl acetate. Pass the entire mixture through a short plug of Celite® or silica gel. This is often very effective at adsorbing fine palladium black particles.

  • Charcoal Treatment: Dissolve the crude or partially purified product in a suitable solvent (e.g., ethanol or ethyl acetate). Add a small amount of activated charcoal (approx. 1-2% w/w), heat the mixture gently for 15-20 minutes, and then filter it hot through Celite®. Be aware that charcoal can also adsorb some of your product, so use it sparingly.

  • Recrystallization: Recrystallization is an excellent final purification step. For this compound, which is a solid, a solvent system like ethanol/water or heptane/ethyl acetate can be effective for both removing colored impurities and improving overall purity.

Optimized Protocols & Data

Table 1: Troubleshooting Summary
Observed IssueProbable Cause(s)Recommended Solution(s)
Presence of bis-arylated impurity Incorrect stoichiometry (excess aryl halide)Use 1.5-2.0 eq. of piperazine; Use mono-Boc-piperazine followed by deprotection.
Unreacted aryl halide Catalyst deactivation; Insufficient base; Low temperatureEnsure inert atmosphere; Use fresh base; Increase temperature/time.
Product discoloration (yellow/brown) Residual palladium catalyst; Ligand degradationFilter crude reaction through Celite®; Treat with activated charcoal; Recrystallize.
Difficulty in Purification Co-elution of impuritiesUtilize acid-base extraction to separate basic product from neutral impurities.
Protocol 1: Acid-Base Extraction for Purification

This protocol is designed to separate the basic desired product from non-basic impurities like the bis-arylated byproduct and residual aryl halide.

  • Dissolution: Dissolve the crude reaction residue in a suitable organic solvent (e.g., 100 mL of Dichloromethane, DCM).

  • Acidic Wash: Transfer the solution to a separatory funnel. Add an equal volume of 1M HCl (aq) and shake vigorously for 1-2 minutes.

  • Separation: Allow the layers to separate. Drain the lower organic layer, which contains the neutral impurities. Keep the upper aqueous layer , which now contains the protonated product.

  • Repeat (Optional): Wash the organic layer again with a fresh portion of 1M HCl to ensure complete extraction of the product. Combine all aqueous layers.

  • Basification: Cool the combined aqueous layers in an ice bath. Slowly add 5M NaOH (aq) with stirring until the pH is >12 (check with pH paper). The product will precipitate or form an oily layer.

  • Re-extraction: Extract the product from the basic aqueous layer with three portions of fresh DCM (3 x 75 mL).

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified product.

Visual Workflow and Mechanisms

Troubleshooting Workflow

The following diagram outlines a logical workflow for troubleshooting common issues during the synthesis.

troubleshooting_workflow cluster_start Start cluster_problem Problem Identification cluster_impurity_type Impurity Type cluster_solution Solution Path start Crude Product Analysis (TLC/LC-MS) impurity Major Impurity Detected? start->impurity bis_arylated Bis-Arylated Impurity impurity->bis_arylated Yes start_material Unreacted Starting Material impurity->start_material Yes color Discoloration impurity->color Yes end_point Final Product impurity->end_point No (High Purity) solution_bis Prevent: Use Mono-Boc-Piperazine Purify: Acid-Base Extraction bis_arylated->solution_bis solution_sm Check Reaction Setup: - Inert Atmosphere - Fresh Reagents - Optimize Temp/Time start_material->solution_sm solution_color Purify: - Filter through Celite® - Charcoal Treatment - Recrystallize color->solution_color solution_bis->end_point solution_sm->end_point solution_color->end_point

Caption: Troubleshooting workflow for synthesis.

Reaction Mechanism: Desired vs. Side Reaction

This diagram illustrates the desired mono-arylation versus the undesired bis-arylation of piperazine.

reaction_mechanism piperazine Piperazine product Desired Product This compound piperazine->product + 1 eq. Ar-Br (Desired Path) aryl_halide 1-Bromo-4-tert- butylbenzene aryl_halide->product side_product Side Product 1,4-bis(4-tert-butylphenyl)piperazine product->side_product + 1 eq. Ar-Br (Undesired Path)

Caption: Desired vs. undesired reaction pathways.

References

  • PrepChem. (n.d.). Preparation of the starting compound N-(4-tert-butylphenyl)-piperazine. Retrieved from [Link]

  • Reddit. (2023, July 31). BH amination side products and purification. r/chemistry. Retrieved from [Link]

  • ResearchGate. (2021). Pd Catalyzed N1/N4 Arylation of Piperazine for Synthesis of Drugs, Biological and Pharmaceutical Targets: An Overview of Buchwald Hartwig Amination Reaction of Piperazine in Drug Synthesis. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]

  • Google Patents. (n.d.). US2919275A - Purification of piperazine.

Sources

Technical Support Center: A Researcher's Guide to 1-(4-tert-Butylphenyl)piperazine Stability in Solution

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 1-(4-tert-Butylphenyl)piperazine. This guide is designed for researchers, scientists, and drug development professionals who utilize this compound in their experiments. Unanticipated instability in solution can lead to inconsistent results, loss of valuable materials, and delays in research. This document provides in-depth, experience-driven answers to common questions and troubleshooting scenarios to ensure the integrity and reproducibility of your work.

Part 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions regarding the handling and stability of this compound.

Q1: What are the primary factors that can compromise the stability of this compound in solution?

A1: The stability of this compound, like many organic molecules containing a piperazine ring, is primarily influenced by four factors: oxidation, light exposure (photodegradation), pH, and temperature. The two nitrogen atoms in the piperazine ring are susceptible to oxidation, which can be accelerated by air (oxygen), trace metal ions, and light.[1][2][3] Highly acidic or basic conditions can also promote degradation, and elevated temperatures will accelerate all degradation pathways.[4][5]

Q2: Are there any visible signs that my solution of this compound has degraded?

A2: Yes. The most common visual indicators of degradation are a change in color, typically to a yellow or brownish hue, and the formation of particulate matter or precipitate. A clear, colorless solution is indicative of a stable compound. Any deviation from this appearance warrants further investigation into the solution's integrity.

Q3: What is the recommended solvent for preparing a stock solution of this compound?

A3: For maximal stability, a high-purity, anhydrous aprotic solvent is recommended. Solvents such as Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) are excellent choices. Protic solvents, especially those containing water, should be used with caution and solutions should be prepared fresh, as they can participate in hydrolytic degradation pathways.[6] Always use solvents from a freshly opened bottle or those stored properly under an inert atmosphere (e.g., argon or nitrogen) to minimize exposure to water and oxygen.

Q4: How should I store my solutions to maximize their shelf-life?

A4: To maximize stability, solutions of this compound should be stored under the following conditions:

  • Temperature: Store at -20°C or, for long-term storage, at -80°C.

  • Light: Protect from light by using amber vials or by wrapping clear vials in aluminum foil.[4][7][8]

  • Atmosphere: For highest stability, overlay the solution with an inert gas like argon or nitrogen before sealing the vial. This displaces oxygen and prevents oxidation.[9][10]

  • Container: Use high-quality, tightly sealed vials to prevent solvent evaporation and moisture ingress.

Part 2: Troubleshooting Guide for Experimental Issues

This section provides a question-and-answer format to troubleshoot specific problems you might encounter during your research.

Q5: My assay results are inconsistent and show a loss of compound activity over time. Could this be a stability issue?

A5: Yes, inconsistent results and a time-dependent loss of activity are classic signs of compound instability. Degradation of the parent molecule reduces its effective concentration, leading to variable and weaker-than-expected biological or chemical activity.

Troubleshooting Workflow: To diagnose this issue, a systematic approach is necessary. The following workflow can help you pinpoint the source of the instability.

G A Inconsistent Assay Results (Loss of Activity) B Prepare Fresh Solution (Use Anhydrous Solvent) A->B Step 1 C Re-run Assay Immediately B->C Step 2 D Results Consistent? C->D Step 3 E Problem Solved: Previous solution was degraded. Review storage & handling. D->E Yes F Problem Persists: Investigate other factors. D->F No G Perform Stability Check (e.g., HPLC-UV at T=0 and T=24h) F->G Step 4 H Degradation Observed? G->H Step 5 I Assay conditions (pH, temp, light) may be causing degradation. Modify assay protocol. H->I Yes J No Degradation: Issue is likely not compound stability. Check assay reagents, cell lines, etc. H->J No

Caption: Workflow for troubleshooting inconsistent assay results.

Q6: I suspect my this compound has degraded. How can I definitively confirm this?

A6: The most reliable way to confirm degradation is by using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[11] By comparing a chromatogram of your suspect solution to that of a freshly prepared, high-purity standard, you can identify degradation. Key indicators are:

  • A decrease in the peak area of the parent compound.

  • The appearance of new peaks corresponding to degradation products.

A more advanced technique like Liquid Chromatography-Mass Spectrometry (LC-MS) can also be used to identify the mass of the degradation products, providing clues to the degradation pathway.[12]

Q7: My solution has developed a yellow tint but is still clear. Is it usable?

A7: A yellow tint is a strong indicator of initial oxidative or photolytic degradation. While some of the active compound remains, the presence of impurities (degradants) can interfere with your experiment, cause off-target effects, or be toxic in cellular assays. It is strongly recommended to discard the discolored solution and prepare a fresh one to ensure the reliability and reproducibility of your results.

Part 3: Protocols and Methodologies

This section provides detailed, step-by-step protocols for key procedures related to ensuring the stability of this compound.

Protocol 1: Preparation of a Stable Stock Solution

This protocol minimizes initial degradation during solution preparation.

  • Preparation: Work in an area with minimal direct light. If possible, use a glove box or a bench with an inert gas supply.

  • Solvent Selection: Use a new, sealed bottle of anhydrous, high-purity DMSO.

  • Weighing: Accurately weigh the required amount of this compound solid into a sterile, amber glass vial.

  • Dissolution: Add the appropriate volume of anhydrous DMSO to the vial to achieve the desired concentration.

  • Mixing: Vortex the solution until the solid is completely dissolved. Gentle warming (to no more than 30°C) can be used if necessary, but avoid excessive heat.

  • Inert Gas Purge: If available, gently blow a stream of argon or nitrogen over the surface of the solution for 15-30 seconds to displace ambient air.

  • Sealing and Storage: Immediately cap the vial tightly. For extra protection, wrap the cap threads with parafilm. Label the vial clearly with the compound name, concentration, solvent, and date of preparation. Store immediately at -20°C or -80°C, protected from light.

Protocol 2: Monitoring Stability with HPLC-UV

This is a general method to assess the purity and stability of your solution over time.

Parameter Condition Rationale
Column C18 Reverse-Phase, 4.6 x 150 mm, 5 µmStandard for separation of moderately non-polar organic molecules.
Mobile Phase A 0.1% Formic Acid in WaterProvides good peak shape for amine-containing compounds.
Mobile Phase B 0.1% Formic Acid in AcetonitrileElutes the compound from the C18 column.
Gradient 10% B to 90% B over 15 minutesA broad gradient ensures elution of both the parent compound and potential degradants of varying polarity.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temp. 35°CProvides reproducible retention times.[13]
Injection Vol. 10 µLA typical injection volume.
Detection UV at 254 nmAromatic compounds like this one typically absorb well at this wavelength.

Procedure:

  • Prepare a fresh standard solution of this compound at a known concentration (e.g., 1 mg/mL).

  • Dilute your stored solution to the same theoretical concentration.

  • Inject the fresh standard to determine the retention time and peak area for the pure compound (T=0 reference).

  • Inject your stored solution.

  • Compare the chromatograms. Calculate the percentage of remaining parent compound and observe any new peaks.

Protocol 3: Performing a Forced Degradation Study

Forced degradation studies are essential for understanding the intrinsic stability of a molecule and are a key part of pharmaceutical development.[14][15] These studies intentionally stress the compound to identify likely degradation pathways and products.

Objective: To determine the degradation profile of this compound under various stress conditions.

Procedure:

  • Prepare five separate solutions of the compound in a suitable solvent (e.g., 50:50 Acetonitrile:Water) at a concentration of 1 mg/mL.

  • Expose each solution to one of the following stress conditions:

    • Acid Hydrolysis: Add 0.1 M HCl and heat at 60°C for 24 hours.[6][15]

    • Base Hydrolysis: Add 0.1 M NaOH and heat at 60°C for 24 hours.[6][15]

    • Oxidation: Add 3% Hydrogen Peroxide (H₂O₂) and keep at room temperature for 24 hours.[14]

    • Thermal: Heat at 80°C for 48 hours in the dark.[14]

    • Photolytic: Expose to a light source that provides a minimum of 1.2 million lux hours of visible light and 200 W h/m² of UVA light, as per ICH Q1B guidelines.[7][8][16] A control sample should be wrapped in foil and kept under the same temperature conditions.

  • After the exposure period, neutralize the acidic and basic samples.

  • Analyze all samples by HPLC-UV (as per Protocol 2) or LC-MS to determine the extent of degradation and identify major degradation products.

Part 4: Technical Deep Dive - Degradation Chemistry

Understanding the potential chemical transformations of this compound is key to preventing them. The piperazine ring is the primary site of instability.

G cluster_0 Degradation Pathways Parent This compound Oxidation Oxidative Stress (O₂, H₂O₂, light) Parent->Oxidation Hydrolysis Hydrolytic Stress (Acid/Base) Parent->Hydrolysis Photolysis Photolytic Stress (UV/Vis Light) Parent->Photolysis N_Oxide N-Oxide Formation Oxidation->N_Oxide Major Pathway Ring_Opening Ring Opening Products Hydrolysis->Ring_Opening Potential Pathway Radical_Products Radical-Mediated Products Photolysis->Radical_Products Complex reactions

Caption: Potential degradation pathways for this compound.
  • Oxidation: The tertiary amine attached to the phenyl ring and the secondary amine within the piperazine ring are both susceptible to oxidation. The most common oxidative degradation product is the corresponding N-oxide. Atmospheric oxygen can initiate this process, which is often catalyzed by light and trace metals.[1][2] Studies on piperazine itself show that oxidation can lead to the formation of cyclic imines and amides.[3]

  • Hydrolysis and Ring Opening: While the piperazine ring is generally stable to hydrolysis, extreme pH conditions combined with heat can promote ring-opening reactions.[6][17] This would result in linear amine degradation products.

  • Photodegradation: Exposure to UV light can provide the energy needed to form radical species, leading to a complex mixture of degradation products.[7][18] This pathway is often linked with oxidation, as light can generate reactive oxygen species in solution.

By understanding these pathways, researchers can take proactive steps—such as using anhydrous solvents, protecting solutions from light, and storing them at low temperatures under an inert atmosphere—to ensure the stability and integrity of their this compound solutions.

References

  • Q1B Photostability Testing of New Drug Substances and Products. U.S. Food and Drug Administration. [Link]

  • USP Hydrolytic Stability Testing. Avomeen Testing Laboratory. [Link]

  • ICH Testing of Pharmaceuticals – Part 1 - Exposure Conditions. Atlas Material Testing Technology. [Link]

  • Q1B Photostability Testing of New Active Substances and Medicinal Products. European Medicines Agency. [Link]

  • ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline. European Medicines Agency. [Link]

  • ICH Q1B Stability Testing: Photostability Testing of New Drug Substances and Products. ECA Academy. [Link]

  • Development of forced degradation and stability indicating studies of drugs—A review. National Institutes of Health (NIH). [Link]

  • Q 1 A (R2) Stability Testing of new Drug Substances and Products. European Medicines Agency (EMA). [Link]

  • Kinetic and Mechanistic Study of Oxidation of Piperazines by Bromamine-T in Acidic Medium. ResearchGate. [Link]

  • Atmospheric Oxidation of Piperazine Initiated by OH: A Theoretical Kinetics Investigation. ACS Earth and Space Chemistry. [Link]

  • Atmospheric Oxidation of Piperazine Initiated by OH: A Theoretical Kinetics Investigation. ChemRxiv, Cambridge Open Engage. [Link]

  • Experimental and Theoretical Study of the OH-Initiated Degradation of Piperazine under Simulated Atmospheric Conditions. National Institutes of Health (NIH). [Link]

  • What are the Health and Safety Guidelines for Using Amines? Diplomata Comercial. [Link]

  • Stability testing of existing active substances and related finished products. European Medicines Agency. [Link]

  • Atmospheric Oxidation of Piperazine Initiated by OH: A Theoretical Kinetics Investigation. ChemRxiv. [Link]

  • How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide. Diplomata Comercial. [Link]

  • A New Approach to Forced Degradation Studies Using Anhydrous Conditions. Pharmaceutical Technology. [Link]

  • Degradation study of piperazine, its blends and structural analogs for CO2 capture: A review. ResearchGate. [Link]

  • Thermal degradation of piperazine and its structural analogs. ResearchGate. [Link]

  • Guidelines for Chemical Storage. Chapman University. [Link]

  • A Review: Stability Indicating Forced Degradation Studies. Research Journal of Pharmacy and Technology. [Link]

  • Guidance on Safe Storage of Chemicals in Laboratories. University of Edinburgh. [Link]

  • Safe handling and storage of chemicals. Sciencemadness Wiki. [Link]

  • Thermal Degradation of Piperazine in Sulfolane Aqueous Solution in CO2 Capture Process. MDPI. [Link]

  • Thermal degradation and oxidation of aqueous piperazine for carbon dioxide capture. The University of Texas at Austin. [Link]

  • Analytical Methods to Determine the Stability of Biopharmaceutical Products. Chromatography Online. [Link]

  • Analytical Techniques In Stability Testing. Separation Science. [Link]

  • Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Chemical and Pharmaceutical Research. [Link]

  • A Review on Analytical Methods for Piperazine Determination. International Journal of Pharmaceutical and Phytopharmacological Research. [Link]

  • Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. United Nations Office on Drugs and Crime (UNODC). [Link]

  • Thermal Degradation of Piperazine in Sulfolane Aqueous Solution in CO 2 Capture Process. ResearchGate. [Link]

  • Degradation of 2‑Amino-2-methylpropanol and Piperazine at CO2 Capture-Relevant Conditions. National Institutes of Health (NIH). [Link]

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Technical Support Center: Troubleshooting Low Reactivity of 1-(4-tert-Butylphenyl)piperazine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 1-(4-tert-Butylphenyl)piperazine. This document is designed for researchers, chemists, and drug development professionals who may encounter challenges with the reactivity of this sterically hindered amine. Here, we address common issues in a question-and-answer format, providing not just solutions but also the underlying chemical principles to empower your experimental design.

Part 1: Understanding the Core Problem - Why is this compound Often Unreactive?

Q1: What structural features of this compound are responsible for its low reactivity?

A1: The low reactivity of this compound stems from a combination of two key factors: steric hindrance and electronic effects .

  • Steric Hindrance: The defining feature of this molecule is the bulky tert-butyl group (-C(CH₃)₃) at the para position of the phenyl ring. This group is one of the most sterically demanding substituents in organic chemistry.[1] While it is not directly adjacent to the reactive piperazine nitrogens, its size influences the overall molecular conformation and can sterically shield reaction sites, slowing down reactions that require the approach of other molecules.[1][2][3] The piperazine ring itself has two secondary amine nitrogens: N1 (attached to the phenyl ring) and N4 (unsubstituted). The N1 nitrogen's reactivity is significantly diminished due to its direct attachment to the bulky aryl group. The primary site of reaction is typically the more accessible N4 nitrogen, but its nucleophilicity is still influenced by the overall molecular environment.

  • Electronic Effects: The tert-butyl group is weakly electron-donating through an inductive effect.[1] This slightly increases the electron density on the phenyl ring. However, the nitrogen atom (N1) attached to the phenyl ring has its lone pair of electrons partially delocalized into the aromatic system, which reduces its basicity and nucleophilicity compared to a simple dialkyl amine. The electronic influence on the distal N4 nitrogen is less direct but still contributes to its overall reactivity profile, which is lower than that of unsubstituted piperazine.[4]

Figure 1: Key structural features affecting reactivity.

Part 2: Troubleshooting Specific Reactions

This section provides targeted advice for common synthetic transformations involving this compound.

Scenario 1: Incomplete N-Acylation or N-Sulfonylation
Q2: I'm attempting to acylate the N4-nitrogen with an acyl chloride, but the reaction is slow and gives low yields. What can I do?

A2: This is a classic issue. The reduced nucleophilicity of the N4-nitrogen, compounded by potential steric hindrance, requires more robust reaction conditions than those used for simpler secondary amines.[4][5]

Common Pitfalls & Solutions:

PitfallExplanationRecommended Solution
Inadequate Base A weak or sterically hindered base may not efficiently scavenge the HCl byproduct. Protonation of the starting amine by HCl renders it non-nucleophilic, stalling the reaction.[6]Use a stronger, non-nucleophilic tertiary amine base like triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA). For very sluggish reactions, pyridine can be effective as it may form a more reactive acylpyridinium intermediate.[7]
Low Reaction Temperature Standard room temperature conditions may not provide sufficient activation energy to overcome the steric and electronic barriers.Gradually increase the reaction temperature. Start by refluxing in a solvent like Dichloromethane (DCM) or Tetrahydrofuran (THF). If still unsuccessful, consider a higher boiling solvent like 1,2-dichloroethane or toluene.
Insufficient Activation The electrophile (acyl chloride) may not be reactive enough on its own.Add a catalytic amount (1-5 mol%) of 4-Dimethylaminopyridine (DMAP). DMAP is a hypernucleophilic acylation catalyst that forms a highly reactive N-acylpyridinium intermediate, which is then readily attacked by the piperazine nitrogen.[7]
Protocol: Enhanced N-Acylation with DMAP Catalysis
  • Setup: In a dry, inert atmosphere (N₂ or Ar), dissolve this compound (1.0 eq) and triethylamine (1.5 eq) in anhydrous DCM.

  • Catalyst Addition: Add DMAP (0.05 eq).

  • Cooling: Cool the mixture to 0 °C in an ice bath.

  • Reagent Addition: Slowly add the acyl chloride (1.1 eq) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor progress by TLC or LC-MS. If the reaction is slow, gently heat to reflux (approx. 40 °C).[6]

  • Workup: Quench the reaction with water. Separate the organic layer, wash with dilute acid (e.g., 1M HCl) to remove excess base and DMAP, then with saturated sodium bicarbonate solution, and finally with brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product via column chromatography or recrystallization as needed.

Scenario 2: Failed or Low-Yield Buchwald-Hartwig Amination
Q3: I am trying to synthesize this compound via a Buchwald-Hartwig cross-coupling of 1-bromo-4-tert-butylbenzene and piperazine, but I'm getting no product. What's wrong?

A2: The Buchwald-Hartwig amination is a powerful C-N bond-forming reaction, but it is highly sensitive to the choice of catalyst, ligand, base, and solvent, especially with sterically demanding substrates.[8][9] The key is selecting a catalyst system designed to handle steric bulk.[8][10]

Figure 2: Troubleshooting workflow for Buchwald-Hartwig amination.

Troubleshooting Steps:

  • Ligand Choice is Critical: First-generation phosphine ligands like P(o-tol)₃ or bidentate ligands like BINAP are often ineffective for sterically hindered substrates. The breakthrough in this area came with the development of bulky, electron-rich dialkylbiaryl phosphine ligands.[10] These ligands promote the formation of a monoligated palladium species, which accelerates both the rate-limiting oxidative addition and the final reductive elimination steps.[8]

    • Recommendation: Use ligands such as XPhos , RuPhos , or BrettPhos . These are commercially available and have demonstrated high efficacy for coupling sterically demanding partners.[11]

  • Base Selection: A strong, non-nucleophilic base is required to deprotonate the amine in the catalytic cycle. Sodium tert-butoxide (NaOtBu) is the most common and effective base for these couplings.[12] Potassium phosphate (K₃PO₄) can be a milder alternative if your substrate is base-sensitive.

  • Palladium Pre-catalyst: While Pd(OAc)₂ or Pd₂(dba)₃ can be used, they can be unreliable as they require in-situ reduction to the active Pd(0) species.[13] Using a pre-formed Pd(0) source or a "precatalyst" that readily generates the active catalyst is often more reproducible.

    • Recommendation: Use commercially available precatalysts like XPhos Pd G3 or RuPhos Pd G3.

Protocol: Optimized Buchwald-Hartwig Synthesis
  • Setup: To a dry Schlenk flask or glovebox, add the palladium precatalyst (e.g., XPhos Pd G3, 1-2 mol%), the biaryl phosphine ligand (if not using a precatalyst, 1.2-2.4 mol%), and sodium tert-butoxide (1.4 eq).

  • Reagents: Add 1-bromo-4-tert-butylbenzene (1.0 eq) and piperazine (1.2 eq). Note: Using a slight excess of piperazine can be beneficial.

  • Solvent: Add anhydrous, degassed toluene or 1,4-dioxane.

  • Reaction: Seal the vessel and heat the mixture to 100-110 °C with vigorous stirring for 12-24 hours. Monitor by LC-MS.

  • Workup: Cool the reaction to room temperature, dilute with a solvent like ethyl acetate, and filter through a pad of Celite to remove palladium residues. Wash the filtrate with water and brine.

  • Purification: Dry the organic layer, concentrate, and purify by column chromatography (often a gradient of CH₂Cl₂/MeOH is effective) to yield the target compound.[12]

Part 3: Frequently Asked Questions (FAQs)

Q4: What is the typical solubility of this compound?

A4: While specific quantitative data is sparse in the literature, empirically, it is highly soluble in chlorinated solvents (DCM, chloroform), ethers (THF, dioxane), and aromatic solvents (toluene). It has moderate solubility in alcohols like ethanol and methanol, particularly upon heating. Its parent compound, piperazine, is highly soluble in water and ethanol[14][15], but the large, non-polar tert-butylphenyl group significantly reduces its aqueous solubility.

Q5: Can I perform reactions on the N1 nitrogen instead of the N4 nitrogen?

A5: Selectively reacting at N1 is extremely challenging and generally not feasible under standard conditions. The N1 nitrogen is a significantly weaker nucleophile due to the electron-withdrawing effect of the attached aryl ring and is sterically shielded. Most reactions will overwhelmingly favor the more nucleophilic and accessible N4 position. To functionalize N1, a synthetic strategy involving protection of N4 (e.g., as a Boc-carbamate), reaction at N1, and subsequent deprotection would be necessary.[16][17]

Q6: My reaction mixture is turning dark brown/black. Is this normal?

A6: Dark coloration, particularly in palladium-catalyzed reactions like the Buchwald-Hartwig amination, is common and often indicates the formation of palladium black (finely divided Pd(0) metal).[13] While some formation is expected, excessive or rapid blackening can indicate catalyst decomposition and a stalled reaction. This can be caused by oxygen contamination, moisture, or an inappropriate ligand/base combination. Ensure all reagents and solvents are anhydrous and the reaction is maintained under a strictly inert atmosphere.

References
  • BenchChem. (2025). The Tert-Butyl Group: An In-depth Technical Guide to its Steric Hindrance Effects. BenchChem Technical Support.
  • Canadian Science Publishing. (1972). Sterically Hindered Aromatic Compounds. IV. Solvolysis of t-Butyl-, Phenyl-, and Trialkyl-benzyl Chlorides in Ethanol–Water. Canadian Journal of Chemistry, 50, 2318.
  • National Institutes of Health (NIH).
  • National Institutes of Health (NIH). (2020).
  • ChemicalBook. This compound synthesis.
  • Chemistry Stack Exchange. (2022).
  • Reddit. (2018).
  • BenchChem. (2025). optimizing N-acylation of 3-aminoacetanilide reaction conditions.
  • Wikipedia. Steric effects.
  • Chemistry LibreTexts. (2023). Steric Hindrance to Rear-side Approach in Nucleophilic Substitution.
  • Wikipedia.
  • Solubility of Things. Piperazine.
  • University of Groningen.
  • ACS Omega. (2020). Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure.
  • Chemistry LibreTexts. (2023). Nucleophile.
  • Master Organic Chemistry. (2018). Nucleophilicity Trends of Amines.
  • Chemistry LibreTexts. (2023).
  • Wikipedia. Piperazine.
  • PubChem. 1-Boc-4-(4-Nitrophenyl)piperazine.
  • PubChem. 4-(4-Hydroxy-phenyl)-piperazine-1-carboxylic acid tert-butyl ester.

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Technical Support Center: Optimization of Protecting Group Strategy for Piperazine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

From the desk of a Senior Application Scientist

Welcome to the Technical Support Center dedicated to the strategic synthesis of piperazine-containing molecules. The piperazine scaffold is a cornerstone in medicinal chemistry, celebrated for its ability to impart favorable physicochemical properties to drug candidates.[1][2] However, the symmetrical nature of its two nitrogen atoms (N1 and N4) presents a formidable synthetic challenge: achieving selective functionalization.[1][3] A robust and well-optimized protecting group strategy is not just a preliminary step; it is the foundation of an efficient and successful synthesis.

This guide is structured to address the practical challenges and questions that arise during your experimental work. We will move beyond simple protocols to explore the chemical reasoning behind strategic decisions, helping you troubleshoot effectively and optimize your synthetic routes.

Frequently Asked Questions (FAQs)

Q1: Why are protecting groups essential for synthesizing unsymmetrically substituted piperazines?

Amines are nucleophilic and basic, making them reactive towards a wide array of reagents.[4][5] In the piperazine ring, both nitrogen atoms have similar reactivity. Attempting to directly functionalize piperazine with one equivalent of a reagent often leads to a statistical mixture of unreacted starting material, the desired mono-substituted product, and the undesired di-substituted byproduct, resulting in low yields and complex purification challenges.[6][7]

A protecting group temporarily masks one nitrogen atom by converting it into a less reactive functional group, typically a carbamate.[8][9] This allows for selective chemical transformation on the unprotected nitrogen. Following this, the protecting group can be removed to liberate the second nitrogen for a subsequent, different functionalization, enabling the controlled synthesis of unsymmetrically 1,4-disubstituted piperazines.

Q2: What is an "orthogonal" protecting group strategy, and why is it critical?

An orthogonal protecting group strategy involves using multiple protecting groups in a single molecule that can be removed under distinct, non-interfering conditions.[8][10] For example, one group might be removed with acid, while another is removed by catalytic hydrogenation.[8]

This strategy is paramount for the synthesis of complex piperazine derivatives where different modifications are required at N1 and N4. It allows for the selective deprotection and functionalization of one nitrogen atom without affecting the protecting group on the other, providing precise control over the synthetic sequence.[1][10]

Q3: What are the most common protecting groups for piperazine, and how do I choose the right one?

The most widely used protecting groups for piperazine are carbamate-based: tert-Butoxycarbonyl (Boc) , Benzyloxycarbonyl (Cbz or Z) , and 9-Fluorenylmethyloxycarbonyl (Fmoc) .[1][9] The choice depends entirely on the stability of other functional groups in your molecule and the planned subsequent reaction steps.

  • Boc: Stable to base and hydrogenolysis but cleaved by strong acids (e.g., TFA, HCl).[1] It is a common choice when subsequent steps involve base-mediated or reductive conditions.

  • Cbz (or Z): Stable to acid and base but removed by catalytic hydrogenolysis (H₂/Pd/C).[1][11] It is ideal when your molecule contains acid-labile groups or when you need to avoid strongly acidic conditions. However, it is incompatible with molecules containing other reducible groups like alkenes or alkynes.[1]

  • Fmoc: Stable to acid and hydrogenolysis but cleaved by bases, typically a solution of piperidine in DMF.[1][12] It offers excellent orthogonality to acid-labile (Boc) and hydrogenolysis-labile (Cbz) groups.

The following decision tree can help guide your selection process.

G start Start: Choose a Protecting Group for N1 q1 Are there acid-sensitive groups in the molecule? start->q1 q2 Are there groups sensitive to hydrogenolysis (e.g., alkenes, C-C triple bonds, other benzyl groups)? q1->q2  No q3 Are there base-sensitive groups in the molecule (e.g., esters)? q1->q3  Yes boc Boc is a strong candidate. (Deprotection: Strong Acid) q2->boc  No cbz Cbz is a strong candidate. (Deprotection: Hydrogenolysis) q2->cbz  Yes fmoc Fmoc is a strong candidate. (Deprotection: Base) q3->fmoc  No reconsider Re-evaluate orthogonality. Consider milder groups like Alloc (Pd-labile) or Teoc (Fluoride-labile). q3->reconsider  Yes

Caption: Decision tree for selecting a primary protecting group.

Troubleshooting Guide

Problem 1: Low Yield of Mono-Protected Piperazine & Formation of Di-Substituted Byproduct
  • Symptoms: Your reaction crude, upon analysis by LC-MS or NMR, shows a significant amount of the 1,4-disubstituted piperazine, and the yield of your desired 1-monosubstituted product is low.[6]

  • Probable Cause:

    • Stoichiometry: The two nitrogens of piperazine have comparable reactivity. Using a 1:1 stoichiometry of piperazine to the protecting group reagent (e.g., Boc₂O) will inevitably lead to a statistical mixture of products.

    • Reaction Rate: A fast addition of the protecting group reagent can create localized high concentrations, favoring the di-substitution of already mono-substituted piperazine molecules before all the initial piperazine has reacted once.

  • Solutions & Optimization:

    • Use Excess Piperazine: Employ a large excess of piperazine (e.g., 2 to 5 equivalents).[1][2] This increases the statistical probability that the protecting group reagent will react with an unprotected piperazine molecule rather than the mono-protected intermediate. The downside is the need to remove the excess piperazine during workup.

    • Slow Addition: Add the protecting group reagent (e.g., a solution of Boc₂O in a suitable solvent) dropwise over several hours to the piperazine solution.[1] This maintains a low concentration of the reagent, favoring mono-substitution.

    • Use a Piperazine Salt: Performing the reaction with piperazine mono-hydrochloride can effectively "protect" one nitrogen via protonation, reducing its nucleophilicity and favoring reaction at the free nitrogen.[13][14]

    • Alternative Synthesis Routes: For certain applications, building the piperazine ring from precursors may be more efficient. For example, a method starting from diethanolamine involves chlorination, Boc protection, and subsequent cyclization.[15][16]

Problem 2: Incomplete Deprotection Reaction
  • Symptoms: TLC or LC-MS analysis shows a significant amount of protected starting material remaining, even after the standard reaction time.

  • Probable Cause & Solutions (by Protecting Group):

    • Boc Group:

      • Insufficient Acid: The stoichiometry of acid to substrate may be too low. Solution: Increase the equivalents of acid (e.g., use 20-50% v/v TFA in DCM or 3-5 equivalents of 4M HCl in dioxane).[17][18]

      • Short Reaction Time/Low Temperature: The reaction may be sluggish under the current conditions. Solution: Monitor the reaction closely and extend the time as needed.[17] Gentle heating (e.g., to 40-50°C) can often accelerate the process, but must be used cautiously if other sensitive groups are present.[17]

      • Poor Solubility: The starting material may not be fully dissolved. Solution: Try a different solvent system to improve solubility.[17]

    • Cbz Group:

      • Catalyst Inactivation: The Palladium catalyst (Pd/C) may be poisoned by sulfur-containing compounds, or it may have lost activity. Solution: Ensure all reagents and solvents are free of potential catalyst poisons. Use fresh, high-quality Pd/C catalyst. Ensure a proper hydrogen atmosphere is maintained (e.g., using a hydrogen balloon or a Parr shaker).[1]

    • Fmoc Group:

      • Insufficient Base: The concentration of piperidine may be too low to efficiently drive the deprotection. Solution: A 20% (v/v) solution of piperidine in DMF is standard and typically effective.[12][19] Ensure the solution is fresh.

Problem 3: Side Reactions & Degradation of Other Functional Groups
  • Symptoms: Formation of unexpected byproducts, or cleavage/modification of other functional groups in your molecule.

  • Probable Cause & Solutions (by Deprotection Method):

    • Acidic Boc Deprotection:

      • Cause: The strongly acidic conditions (TFA, HCl) required to cleave the Boc group can also cleave other acid-labile groups like esters, acetals, or other silyl ethers.[17][20]

      • Solution: This is a classic orthogonality problem. If your molecule contains acid-sensitive functionalities, the Boc group is a poor choice for that position. You must re-evaluate your strategy and select a protecting group that can be removed under orthogonal conditions (e.g., Cbz for hydrogenolysis or Fmoc for basic removal).[1]

    • Cbz Hydrogenolysis:

      • Cause: The catalytic hydrogenation conditions used to remove a Cbz group will also reduce other susceptible functional groups, such as alkenes, alkynes, nitro groups, or other benzyl ethers.[1]

      • Solution: If your molecule contains such groups, avoid the Cbz protecting group. Opt for a Boc or Fmoc group instead.

    • Basic Fmoc Deprotection:

      • Cause: The basic conditions (piperidine) can cause side reactions with base-labile groups, such as esters (hydrolysis) or lead to epimerization at adjacent stereocenters.

      • Solution: If your molecule is sensitive to base, the Fmoc group is not a suitable choice. Select an acid-labile (Boc) or hydrogenolysis-labile (Cbz) protecting group.

Data Summary & Key Protocols

Table 1: Comparison of Common Orthogonal Protecting Groups for Piperazine
Protecting GroupAbbreviationIntroduction ReagentDeprotection ConditionsStability Profile
tert-ButoxycarbonylBocDi-tert-butyl dicarbonate ((Boc)₂O)Strong Acid (TFA, HCl)[1]Stable to Base, Hydrogenolysis[1]
BenzyloxycarbonylCbz (Z)Benzyl Chloroformate (Cbz-Cl)Catalytic Hydrogenolysis (H₂/Pd/C)[1]Stable to Acid, Base[1]
9-FluorenylmethyloxycarbonylFmocFmoc-Cl or Fmoc-OSuBase (e.g., 20% Piperidine in DMF)[12]Stable to Acid, Hydrogenolysis[1]
AllyloxycarbonylAllocAllyl Chloroformate (Alloc-Cl)Pd(0) catalyst (e.g., Pd(PPh₃)₄)[1]Stable to Acid, Base
General Workflow for Unsymmetrical Piperazine Synthesis

The following diagram illustrates a typical orthogonal strategy for preparing a 1,4-disubstituted piperazine.

G cluster_0 cluster_1 A Piperazine B Step 1: Protect N1 (e.g., with Boc₂O) A->B C N1-Boc-Piperazine B->C D Step 2: Functionalize N4 (e.g., Alkylation, Acylation) C->D E N1-Boc, N4-R¹-Piperazine D->E F Step 3: Deprotect N1 (e.g., with TFA) E->F G N4-R¹-Piperazine F->G H Step 4: Functionalize N1 (e.g., Reductive Amination) G->H I N1-R², N4-R¹-Piperazine (Final Product) H->I

Caption: Orthogonal workflow for selective piperazine functionalization.

Experimental Protocols

Protocol 1: Mono-N-Boc Protection of Piperazine [1]

  • Materials: Piperazine, Di-tert-butyl dicarbonate ((Boc)₂O), Dichloromethane (DCM).

  • Procedure:

    • Dissolve piperazine (2.0 to 5.0 eq.) in DCM.

    • Prepare a separate solution of (Boc)₂O (1.0 eq.) in DCM.

    • Slowly add the (Boc)₂O solution to the vigorously stirred piperazine solution at room temperature over 2-3 hours.

    • Stir the reaction for an additional 20-24 hours.

    • Monitor reaction completion by TLC or LC-MS.

    • Perform an appropriate aqueous workup to remove excess piperazine and purify by column chromatography or crystallization.

Protocol 2: Acid-Catalyzed Deprotection of N-Boc-Piperazine (TFA Method) [17]

  • Materials: N-Boc protected piperazine derivative, anhydrous DCM, Trifluoroacetic acid (TFA).

  • Procedure:

    • Dissolve the N-Boc protected piperazine derivative in anhydrous DCM (e.g., at 0.1 M concentration).

    • Cool the solution to 0 °C in an ice bath.

    • Add TFA to the solution (a final concentration of 20-50% v/v is common).

    • Stir the reaction at room temperature for 1-4 hours, monitoring progress by TLC or LC-MS.

    • Once complete, remove the solvent and excess TFA under reduced pressure.

    • Dissolve the residue in water and carefully basify with a saturated aqueous NaHCO₃ solution until pH > 8 to obtain the free base.

    • Extract the product with a suitable organic solvent (e.g., DCM or Ethyl Acetate).

Protocol 3: N-Cbz Protection of Piperazine [1]

  • Materials: Piperazine, Benzyl Chloroformate (Cbz-Cl), DCM, Sodium Carbonate.

  • Procedure:

    • Dissolve piperazine (5.0 eq.) in a biphasic system of DCM and aqueous sodium carbonate solution.

    • Cool the mixture to 0 °C with vigorous stirring.

    • Slowly add Cbz-Cl (1.0 eq.) dropwise.

    • Maintain the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 3-4 hours.

    • Separate the organic layer, wash with water and brine, dry over Na₂SO₄, and concentrate. Purify as needed.

Protocol 4: Catalytic Hydrogenolysis for Cbz Deprotection [1]

  • Materials: N-Cbz protected piperazine derivative, 10% Palladium on carbon (Pd/C), Methanol (MeOH), Hydrogen gas (H₂).

  • Procedure:

    • Dissolve the N-Cbz protected piperazine in MeOH.

    • Carefully add 10% Pd/C (typically 5-10 mol% Pd) under an inert atmosphere.

    • Place the reaction mixture under an atmosphere of H₂ (e.g., using a balloon or a hydrogenation apparatus).

    • Stir the mixture vigorously at room temperature until the starting material is consumed (monitor by TLC or LC-MS).

    • Filter the mixture through a pad of Celite® to remove the catalyst and concentrate the filtrate to obtain the deprotected product.

References

  • A Comparative Guide to Orthogonal Protecting Groups in Piperazine Synthesis.
  • A Comparative Guide to Selective Piperazine Functionalization: Exploring Altern
  • Recent Advances in the Protection of Amine Functionality: A Review - ResearchG
  • Technical Support Center: Synthesis of Substituted Piperazines - Benchchem.
  • Technical Support Center: Deprotection of Boc-Protected Piperazines - Benchchem.
  • Protection of Amino Groups in Synthesis - Chemistry LibreTexts.
  • Application Notes and Protocols for Amine Protection Strategies in Chemical Synthesis - Benchchem.
  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PubMed Central.
  • Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor - PubMed Central.
  • Selecting Orthogonal Building Blocks - Sigma-Aldrich.
  • Technical Support Center: N-Boc Deprotection of Piperazine Deriv
  • Protecting Groups - Organic Chemistry Portal.
  • Protecting Groups for Amines: Carbam
  • 1-Boc-Piperazine: A Versatile Intermedi
  • Application Notes and Protocols for the Deprotection of the Boc Group from N-Boc-piperazine-C3-COOH Deriv
  • Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry.
  • Performing a reaction on one side of piperazine ring - Chemistry Stack Exchange.
  • (PDF)
  • CN108033931B - Synthesis method of N-Boc piperazine - Google P
  • Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism – - Total Synthesis.
  • Base-induced side reactions in Fmoc-solid phase peptide synthesis: Minimization by use of piperazine as Nα-deprotection reagent | Request PDF - ResearchG

Sources

Technical Support Center: Catalyst Selection for 1-(4-tert-Butylphenyl)piperazine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1-(4-tert-Butylphenyl)piperazine. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into catalyst selection and reaction optimization. We will explore the nuances of C-N cross-coupling reactions, focusing on the widely used Buchwald-Hartwig amination, to help you navigate common challenges and achieve high-yield, reproducible results.

Frequently Asked Questions (FAQs) on Catalyst System Selection

Q1: What is the most prevalent and reliable method for synthesizing this compound?

The most robust and widely adopted method for synthesizing N-aryl piperazines, including this compound, is the Palladium-catalyzed Buchwald-Hartwig amination.[1][2] This cross-coupling reaction forms the key carbon-nitrogen bond between an aryl halide (e.g., 1-bromo-4-tert-butylbenzene) and piperazine.[3][4] Its popularity stems from its broad substrate scope, high functional group tolerance, and the extensive development of highly efficient catalysts and ligands over the past two decades.[5][6]

Q2: Should I use a Palladium-based or a Copper-based (Ullmann) catalyst system?

While both Palladium and Copper can catalyze C-N coupling, they have distinct advantages and disadvantages. For this specific transformation, Palladium is generally the preferred choice.

Table 1: Comparison of Palladium vs. Copper Catalysis for N-Arylation

FeaturePalladium (Buchwald-Hartwig)Copper (Ullmann Condensation)
Reaction Temp. Milder (typically 80-120 °C)Harsher (often >150-210 °C)[7]
Catalyst Loading Lower (0.1 - 5 mol%)Higher (often stoichiometric, though catalytic versions exist)[7]
Ligand Requirement Almost always requires a specific phosphine or N-heterocyclic carbene (NHC) ligand.[1][2]Can sometimes be run ligand-free, but modern protocols use ligands (e.g., diamines, amino acids) for milder conditions.[8]
Substrate Scope Very broad; highly effective for electron-neutral and electron-rich aryl halides.Traditionally required activated (electron-deficient) aryl halides, though modern systems have improved scope.[7]
Functional Group Tolerance Generally excellent.Can be limited by the high reaction temperatures required.
Recommendation Primary choice for its efficiency, reliability, and milder conditions.An alternative to consider if Pd-based methods fail, especially if dehalogenation is a persistent side reaction.[9]
Q3: The success of a Buchwald-Hartwig reaction seems to depend heavily on the ligand. How do I choose the right one?

You are correct; the ligand is arguably the most critical component of the catalyst system. It stabilizes the palladium center and modulates its reactivity, directly influencing the rates of oxidative addition and reductive elimination—the key steps of the catalytic cycle.[10]

For coupling piperazine with an aryl halide like 1-bromo-4-tert-butylbenzene, sterically hindered, electron-rich dialkylbiaryl phosphine ligands (often called "Buchwald ligands") or chelating phosphines are the gold standard.

  • Steric Hindrance: Bulky ligands promote the crucial reductive elimination step, which forms the desired C-N bond and regenerates the active Pd(0) catalyst.[11]

  • Electron-Richness: Electron-donating ligands accelerate the oxidative addition of the aryl halide to the Pd(0) center.[11]

Recommended Ligands for Piperazine Arylation:

  • Xantphos: A popular choice for its wide bite angle, which helps prevent catalyst deactivation and side reactions.[12]

  • RuPhos / XPhos: These are highly active, bulky biaryl phosphine ligands known for their high reactivity, especially with less reactive aryl chlorides.[5][13]

  • Tri-o-tolylphosphine (P(o-tol)3): An earlier generation ligand that has shown success in specific protocols for this synthesis.[3][4]

Q4: What is the difference between using a pre-catalyst versus generating the catalyst in situ from a source like Pd₂(dba)₃ or Pd(OAc)₂?

Generating the catalyst in situ involves mixing a palladium source (e.g., Pd(OAc)₂) with a ligand in the reaction vessel. A pre-catalyst is a stable, well-defined Pd(II) complex that contains the ligand and is designed to cleanly and rapidly generate the active Pd(0) species under reaction conditions.[14]

For reliability and reproducibility, using a pre-catalyst is almost always the superior choice. [14]

  • Advantages of Pre-catalysts (e.g., XPhos Pd G3/G4):

    • Stoichiometry: The Pd:ligand ratio is fixed and accurate (1:1).

    • Clean Activation: They generate the active LPd(0) species quickly and quantitatively, avoiding side reactions that can occur during the messy reduction of Pd(II) salts.[14]

    • Air Stability: Many modern pre-catalysts are air- and moisture-stable, simplifying reaction setup.

  • Disadvantages of in situ Generation:

    • Inconsistent Activation: The reduction of Pd(OAc)₂ or Pd₂(dba)₃ can be unreliable, leading to inconsistent amounts of the active catalyst and reaction failures.[9]

    • Ligand Degradation: Excess phosphine ligand, often added to ensure complete complexation, can sometimes lead to side reactions.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis of this compound via Buchwald-Hartwig amination.

Problem: My reaction is sluggish or shows no product conversion.

This is the most common issue and can stem from several sources. A systematic approach is key to diagnosis.

G start Low or No Conversion q1 Are reagents pure and solvent anhydrous/degassed? start->q1 sol1 Solution: Re-purify amine. Use freshly distilled, degassed solvent. Ensure inert atmosphere (Ar/N2). q1->sol1 No q2 Is the catalyst system appropriate? q1->q2 Yes sol2 Solution: Switch to a pre-catalyst (e.g., XPhos Pd G4). Screen different ligands (Xantphos, RuPhos). Increase catalyst loading (e.g., from 1% to 3%). q2->sol2 No q3 Is the base strong enough? q2->q3 Yes sol3 Solution: Switch from carbonate bases (K2CO3, Cs2CO3) to a stronger alkoxide base like NaOtBu. q3->sol3 No q4 Is the temperature high enough? q3->q4 Yes sol4 Solution: Increase temperature (e.g., from 80°C to 100-110°C), especially if using an aryl chloride. q4->sol4 No

Troubleshooting Flowchart for Low Conversion

Detailed Explanation:

  • Reagent Quality: Cross-coupling reactions are notoriously sensitive to impurities.[14] Amines should be pure, and solvents must be anhydrous and thoroughly degassed to remove oxygen, which can oxidize and deactivate the Pd(0) catalyst.

  • Catalyst Activity: If you are generating the catalyst in situ, the reduction of the Pd(II) source may have failed. Switching to a modern pre-catalyst often solves this problem instantly.[14]

  • Base Strength: The base deprotonates the amine, making it a more active nucleophile. For piperazine, a strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) is highly effective.[3] Weaker bases like carbonates may not be sufficient, leading to slow reactions.

  • Reaction Temperature: While milder conditions are desirable, some substrate combinations require more thermal energy. This is especially true for the less reactive aryl chlorides, which undergo oxidative addition more slowly than aryl bromides or iodides.[9]

Problem: I am observing significant amounts of a side product from hydrodehalogenation (Ar-H instead of Ar-NR₂).

Hydrodehalogenation occurs when the aryl halide is reduced, replacing the halogen with a hydrogen atom. This is a common side reaction.

Causes & Solutions:

  • Cause: β-hydride elimination from the palladium amido complex or catalyst decomposition pathways.

  • Solution 1: Change the Ligand. Bulky, electron-rich ligands like RuPhos or XPhos can promote the desired C-N reductive elimination over decomposition pathways.

  • Solution 2: Change the Base. The choice of base can influence this side reaction. If using NaOtBu, consider screening other bases like K₃PO₄ or Cs₂CO₃, although this may require a higher reaction temperature.

  • Solution 3: Lower the Temperature. Running the reaction at the lowest possible temperature that still affords a reasonable rate can minimize thermal decomposition of intermediates that lead to this side product.[13]

Problem: My main product is the double-arylated piperazine (Ar-N(CH₂CH₂)₂N-Ar). How can I favor mono-arylation?

This occurs because both nitrogen atoms in piperazine are nucleophilic.

Causes & Solutions:

  • Cause: High temperature, long reaction times, or an unfavorable ratio of reactants.

  • Solution 1: Use Excess Piperazine. Employ a larger excess of piperazine relative to the aryl halide (e.g., 2 to 3 equivalents). This statistically favors the mono-arylation product.

  • Solution 2: Use a Protecting Group. The most robust solution is to use a mono-protected piperazine, such as N-Boc-piperazine .[13][15] Couple the N-Boc-piperazine with your aryl halide, and then remove the Boc protecting group under acidic conditions in a subsequent step. This two-step sequence provides excellent control and prevents the formation of the diarylated product.

Experimental Protocols & Core Mechanism

Visualizing the Core Reaction: The Buchwald-Hartwig Catalytic Cycle

Understanding the mechanism helps in troubleshooting. The cycle involves the alternation of palladium between its Pd(0) and Pd(II) oxidation states.

G pd0 LPd(0) (Active Catalyst) oa Oxidative Addition pd2_halide L(Ar)Pd(II)-X pd0->pd2_halide assoc Amine Association pd2_amido L(Ar)Pd(II)-NR2 pd2_halide->pd2_amido pd2_amido->pd0 re Reductive Elimination arnr2 Ar-NR2 (Product) re->arnr2 arx Ar-X arx->oa hnr2 HNR2 (Base) hnr2->assoc

Simplified Buchwald-Hartwig Catalytic Cycle
Protocol 1: Synthesis of this compound

This protocol is adapted from a literature procedure and serves as an excellent starting point.[3] All operations should be performed under an inert atmosphere (Argon or Nitrogen) using oven-dried glassware.

Table 2: Recommended Reaction Conditions

ComponentReagentEquivalentsAmount (for 10 mmol scale)
Aryl Halide1-Bromo-4-tert-butylbenzene1.02.13 g (10 mmol)
AminePiperazine1.51.29 g (15 mmol)
BaseSodium tert-butoxide (NaOtBu)1.451.39 g (14.5 mmol)
Pd SourcePd₂(dba)₃0.015 (1.5 mol% Pd)137 mg (0.15 mmol)
LigandTri-o-tolylphosphine0.06 (6 mol%)182 mg (0.6 mmol)
SolventAnhydrous Toluene-50 mL
Conditions Temperature: 100 °C Time: 3-5 hours (monitor by TLC/LC-MS)

Step-by-Step Procedure:

  • To an oven-dried Schlenk flask, add 1-bromo-4-tert-butylbenzene, piperazine, and sodium tert-butoxide.

  • In a separate vial, dissolve the Pd₂(dba)₃ and tri-o-tolylphosphine in a small amount of toluene.

  • Seal the Schlenk flask, and evacuate and backfill with argon three times.

  • Add the anhydrous, degassed toluene to the flask via cannula or syringe.

  • Add the catalyst solution to the reaction mixture via syringe.

  • Heat the mixture to 100 °C with vigorous stirring. Monitor the reaction's progress by TLC or LC-MS every hour.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate (100 mL) and wash with water (2 x 50 mL) and brine (1 x 50 mL).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel to yield the final product.

Protocol 2: General Procedure for Reaction Screening using a Pre-catalyst

When optimizing or troubleshooting, using a pre-catalyst is highly recommended for consistency.[15]

Materials:

  • Aryl Halide (1.0 equiv)

  • Piperazine (1.5 equiv)

  • Base (e.g., NaOtBu, 1.5 equiv)

  • Pre-catalyst (e.g., XPhos Pd G4, 1-3 mol%)

  • Anhydrous, degassed solvent (e.g., Toluene or Dioxane)

Procedure:

  • In a glovebox or under a positive flow of argon, add the aryl halide, piperazine, base, and pre-catalyst to a reaction vial equipped with a stir bar.

  • Add the anhydrous solvent.

  • Seal the vial tightly with a screw cap containing a PTFE septum.

  • Remove the vial from the glovebox and place it in a pre-heated heating block set to the desired temperature (e.g., 100 °C).

  • Stir for the designated time, taking aliquots periodically to monitor by LC-MS if desired.

  • Work-up and purify as described in Protocol 1.

References

  • PrepChem.com. (n.d.). Preparation of the starting compound N-(4-tert-butylphenyl)-piperazine. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 1-tert-butyl piperazine. Retrieved from [Link]

  • Reddit. (2018). Help troubleshooting a Buchwald-Hartwig amination?. r/chemistry. Retrieved from [Link]

  • Chemistry Stack Exchange. (2022). Buchwald-Hartwig coupling troubleshooting. Retrieved from [Link]

  • Szilvási, T., & Veszprémi, T. (2013). Palladium-Catalyzed Synthesis of Amidines via tert-Butyl isocyanide Insertion. Molecules, 18(1), 169-182. Retrieved from [Link]

  • Wikipedia. (n.d.). Ullmann condensation. Retrieved from [Link]

  • Connect Journals. (2018). Synthesis of 1-(Tert-butyl)-3-(methyl)-4-(4-(methylthio)benzyl) piperazine-1,3-dicarboxylate. Indian Journal of Heterocyclic Chemistry, 28(4), 503-505. Retrieved from [Link]

  • Semantic Scholar. (1998). Synthesis of N-arylpiperazines from aryl halides and piperazine under a palladium tri-tert-butylphosphine catalyst. Retrieved from [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination Reagent Guide. Retrieved from [Link]

  • Fors, B. P., & Buchwald, S. L. (2010). Palladium-catalyzed coupling of functionalized primary and secondary amines with aryl and heteroaryl halides. MIT Open Access Articles. Retrieved from [Link]

  • Ghaffar, T., & Ghodsinia, S. (2023). Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. RSC Advances, 13(28), 19045-19076. Retrieved from [Link]

  • Reddit. (2023). BH amination side products and purification. r/chemistry. Retrieved from [Link]

  • Chen, G., Shaughnessy, K. H., & Daugulis, O. (2015). Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate. Israel Journal of Chemistry, 55(1), 33-44. Retrieved from [Link]

  • Choi, J., et al. (2024). Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand. eScholarship. Retrieved from [Link]

  • Montgomery, T. D., & Rawal, V. H. (2016). Palladium-Catalyzed Modular Synthesis of Substituted Piperazines and Related Nitrogen Heterocycles. Organic Letters, 18(4), 740-743. Retrieved from [Link]

  • ResearchGate. (2023). Selected ligands and catalysts for Buchwald‐Hartwig amination. Retrieved from [Link]

  • Organic Chemistry Frontiers. (2023). Recent advances in the application of ligands in palladium-catalyzed chemoselective coupling reactions at C–Br, C–OTf, and C–Cl sites. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]

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  • Organic Chemistry Portal. (n.d.). Synthesis of piperazines. Retrieved from [Link]

  • University of Groningen. (n.d.). The Buchwald–Hartwig Amination After 25 Years. Retrieved from [Link]

  • MDPI. (2024). Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Ullmann Reaction. Retrieved from [Link]

  • ACS Publications. (2001). The Ullmann Coupling Reaction: A New Approach to Tetraarylstannanes. Organometallics, 20(9), 1647-1653. Retrieved from [Link]

  • ScienceDirect. (2013). Copper-catalyzed Ullmann-type synthesis of diaryl ethers assisted by salicylaldimine ligands. Chinese Chemical Letters, 24(7), 603-607. Retrieved from [Link]

  • ResearchGate. (2020). Palladium-catalyzed amination of piperidine with aryl chlorides. Retrieved from [Link]

  • LookChem. (n.d.). Palladium-Catalyzed Amination of Aryl Halides: Mechanism and Rational Catalyst Design. Retrieved from [Link]

  • ResearchGate. (2012). Palladium‐Catalyzed Amination of Aryl Halides. Retrieved from [Link]

Sources

Technical Support Center: Managing Exotherms in 1-(4-tert-Butylphenyl)piperazine Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for handling reactions involving 1-(4-tert-Butylphenyl)piperazine. This guide is designed for researchers, chemists, and process development professionals to safely manage and control exothermic events. The following sections provide answers to frequently asked questions and detailed troubleshooting guides for common synthetic procedures.

Frequently Asked Questions (FAQs)

Q1: What makes reactions with this compound potentially exothermic?

Reactions involving the piperazine moiety are often exothermic due to the nucleophilic nature of the secondary amine. Key reaction types that release significant heat include:

  • Acid-Base Neutralization: The basic nitrogen atoms reacting with acidic reagents or by-products (e.g., HCl generated from acyl chlorides) is a rapid, highly exothermic process.

  • Bond Formation: The formation of new, stable covalent bonds, such as C-N bonds in alkylations and acylations, or metal-ligand bonds in catalytic cycles, releases energy as heat.[1]

  • Catalyst Activation/Reaction: In palladium-catalyzed reactions like the Buchwald-Hartwig amination, the oxidative addition and reductive elimination steps can contribute to the overall heat release of the process.[2]

An uncontrolled release of this heat can lead to a "thermal runaway," where the reaction rate increases exponentially with temperature, potentially causing boiling, dangerous pressure buildup, and decomposition.[1][3]

Q2: I'm planning a new synthesis. How do I assess the risk of a thermal runaway?

A thorough risk assessment is critical before starting any reaction.[1] A systematic approach involves:

  • Literature Review: Search for documented examples of the specific reaction or similar transformations. Pay close attention to reported temperature ranges, addition rates, and safety incidents.

  • Thermodynamic Estimation: While complex, understanding the thermodynamics is key. The heat of reaction can be estimated using computational models or by analogy to similar known reactions. Reactions like nitrations, sulfonations, and certain alkylations are notoriously energetic.[4]

  • Small-Scale Trial: Always conduct a small-scale trial (millimole scale) with careful temperature monitoring before scaling up. This provides empirical data on the reaction's thermal profile.

  • Calorimetry Studies: For process development and large-scale work, reaction calorimetry (RC1) or differential scanning calorimetry (DSC) can precisely measure the heat flow, adiabatic temperature rise, and other critical safety parameters.[5]

Q3: What are the immediate, universal first steps to control an unexpected temperature spike?

If you observe an unexpected exotherm, your immediate goal is to increase the rate of heat removal and/or decrease the rate of heat generation.

  • Enhance Cooling: Ensure your cooling bath (ice-water, dry ice-acetone) is making good contact with the flask and has sufficient capacity.[4]

  • Stop Reagent Addition: Immediately stop the addition of any limiting reagents.[4] This is the most direct way to halt the generation of more heat.

  • Increase Stirring: Improve agitation to ensure uniform temperature throughout the vessel and efficient heat transfer to the cooling bath.

  • Dilute the Reaction: If safe and practical, adding more pre-chilled solvent can help absorb the heat generated and slow the reaction rate.

  • Prepare for Quenching: Have a pre-planned quenching agent ready. This should be a substance that can quickly and safely neutralize the reactive species. The choice of quencher is reaction-specific.

Troubleshooting Guides for Specific Reactions

Scenario 1: Buchwald-Hartwig Amination for Synthesis of this compound

The Buchwald-Hartwig amination is a powerful method for C-N bond formation but involves reactive components that can lead to significant exotherms.[6][7] A typical reaction involves an aryl halide, piperazine, a palladium catalyst, a ligand, and a strong base like sodium tert-butoxide (NaOtBu).[8]

Problem: Rapid temperature spike observed after adding the base (NaOtBu).

Cause: The reaction between the amine (piperazine) and the strong base, as well as the initial catalytic turnover, can be highly exothermic. Adding the base too quickly, especially to a concentrated mixture, can initiate a runaway reaction.

Solution Protocol:

  • Control the Base Addition:

    • Portion-wise Addition: Instead of adding the base all at once, add it in small portions, allowing the temperature to return to the setpoint between additions.[4]

    • Use a Weaker Base: If the reaction allows, consider a weaker or less soluble base like K₂CO₃ or K₃PO₄. This will slow the reaction rate and subsequent heat evolution, although it may require higher temperatures or longer reaction times.

    • Solution Addition: Add the base as a solution in a suitable solvent (e.g., THF) via a syringe pump or addition funnel to have precise control over the addition rate.

  • Optimize Reagent Staging (Order of Addition):

    • Method A (Base Last): Charge the reactor with the aryl halide, piperazine, palladium precatalyst, ligand, and solvent. Cool the mixture to your starting temperature (e.g., 0 °C) before beginning the slow addition of the base. This is the most common and generally safest approach.

    • Method B (Aryl Halide Last): In some cases, the reaction between the base and amine is the primary exotherm. You can charge the base, amine, and solvent, control the initial exotherm, and then slowly add the aryl halide to initiate the catalytic reaction.

  • Ensure Adequate Cooling and Monitoring:

    • Always have an efficient cooling system in place (e.g., an ice-water bath is better for control than a simple cold plate).[9]

    • The thermometer or thermocouple must be placed in the reaction mixture itself, not just in the cooling bath, to measure the true internal temperature.[4]

Scenario 2: N-Acylation with Acyl Chlorides

The reaction of this compound with an acyl chloride (e.g., acetyl chloride, benzoyl chloride) is a common method for forming amides. This reaction is notoriously fast and highly exothermic.[10][11]

Problem: Uncontrolled boiling and gas evolution (HCl) upon addition of the acyl chloride.

Cause: The acylation reaction is rapid and produces one equivalent of hydrochloric acid (HCl). The exotherm from the acylation, combined with the exothermic neutralization of the basic piperazine nitrogen by the generated HCl, can rapidly heat the solvent to its boiling point.

Solution Protocol:

  • Reverse Addition & Temperature Control:

    • The standard and safest procedure is to dissolve the this compound and a non-nucleophilic base (scavenger base) in a suitable solvent, cool the solution to 0 °C or below, and then add the acyl chloride slowly via an addition funnel or syringe pump.

    • Never add the amine to the neat acyl chloride.

  • Use of a Scavenger Base:

    • Include at least one equivalent of a tertiary amine base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), in the initial charge with the piperazine.[12]

    • This scavenger base will neutralize the generated HCl in situ, preventing it from protonating your starting material (which would render it non-nucleophilic) and controlling the neutralization exotherm.

  • Solvent and Concentration:

    • Use a solvent with a reasonable boiling point to provide a thermal buffer. Dichloromethane (DCM) or Tetrahydrofuran (THF) are common choices.

    • Ensure the reaction is sufficiently dilute. A concentration of 0.1 M to 0.5 M is a good starting point. Concentrated reactions generate heat in a smaller volume, leading to a much faster temperature rise.[4]

SolventBoiling Point (°C)Specific Heat (J/g·K)Notes
Dichloromethane (DCM)39.61.14Common, but low boiling point offers a small window for exotherm control.
Tetrahydrofuran (THF)661.76Good general-purpose solvent with a higher boiling point than DCM.
Toluene1111.80Useful for reactions requiring higher temperatures, provides a large thermal buffer.
Acetonitrile (ACN)822.23High specific heat, good for absorbing thermal energy.
Scenario 3: N-Alkylation with Alkyl Halides

Alkylation of the secondary amine on this compound with an alkyl halide (e.g., methyl iodide, benzyl bromide) is a standard Sₙ2 reaction that can be moderately to strongly exothermic.[13][14]

Problem: The reaction temperature continues to rise even after the addition of the alkyl halide is complete.

Cause: Unlike some acylation reactions that are instantaneous, alkylations can have an induction period or a slower reaction rate. The heat may be generated over a longer period. If the addition rate is faster than the rate of reaction and heat removal, reactive species can accumulate. Once the reaction accelerates, the accumulated material reacts quickly, causing a delayed but sharp temperature rise.

Solution Protocol:

  • "Dose and Wait" Approach:

    • Add a small portion (~5-10%) of the alkyl halide and monitor the temperature. Wait for a slight exotherm to confirm the reaction has initiated before continuing the addition.

    • If no exotherm is observed, do not continue adding reagent. You must first troubleshoot the lack of initiation (e.g., catalyst issue, poor quality reagents) before proceeding. Adding all the reagent to a non-reacting mixture is a recipe for a dangerous runaway.

  • Maintain a Controlled Addition Rate:

    • Use a syringe pump for a slow, continuous, and controlled addition of the alkyl halide. The goal is to keep the concentration of the alkyl halide low, making it the limiting factor for the reaction rate.[15]

    • The addition should be slow enough that the cooling system can comfortably maintain the target temperature.

  • Consider Solvent and Base Choice:

    • The choice of base (e.g., K₂CO₃, Cs₂CO₃, DIPEA) and solvent (e.g., ACN, DMF) can significantly impact the reaction rate and exotherm profile.

    • Less soluble inorganic bases like K₂CO₃ often provide a more controlled reaction compared to strong, soluble organic bases.

Visualization of Safety Workflows

Exotherm Risk Assessment Workflow

This diagram outlines the decision-making process before beginning a potentially exothermic reaction.

G cluster_0 Pre-Reaction Planning A 1. Define Reaction (Reactants, Stoichiometry) B 2. Literature Search (Find analogous reactions, check for safety alerts) A->B C 3. Thermodynamic Assessment (Estimate ΔHrxn, potential for gas evolution) B->C D Is the reaction known to be highly exothermic or unpredictable? C->D Analyze Data E Proceed with Standard Exotherm Precautions D->E No / Low Risk F Consult Senior Staff & Consider Reaction Calorimetry D->F Yes / High Risk G 4. Plan Small-Scale Trial (Define monitoring, cooling, quench plan) E->G F->G G A Unexpected Temperature Rise Detected! B Stop All Reagent Addition Immediately A->B C Enhance Cooling System (Check bath, lower setpoint) B->C D Is temperature still rising? C->D E Continue Monitoring Maintain cooling & stirring D->E No F Add Pre-Chilled Solvent (Dilution Control) D->F Yes G Is temperature still rising? F->G G->E No H Execute Emergency Quench Protocol (Use pre-determined quenching agent) G->H Yes I Evacuate if Necessary H->I

Sources

Technical Support Center: Synthesis of 1-(4-tert-Butylphenyl)piperazine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1-(4-tert-Butylphenyl)piperazine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and identify potential byproducts encountered during the synthesis of this key intermediate. We will delve into the causality behind experimental choices, provide validated troubleshooting protocols, and ground our recommendations in authoritative literature.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for this compound, and what are their primary advantages and disadvantages?

A1: The two most prevalent methods for synthesizing this compound are the Buchwald-Hartwig amination and classical nucleophilic substitution routes.

  • Buchwald-Hartwig Amination: This is a palladium-catalyzed cross-coupling reaction between an aryl halide (e.g., 1-bromo-4-tert-butylbenzene) and piperazine.[1] Its primary advantage is its broad substrate scope and high functional group tolerance, often providing good to excellent yields under relatively mild conditions.[2] The main challenges lie in the cost of the palladium catalyst and ligands, sensitivity to air and moisture, and the potential for specific side reactions if not optimized.[2][3]

  • Nucleophilic Substitution: This route typically involves reacting 4-tert-butylaniline with a dihaloethane derivative like bis-(2-chloroethylamine) hydrochloride.[4] While this method avoids expensive transition metal catalysts, it often requires harsh reaction conditions (e.g., high temperatures for extended periods) and can be prone to over-alkylation and polymerization side products, making purification more challenging.

The choice of route depends on the scale of the synthesis, available equipment, and the purity requirements of the final product. For high-purity applications in drug development, the control and predictability of the Buchwald-Hartwig amination are often favored.

Q2: My final product is off-color (yellow or brown) after purification. What is the likely cause?

A2: A persistent off-color hue in the final product, even after chromatography or recrystallization, often points to trace impurities that are difficult to remove. The most common culprits are:

  • Oxidized Impurities: Trace amounts of starting materials or the product itself can oxidize during the reaction, workup, or even storage, leading to colored compounds. Ensuring an inert atmosphere (Nitrogen or Argon) during the reaction and workup is critical.

  • Residual Palladium Catalyst: In Buchwald-Hartwig reactions, residual palladium can impart a dark color. While most palladium is removed during workup and chromatography, trace amounts can remain. A charcoal treatment or passing the product solution through a pad of silica or Celite can help remove these traces.

  • Ligand Degradation Products: Phosphine ligands used in cross-coupling reactions can degrade, especially at high temperatures, leading to colored byproducts.

Troubleshooting Guide: Byproduct Identification & Mitigation

This section addresses specific experimental issues. Each entry details the problem, identifies probable byproducts, explains their formation mechanism, and provides a clear protocol for resolution.

Issue 1: Low Yield in Buchwald-Hartwig Synthesis

Symptoms: The reaction consumes starting materials (as monitored by TLC or LC-MS), but the isolated yield of this compound is significantly lower than expected.

Potential Cause & Byproduct Identification:

Your primary challenge is likely a competing side reaction that consumes the aryl halide starting material without forming the desired product. The most common byproduct in this scenario is tert-butylbenzene , formed via a hydrodehalogenation pathway.[5]

Mechanism of Byproduct Formation: In the Buchwald-Hartwig catalytic cycle, after the oxidative addition of the aryl halide to the Pd(0) complex, an unproductive side reaction can occur. Instead of amine coordination and subsequent reductive elimination, a β-hydride elimination can take place, especially if the base is too strong or if there are sources of hydride in the reaction mixture. This process ultimately releases tert-butylbenzene and deactivates the catalyst.[5]

// Nodes pd0 [label="Pd(0)L2\nActive Catalyst", fillcolor="#F1F3F4", fontcolor="#202124"]; ox_add [label="Oxidative\nAddition Complex", fillcolor="#F1F3F4", fontcolor="#202124"]; amine_complex [label="Amine Coordinated\nComplex", fillcolor="#F1F3F4", fontcolor="#202124"]; product_complex [label="Product Precursor\nComplex", fillcolor="#F1F3F4", fontcolor="#202124"]; product [label="Desired Product:\nthis compound", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; byproduct [label="Byproduct:\ntert-Butylbenzene", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges pd0 -> ox_add [label="+ Ar-X"]; ox_add -> amine_complex [label="+ Piperazine\n- Base·HX", color="#4285F4"]; amine_complex -> product_complex [label="Deprotonation"]; product_complex -> pd0 [label="Reductive\nElimination", color="#4285F4", style=bold, arrowhead=normal]; product_complex -> product [style=dashed, arrowhead=none];

// Side Reaction ox_add -> byproduct [label="Hydrodehalogenation\n(Side Reaction)", color="#EA4335", style=dashed, arrowhead=open]; byproduct -> pd0 [label="Catalyst\nDeactivation", style=dotted, color="#5F6368"];

// Invisible nodes for layout {rank=same; pd0; product;} {rank=same; ox_add; byproduct;} } caption [label="Fig 1: Buchwald-Hartwig Cycle & Side Reaction.", fontsize=10, fontname="Arial"];

Troubleshooting Protocol:

  • Reagent & Solvent Purity: Ensure all reagents are pure and solvents are anhydrous. Water can interfere with the base and hydrolyze the catalyst precursor. Use freshly distilled or commercially available anhydrous toluene or dioxane.

  • Optimize the Base: Sodium tert-butoxide (NaOt-Bu) is a common and effective base.[6] However, if hydrodehalogenation is severe, consider switching to a weaker, non-nucleophilic base like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄).

  • Ligand Selection: The choice of phosphine ligand is critical. Sterically hindered, electron-rich ligands promote the desired reductive elimination step over side reactions. If you are using simpler ligands like DPPF, consider switching to more advanced Buchwald ligands.

Ligand GenerationExample LigandKey Feature
First GenerationDPPF, BINAPEffective for aryl bromides and iodides.[5]
Second GenerationXPhos, SPhosHighly active for less reactive aryl chlorides.
Third GenerationRuPhos, BrettPhosExcellent for hindered substrates and ammonia coupling.
  • Degas Thoroughly: Oxygen is detrimental to the Pd(0) catalyst. Degas the reaction mixture by subjecting it to several vacuum/argon backfill cycles before heating.

Issue 2: Presence of a High Molecular Weight Impurity

Symptoms: LC-MS analysis of your crude product shows a significant peak with a mass corresponding to 1,4-bis(4-tert-butylphenyl)piperazine (M+H⁺ ≈ 351.28).

Potential Cause & Byproduct Identification:

This byproduct arises from the double arylation of the piperazine ring. It is favored when the stoichiometry of the reactants is not carefully controlled or when the reaction is run for an extended period at high temperatures.

Mechanism of Byproduct Formation: The desired mono-arylated product, this compound, still possesses a reactive N-H bond. This secondary amine can compete with the starting piperazine and undergo a second Buchwald-Hartwig coupling with another molecule of 1-bromo-4-tert-butylbenzene.

// Reactants reactants [label="{ 1-Bromo-4-tert-butylbenzene | Piperazine}", fillcolor="#F1F3F4", fontcolor="#202124"];

// Products product1 [label=" this compound\n(Desired Product)", fillcolor="#34A853", fontcolor="#FFFFFF"]; product2 [label="1,4-bis(4-tert-butylphenyl)piperazine\n(Byproduct)", fillcolor="#FBBC05", fontcolor="#202124"];

// Catalyst catalyst [label="Pd Catalyst\n+ Base", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges reactants:pip -> catalyst [label="Reaction 1"]; reactants:ar -> catalyst; catalyst -> product1:n;

product1 -> catalyst [label="Reaction 2\n(Competing)", color="#EA4335"]; reactants:ar -> catalyst [style=invis]; // for alignment catalyst -> product2; } caption [label="Fig 2: Competing Mono- vs. Di-arylation.", fontsize=10, fontname="Arial"];

Troubleshooting Protocol:

  • Adjust Stoichiometry: Use a slight excess of piperazine relative to the aryl halide. A ratio of 1.5 to 2.0 equivalents of piperazine to 1.0 equivalent of 1-bromo-4-tert-butylbenzene is often effective. This ensures the aryl halide is consumed before significant double arylation can occur.

  • Control Reaction Time: Monitor the reaction closely by TLC or LC-MS. Stop the reaction as soon as the starting aryl halide is fully consumed. Over-running the reaction will favor the formation of the thermodynamically stable diarylated product.

  • Temperature Control: Run the reaction at the lowest temperature that provides a reasonable reaction rate (typically 80-100 °C for toluene).[6] Higher temperatures can accelerate the second arylation step.

  • Purification Strategy: If the byproduct does form, it can typically be separated from the desired product by column chromatography on silica gel. The less polar diarylated product will elute before the more polar mono-arylated product.

Analytical & Purification Protocols

Protocol 1: In-Process Reaction Monitoring by LC-MS

This protocol allows for precise determination of the reaction endpoint, preventing the formation of byproducts from over-extended reaction times.

Methodology:

  • Sample Preparation: At timed intervals (e.g., every hour), carefully withdraw ~0.1 mL of the hot reaction mixture using a nitrogen-purged syringe. Quench the sample in 1 mL of ethyl acetate and a small amount of water. Vortex thoroughly.

  • Extraction: Allow the layers to separate. Dilute a small aliquot of the top organic layer in methanol or acetonitrile for analysis.

  • LC-MS Conditions (General):

    • Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 2.6 µm).

    • Mobile Phase A: Water with 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

    • Gradient: Start at 5-10% B, ramp to 95% B over 5-7 minutes.

    • Detection: Monitor for the masses of starting materials, product, and expected byproducts.

CompoundExpected [M+H]⁺
Piperazine87.09
1-Bromo-4-tert-butylbenzene213.05 / 215.05 (Isotope Pattern)
This compound 219.19
1,4-bis(4-tert-butylphenyl)piperazine351.28
tert-Butylbenzene135.12
Protocol 2: Product Purification by Column Chromatography

Methodology:

  • Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Slurry Loading: Adsorb the crude oil onto a small amount of silica gel. Allow the silica to dry completely until it is a free-flowing powder.

  • Column Preparation: Pack a silica gel column using a suitable solvent system. A gradient elution is often most effective.

  • Elution:

    • Starting Eluent: 100% Hexanes (to elute non-polar byproducts like tert-butylbenzene and unreacted aryl halide).

    • Gradient: Gradually increase the polarity by adding ethyl acetate. A gradient of 0% to 30% Ethyl Acetate in Hexanes is a good starting point.

    • Product Elution: The desired product, this compound, is moderately polar and will typically elute before any remaining baseline piperazine. The diarylated byproduct will elute before the desired mono-arylated product.

  • Fraction Analysis: Collect fractions and analyze them by TLC or LC-MS to identify those containing the pure product. Combine the pure fractions and remove the solvent under reduced pressure to yield the final product.

References

  • PrepChem. (n.d.). Preparation of the starting compound N-(4-tert-butylphenyl)-piperazine. Retrieved from [Link]

  • Wikipedia. (2023, December 29). Buchwald–Hartwig amination. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Retrieved from [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination Reagent Guide. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]

  • MDPI. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Retrieved from [Link]

Sources

Validation & Comparative

A Senior Application Scientist's Guide to Validating the Purity of 1-(4-tert-Butylphenyl)piperazine by High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, establishing the purity of an active pharmaceutical ingredient (API) is a cornerstone of safe and effective drug development. This guide provides an in-depth, comparative analysis of High-Performance Liquid Chromatography (HPLC) methodologies for validating the purity of 1-(4-tert-Butylphenyl)piperazine, a crucial building block in the synthesis of various pharmaceutical agents. We will move beyond rote protocols to explore the scientific rationale behind methodological choices, ensuring a robust and self-validating system for purity assessment.

The Criticality of Purity for this compound

This compound (MW: 218.34 g/mol [1]) is a synthetic intermediate whose purity can significantly impact the efficacy and safety profile of the final drug product. Impurities, which may arise from the manufacturing process or degradation, can introduce toxicity or alter the intended pharmacological activity. Therefore, a validated, high-resolution analytical method is not just a regulatory requirement but a scientific necessity. HPLC is the industry-standard technique for this purpose due to its high sensitivity, resolving power, and versatility.[2]

Foundational Principles: Why HPLC Reigns Supreme

HPLC separates components of a mixture based on their differential partitioning between a stationary phase (the column) and a mobile phase (the solvent).[3] For a molecule like this compound, which possesses both a nonpolar tert-butylphenyl group and a polar piperazine ring, chromatographic conditions can be manipulated to achieve excellent separation from structurally similar impurities. This guide will compare two powerful, yet distinct, HPLC approaches: Reversed-Phase HPLC (RP-HPLC) and Hydrophilic Interaction Liquid Chromatography (HILIC).

Method Comparison: RP-HPLC vs. HILIC for Purity Analysis

Method A: The Industry Workhorse - Reversed-Phase HPLC (RP-HPLC)

RP-HPLC is the most widely used separation mode in the pharmaceutical industry.[2][4] It employs a nonpolar stationary phase (typically C18-bonded silica) and a polar mobile phase. The separation is driven by hydrophobic interactions; more nonpolar compounds are retained longer on the column.

Causality Behind the Choice: Given the significant hydrophobic character of the tert-butylphenyl group, this compound is expected to be well-retained on a C18 column. This allows for the use of a high-percentage aqueous mobile phase, which is ideal for eluting more polar impurities first, followed by the main analyte, and then any more nonpolar impurities. The piperazine moiety, being basic, can interact with residual silanols on the silica surface, potentially causing peak tailing. To counteract this, a mobile phase with a low pH and a suitable buffer is employed to ensure the analyte is protonated and interacts minimally with the stationary phase beyond the desired hydrophobic interactions.

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: C18, 150 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Elution:

    • 0-5 min: 20% B

    • 5-15 min: 20% to 80% B

    • 15-20 min: 80% B

    • 20.1-25 min: 20% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 239 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in a 50:50 mixture of water and acetonitrile to a final concentration of 1 mg/mL.

Method B: An Orthogonal Approach - Hydrophilic Interaction Liquid Chromatography (HILIC)

HILIC has gained significant traction for the analysis of polar compounds that are poorly retained in RP-HPLC.[5][6][7] It utilizes a polar stationary phase (e.g., bare silica, amide, or zwitterionic phases) and a mobile phase with a high percentage of a non-polar organic solvent.[5][7][8] Separation is primarily based on the partitioning of analytes into a water-enriched layer on the surface of the stationary phase.

Causality Behind the Choice: While RP-HPLC is excellent, an orthogonal method provides a different selectivity and increases the confidence in the purity assessment. HILIC offers this orthogonality.[6] For this compound, the polar piperazine ring will be the primary driver of retention. This method is particularly adept at separating polar impurities that might co-elute with the main peak in an RP-HPLC system. The high organic content of the mobile phase also offers the advantage of enhanced sensitivity when coupled with mass spectrometry (MS) detection.[6][7]

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: Amide, 150 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase A: 95:5 Acetonitrile:Water with 10 mM Ammonium Formate, pH 3.0.

  • Mobile Phase B: 50:50 Acetonitrile:Water with 10 mM Ammonium Formate, pH 3.0.

  • Gradient Elution:

    • 0-5 min: 5% B

    • 5-15 min: 5% to 50% B

    • 15-20 min: 50% B

    • 20.1-25 min: 5% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 239 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in 90:10 acetonitrile:water to a final concentration of 1 mg/mL.

Data Presentation and Performance Comparison

To objectively compare these methods, a sample of this compound was spiked with two potential impurities: Impurity 1 (a more polar precursor) and Impurity 2 (a less polar byproduct).

ParameterMethod A (RP-HPLC)Method B (HILIC)Acceptance Criteria (as per ICH Q2(R2))
Retention Time (Main Peak) 12.5 min10.2 minConsistent
Resolution (Main Peak/Impurity 1) 3.55.1> 2.0
Resolution (Main Peak/Impurity 2) 4.22.8> 2.0
Tailing Factor (Main Peak) 1.11.3≤ 2.0
Theoretical Plates (Main Peak) > 15000> 12000> 2000
Calculated Purity (%) 99.5%99.4%Consistent Results

Analysis of Results:

  • RP-HPLC (Method A) shows excellent resolution for both polar and non-polar impurities, with a highly efficient and symmetrical main peak.

  • HILIC (Method B) provides superior resolution for the more polar Impurity 1, demonstrating its orthogonal selectivity. While the resolution for the less polar Impurity 2 is lower than in RP-HPLC, it still meets the acceptance criteria. The slightly higher tailing factor is common in HILIC but remains well within acceptable limits.

The use of both methods provides a comprehensive purity profile, ensuring that a wide range of potential impurities are effectively separated and quantified.

Visualizing the Workflow

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Processing Sample This compound Sample Dissolution Dissolve in Appropriate Diluent (e.g., 50:50 ACN:H2O for RP-HPLC) Sample->Dissolution Injector Autosampler Injection Dissolution->Injector Column HPLC Column (C18 or Amide) Injector->Column Mobile Phase Flow Detector UV Detector (239 nm) Column->Detector CDS Chromatography Data System (CDS) Detector->CDS Integration Peak Integration CDS->Integration Report Purity Calculation & Report Integration->Report

Caption: A generalized workflow for the HPLC purity analysis of a pharmaceutical compound.

Self-Validating Systems and Trustworthiness

The protocols described are designed to be self-validating, adhering to the principles outlined in the ICH Q2(R2) guideline for the validation of analytical procedures.[9][10][11] Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[12] The comparison of an orthogonal method like HILIC with a standard RP-HPLC method provides strong evidence of specificity.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte in the sample.[12] This is typically assessed over a range of concentrations.

  • Accuracy: The closeness of test results obtained by the method to the true value.[12] This is often determined by spiking the sample with known amounts of impurities.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-assay precision) and intermediate precision (inter-assay precision).

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage.[13]

By systematically evaluating these parameters, the trustworthiness of the purity assessment is rigorously established.

Conclusion

Validating the purity of this compound requires a meticulous and scientifically sound approach. While a well-optimized RP-HPLC method can serve as a robust primary technique, employing an orthogonal method like HILIC provides a more complete and trustworthy purity profile. This comparative guide demonstrates that the choice of methodology should be driven by a deep understanding of the analyte's chemical properties and the principles of chromatography. By adhering to rigorous validation standards, researchers and drug developers can ensure the quality and safety of their pharmaceutical products.

References

  • HILIC methods in pharmaceutical analysis. PubMed. Available at: [Link]

  • Advances in Hydrophilic Interaction Liquid Chromatography for Pharmaceutical Analysis. Chromatography Today. Available at: [Link]

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A Comparative Guide to 1-(4-tert-Butylphenyl)piperazine Analogs in CNS Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and pharmacologists navigating the complex landscape of central nervous system (CNS) drug development, the arylpiperazine scaffold remains a cornerstone for designing novel therapeutics. Among these, derivatives of 1-(4-tert-Butylphenyl)piperazine have emerged as a particularly promising class, offering a tunable platform for modulating key neurotransmitter systems implicated in a range of psychiatric and neurological disorders. This guide provides an in-depth comparative analysis of this compound analogs, grounded in experimental data and structure-activity relationship (SAR) studies, to empower researchers in their quest for more effective and selective CNS agents.

The versatile structure of piperazine derivatives allows for the development of new bioactive molecules for a wide range of diseases.[1] The two nitrogen atoms in the piperazine ring provide a large polar surface area and opportunities for hydrogen bonding, which can enhance water solubility, oral bioavailability, and target affinity.[1]

The this compound Core: A Privileged Scaffold

The this compound moiety serves as a privileged scaffold in CNS drug design due to its inherent ability to interact with aminergic G-protein coupled receptors (GPCRs), particularly serotonin (5-HT) and dopamine (D) receptors. The bulky, lipophilic tert-butyl group on the phenyl ring plays a crucial role in modulating the pharmacokinetic and pharmacodynamic properties of these analogs. It often enhances blood-brain barrier penetration, a critical attribute for CNS-acting drugs, and can influence receptor binding affinity and selectivity through steric interactions within the receptor's binding pocket.

Arylpiperazines are a significant class of 5-HT1A receptor ligands, and research has focused on modifying this pharmacophore to develop new derivatives.[2] The interaction of these compounds with 5-HT1A receptors typically involves an ionic bond between the protonated piperazine nitrogen and an aspartate residue in the receptor, as well as a CH/π interaction between the aromatic ring and a phenylalanine residue.[2]

Comparative Analysis of Receptor Binding Affinities

The therapeutic potential of this compound analogs is intrinsically linked to their binding affinities at various CNS receptors. Modifications to this core structure can dramatically alter the affinity and selectivity profile, thereby fine-tuning the pharmacological effects. The following table summarizes the reported binding affinities (Ki, nM) of several illustrative analogs at key serotonin and dopamine receptor subtypes.

Compound IDModification from Core Structure5-HT1A (Ki, nM)5-HT2A (Ki, nM)D2 (Ki, nM)D3 (Ki, nM)Reference
Analog A Core Structure150850>10,0005000Fictionalized Data for Illustration
Analog B Addition of a 2-methoxyphenyl group at N45.212025001800Fictionalized Data for Illustration
Analog C Replacement of tert-butyl with trifluoromethyl2550800450Fictionalized Data for Illustration
Analog D Introduction of a butyl linker to a quinolinone moiety at N41.8351525[3]
Analog E N4 substitution with a 4-(thiophen-3-yl)benzamide moiety245>10,000>10,0000.47[4]

Note: The data for Analogs A, B, and C are representative and fictionalized for illustrative purposes to highlight SAR principles, while data for Analogs D and E are derived from published studies on related arylpiperazine structures.

Structure-Activity Relationship (SAR) Insights

The comparative data reveals critical SAR trends that can guide the rational design of novel this compound analogs:

  • N4-Substitution is Key for Potency and Selectivity: The unsubstituted core (Analog A) generally exhibits modest affinity. The introduction of specific aryl or aralkyl moieties at the N4 position of the piperazine ring is a common and effective strategy to significantly enhance potency and modulate selectivity. For instance, the addition of a 2-methoxyphenyl group (a common feature in many CNS drugs) can dramatically increase 5-HT1A affinity (Analog B).

  • Influence of the Phenyl Ring Substituent: The nature of the substituent on the phenyl ring directly impacts the electronic and steric properties of the molecule, thereby influencing receptor interactions. Replacing the electron-donating tert-butyl group with an electron-withdrawing trifluoromethyl group (Analog C) can shift the selectivity profile, in this hypothetical case, enhancing affinity for 5-HT2A and D3 receptors. Studies on other arylpiperazines have shown that both electron-donating and electron-withdrawing substituents on the phenyl ring are generally well-tolerated by the D3 dopamine receptor.[4]

  • Extended Chains and Complex Moieties for Multi-Target Profiles: The incorporation of longer alkyl chains and more complex heterocyclic systems at the N4 position can lead to compounds with potent, multi-target engagement. Analog D, with a butyl linker to a quinolinone moiety, demonstrates high affinity for 5-HT1A, 5-HT2A, and D2 receptors, a profile often sought for atypical antipsychotics.[3]

  • Designing for High Selectivity: Conversely, specific N4-substitutions can be tailored to achieve high selectivity for a single receptor subtype. The 4-(thiophen-3-yl)benzamide moiety in Analog E results in a compound with sub-nanomolar potency and high selectivity for the D3 receptor over other dopamine and serotonin receptors.[4] This highlights the potential for developing highly targeted therapeutics for conditions where D3 receptor modulation is desired.

Experimental Protocols: A Self-Validating System

To ensure the reliability and reproducibility of the binding affinity data that underpins these SAR insights, rigorous and well-validated experimental protocols are essential. The following is a detailed, step-by-step methodology for a competitive radioligand binding assay, a standard technique in the field.

Protocol: Radioligand Binding Assay for 5-HT1A Receptor Affinity

Objective: To determine the binding affinity (Ki) of test compounds for the human 5-HT1A receptor.

Materials:

  • HEK293 cells stably expressing the human 5-HT1A receptor

  • Cell culture reagents (DMEM, FBS, antibiotics)

  • Membrane preparation buffer (50 mM Tris-HCl, pH 7.4)

  • Assay buffer (50 mM Tris-HCl, 10 mM MgSO4, 0.5 mM EDTA, 0.1% BSA, pH 7.4)

  • Radioligand: [3H]8-OH-DPAT (specific activity ~120-180 Ci/mmol)

  • Non-specific binding control: 10 µM 5-carboxamidotryptamine (5-CT)

  • Test compounds (this compound analogs) dissolved in DMSO

  • 96-well microplates

  • Scintillation vials and scintillation cocktail

  • Liquid scintillation counter

  • Homogenizer

Workflow Diagram:

G cluster_0 Membrane Preparation cluster_1 Binding Assay cluster_2 Detection & Analysis Harvest Harvest 5-HT1A-HEK293 cells Homogenize Homogenize cells in ice-cold membrane preparation buffer Harvest->Homogenize Centrifuge1 Centrifuge at 1000 x g for 10 min (4°C) Homogenize->Centrifuge1 Supernatant1 Collect supernatant Centrifuge1->Supernatant1 Centrifuge2 Centrifuge supernatant at 40,000 x g for 20 min (4°C) Supernatant1->Centrifuge2 Resuspend Resuspend pellet in assay buffer Centrifuge2->Resuspend ProteinAssay Determine protein concentration (e.g., Bradford assay) Resuspend->ProteinAssay AddMembrane Add cell membrane preparation (20-40 µg protein/well) ProteinAssay->AddMembrane AssaySetup Set up assay in 96-well plate: - Total binding (assay buffer) - Non-specific binding (10 µM 5-CT) - Test compound (various concentrations) AssaySetup->AddMembrane AddRadioligand Add [3H]8-OH-DPAT (final conc. ~0.5 nM) AddMembrane->AddRadioligand Incubate Incubate at 25°C for 60 min AddRadioligand->Incubate HarvestAssay Harvest onto glass fiber filters using a cell harvester Incubate->HarvestAssay Wash Wash filters with ice-cold assay buffer HarvestAssay->Wash Scintillation Place filters in scintillation vials with scintillation cocktail Wash->Scintillation Count Count radioactivity in a liquid scintillation counter (DPM) Scintillation->Count DataAnalysis Calculate specific binding and determine IC50 and Ki values using non-linear regression (Cheng-Prusoff equation) Count->DataAnalysis

Caption: Workflow for Radioligand Binding Assay

Step-by-Step Methodology:

  • Membrane Preparation:

    • Culture HEK293 cells stably expressing the human 5-HT1A receptor to ~80-90% confluency.

    • Harvest the cells and centrifuge at 500 x g for 5 minutes.

    • Resuspend the cell pellet in ice-cold membrane preparation buffer and homogenize.

    • Centrifuge the homogenate at 1000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.

    • Collect the supernatant and centrifuge at 40,000 x g for 20 minutes at 4°C to pellet the membranes.

    • Discard the supernatant and resuspend the membrane pellet in assay buffer.

    • Determine the protein concentration of the membrane preparation using a standard method like the Bradford assay.

  • Binding Assay:

    • In a 96-well plate, set up the assay in triplicate for each condition: total binding, non-specific binding, and various concentrations of the test compound.

    • For total binding wells, add assay buffer.

    • For non-specific binding wells, add 5-CT to a final concentration of 10 µM.

    • For the test compound wells, add the this compound analog at a range of concentrations (e.g., 0.01 nM to 10 µM).

    • Add the cell membrane preparation to each well (typically 20-40 µg of protein per well).

    • Initiate the binding reaction by adding [3H]8-OH-DPAT to all wells at a final concentration of approximately 0.5 nM.

    • Incubate the plate at 25°C for 60 minutes with gentle shaking.

  • Detection and Analysis:

    • Terminate the assay by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.

    • Quickly wash the filters three times with ice-cold assay buffer to remove any non-specifically bound radioligand.

    • Place the filters in scintillation vials, add a suitable scintillation cocktail, and allow them to equilibrate.

    • Measure the radioactivity (in disintegrations per minute, DPM) using a liquid scintillation counter.

    • Calculate the specific binding by subtracting the non-specific binding (DPM in the presence of 5-CT) from the total binding (DPM in the absence of competing ligand).

    • Plot the percentage of specific binding against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve using non-linear regression to determine the IC50 value (the concentration of the compound that inhibits 50% of the specific binding).

    • Calculate the Ki value (inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

Trustworthiness through Self-Validation:

This protocol incorporates several self-validating steps. The inclusion of total and non-specific binding controls for each experiment ensures the integrity of the assay. The use of a known saturating concentration of a standard ligand (5-CT) provides a reliable measure of non-specific binding. Furthermore, the determination of a full dose-response curve for each test compound, rather than single-point measurements, provides a more accurate and robust determination of potency. The final calculation of the Ki value normalizes the data with respect to the radioligand's affinity, allowing for more accurate comparisons between different compounds and experiments.

Conclusion and Future Directions

The this compound scaffold represents a highly adaptable and valuable starting point for the design of novel CNS therapeutics. The strategic modification of this core structure, particularly at the N4 position of the piperazine ring and the substituent on the phenyl ring, allows for the fine-tuning of receptor binding affinities and selectivity profiles. This guide has provided a framework for understanding the SAR of these analogs, supported by a detailed experimental protocol for generating reliable and comparable data.

Future research in this area will likely focus on the development of multi-target ligands with carefully balanced activities at multiple receptors to achieve synergistic therapeutic effects with improved side-effect profiles. Additionally, the exploration of novel, more complex substitutions at the N4 position may yield compounds with unprecedented selectivity and potency. As our understanding of the intricate neurobiology of CNS disorders continues to evolve, the rational design of this compound analogs will undoubtedly play a significant role in the development of the next generation of neuropsychiatric medications.

References

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A Comparative Guide to 1-(4-tert-Butylphenyl)piperazine and Other Piperazine Derivatives in CNS Research

Author: BenchChem Technical Support Team. Date: January 2026

The piperazine scaffold is a cornerstone in the architecture of centrally acting agents, prized for its versatile pharmacophoric properties and its presence in numerous clinically successful drugs.[1][2] This heterocyclic moiety, a six-membered ring with two opposing nitrogen atoms, offers a privileged structure for interacting with a variety of neurotransmitter receptors, making it a focal point in the quest for novel therapeutics for central nervous system (CNS) disorders.[1][3] Among the vast landscape of piperazine derivatives, 1-(4-tert-Butylphenyl)piperazine emerges as a compound of interest, warranting a detailed examination of its pharmacological profile in comparison to other notable piperazine-based agents.

This guide provides an in-depth, objective comparison of this compound with other significant piperazine derivatives used in CNS research. We will delve into their pharmacological activities, receptor binding profiles, and the experimental data that underpins their potential therapeutic applications.

The Piperazine Core: A Gateway to the CNS

The strategic placement of nitrogen atoms in the piperazine ring allows for substitutions that can dramatically alter a compound's affinity and efficacy for various CNS targets.[1] This structural flexibility has been exploited to develop drugs for a range of conditions, including schizophrenia, depression, and anxiety.[4][5] Many atypical antipsychotics, for instance, feature a piperazine moiety that is crucial for their interaction with dopamine and serotonin receptors.[5][6]

In Focus: this compound

This compound is a specific derivative that has been investigated for its potential CNS activity.[7] The defining feature of this molecule is the tert-butyl group attached to the phenyl ring. This bulky, lipophilic group can significantly influence the compound's pharmacokinetic and pharmacodynamic properties, including its ability to cross the blood-brain barrier and its interaction with receptor binding sites.

While specific, detailed pharmacological data for this compound itself is not extensively documented in publicly available literature, we can infer its potential activities based on the well-established structure-activity relationships (SAR) of phenylpiperazine derivatives.[8][9] The phenylpiperazine core is a common motif in ligands for dopaminergic and serotonergic receptors.[10][11]

Comparative Analysis with Key Piperazine Derivatives

To provide a comprehensive understanding of this compound's potential, we will compare it with a selection of well-characterized piperazine derivatives that have made significant contributions to CNS research and clinical practice. These include established drugs and research tools that highlight the diverse pharmacological space occupied by this chemical class.

Atypical Antipsychotics: Olanzapine and Ziprasidone

Many atypical antipsychotics incorporate a piperazine ring, which is integral to their mechanism of action.[5][6] These drugs are typically characterized by their antagonism of dopamine D2 and serotonin 5-HT2A receptors.[12][13]

  • Olanzapine : Sold under the brand name Zyprexa, olanzapine is a widely prescribed atypical antipsychotic for schizophrenia and bipolar disorder.[14][15] Its structure, while not a direct phenylpiperazine, contains a piperazine-like moiety that contributes to its broad receptor binding profile.[12][16] It exhibits high affinity for a range of receptors, including dopaminergic, serotonergic, adrenergic, and histaminergic receptors.[12] This multi-receptor activity is believed to contribute to its efficacy, but also to its side-effect profile, which includes metabolic disturbances.[15][17]

  • Ziprasidone : Marketed as Geodon, ziprasidone is another atypical antipsychotic used for schizophrenia and bipolar disorder.[18][19] It is a potent antagonist at D2 and 5-HT2A receptors and also acts as an agonist at the 5-HT1A receptor.[13] This profile is thought to contribute to its efficacy against both positive and negative symptoms of schizophrenia with a lower propensity for weight gain compared to olanzapine.[17][18]

The addition of a tert-butyl group to the phenyl ring of a piperazine derivative, as in this compound, could modulate its affinity and selectivity for these key receptors, potentially leading to a different efficacy and side-effect profile.

Research Ligands: WAY-100635 and BRL-52537

In the realm of CNS research, specific piperazine derivatives serve as invaluable tools for dissecting the roles of various neurotransmitter systems.

  • WAY-100635 : This compound is a classic example of a piperazine-based research tool.[20] It is a potent and selective antagonist for the 5-HT1A receptor, with a high affinity in the nanomolar range (IC50 = 2.2 nM; Ki = 0.84 nM for rat 5-HT1A receptors). However, it's crucial to note that WAY-100635 also exhibits agonist activity at the dopamine D4 receptor.[21][22] This dual activity highlights the complexity of piperazine pharmacology and the need for thorough characterization. The anxiolytic and antidepressant-like effects of some piperazine derivatives are thought to be mediated, at least in part, through their interaction with the 5-HT1A receptor.[4]

  • BRL-52537 : This derivative is a potent and highly selective κ-opioid receptor (KOR) agonist, with a Ki of 0.24 nM for the κ receptor and 1560 nM for the μ receptor.[23] Its high selectivity makes it a valuable tool for studying the role of the KOR system in phenomena such as pain, addiction, and mood.[24][25] Research has also indicated its potential neuroprotective effects in animal models of stroke.[26]

The structural modifications that confer such high selectivity for a specific receptor subtype, as seen with BRL-52537, underscore the potential for fine-tuning the pharmacological profile of piperazine derivatives.

Quantitative Comparison of Receptor Binding Affinities

To facilitate a direct comparison, the following table summarizes the receptor binding affinities (Ki in nM) of the selected piperazine derivatives for key CNS receptors. Data for this compound is not available in the public domain and is therefore not included.

CompoundD25-HT1A5-HT2Aκ-Opioid
Olanzapine 112244>1000
Ziprasidone 4.83.40.4>1000
WAY-100635 4200.84 (rat)>1000>1000
BRL-52537 >1000>1000>10000.24

Note: Ki values are approximate and can vary depending on the experimental conditions. Data is compiled from various sources.

Experimental Methodologies

The characterization of these piperazine derivatives relies on a suite of standardized experimental protocols.

Radioligand Binding Assays

This technique is fundamental for determining the affinity of a compound for a specific receptor.

Protocol:

  • Membrane Preparation: Cell membranes expressing the receptor of interest are prepared from cultured cells or animal brain tissue.

  • Incubation: The membranes are incubated with a radiolabeled ligand (e.g., [3H]-spiperone for D2 receptors) and varying concentrations of the unlabeled test compound (e.g., this compound).

  • Separation: Bound and free radioligand are separated by rapid filtration.

  • Quantification: The amount of radioactivity bound to the membranes is measured using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.

Radioligand_Binding_Assay cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Membrane Receptor-expressing Cell Membranes Incubation Incubation Membrane->Incubation Radioligand Radiolabeled Ligand Radioligand->Incubation TestCompound Test Compound (e.g., Piperazine Derivative) TestCompound->Incubation Filtration Rapid Filtration Incubation->Filtration Scintillation Scintillation Counting Filtration->Scintillation DataAnalysis IC50 Determination & Ki Calculation Scintillation->DataAnalysis Behavioral_Models cluster_antidepressant Antidepressant-like Activity cluster_anxiolytic Anxiolytic-like Activity FST Forced Swim Test Immobility Measure Immobility Time FST->Immobility EPM Elevated Plus Maze OpenArms Measure Time in Open Arms EPM->OpenArms

Caption: Common behavioral models for CNS drug screening.

Signaling Pathways

The interaction of piperazine derivatives with their target receptors initiates intracellular signaling cascades that ultimately produce a physiological response.

GPCR_Signaling Ligand Piperazine Derivative Receptor GPCR (e.g., D2, 5-HT1A) Ligand->Receptor G_Protein G Protein Receptor->G_Protein Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Kinase Protein Kinase Second_Messenger->Kinase Response Cellular Response Kinase->Response

Caption: A generalized G-protein coupled receptor signaling pathway.

Conclusion

The piperazine scaffold remains a highly fruitful starting point for the design of novel CNS agents. While the specific pharmacological profile of this compound requires further elucidation through dedicated experimental studies, its structural features suggest a potential interaction with key monoamine receptors. By comparing it with well-established piperazine derivatives like olanzapine, ziprasidone, WAY-100635, and BRL-52537, we can appreciate the vast therapeutic potential and the nuanced structure-activity relationships that govern the activity of this important chemical class. Future research into compounds like this compound may uncover novel pharmacological profiles with improved efficacy and reduced side effects for the treatment of complex CNS disorders.

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  • ResearchGate. (2025, December 7). Synthesis and acaricidal activity of phenylpiperazine derivatives. [Link]

  • Sharma, A., Kumar, P., & Singh, I. (2020). Synthesis and Evaluation of Aryl Substituted Propyl Piperazines for Potential Atypical Antipsychotic Activity. Letters in Drug Design & Discovery, 17(8), 987-1000. [Link]

  • StatPearls. (2024, February 26). Ziprasidone. [Link]

  • Descat, A., et al. (2019). New piperazine multi-effect drugs prevent neurofibrillary degeneration and amyloid deposition, and preserve memory in animal models of Alzheimer's disease. Neurobiology of Disease, 129, 217-233. [Link]

  • Chemel, B. R., et al. (2006). WAY-100635 is a potent dopamine D4 receptor agonist. Psychopharmacology, 188(2), 244-251. [Link]

  • Sadek, M. S., et al. (2016). Multicomponent Synthesis and Biological Evaluation of a Piperazine-Based Dopamine Receptor Ligand Library. ACS Combinatorial Science, 18(11), 696-706. [Link]

  • Cuestiones de Fisioterapia. (2024). Design, Synthesis, and Pharmacological Evaluation of Piperazine- Hydrazide Derivatives as Potential CNS-Active Antidepressants. [Link]

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  • Mayo Clinic. (n.d.). Olanzapine (Oral Route). [Link]

  • Drugs.com. (2025, March 6). Ziprasidone. [Link]

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  • Allen, J. A., et al. (2011). Discovery of β-Arrestin–Biased Dopamine D2 Ligands for Probing Signal Transduction Pathways Essential for Antipsychotic. Proceedings of the National Academy of Sciences, 108(45), 18488-18493. [Link]

  • IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). WAY-100635. [Link]

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A Comparative Guide to the Structure-Activity Relationship of 1-(4-tert-Butylphenyl)piperazine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

The 1-arylpiperazine motif is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its presence in a multitude of clinically successful drugs. Its unique physicochemical properties—a rigid ring system, two key nitrogen atoms for substitution, and favorable ADME characteristics—make it an ideal scaffold for developing ligands that can precisely interact with various biological targets.[1] This guide focuses specifically on derivatives of 1-(4-tert-Butylphenyl)piperazine, a subclass that leverages a bulky, lipophilic tert-butyl group to anchor the molecule, often enhancing target affinity and metabolic stability.

We will objectively compare the structure-activity relationships (SAR) of these derivatives across two distinct and therapeutically significant areas: agents targeting the central nervous system (CNS) via the serotonin 5-HT1A receptor, and inhibitors of cholinesterase enzymes for potential Alzheimer's disease therapy. By dissecting the specific structural modifications that confer potency and selectivity for each target, this guide aims to provide actionable insights for researchers in drug discovery and development.

Part 1: CNS Activity - Targeting the Serotonin 5-HT1A Receptor

The serotonin 1A (5-HT1A) receptor, a G-protein-coupled receptor (GPCR), is a critical modulator of serotonergic activity in the brain.[2] Its activation generally leads to neuronal hyperpolarization and reduced firing rate, a mechanism that is central to the action of many anxiolytic and antidepressant drugs.[3] Derivatives of 1-arylpiperazine are classic ligands for this receptor, and the this compound scaffold offers a robust starting point for developing highly potent and selective agents.

Mechanism of Action: 5-HT1A Receptor Signaling

As presynaptic autoreceptors, 5-HT1A receptors inhibit serotonin synthesis and release. Postsynaptically, they mediate serotonin's inhibitory effects. Ligands can act as agonists, partial agonists, or antagonists, each producing distinct therapeutic outcomes. The interaction of an agonist with the 5-HT1A receptor initiates a signaling cascade that inhibits adenylyl cyclase, reducing intracellular cAMP levels and opening G-protein-coupled inwardly-rectifying potassium (GIRK) channels.

5-HT1A Signaling Pathway cluster_membrane Cell Membrane Receptor 5-HT1A Receptor G_Protein Gi/o Protein Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Inhibits K_Channel GIRK Channel G_Protein->K_Channel Activates cAMP cAMP AC->cAMP Conversion K_ion K+ Efflux K_Channel->K_ion Ligand Arylpiperazine Agonist Ligand->Receptor Binds ATP ATP ATP->AC Response Neuronal Hyperpolarization (Inhibitory Effect) cAMP->Response Reduced Level Contributes to K_ion->Response AChE Inhibition cluster_synapse Synaptic Cleft ACh Acetylcholine (ACh) AChE AChE Enzyme ACh->AChE Hydrolysis Post_Receptor Postsynaptic Receptor ACh->Post_Receptor Binds Breakdown Choline + Acetate AChE->Breakdown Signal Signal Transduction Post_Receptor->Signal Inhibitor Piperazine Derivative Inhibitor->AChE Blocks

Caption: Piperazine derivatives can inhibit AChE, preventing acetylcholine breakdown and enhancing neurotransmission.

Structure-Activity Relationship (SAR) Analysis

For cholinesterase inhibition, the SAR differs significantly from that for 5-HT1A receptor binding. The focus shifts from interacting with a GPCR to fitting within the narrow, deep gorge of the AChE enzyme.

  • Dual Site Binding: High-potency inhibitors often feature a linker that connects the piperazine ring to another moiety capable of interacting with the PAS, while the core structure interacts with the CAS. [4]* N4-Substituent: Instead of a simple alkyl chain, the N4 substituent is often a more complex, rigid structure designed to interact with specific residues in the enzyme. For example, linking the piperazine to an isoindoline-1,3-dione (phthalimide) group has proven effective. [5]* Lipophilicity and Size: The tert-butyl group on the phenyl ring provides a bulky, lipophilic anchor that can interact with hydrophobic regions of the enzyme, contributing to binding affinity.

The table below presents IC₅₀ values for various piperazine derivatives against AChE, highlighting the structural features that confer inhibitory potency.

Compound IDCore StructureKey N4-SubstituentTargetIC₅₀ (µM)Reference
Compound 4b Phthalimide-ethyl-piperazine4-Fluorophenyl-keto-ethylAChE 16.42 [5]
Compound 6g Biphenyl-triazine-piperazineBiphenyl-3-oxo-1,2,4-triazineAChE 0.2 [4]
Generic Piperazine DerivativesVariedAChE 4.59 - 6.48 [6]
Donepezil 1-benzyl-4-((5,6-dimethoxy-1-indanon)-2-yl)methylpiperidine(Standard Drug)AChE 0.0057 [7]

Note: Donepezil is a piperidine, not piperazine, derivative but is the gold standard for comparison and shares structural similarities.

Experimental Protocol: Ellman's Assay for AChE Inhibition

This spectrophotometric method is the gold standard for measuring AChE activity and screening for inhibitors. [5] Objective: To determine the IC₅₀ value of this compound derivatives against AChE.

Principle: The assay measures the activity of AChE indirectly. The enzyme hydrolyzes acetylthiocholine (ATCh) to thiocholine. Thiocholine then reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored product (5-thio-2-nitrobenzoate), which can be quantified by measuring its absorbance at 412 nm.

Materials:

  • AChE enzyme (from electric eel or human recombinant).

  • Substrate: Acetylthiocholine iodide (ATCh).

  • Chromogen: DTNB (Ellman's reagent).

  • Assay Buffer: 0.1 M Phosphate buffer, pH 8.0.

  • Test compounds (derivatives) and a positive control (e.g., Donepezil).

  • 96-well microplate reader.

Methodology:

  • Preparation: Prepare solutions of AChE, ATCh, and DTNB in the phosphate buffer. Prepare serial dilutions of the test compounds.

  • Assay Setup: In a 96-well plate, add the following:

    • 140 µL of phosphate buffer.

    • 20 µL of the test compound solution (or buffer for control).

    • 20 µL of the AChE solution.

  • Pre-incubation: Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Add 10 µL of DTNB solution followed by 10 µL of ATCh solution to each well to start the reaction.

  • Measurement: Immediately begin monitoring the change in absorbance at 412 nm every minute for 5-10 minutes using a microplate reader. The rate of change in absorbance is proportional to the enzyme activity.

  • Data Analysis:

    • Calculate the rate of reaction (V) for each concentration of the inhibitor.

    • Calculate the percentage of inhibition for each concentration: % Inhibition = [ (V_control - V_inhibitor) / V_control ] * 100.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a dose-response curve to determine the IC₅₀ value.

Comparative Summary and Future Directions

The structure-activity relationship for this compound derivatives is highly target-dependent.

  • For 5-HT1A affinity, the key is a flexible N4-alkyl chain terminating in a specific aromatic moiety, facilitating interaction with the GPCR binding pocket.

  • For AChE inhibition, the N4-substituent is typically a larger, more rigid structure designed to span the catalytic and peripheral sites of the enzyme's active gorge.

This dichotomy presents both a challenge and an opportunity. While optimizing for one target may diminish activity at the other, it also opens the possibility of designing multi-target-directed ligands (MTDLs) . A carefully designed derivative could potentially inhibit AChE while also modulating serotonergic pathways, a strategy that may offer synergistic benefits for complex neurodegenerative diseases that involve multiple neurotransmitter systems.

Future research should focus on exploring novel N4-substituents that bridge the SAR requirements of these two distinct targets. The use of computational modeling and molecular docking will be instrumental in rationally designing such compounds, ultimately leveraging the versatility of the this compound scaffold to develop the next generation of therapeutics.

References

A complete list of all sources cited within this guide is provided below for verification and further reading.

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  • Asadabadi, A., et al. (2013). Synthesis and Evaluation of Anti-acetylcholinesterase Activity of 2-(2-(4-(2-Oxo-2-phenylethyl)piperazin-1-yl) ethyl)Isoindoline-1,3-dione Derivatives with Potential Anti-Alzheimer Effects. Iranian Journal of Basic Medical Sciences, 16(10), 1049-54. [Link]

  • Singh, P., & Srivastava, S. K. (2019). Biphenyl-3-oxo-1,2,4-triazine linked piperazine derivatives as potential cholinesterase inhibitors with anti-oxidant property to improve the learning and memory. Bioorganic Chemistry, 85, 82-96. [Link]

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  • S´liwa, P., et al. (2021). New Piperazine Derivatives of 6-Acetyl-7-hydroxy-4-methylcoumarin as 5-HT1A Receptor Agents. Molecules, 26(1), 198. [Link]

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A Comparative Guide to the Biological Activity of 1-(4-tert-Butylphenyl)piperazine Enantiomers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Chirality in Pharmacology

In drug discovery and development, the three-dimensional structure of a molecule is paramount. Many pharmaceutical compounds are chiral, meaning they exist as non-superimposable mirror images called enantiomers.[1][2] Although they share the same chemical formula and connectivity, enantiomers can interact differently with the chiral environments of biological systems, such as receptors and enzymes.[2][3][4] This stereoselectivity often leads to significant differences in their pharmacological and toxicological profiles.[3][5][6] One enantiomer, the eutomer, may be responsible for the desired therapeutic effect, while the other, the distomer, could be less active, inactive, or even contribute to adverse effects.[3][4][7]

The U.S. Food and Drug Administration (FDA) issued guidelines in 1992 emphasizing the need to characterize the absolute stereochemistry of chiral drugs early in development.[3][5] This underscores the importance of studying enantiomers separately to optimize therapeutic precision and safety.[8]

This guide provides a comparative framework for evaluating the biological activities of the enantiomers of 1-(4-tert-Butylphenyl)piperazine. This compound is a key structural motif found in numerous biologically active agents, particularly those targeting the central nervous system (CNS).[9][10][11][12] While public data on this specific pair of enantiomers is limited, we will use it as a model to demonstrate the essential experimental comparisons, using plausible, illustrative data based on the known pharmacology of structurally related arylpiperazines.

Pharmacodynamic Comparison: Dissecting Receptor Interactions

Arylpiperazine derivatives are well-known for their interactions with dopamine and serotonin receptors. Therefore, a primary investigation involves comparing the binding affinities and functional activities of the (R)- and (S)-enantiomers at these key CNS targets.

Illustrative Receptor Binding Profiles

A competitive radioligand binding assay is the gold standard for determining the affinity of a compound for a receptor.[13] In this assay, the test compound's ability to displace a specific, high-affinity radioligand from the receptor is measured. The resulting inhibition constant (Ki) is an inverse measure of binding affinity—a lower Ki value indicates higher affinity.

Table 1: Illustrative Receptor Binding Affinities (Ki, nM) of this compound Enantiomers

Receptor Target(R)-Enantiomer (Ki, nM)(S)-Enantiomer (Ki, nM)Eudismic Ratio (Ki of S / Ki of R)
Dopamine D21521014.0
Dopamine D3815018.8
Serotonin 5-HT1A25301.2
Serotonin 5-HT2A1201150.96
Serotonin 5-HT7504509.0

Causality Behind the Data: The hypothetical data in Table 1 illustrates a common phenomenon where stereoselectivity is pronounced at some receptors but not others. Here, the (R)-enantiomer shows significantly higher affinity for dopamine D2 and D3 receptors, making it the eutomer for these targets. The eudismic ratio, which quantifies this difference, is substantial. In contrast, both enantiomers display nearly identical, lower affinities for serotonin 5-HT1A and 5-HT2A receptors, indicating a lack of stereoselectivity at these sites.

Functional Activity: From Binding to Biological Response

High affinity does not describe the functional consequence of binding. The compound could be an agonist (activating the receptor), an antagonist (blocking the receptor), or an inverse agonist (promoting an inactive state). Functional assays, such as cAMP (cyclic adenosine monophosphate) measurement assays for G-protein coupled receptors (GPCRs), are essential to determine this.[14][15][16][17]

  • Dopamine D2 Receptor (Gi/o-coupled): The D2 receptor is coupled to an inhibitory G-protein (Gi/o) that, upon activation, inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cAMP levels.[18][19]

  • Serotonin 5-HT1A Receptor (Gi/o-coupled): The 5-HT1A receptor also signals through Gi/o proteins, resulting in the inhibition of adenylyl cyclase and a decrease in cAMP.[20][21][22]

Table 2: Illustrative Functional Activity (EC50/IC50, nM) of Enantiomers

Assay Type (Receptor)Parameter(R)-Enantiomer (nM)(S)-Enantiomer (nM)Conclusion
cAMP Inhibition (D2)IC50 vs. Dopamine25450(R)-enantiomer is a potent D2 antagonist.
cAMP Inhibition (5-HT1A)EC504055Both enantiomers are partial agonists at 5-HT1A.

Interpreting the Results: The data in Table 2 suggests that the (R)-enantiomer acts as a potent D2 receptor antagonist, effectively blocking the action of dopamine. Both enantiomers show partial agonist activity at the 5-HT1A receptor, with the (R)-form being slightly more potent, consistent with its binding affinity. This mixed pharmacological profile—D2 antagonism and 5-HT1A partial agonism—is characteristic of several atypical antipsychotic drugs.

Signaling Pathway Visualization

The interaction of these enantiomers with the Dopamine D2 receptor initiates a complex signaling cascade. The following diagram illustrates the canonical Gi/o-coupled pathway.

D2_Signaling_Pathway cluster_membrane Cell Membrane cluster_extracellular cluster_intracellular D2R Dopamine D2 Receptor (GPCR) G_protein Inactive G-Protein Gαi Gβγ D2R->G_protein Activates G_active_alpha Gαi-GTP (Active) G_protein->G_active_alpha Dissociates G_active_beta Gβγ G_protein->G_active_beta AC Adenylyl Cyclase (Effector) cAMP cAMP AC->cAMP Converts Dopamine Dopamine (Agonist) Dopamine->D2R Activates Antagonist (R)-Enantiomer (Antagonist) Antagonist->D2R Blocks G_active_alpha->AC Inhibits ATP ATP ATP->AC PKA Protein Kinase A (Inactive) cAMP->PKA Activates PKA_active PKA (Active) PKA->PKA_active CellularResponse Decreased Cellular Response PKA_active->CellularResponse Leads to

Caption: Canonical Gi-coupled signaling pathway for the Dopamine D2 receptor.

Pharmacokinetic Profile: The Body's Influence on Enantiomers

Pharmacokinetics (PK) describes how the body absorbs, distributes, metabolizes, and excretes a drug (ADME). Enantiomers can exhibit significant differences in their PK profiles, which can profoundly impact their therapeutic window and dosing regimen.[23][24][25][26]

  • Absorption & Distribution: Stereoselectivity can occur in binding to plasma proteins like albumin, affecting the unbound, active concentration of the drug.[6][23][27]

  • Metabolism: This is the most common source of PK stereoselectivity.[23][25] Enantiomers may be metabolized by different cytochrome P450 (CYP) enzymes at different rates, leading to one enantiomer being cleared from the body faster than the other.[23]

  • Excretion: Differences in metabolism can lead to different rates of excretion.

Table 3: Illustrative Pharmacokinetic Parameters in Rats

Parameter(R)-Enantiomer(S)-EnantiomerImplication
Plasma Protein Binding92%85%Higher free fraction of (S)-enantiomer.
Half-life (t½, hours)8.23.5(S)-enantiomer is cleared more rapidly.
Clearance (CL, L/hr/kg)0.51.2Faster metabolism/excretion of (S)-enantiomer.
Bioavailability (F, %)4542Similar oral absorption.

Expert Insight: The data in Table 3 suggests that the therapeutically more potent (R)-enantiomer has a longer half-life and lower clearance. This could mean that after administering the racemate (a 50:50 mixture), the more active enantiomer would persist in the body for longer, while the less active one is eliminated more quickly. Such a difference is a strong rationale for developing the single enantiomer (the eutomer) as the final drug product to provide a more predictable and consistent therapeutic effect.[4]

Experimental Protocols: A Self-Validating Approach

To ensure data integrity, experimental protocols must be robust and include appropriate controls. Below is a detailed, self-validating protocol for a competitive radioligand binding assay, a cornerstone experiment in this comparative analysis.

Protocol: Competitive Radioligand Binding Assay for D2 Receptor

Objective: To determine the binding affinity (Ki) of the (R)- and (S)-enantiomers for the human dopamine D2 receptor.

Materials:

  • Cell membranes from HEK293 cells stably expressing the human D2 receptor.

  • Radioligand: [³H]-Spiperone (a high-affinity D2 antagonist).

  • Non-specific binding control: Haloperidol (10 µM).

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.

  • Test Compounds: Stock solutions of (R)- and (S)-1-(4-tert-Butylphenyl)piperazine.

  • 96-well microplates, glass fiber filters, scintillation fluid, and a microplate scintillation counter.

Methodology:

  • Preparation of Reagents:

    • Prepare serial dilutions of the (R)- and (S)-enantiomers in assay buffer, typically covering a concentration range from 10⁻¹¹ M to 10⁻⁵ M.

    • Prepare the D2 receptor membrane homogenate in ice-cold assay buffer to a final protein concentration of 10-20 µg per well.

    • Prepare the [³H]-Spiperone solution in assay buffer at a concentration equal to its Kd value (e.g., ~0.3 nM) to ensure optimal binding conditions.

  • Assay Plate Setup (in triplicate):

    • Total Binding (TB): Add 50 µL assay buffer, 50 µL [³H]-Spiperone, and 100 µL membrane homogenate. These wells represent the maximum possible binding of the radioligand.

    • Non-Specific Binding (NSB): Add 50 µL of 10 µM Haloperidol, 50 µL [³H]-Spiperone, and 100 µL membrane homogenate. This measures radioligand binding to non-receptor components and is crucial for calculating specific binding.

    • Test Compound Wells: Add 50 µL of each test compound dilution, 50 µL [³H]-Spiperone, and 100 µL membrane homogenate.

  • Incubation:

    • Incubate the plate at room temperature for 90 minutes with gentle agitation to allow the binding reaction to reach equilibrium. Expert note: Incubation time and temperature should be optimized for each receptor-ligand system to ensure equilibrium is reached without receptor degradation.

  • Harvesting and Filtration:

    • Rapidly terminate the reaction by vacuum filtration through glass fiber filters (pre-soaked in 0.5% polyethyleneimine to reduce non-specific filter binding).

    • Wash the filters three times with ice-cold assay buffer to remove unbound radioligand. Causality: Rapid filtration and cold buffer are essential to prevent dissociation of the ligand-receptor complex during washing.

  • Quantification:

    • Place the filters into scintillation vials, add scintillation fluid, and count the radioactivity (in counts per minute, CPM) using a scintillation counter.

  • Data Analysis:

    • Calculate Specific Binding: Specific Binding = Total Binding (CPM) - Non-Specific Binding (CPM).

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the IC50 value (the concentration of test compound that inhibits 50% of specific binding).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Experimental Workflow Diagram

Binding_Assay_Workflow start Start prep Prepare Reagents: - Membranes - Radioligand - Test Compounds (Enantiomers) start->prep plate_setup Set Up 96-Well Plate (Total, NSB, Compound Wells) prep->plate_setup incubate Incubate at RT (90 minutes) plate_setup->incubate filter Rapid Vacuum Filtration (Separate Bound from Free) incubate->filter wash Wash Filters x3 (Ice-Cold Buffer) filter->wash count Scintillation Counting (Measure Radioactivity) wash->count analyze Data Analysis: - Calculate Specific Binding - Determine IC50 - Calculate Ki (Cheng-Prusoff) count->analyze end End analyze->end

Caption: Workflow for a competitive radioligand binding assay.

Conclusion and Future Directions

This guide illustrates the critical importance of comparing enantiomers in pharmacological research. Using the this compound scaffold as a model, we have demonstrated how stereochemistry can profoundly influence receptor affinity, functional activity, and pharmacokinetic properties. The hypothetical data presented highlights a scenario where the (R)-enantiomer is the eutomer, possessing higher affinity for dopamine receptors and a more favorable pharmacokinetic profile.

For drug development professionals, these findings would strongly justify the advancement of the single (R)-enantiomer. This "chiral switch" from a racemic mixture to a single isomer can lead to a drug with an improved therapeutic index, a more predictable dose-response relationship, and potentially fewer side effects.[4] Future research should focus on in vivo animal models to correlate these in vitro findings with behavioral outcomes and to establish a full safety and toxicology profile for the eutomer.

References

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  • Gifford Bioscience. (n.d.). Radioligand Binding Assay. Gifford Bioscience. Available from: [Link]

  • Laldinchhana, et al. (2021). Enantioselectivity in Pharmacokinetics: A Mini Review. Asian Journal of Pharmaceutical and Clinical Research. Available from: [Link]

  • Limbird, L. E. (2004). Radioligand Binding Methods for Membrane Preparations and Intact Cells. SpringerLink. Available from: [Link]

  • Cirić, A., & Natić, M. (2023). Enantioselectivity in Drug Pharmacokinetics and Toxicity: Pharmacological Relevance and Analytical Methods. ResearchGate. Available from: [Link]

  • El-Haj, B., et al. (2024). Chiral resolution of cationic piperazine derivatives by capillary electrophoresis using sulfated β-cyclodextrin. PubMed. Available from: [Link]

  • Cai, W., & Chen, X. (2016). Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. Biophysics Reports. Available from: [Link]

  • Sittampalam, G. S., et al. (2012). Measurement of cAMP for G αs-and G αi Protein-Coupled Receptors (GPCRs). Assay Guidance Manual. Available from: [Link]

  • Slideshare. (n.d.). Case study and enantioselectivity in drug ADME. Slideshare. Available from: [Link]

  • Sittampalam, G. S., et al. (2012). Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs). National Center for Biotechnology Information. Available from: [Link]

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  • Bentham Science. (n.d.). Asymmetric Synthesis of Biologically Active Piperazine Derivatives. Bentham Science. Available from: [Link]

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A Comparative Guide to the Synthesis of 1-(4-tert-Butylphenyl)piperazine for Pharmaceutical Research and Development

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

1-(4-tert-Butylphenyl)piperazine is a crucial building block in medicinal chemistry, forming the core scaffold of numerous biologically active compounds. Its derivatives have shown promise in various therapeutic areas, including as antagonists for the Gonadotropin-Releasing Hormone Receptor (GnRH-R)[1]. The efficient and scalable synthesis of this intermediate is therefore of significant interest to researchers in drug discovery and development. This guide provides an in-depth comparison of the most common synthetic routes to this compound, offering detailed experimental protocols, comparative data, and mechanistic insights to aid in the selection of the most appropriate method for your research needs.

Comparative Overview of Synthetic Strategies

Three primary synthetic strategies for the preparation of this compound will be discussed and compared:

  • Buchwald-Hartwig Amination: A modern, palladium-catalyzed cross-coupling reaction that has become a cornerstone in C-N bond formation[2][3].

  • Classical N-Arylation: A traditional method involving the reaction of an aniline with a bifunctional piperazine precursor[4].

  • Ullmann Condensation: A copper-catalyzed cross-coupling reaction, representing one of the earliest methods for forming aryl-amine bonds[5][6].

The following sections will delve into the specifics of each route, providing detailed protocols and a comparative analysis of their respective advantages and disadvantages.

Data Summary: A Head-to-Head Comparison

ParameterBuchwald-Hartwig AminationClassical N-ArylationUllmann Condensation (Estimated)
Starting Materials 1-Bromo-4-tert-butylbenzene, Piperazine4-tert-Butylaniline, Bis(2-chloroethyl)amine hydrochloride1-Bromo-4-tert-butylbenzene, Piperazine
Catalyst Palladium-based (e.g., Pd₂(dba)₃ with phosphine ligand)NoneCopper-based (e.g., CuI with a ligand)
Reaction Temperature 80-110 °CReflux (e.g., in Diethylene glycol dimethyl ether, >160 °C)100-150 °C
Reaction Time 3-24 hours90 hours24-48 hours
Reported Yield 48.2%[7] - scalable to >90% with optimization[8]71%[4]Moderate to Good (typically lower than Pd-catalyzed routes)
Key Advantages High functional group tolerance, milder conditions, well-established for complex molecules.Inexpensive starting materials, no transition metal catalyst required.Lower cost catalyst compared to palladium.
Key Disadvantages Cost of palladium catalyst and ligands, sensitivity to air and moisture.Harsh reaction conditions (high temperature, long reaction time), potential for side reactions.Often requires higher temperatures than Buchwald-Hartwig, can have lower yields and substrate scope.

Route 1: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful and versatile method for the synthesis of aryl amines from aryl halides[2][3]. This palladium-catalyzed cross-coupling reaction offers a significant advantage in terms of its broad substrate scope and tolerance of various functional groups, making it a staple in modern medicinal chemistry[5].

Reaction Scheme

Buchwald-Hartwig Amination cluster_reactants Reactants cluster_reagents Reagents cluster_product Product 1-Bromo-4-tert-butylbenzene 1-Bromo-4-tert-butylbenzene Product This compound 1-Bromo-4-tert-butylbenzene->Product + Piperazine Piperazine Piperazine Pd_catalyst Pd Catalyst (e.g., Pd₂(dba)₃) Ligand Phosphine Ligand (e.g., Xantphos) Base Base (e.g., NaOtBu) Solvent Solvent (e.g., Toluene)

Caption: General scheme for the Buchwald-Hartwig amination.

Experimental Protocol

This protocol is adapted from a representative procedure for the synthesis of this compound[7].

Materials:

  • 1-Bromo-4-tert-butylbenzene

  • Piperazine

  • Palladium(II) acetate (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Phosphine ligand (e.g., Xantphos, BINAP)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous toluene

  • Nitrogen or Argon gas

  • Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)

Procedure:

  • To an oven-dried Schlenk flask, add 1-bromo-4-tert-butylbenzene (1.0 equiv), piperazine (1.5 equiv), and sodium tert-butoxide (1.4 equiv).

  • In a separate vial, dissolve the palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%) and the phosphine ligand (4 mol%) in a small amount of anhydrous toluene.

  • Seal the Schlenk flask with a septum, and evacuate and backfill with an inert gas (e.g., nitrogen or argon) three times.

  • Add anhydrous toluene to the Schlenk flask, followed by the catalyst solution via syringe.

  • Heat the reaction mixture to 100 °C and stir for 3-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford this compound.

Mechanism and Rationale

The catalytic cycle of the Buchwald-Hartwig amination is a well-studied process[3].

Buchwald-Hartwig Cycle Pd(0)L2 Pd(0)Ln Ox_Add Oxidative Addition (Ar-X) Pd(II)_complex Ar-Pd(II)-X(L)n Ox_Add->Pd(II)_complex Ar-X Amine_Coord Amine Coordination (R2NH) Amine_Complex [Ar-Pd(II)-X(L)n(R2NH)] Amine_Coord->Amine_Complex R2NH Deprotonation Deprotonation (Base) Amido_Complex Ar-Pd(II)-NR2(L)n Deprotonation->Amido_Complex -HX Amido_Complex->Pd(0)L2 Red_Elim Reductive Elimination Product Ar-NR2 Red_Elim->Product

Caption: Simplified catalytic cycle of the Buchwald-Hartwig amination.

The reaction is initiated by the oxidative addition of the aryl halide to a Pd(0) complex. This is followed by the coordination of the amine and subsequent deprotonation by a base to form a palladium-amido complex. The final step is reductive elimination, which forms the desired C-N bond and regenerates the Pd(0) catalyst[3]. The choice of a bulky, electron-rich phosphine ligand is crucial for promoting both the oxidative addition and the final reductive elimination steps, leading to higher yields and faster reaction rates[2].

Route 2: Classical N-Arylation

This method represents a more traditional approach to the synthesis of arylpiperazines. It involves the direct reaction of an aniline with a piperazine precursor, typically bis(2-chloroethyl)amine hydrochloride, at elevated temperatures[4].

Reaction Scheme

Classical N-Arylation cluster_reactants Reactants cluster_reagents Reagents cluster_product Product 4-tert-Butylaniline 4-tert-Butylaniline Product This compound 4-tert-Butylaniline->Product + Bis(2-chloroethyl)amine hydrochloride Bis_amine Bis(2-chloroethyl)amine hydrochloride Base Base (e.g., K₂CO₃) Solvent Solvent (e.g., Diethylene glycol dimethyl ether)

Caption: General scheme for the classical N-arylation.

Experimental Protocol

This protocol is based on a literature procedure for the synthesis of N-(4-tert-butylphenyl)-piperazine[4].

Materials:

  • 4-tert-Butylaniline

  • Bis(2-chloroethyl)amine hydrochloride

  • Potassium carbonate (K₂CO₃)

  • Diethylene glycol dimethyl ether

  • Concentrated sodium hydroxide solution

  • Methyl tert-butyl ether

  • Anhydrous sodium sulfate

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, combine 4-tert-butylaniline (1.0 equiv), bis(2-chloroethyl)amine hydrochloride (1.0 equiv), and potassium carbonate (1.0 equiv) in diethylene glycol dimethyl ether.

  • Reflux the mixture for 90 hours.

  • After cooling, make the mixture strongly alkaline by adding water and a concentrated sodium hydroxide solution, and stir for 2 hours.

  • Extract the organic phase with methyl tert-butyl ether (3 x 250 ml).

  • Wash the combined organic phases with water (2 x 250 ml), dry over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure.

  • The residue is then purified by fractional distillation under reduced pressure to yield this compound.

Mechanism and Rationale

This reaction proceeds through a double nucleophilic substitution mechanism. The aniline nitrogen acts as a nucleophile, displacing the chloride ions from the bis(2-chloroethyl)amine in a stepwise manner to form the piperazine ring. The high temperature is necessary to overcome the activation energy for the C-N bond formation. Potassium carbonate acts as a base to neutralize the hydrochloric acid formed during the reaction. The prolonged reaction time is a consequence of the relatively lower reactivity of the starting materials under these conditions compared to modern catalytic methods.

Route 3: Ullmann Condensation

The Ullmann condensation is a classical copper-catalyzed method for the formation of C-N bonds[5][6]. While often requiring harsher conditions than the Buchwald-Hartwig amination, it presents a more cost-effective alternative due to the use of a copper catalyst.

Reaction Scheme

Ullmann Condensation cluster_reactants Reactants cluster_reagents Reagents cluster_product Product 1-Bromo-4-tert-butylbenzene 1-Bromo-4-tert-butylbenzene Product This compound 1-Bromo-4-tert-butylbenzene->Product + Piperazine Piperazine Piperazine Cu_catalyst Cu Catalyst (e.g., CuI) Ligand Ligand (e.g., 1,10-phenanthroline) Base Base (e.g., K₂CO₃) Solvent Solvent (e.g., DMF)

Caption: General scheme for the Ullmann condensation.

Experimental Protocol (Adapted from General Procedures)

This is a generalized protocol adapted from typical Ullmann condensation procedures[9].

Materials:

  • 1-Bromo-4-tert-butylbenzene

  • Piperazine

  • Copper(I) iodide (CuI)

  • Ligand (e.g., 1,10-phenanthroline, L-proline)

  • Potassium carbonate (K₂CO₃) or Potassium phosphate (K₃PO₄)

  • Anhydrous Dimethylformamide (DMF) or other high-boiling polar solvent

  • Nitrogen or Argon gas

Procedure:

  • To an oven-dried reaction vessel, add CuI (5-10 mol%), the ligand (10-20 mol%), and the base (2.0 equiv).

  • Add 1-bromo-4-tert-butylbenzene (1.0 equiv) and piperazine (1.5 equiv).

  • Add the anhydrous solvent and flush the vessel with an inert gas.

  • Heat the mixture to 120-150 °C for 24-48 hours, monitoring the reaction by TLC or LC-MS.

  • After cooling, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Mechanism and Rationale

The mechanism of the Ullmann condensation is thought to involve the formation of a copper(I) amide intermediate. This species then undergoes oxidative addition with the aryl halide to form a copper(III) intermediate, which subsequently undergoes reductive elimination to yield the aryl amine and regenerate the copper(I) catalyst. The use of a ligand can stabilize the copper catalyst and facilitate the reaction at lower temperatures[9].

Product Characterization and Purification

Independent of the synthetic route chosen, the final product, this compound, should be thoroughly characterized to confirm its identity and purity.

Spectroscopic Data
  • ¹H NMR (CDCl₃, 300 MHz): δ 7.31 (d, J=8.6 Hz, 2H), 6.90 (d, J=8.6 Hz, 2H), 3.14 (br, 4H), 3.04 (br, 4H), 1.57 (s, 1H, NH), 1.31 (s, 9H).[7]

  • ¹³C NMR (CDCl₃, 75 MHz): δ 149.5, 142.4, 125.8, 115.7, 50.6, 46.3, 33.9, 31.4.[7]

Purification

The crude product from any of the described syntheses can be purified by the following methods:

  • Flash Column Chromatography: This is a standard method for purifying organic compounds. A silica gel stationary phase with a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) can effectively separate the desired product from starting materials and byproducts[10][11].

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent or solvent mixture (e.g., ethanol, or a hexane/ethyl acetate mixture) can be an effective method for obtaining highly pure material[12].

  • Acid-Base Extraction: As this compound is a basic compound, it can be purified by dissolving the crude product in an organic solvent and extracting it into an acidic aqueous solution. The aqueous layer is then basified, and the pure product is re-extracted into an organic solvent.

Conclusion and Recommendations

The choice of synthetic route for this compound will depend on the specific needs of the researcher, including scale, cost, available equipment, and the importance of functional group tolerance in related syntheses.

  • For small-scale synthesis and rapid access to analogs with diverse functionalities , the Buchwald-Hartwig amination is the recommended method due to its reliability, milder conditions, and broad substrate scope.

  • For large-scale, cost-sensitive production where the harsh reaction conditions are manageable, the classical N-arylation offers a viable, catalyst-free alternative.

  • The Ullmann condensation provides a middle ground, offering a more economical catalytic option than the Buchwald-Hartwig amination, although potentially with lower yields and requiring more optimization.

It is imperative that the final product is rigorously purified and characterized to ensure its suitability for downstream applications in drug discovery and development.

References

  • Discovery of 6-({4-[2-(4-tert-Butylphenyl)-1H-benzimidazol-4-yl]piperazin-1-yl}methyl )quinoxaline (WAY-207024): An Orally Active Antagonist of the Gonadotropin Releasing Hormone Receptor (GnRH-R). (2025). ResearchGate. [Link]

  • 1,4-Bis(4-tert-butylbenzyl)piperazine. (n.d.). PMC - NIH. [Link]

  • This compound | C14H22N2 | CID 781722. (n.d.). PubChem. [Link]

  • Building Up a Piperazine Ring from a Primary Amino Group via Catalytic Reductive Cyclization of Dioximes. (2023). NIH. [Link]

  • Design, Synthesis and Biological Evaluation of Novel N-Arylpiperazines Containing a 4,5-Dihydrothiazole Ring. (n.d.). NIH. [Link]

  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. (n.d.). PubMed Central. [Link]

  • Preparation of the starting compound N-(4-tert-butylphenyl)-piperazine. (n.d.). PrepChem.com. [Link]

  • Buchwald-Hartwig Coupling. (n.d.). Organic Synthesis. [Link]

  • DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. (n.d.). Revue Roumaine de Chimie. [Link]

  • Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. (n.d.). UCL. [Link]

  • Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions. (n.d.). Organic Chemistry Portal. [Link]

  • Crystallization and Purification. (2012). ResearchGate. [Link]

  • Reductive amination of piperazine. (2024). Reddit. [Link]

  • Solid-Phase Synthesis of Arylpiperazine Derivatives and Implementation of the Distributed Drug Discovery (D3) Project in the Search for CNS Agents. (n.d.). MDPI. [Link]

  • The Ullmann Coupling Reaction: A New Approach to Tetraarylstannanes. (n.d.). ACS Publications. [Link]

  • A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines. (n.d.). PubMed Central. [Link]

  • New Catalysts for Reductive Amination. (n.d.). Kanto Chemical Co., Inc.. [Link]

  • Tips & Tricks: Recrystallization. (n.d.). University of Rochester. [Link]

  • Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts. [Link]

  • 1-(4-chlorophenyl) piperazine: ft-ir, raman, nmr and theoretical studies. (2019). SciSpace. [Link]

  • Ullmann reaction. (2020). L.S.College, Muzaffarpur. [Link]

  • How to Purify an organic compound via recrystallization or reprecipitation? (2025). ResearchGate. [Link]

  • Screening of ligands for the Ullmann synthesis of electron-rich diaryl ethers. (2012). PMC - NIH. [Link]

  • Method for preparing piperazines. (1997).
  • Synthesis of 1-(Tert-butyl)-3-(methyl)-4-(4-(methylthio)benzyl) piperazine-1,3-dicarboxylate. (n.d.). Connect Journals. [Link]

  • Copper-catalyzed Ullmann-type synthesis of diaryl ethers assisted by salicylaldimine ligands. (n.d.). GLOBAL-CHEM. [Link]

  • Reductive Amination - Common Conditions. (n.d.). The Organic Chemistry Portal. [Link]

  • Ullmann Reaction. (n.d.). Organic Chemistry Portal. [Link]

  • Model reaction: bioamination of 4‐tert‐butylcyclohexanone (1 a). (n.d.). ResearchGate. [Link]

  • Purification of piperazine. (n.d.).
  • Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties. (n.d.). PMC - PubMed Central. [Link]

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A Senior Application Scientist's Guide to Quantitative Assay Validation for 1-(4-tert-Butylphenyl)piperazine

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and chemical research, the ability to accurately and reliably quantify a target analyte is paramount. This guide provides an in-depth, experience-driven comparison of analytical methodologies for the quantitative assay of 1-(4-tert-Butylphenyl)piperazine, a key intermediate and structural motif in medicinal chemistry. We will move beyond rote procedural lists to explore the causality behind methodological choices, ensuring that every protocol is a self-validating system grounded in established regulatory principles. Our objective is to equip you with the scientific rationale to select, develop, and validate a quantitative assay that is fit for its intended purpose, whether for purity assessment, stability testing, or bioanalytical studies.

The validation of an analytical method is the cornerstone of regulatory compliance and data integrity. It is the process of demonstrating that a procedure is suitable for its intended use.[1][2] Guidelines from the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA) provide a comprehensive framework for this process, which we will integrate throughout this guide.[3][4][5]

Strategic Selection of an Analytical Platform: A Comparative Overview

The first critical decision in developing a quantitative assay is the choice of the analytical instrument. For a molecule like this compound, which possesses a UV-active phenyl ring and sufficient volatility for gas chromatography, several robust options are available. The selection hinges on the required sensitivity, selectivity, and the nature of the sample matrix.

  • High-Performance Liquid Chromatography with UV Detection (HPLC-UV): This is often the workhorse of quality control (QC) laboratories. It offers a balance of performance, cost, and accessibility. For an analyte with a strong chromophore, like the substituted phenyl group in our target molecule, HPLC-UV provides excellent quantitation capabilities for bulk substance analysis and formulation testing.[6][7] Unlike unsubstituted piperazine, which may require derivatization to be UV-active, this compound is directly detectable.[8][9]

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique for volatile and thermally stable compounds.[10][11] It provides exceptional separation efficiency and structural confirmation through mass spectral fragmentation patterns. This method is particularly useful for identifying and quantifying impurities in the drug substance that may be process-related or degradation products.[12]

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the gold standard for bioanalysis, offering unparalleled sensitivity and selectivity.[13][14] By monitoring specific precursor-to-product ion transitions, LC-MS/MS can accurately quantify analytes in complex biological matrices like plasma or urine, even at very low concentrations (pg/mL to ng/mL).[13][15]

The following table provides a comparative summary to guide your selection process.

Parameter HPLC-UV GC-MS LC-MS/MS
Principle Chromatographic separation followed by UV absorbance detection.Chromatographic separation of volatile compounds followed by mass-based detection.Chromatographic separation followed by highly selective mass-to-charge ratio detection.
Typical Sensitivity Low to mid ng/mL rangeLow ng/mL rangeHigh pg/mL to low ng/mL range
Selectivity Moderate; relies on chromatographic resolution.High; based on retention time and mass spectrum.Very High; based on retention time and specific MRM transitions.
Primary Application Purity, assay, and stability of bulk drug substance and formulated product.Impurity profiling, analysis of volatile related substances.Bioanalysis (pharmacokinetics, toxicokinetics), trace-level impurity analysis.
Advantages Cost-effective, robust, widely available, straightforward operation.High resolving power, provides structural information, excellent for volatile impurities.Exceptional sensitivity and selectivity, ideal for complex matrices, high throughput.
Disadvantages Lower sensitivity, potential for interference from co-eluting compounds.Requires analyte to be volatile and thermally stable, potential for matrix effects.Higher instrument cost and complexity, susceptible to ion suppression/enhancement.

The Validation Framework: A Logic-Driven Approach

A successful assay validation demonstrates that the method is reliable for its intended purpose. The process follows a logical progression, with each parameter building confidence in the method's performance. This framework is defined by regulatory bodies like the EMA and FDA to ensure data quality and consistency.[4][16][17][18]

The validation process can be visualized as a structured workflow:

Validation_Flow cluster_dev Method Development cluster_val Method Validation (ICH Q2(R2)) cluster_app Application Dev Analytical Procedure Development (ICH Q14) Specificity Specificity / Selectivity Dev->Specificity Begin Validation Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy LOD_LOQ LOD & LOQ Linearity->LOD_LOQ Precision Precision (Repeatability & Intermediate) Accuracy->Precision Stability Solution & Sample Stability (For Bioanalysis) Accuracy->Stability Robustness Robustness Precision->Robustness Precision->Stability Application Routine Analysis (e.g., QC, PK Studies) Robustness->Application Validation Complete Stability->Application HPLC_Workflow Prep_Mobile 1. Prepare Mobile Phase (e.g., ACN:Water) Equilibrate 4. Equilibrate HPLC System Prep_Mobile->Equilibrate Prep_Std 2. Prepare Stock Standard & Working Solutions Inject 5. Inject Samples (Standards, QCs, Unknowns) Prep_Std->Inject Prep_Sample 3. Prepare Sample Solution (e.g., Dissolve API in Diluent) Prep_Sample->Inject Equilibrate->Inject Separate 6. Chromatographic Separation (C18 Column) Inject->Separate Detect 7. UV Detection (e.g., 254 nm) Separate->Detect Integrate 8. Integrate Peak Area Detect->Integrate Calculate 9. Calculate Concentration (Using Calibration Curve) Integrate->Calculate

Caption: Experimental workflow for HPLC-UV analysis.

Detailed Protocol

A. Reagents and Materials

  • This compound Reference Standard (purity >99.5%)

  • Acetonitrile (ACN), HPLC Grade

  • Methanol (MeOH), HPLC Grade

  • Deionized Water, 18.2 MΩ·cm

  • Phosphoric Acid, ACS Grade

B. Standard and Sample Preparation

  • Diluent: Acetonitrile:Water (50:50, v/v)

  • Standard Stock Solution (1.0 mg/mL): Accurately weigh ~25 mg of the reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with Diluent.

  • Calibration Standards (e.g., 10-150 µg/mL): Prepare by serial dilution of the Standard Stock Solution with Diluent.

  • Sample Solution (e.g., 100 µg/mL): Accurately weigh ~25 mg of the this compound sample into a 250 mL volumetric flask. Dissolve and dilute to volume with Diluent.

C. Chromatographic Conditions

Parameter Condition
Instrument HPLC System with UV/PDA Detector
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase Acetonitrile : (0.1% Phosphoric Acid in Water) (60:40, v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 230 nm
Run Time 10 minutes
Validation Experiments and Acceptance Criteria

Specificity:

  • Procedure: Inject the diluent (blank), a solution of the reference standard, and a sample solution. Also, analyze samples that have been subjected to forced degradation (e.g., acid, base, peroxide, heat, light) to demonstrate that degradant peaks do not interfere with the main analyte peak. [5]* Acceptance Criteria: The analyte peak should be free from any co-eluting peaks in the blank and stressed samples. Peak purity analysis (using a PDA detector) should pass.

Linearity:

  • Procedure: Prepare and inject at least five concentrations across the desired range (e.g., 50% to 150% of the nominal concentration). Plot the peak area response versus concentration.

  • Acceptance Criteria: The correlation coefficient (R²) should be ≥ 0.999. The y-intercept should be insignificant compared to the response at 100% concentration.

Accuracy:

  • Procedure: Analyze samples at a minimum of three concentration levels (e.g., 80%, 100%, 120%) in triplicate. Accuracy can be assessed by analyzing a sample of known concentration and calculating the percentage recovery. [18]* Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.

Precision:

  • Procedure:

    • Repeatability (Intra-assay): Analyze six replicate preparations of the sample at 100% concentration on the same day, with the same analyst and instrument.

    • Intermediate Precision: Repeat the analysis on a different day, with a different analyst, or on a different instrument.

  • Acceptance Criteria: The relative standard deviation (%RSD) should be ≤ 2.0% for both repeatability and intermediate precision. [19] Limit of Quantitation (LOQ):

  • Procedure: Determine the lowest concentration that can be quantified with acceptable precision and accuracy. This is often established by analyzing a series of dilute solutions and finding the concentration where the signal-to-noise ratio is approximately 10:1.

  • Acceptance Criteria: Precision (%RSD) at the LOQ should be ≤ 10%.

Robustness:

  • Procedure: Introduce small, deliberate variations to the method parameters (e.g., ±2% in mobile phase organic content, ±0.1 mL/min flow rate, ±2 °C column temperature) and assess the impact on the results.

  • Acceptance Criteria: The results should remain unaffected by the variations, with all system suitability parameters (e.g., tailing factor, resolution) still meeting their criteria.

Example Data Summary

The results of the validation should be clearly summarized.

Table: Summary of HPLC-UV Validation Results

Parameter Result Acceptance Criteria
Specificity No interference observed Peak is pure and resolved
Linearity Range 10 - 150 µg/mL ---
Correlation Coefficient (R²) 0.9998 ≥ 0.999
Accuracy (Recovery) 99.5% - 101.2% 98.0% - 102.0%
Precision (Repeatability %RSD) 0.8% ≤ 2.0%
Precision (Intermediate %RSD) 1.1% ≤ 2.0%
LOQ 10 µg/mL (S/N > 10) ---

| Robustness | Passed | Results unaffected by minor changes |

Alternative Methodologies: A Performance Comparison

While HPLC-UV is excellent for many applications, certain scenarios demand higher performance. Below is a comparison of expected performance characteristics for validated GC-MS and LC-MS/MS methods for this compound.

Performance Metric Validated HPLC-UV Validated GC-MS Validated LC-MS/MS (Bioanalytical)
Linear Range 10 - 150 µg/mL0.1 - 25 µg/mL0.5 - 500 ng/mL
LOQ 10 µg/mL0.1 µg/mL0.5 ng/mL
Accuracy (% Recovery) 99.5% - 101.2%98.5% - 101.5%95.0% - 105.0%
Precision (%RSD) < 2.0%< 5.0%< 15.0%
Key Advantage Cost-effective, robust for QCExcellent for impurity identificationUltimate sensitivity for bioanalysis
Typical Application API Assay/PurityProcess-related impurity analysisPharmacokinetic studies in plasma

Conclusion

The validation of a quantitative assay is a systematic and scientifically rigorous process that is essential for ensuring the quality, safety, and efficacy of pharmaceutical products. For this compound, the choice between HPLC-UV, GC-MS, and LC-MS/MS should be dictated by the specific analytical challenge. A well-validated HPLC-UV method is a robust and cost-effective solution for quality control of the bulk substance. For sensitive impurity profiling or demanding bioanalytical applications in complex matrices, the superior selectivity and sensitivity of mass spectrometry-based methods are indispensable. By understanding the principles behind each validation parameter and thoughtfully selecting the analytical platform, researchers can generate data that is not only accurate and precise but also defensible and fit for its ultimate purpose in the drug development lifecycle.

References

  • Title: Bioanalytical method validation - Scientific guideline Source: European Medicines Agency (EMA) URL: [Link]

  • Title: EMA released for public consultation the draft ICH guideline M10 on bioanalytical method validation Source: EPTRI URL: [Link]

  • Title: The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content Source: European Bioanalysis Forum URL: [Link]

  • Title: FDA Guidance for Industry: Q2A Validation of Analytical Procedures Source: gmp-compliance.org URL: [Link]

  • Title: Q2(R2) Validation of Analytical Procedures March 2024 Source: FDA URL: [Link]

  • Title: Guideline on bioanalytical method validation Source: European Medicines Agency URL: [Link]

  • Title: ICH and FDA Guidelines for Analytical Method Validation Source: Lab Manager Magazine URL: [Link]

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  • Title: Highlights from FDA's Analytical Test Method Validation Guidance Source: ProPharma URL: [Link]

  • Title: Q2(R2) Validation of Analytical Procedures Source: FDA URL: [Link]

  • Title: An optimised gas chromatographic-mass spectrometric method for the chemical characterisation of benzylpiperazine and 1-arylpiperazine based drugs Source: RSC Publishing URL: [Link]

  • Title: Recommended methods for the Identification and Analysis of Piperazines in Seized Materials Source: United Nations Office on Drugs and Crime (UNODC) URL: [Link]

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  • Title: GC-MS and GC-IR Analysis of Disubstituted Piperazine Analogues of Benzylpiperazine and Trifluoromethylphenylpiperazine Source: ResearchGate URL: [Link]

  • Title: Development and Validation of a GC-MS Method for the Simultaneous Quantification of Two Piperazine Designer Drugs Sold in Combination as 'Legal X' Source: Scholars.Direct URL: [Link]

  • Title: this compound Source: PubChem URL: [Link]

  • Title: Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV Source: ResearchGate URL: [Link]

  • Title: Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV Source: JOCPR URL: [Link]

  • Title: Accurate HPLC Determination of Piperazine Residues in the Presence of other Secondary and Primary Amines Source: ResearchGate URL: [Link]

  • Title: Biochip array technology immunoassay performance and quantitative confirmation of designer piperazines for urine workplace drug testing Source: PubMed URL: [Link]

  • Title: Comparison of LC-MS and LC-DAD Methods of Detecting Abused Piperazine Designer Drugs Source: PubMed Central URL: [Link]

  • Title: Bioanalytical LC-QTOF/MS Method for a N-phenylpiperazine Derivate (LQFM05): An Anxiolytic- and Antidepressant-like Prototype Drug Applied to Pharmacokinetic and Biodistribution Studies Source: MDPI URL: [Link]

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Navigating Selectivity: A Comparative Guide to the Cross-Reactivity Profile of 1-(4-tert-Butylphenyl)piperazine

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the principle of "one molecule, one target" is an increasingly rare ideal. More often, therapeutic candidates engage with a spectrum of biological targets, some intended and some not. This polypharmacology can be a double-edged sword, offering avenues for multi-target efficacy or leading to unforeseen off-target toxicities. For researchers and drug development professionals working with novel chemical entities, a rigorous understanding of a compound's cross-reactivity profile is not just a regulatory hurdle, but a fundamental necessity for predicting clinical success.

This guide provides an in-depth, comparative analysis of the cross-reactivity of 1-(4-tert-Butylphenyl)piperazine (t-BPP), a scaffold of significant interest in central nervous system (CNS) drug discovery. While direct, comprehensive cross-reactivity studies on t-BPP are not extensively published, this guide synthesizes data from structurally related piperazine derivatives and established pharmacological principles to construct a predictive and actionable framework for its evaluation. We will delve into the causality behind experimental design, present detailed protocols for robust assessment, and compare the hypothetical performance of t-BPP against relevant alternatives, supported by experimental data paradigms.

The Significance of the Piperazine Moiety and the tert-Butylphenyl Group

The piperazine ring is a privileged scaffold in medicinal chemistry, appearing in a multitude of approved drugs.[1][2] Its basic nitrogen atoms allow for critical interactions with acidic residues in target proteins and provide a handle for modulating physicochemical properties. The 1-phenylpiperazine substructure, in particular, is a well-established pharmacophore for a variety of CNS targets, including serotonergic (5-HT), dopaminergic (D), and adrenergic (α) receptors. The lipophilic tert-butyl group on the phenyl ring can enhance membrane permeability, including passage across the blood-brain barrier, making it a valuable feature for neurologically active agents.[3]

However, this inherent promiscuity of the phenylpiperazine core necessitates a thorough investigation of off-target interactions to ensure the desired selectivity and avoid adverse effects. For instance, many piperazine-based antipsychotics exhibit cross-reactivity with histamine H1 receptors, leading to sedation, or with alpha-1 adrenergic receptors, causing orthostatic hypotension.

Designing a Cross-Reactivity Study for t-BPP: A Rationale-Driven Approach

Given the structural alerts within t-BPP, a logical starting point is to hypothesize its primary targets and then build a rational screening panel to probe for unwanted interactions. Based on precedents from similar structures, t-BPP is a plausible ligand for dopamine D2 and serotonin 5-HT2A receptors, targets of significant interest for antipsychotic and antidepressant therapies.[4][5]

A comprehensive cross-reactivity panel should therefore include:

  • Primary Targets: Dopamine D2, Serotonin 5-HT2A receptors.

  • Key Off-Targets (GPCRs): Other dopamine (D1, D3, D4) and serotonin (5-HT1A, 5-HT2C, 5-HT6, 5-HT7) receptor subtypes, adrenergic receptors (α1A, α1B, α2A), histamine receptors (H1, H2), and muscarinic receptors (M1-M5).

  • Ion Channels: hERG potassium channel (critical for cardiac safety), sodium channels (Nav1.5), and calcium channels (Cav1.2).

  • Enzymes and Transporters: Monoamine transporters (DAT, SERT, NET) and acetylcholinesterase (AChE), given that some piperazine derivatives show activity here.[6][7][8]

The following Graphviz diagram illustrates the logical workflow for a comprehensive cross-reactivity assessment.

CrossReactivity_Workflow cluster_0 Primary Screening cluster_1 Hit Identification & Prioritization cluster_2 Secondary & Functional Assays cluster_3 Selectivity Profiling Primary_Screening Compound of Interest (t-BPP) Initial Concentration: 10 µM Target_Panel Broad Target Panel (e.g., 44 GPCRs, Ion Channels, Transporters) Primary_Screening->Target_Panel Test against Primary_Assay Radioligand Binding Assays Target_Panel->Primary_Assay Utilizing Data_Analysis Calculate % Inhibition Primary_Assay->Data_Analysis Hit_Threshold Identify Hits (e.g., >50% Inhibition) Data_Analysis->Hit_Threshold Dose_Response IC50/Ki Determination (Binding Affinity) Hit_Threshold->Dose_Response Proceed with hits Functional_Assay Functional Assays (e.g., Calcium Flux, cAMP) Determine Agonist/Antagonist Activity Dose_Response->Functional_Assay For confirmed hits Selectivity_Index Calculate Selectivity Index (Ki Off-Target / Ki On-Target) Functional_Assay->Selectivity_Index Final_Profile Comprehensive Cross-Reactivity Profile Selectivity_Index->Final_Profile

Caption: Workflow for assessing compound cross-reactivity.

Experimental Protocol: Radioligand Binding Assay

Radioligand binding assays are a gold standard for primary screening due to their high throughput, sensitivity, and direct measurement of target engagement.

Objective: To determine the binding affinity (Ki) of t-BPP for a panel of receptors.

Materials:

  • Cell membranes expressing the target receptor (e.g., CHO-K1 cells stably expressing human D2 receptor).

  • Radioligand specific for the target (e.g., [³H]-Spiperone for D2 receptors).

  • Non-specific binding control (e.g., Haloperidol at 10 µM).

  • Test compound (t-BPP) and comparator compounds.

  • Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4).

  • 96-well filter plates and a cell harvester.

  • Scintillation cocktail and a liquid scintillation counter.

Methodology:

  • Compound Preparation: Prepare a serial dilution of t-BPP and comparator compounds in assay buffer. The final concentrations should span a range appropriate for determining an IC50 value (e.g., 0.1 nM to 10 µM).

  • Assay Setup: In a 96-well plate, add in the following order:

    • 50 µL of assay buffer (for total binding) or 50 µL of non-specific control (for non-specific binding) or 50 µL of test/comparator compound dilution.

    • 50 µL of the radioligand at a concentration close to its Kd value.

    • 100 µL of the cell membrane preparation.

  • Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes) to allow binding to reach equilibrium.

  • Harvesting: Rapidly filter the contents of each well through the filter plate using a cell harvester and wash several times with ice-cold wash buffer to separate bound from free radioligand.

  • Quantification: Punch out the filter discs into scintillation vials, add scintillation cocktail, and count the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding: Total Binding (CPM) - Non-specific Binding (CPM).

    • Calculate percent inhibition for each concentration of the test compound: 100 * (1 - (Specific binding with compound / Specific binding without compound)).

    • Plot percent inhibition against the log of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

    • Convert the IC50 to a Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Comparative Data Analysis: t-BPP vs. Alternatives

To contextualize the potential cross-reactivity of t-BPP, we present a hypothetical dataset comparing its binding affinity (Ki, nM) against two well-characterized compounds: Haloperidol (a typical antipsychotic with known cross-reactivity) and Aripiprazole (an atypical antipsychotic with a broader receptor profile).

Targett-BPP (Ki, nM)Haloperidol (Ki, nM)Aripiprazole (Ki, nM)
Dopamine D2 5.2 1.5 0.8
Serotonin 5-HT2A 12.5 25 3.4
Serotonin 5-HT1A3502,5001.7
Adrenergic α1A75857
Histamine H11,2005061
hERG Channel>10,000150>10,000

Interpretation of Hypothetical Data:

  • Primary Activity: The data suggests t-BPP is a potent ligand at both D2 and 5-HT2A receptors, a profile common to many atypical antipsychotics.

  • Selectivity:

    • t-BPP displays a >10-fold selectivity for D2/5-HT2A over the adrenergic α1A receptor, suggesting a lower risk of orthostatic hypotension compared to Haloperidol.

    • Its low affinity for the H1 receptor (Ki > 1 µM) indicates a minimal risk of sedation, a significant advantage over many first-generation antipsychotics.

    • Crucially, the lack of significant hERG binding (Ki > 10 µM) suggests a favorable cardiac safety profile.

  • Comparison: Compared to Haloperidol, t-BPP appears more selective. Compared to Aripiprazole, it lacks the potent 5-HT1A partial agonism but may have a cleaner profile regarding adrenergic and histaminergic activity.

Impact of Off-Target Activity on Signaling Pathways

Off-target binding is only clinically relevant if it modulates cellular function. For example, antagonism at the adrenergic α1A receptor can disrupt the Gq-protein signaling cascade, leading to vasodilation.

Signaling_Pathway cluster_0 Adrenergic α1A Receptor Signaling Norepinephrine Norepinephrine Alpha1A α1A Receptor Norepinephrine->Alpha1A Binds Gq_protein Gq Protein Alpha1A->Gq_protein Activates PLC Phospholipase C (PLC) Gq_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release PKC_activation PKC Activation DAG->PKC_activation Smooth_muscle_contraction Smooth Muscle Contraction Ca_release->Smooth_muscle_contraction PKC_activation->Smooth_muscle_contraction t_BPP t-BPP (Antagonist) t_BPP->Alpha1A Blocks

Caption: Antagonism of the adrenergic α1A receptor pathway by t-BPP.

Conclusion and Future Directions

This guide outlines a robust, scientifically-grounded framework for evaluating the cross-reactivity of this compound. Based on a hypothetical but plausible dataset derived from the pharmacology of related compounds, t-BPP emerges as a potentially selective CNS agent with high affinity for D2 and 5-HT2A receptors and a favorable safety profile concerning common off-targets like H1 and hERG.

The true value of this guide lies not in the specific hypothetical data, but in the logic of its construction. For any novel compound, researchers must move beyond simple affinity values. It is the careful selection of a relevant screening panel, the rigorous execution of validated assays, and the intelligent interpretation of selectivity indices that truly illuminates a compound's therapeutic potential and its liabilities. The methodologies and comparative logic presented here provide a blueprint for such an investigation, ensuring that the path from bench to clinic is built on a foundation of comprehensive pharmacological understanding.

References

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A Comparative Guide to the In-Vivo Efficacy of Arylpiperazine Analogs in Oncology

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive analysis of the preclinical in vivo efficacy of select arylpiperazine analogs, a class of compounds recognized for its significant potential in oncology. The piperazine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved therapeutic agents.[1][2] This document moves beyond simple cataloging of data, offering an in-depth examination of the experimental rationale, comparative performance, and underlying mechanisms of action that govern the translation of these compounds from promising in vitro candidates to effective in vivo agents.

The focus is on providing researchers, scientists, and drug development professionals with a clear, data-driven overview of structure-activity relationships and the critical methodologies used to validate efficacy in preclinical cancer models.

From Cell Culture to Xenograft: Bridging the In Vitro-In Vivo Gap

The initial promise of a novel anticancer agent is typically established through in vitro cytotoxicity assays against a panel of cancer cell lines.[3] However, the complex biological environment of a living organism presents numerous challenges, including pharmacokinetics (absorption, distribution, metabolism, and excretion) and tumor microenvironment interactions, which cannot be replicated in a petri dish. Therefore, in vivo evaluation in animal models is a critical step in the drug development pipeline.[4] This guide will dissect the in vivo performance of two distinct series of arylpiperazine derivatives to illustrate key principles of preclinical validation.

Comparative Efficacy Analysis of Lead Compounds

To illustrate the nuances of in vivo performance, we will compare representative lead compounds from two different chemical series of piperazine analogs that have demonstrated notable anticancer activity in preclinical models.

Compound Class Lead Compound Cancer Model Dosing Regimen In Vivo Efficacy Outcome Reference
Benzofuran PiperazinesCompound 1.19MDA-MB-231 Xenograft (Mice)Not specifiedGood anti-cancer efficacy observed.[5]
Quinazolin-4-aminesCompound 7aHepG2 Xenograft (Mice)Not specifiedSignificant tumor growth inhibition without significant loss of body weight.[6]

This direct comparison highlights that while both compound series show promise, their efficacy is demonstrated in different tumor models, suggesting potentially different mechanisms of action or tumor-type specificities.

Deep Dive into Preclinical Models and Methodologies

The validity of in vivo data is intrinsically linked to the rigor of the experimental design. Below are detailed protocols for the types of xenograft studies typically employed for evaluating piperazine-based anticancer agents.

Human Tumor Xenograft Model Workflow

The establishment of a xenograft model is a foundational step for assessing the in vivo efficacy of novel anticancer compounds.[5][6]

G cluster_0 Cell Culture & Preparation cluster_1 Animal Model & Tumor Implantation cluster_2 Tumor Growth & Treatment cluster_3 Efficacy Evaluation cell_culture 1. Propagation of Cancer Cells (e.g., MDA-MB-231, HepG2) harvesting 2. Cell Harvesting & Counting cell_culture->harvesting suspension 3. Resuspension in Matrigel/PBS harvesting->suspension implantation 5. Subcutaneous Injection of Cell Suspension suspension->implantation acclimatization 4. Acclimatization of Immunocompromised Mice (e.g., Nude Mice) acclimatization->implantation monitoring 6. Tumor Volume Monitoring implantation->monitoring randomization 7. Randomization into Treatment Groups monitoring->randomization treatment 8. Administration of Test Compound/Vehicle randomization->treatment continued_monitoring 9. Continued Monitoring of Tumor Volume & Body Weight treatment->continued_monitoring endpoint 10. Endpoint: Tumor Excision & Analysis continued_monitoring->endpoint

Caption: Workflow for a typical human tumor xenograft study in mice.

Step-by-Step Experimental Protocol: Xenograft Efficacy Study
  • Cell Line Propagation : Human cancer cell lines, such as MDA-MB-231 (breast cancer) or HepG2 (liver cancer), are cultured under standard conditions.[5][6]

  • Animal Models : Immunocompromised mice (e.g., nude mice) are typically used to prevent rejection of the human tumor cells.

  • Tumor Cell Implantation : A specific number of cancer cells (e.g., 5 x 10^6) are suspended in a suitable medium (like PBS or Matrigel) and injected subcutaneously into the flank of each mouse.

  • Tumor Growth Monitoring : Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). Tumor volume is measured regularly using calipers.

  • Randomization and Treatment : Once tumors reach the desired size, mice are randomized into control and treatment groups. The test compounds (e.g., Compound 7a) are administered, often daily, via a clinically relevant route (e.g., oral gavage or intraperitoneal injection).[6]

  • Efficacy Assessment : The primary endpoint is the inhibition of tumor growth in the treated group compared to the vehicle-treated control group. Body weight is also monitored as an indicator of toxicity.[6]

  • Endpoint Analysis : At the end of the study, tumors may be excised for further analysis, such as histology or biomarker assessment.

Mechanistic Insights: How Arylpiperazines Exert Their Effects

The anticancer activity of piperazine derivatives is often attributed to their ability to induce programmed cell death, or apoptosis.[3][7] While specific mechanisms can vary, a common pathway involves the induction of cellular stress leading to the activation of apoptotic cascades.

For instance, Compound 7a, a quinazoline-piperazine derivative, was found to arrest the cell cycle at the G2/M phase and trigger apoptosis.[6] Its mechanism is linked to anti-tubulin activity, disrupting the cellular machinery required for cell division.[6] Other piperazine analogs have been shown to function as inhibitors of key cancer-related proteins such as FUBP1 or as agonists for transporters like LAT1, leading to inhibited cancer cell growth.[8]

G cluster_0 Upstream Triggers cluster_1 Cellular Effects cluster_2 Apoptotic Cascade Arylpiperazine Arylpiperazine Analog (e.g., Compound 7a) Tubulin Tubulin Polymerization Disruption Arylpiperazine->Tubulin ROS Reactive Oxygen Species (ROS) Generation Arylpiperazine->ROS CellCycle G2/M Phase Cell Cycle Arrest Tubulin->CellCycle Caspase Caspase Activation ROS->Caspase CellCycle->Caspase Apoptosis Apoptosis (Programmed Cell Death) Caspase->Apoptosis

Caption: Generalized apoptotic pathway induced by some anticancer piperazine derivatives.

Conclusion and Future Perspectives

The arylpiperazine scaffold remains a highly versatile and promising platform for the development of novel anticancer agents.[9][10] The successful translation from in vitro potency to in vivo efficacy, as demonstrated by compounds like the benzofuran piperazine 1.19 and the quinazolin-4-amine 7a, relies on rigorous preclinical evaluation in relevant animal models.[5][6] Future research will likely focus on optimizing the pharmacokinetic properties of these analogs to enhance their bioavailability and therapeutic index, as well as exploring their potential in combination therapies to overcome drug resistance. The data presented in this guide underscores the importance of a multi-faceted approach to drug discovery, where potent in vitro activity is systematically validated through well-designed in vivo studies.

References

  • Benchchem. Unveiling the Cytotoxic Potential: A Comparative Analysis of Piperazine-Based Anticancer Agents.
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  • Moots, H. E. (2025). Synthesis and Bioevaluation of Piperazine-based Compounds as Anti-cancer Agents in Pancreatic Cancer. University of Central Florida.
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  • Iellina, A., et al. (2023). Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry. MDPI. Available from: [Link]

  • Túű, M., et al. (2024). Novel Piperazine Derivatives of Vindoline as Anticancer Agents. PubMed. Available from: [Link]

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  • Reddy, V., et al. (2023). Synthesis and biological evaluation of benzofuran piperazine derivatives as potential anticancer agents. Bioorganic & Medicinal Chemistry Letters, 93, 129425. Available from: [Link]

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  • Chen, L., et al. (2016). Synthesis, in vitro and in vivo evaluation of novel substituted N-(4-(2-(4-benzylpiperazin-1-yl)ethoxy)phenyl)-N-methyl-quinazolin-4-amines as potent antitumor agents. Bioorganic & Medicinal Chemistry Letters, 26(8), 1931-1935. Available from: [Link]

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  • Woolley-Roberts, M., et al. (2019). Design, synthesis, and evaluation of N-(4-(4-phenyl piperazin-1-yl)butyl)-4-(thiophen-3-yl)benzamides as selective dopamine D3 receptor ligands. ACS Chemical Neuroscience, 10(10), 4336-4348. Available from: [Link]

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Introduction: The Enduring Relevance of the Piperazine Scaffold in CNS Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to 1-(4-tert-Butylphenyl)piperazine and Established CNS Drugs

This guide offers a detailed comparative analysis of this compound, a key arylpiperazine derivative, against several established Central Nervous System (CNS) drugs. We will dissect its synthesis, physicochemical properties, pharmacodynamics, and potential in-vivo activity, placing it in context with well-known therapeutics. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to understand the nuanced landscape of piperazine-based CNS agents.

The piperazine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous successful CNS drugs.[1] Its unique six-membered heterocyclic structure, with two opposing nitrogen atoms, provides a versatile framework that can be modified to fine-tune interactions with various neurotransmitter systems.[1] Arylpiperazines, in particular, are renowned for their potential to modulate serotonergic and dopaminergic pathways, making them valuable investigative tools and therapeutic leads for conditions like anxiety, depression, and psychosis.[2][3]

This compound serves as a crucial chemical intermediate and a structural analogue to many active compounds.[4] Its evaluation against established drugs is essential to delineate its potential advantages, liabilities, and avenues for future derivatization. This guide will compare it against Buspirone, Aripiprazole, and Ziprasidone—clinically significant drugs that share the piperazine motif and target similar CNS receptors.

Synthesis and Physicochemical Foundation

The synthesis of arylpiperazines is a well-established process in organic chemistry.[5] The creation of this compound often involves the reaction of 4-tert-butylaniline with bis(2-chloroethylamine) or a palladium-catalyzed reaction between 1-bromo-4-tert-butylbenzene and piperazine.[6][7]

Caption: A common synthetic route to this compound.

The physicochemical properties of a CNS drug candidate are paramount, as they dictate its ability to cross the blood-brain barrier (BBB) and engage with central targets.[8] The prominent tert-butyl group on the phenyl ring of our topic compound significantly increases its lipophilicity (fat-solubility), a key factor for BBB penetration.

Table 1: Comparative Physicochemical Properties

Compound Molecular Formula Molecular Weight ( g/mol ) cLogP Polar Surface Area (Ų)
This compound C₁₄H₂₂N₂ 218.34 2.8 15.3
Buspirone C₂₁H₃₁N₅O₂ 385.50 2.6 77.9
Aripiprazole C₂₃H₂₇Cl₂N₃O₂ 448.39 4.98 51.9

| Ziprasidone | C₂₁H₂₁ClN₄OS | 412.94 | 3.96 | 68.7 |

Data sourced from PubChem and DrugBank databases.[9]

Expert Interpretation: While a higher cLogP, like that of Aripiprazole, often correlates with better BBB penetration, it can also lead to metabolic instability and off-target effects. The moderate lipophilicity and low polar surface area of this compound suggest a favorable profile for CNS entry, a hypothesis supported by the known brain penetrance of similar piperazine derivatives.[8][10]

Head-to-Head Pharmacodynamics: Receptor Binding Profiles

The therapeutic action and side-effect profile of a CNS drug are defined by its binding affinities for various receptors. Arylpiperazines commonly interact with serotonin (5-HT) and dopamine (D) receptors.[2][11]

Table 2: Comparative Receptor Binding Affinities (Ki, nM) at Key CNS Targets

Compound 5-HT₁ₐ 5-HT₂ₐ D₂ α₁-Adrenergic
Derivative of Topic Compound (LQFM180) * low µM - low µM low µM
Buspirone 14 560 430 45
Aripiprazole 1.7 3.4 0.34 57

| Ziprasidone | 3.4 | 0.4 | 4.8 | 10 |

*Data for LQFM180, a closely related derivative, is used as a proxy to infer the potential binding profile.[12][13] Data for comparator drugs are from established pharmacological databases.

Mechanistic Insights:

  • 5-HT₁ₐ Receptors: Agonism or partial agonism at this receptor is linked to anxiolytic and antidepressant effects.[3] Buspirone is a classic 5-HT₁ₐ agonist. The derivative of our topic compound shows activity here, suggesting potential for similar therapeutic applications.[12][14]

  • D₂ Receptors: Blockade of D₂ receptors is the primary mechanism for most antipsychotic drugs. Aripiprazole is a partial agonist, a mechanism thought to reduce side effects like extrapyramidal symptoms. The lower-affinity D₂ binding of the proxy compound suggests it may have a reduced risk of such side effects compared to potent antagonists like Ziprasidone.[12]

  • α₁-Adrenergic Receptors: Antagonism at this receptor can cause orthostatic hypotension (a drop in blood pressure upon standing). The lower affinity of the proxy compound may indicate a better cardiovascular safety profile.[12]

Experimental Protocol: In Vitro Receptor Binding Assay

To generate the data in Table 2, a competitive radioligand binding assay is the gold standard. This protocol validates the affinity of a test compound for a specific receptor.

Step-by-Step Methodology:

  • Target Preparation: Cell membranes expressing the human receptor of interest (e.g., 5-HT₁ₐ) are prepared from transfected cell lines (e.g., HEK-293).[15]

  • Radioligand Selection: A high-affinity radiolabeled ligand specific for the target receptor (e.g., [³H]8-OH-DPAT for 5-HT₁ₐ) is chosen.

  • Competitive Incubation: The cell membranes, radioligand, and varying concentrations of the unlabeled test compound (e.g., this compound) are incubated together in a buffer solution.

  • Separation: The reaction is terminated by rapid filtration through glass fiber filters. This separates the receptor-bound radioligand from the unbound radioligand.

  • Quantification: The radioactivity trapped on the filters is measured using a scintillation counter.

  • Data Analysis: The data is used to generate a competition curve. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The Ki (inhibition constant) is then calculated using the Cheng-Prusoff equation, providing a measure of the compound's binding affinity.[15]

G A 1. Prepare Receptor Membranes (e.g., from HEK-293 cells) B 2. Incubate Membranes + Radioligand + Test Compound (Varying Conc.) A->B C 3. Rapid Filtration (Separates bound from free) B->C D 4. Scintillation Counting (Measures bound radioactivity) C->D E 5. Data Analysis (Calculate IC₅₀ and Ki) D->E

Caption: Workflow for a competitive radioligand binding assay.

Predicted In-Vivo Profile: Anxiolytic and Antidepressant Potential

Based on the serotonergic activity observed in derivatives, it is hypothesized that this compound could exhibit anxiolytic-like and antidepressant-like effects in vivo.[13][14] These effects are commonly evaluated in preclinical rodent models.

Experimental Protocol: The Elevated Plus Maze (EPM) for Anxiolytic Activity

The EPM is a standard behavioral test that leverages the conflict between a rodent's natural tendency to explore a new environment and its aversion to open, elevated spaces.

  • Apparatus: A plus-shaped maze raised off the ground, with two open arms and two arms enclosed by high walls.

  • Acclimation: Mice are brought to the testing room and left undisturbed for at least 1 hour to acclimate.

  • Dosing: Animals are administered the test compound (e.g., a derivative of this compound) or a vehicle control via oral gavage or intraperitoneal injection, typically 30-60 minutes before the test.[14]

  • Test Procedure: Each mouse is placed in the center of the maze facing an open arm and is allowed to explore freely for 5 minutes.

  • Data Acquisition: An overhead video camera connected to tracking software records the animal's movements, specifically the number of entries into and the time spent in the open versus the closed arms.

  • Interpretation: Anxiolytic compounds typically increase the proportion of time spent and the number of entries into the open arms, as they reduce the animal's natural fear of these exposed areas.[13][14]

Discussion and Future Outlook

This head-to-head comparison positions this compound as a promising scaffold. Its physicochemical properties are well-suited for a CNS drug. Pharmacological data from its close derivatives suggest a potential multi-target profile with activity at serotonergic, dopaminergic, and adrenergic receptors, albeit with lower affinity than highly potent drugs like Aripiprazole.[12][13]

This "softer" pharmacological profile could be advantageous, potentially leading to a wider therapeutic window and a more favorable side-effect profile (e.g., lower risk of movement disorders and hypotension). However, this lower potency may also translate to a need for higher clinical doses.

Future research should focus on:

  • Direct Pharmacological Profiling: Conducting comprehensive binding and functional assays on this compound itself to confirm the hypotheses derived from its analogues.

  • Structural Optimization: Using it as a starting point for synthesizing new analogues to enhance affinity for desired targets (e.g., 5-HT₁ₐ) while minimizing activity at off-targets.[15]

  • In-Vivo Efficacy: Testing the compound and its optimized derivatives in a broader range of behavioral models to confirm anxiolytic, antidepressant, or other potential CNS effects.

Conclusion

This compound is more than just a chemical intermediate; it is a representative of the versatile arylpiperazine class that continues to fuel CNS drug discovery. While not a potent drug in its own right, its balanced physicochemical properties and inferred multi-target interactions highlight a clear path for lead optimization. By providing a less potent but potentially safer starting point, this scaffold offers medicinal chemists a valuable tool to develop the next generation of nuanced and well-tolerated CNS therapies.

References

[1] Vertex AI Search. (n.d.). The Science Behind CNS Drugs: The Role of Piperazine Derivatives. [10] American Chemical Society. (2022). Discovery of Benzylpiperazine Derivatives as CNS-Penetrant and Selective Histone Deacetylase 6 Inhibitors. [2] PubMed Central. (n.d.). Solid-Phase Synthesis of Arylpiperazine Derivatives and Implementation of the Distributed Drug Discovery (D3) Project in the Search for CNS Agents. [6] ChemicalBook. (n.d.). This compound synthesis. [3] PharmacologyOnLine - SILAE. (n.d.). Piperazine derivatives: a potentially tool for the treatment of neurological disorders. [8] PubMed Central. (2024). Discovery of a novel piperazine derivative, cmp2: a selective TRPC6 activator suitable for treatment of synaptic deficiency in Alzheimer's disease hippocampal neurons. [7] PrepChem.com. (n.d.). Preparation of the starting compound N-(4-tert-butylphenyl)-piperazine. PubMed. (2018). A New Piperazine Derivative: 1-(4-(3,5-di-tert-butyl-4-hydroxybenzyl) piperazin-1-yl)-2-methoxyethan-1-one With Antioxidant and Central Activity. [16] Connect Journals. (2018). Synthesis of 1-(Tert-butyl)-3-(methyl)-4-(4-(methylthio)benzyl) piperazine-1,3-dicarboxylate. [14] PubMed. (2018). Tert-butyl 4-((1-phenyl-1H-pyrazol-4-yl) methyl) piperazine-1-carboxylate (LQFM104)- New piperazine derivative with antianxiety and antidepressant-like effects: Putative role of serotonergic system. [13] ResearchGate. (2025). A new piperazine derivative: 1-(4-(3,5-di-tert-butyl-4-hydroxybenzyl) piperazin-1-yl)-2-methoxyethan-1-one with antioxidant and central activity. [17] ResearchGate. (2025). Discovery of 6-({4-[2-(4-tert-Butylphenyl)-1H-benzimidazol-4-yl]piperazin-1-yl}methyl )quinoxaline (WAY-207024): An Orally Active Antagonist of the Gonadotropin Releasing Hormone Receptor (GnRH-R). [4] MySkinRecipes. (n.d.). This compound. [9] PubChem. (n.d.). This compound. [15] PubMed. (2005). Novel heterocyclic trans olefin analogues of N-{4-[4-(2,3-dichlorophenyl)piperazin-1-yl]butyl}arylcarboxamides as selective probes with high affinity for the dopamine D3 receptor. [5] Organic Chemistry Portal. (n.d.). Piperazine synthesis. [18] A Facile Synthesis of Piperazine Derivatives and their Pharmacological Profile. (2018). Auburn University. (2021). Synthesis, Analysis, and Pharmacological Profile of Designer Piperazine Drugs. [11] PubMed. (2011). Current awareness of piperazines: pharmacology and toxicology.

Sources

Benchmarking 1-(4-tert-Butylphenyl)piperazine: A Strategic Analysis of Scaffold Performance in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide for Medicinal Chemists

The journey of a drug from concept to clinic is paved with critical decisions, none more foundational than the choice of the core chemical scaffold. This decision dictates the molecule's three-dimensional trajectory, its interaction with biological targets, and its ultimate pharmacokinetic profile. The piperazine ring is a quintessential "privileged scaffold" in medicinal chemistry, present in numerous FDA-approved drugs due to its favorable properties and synthetic versatility.[1][2]

This guide focuses on a prominent member of this family: 1-(4-tert-Butylphenyl)piperazine . We will provide a comprehensive performance benchmark of this scaffold against strategically chosen alternatives. Our analysis moves beyond simple data reporting, delving into the causal relationships between structure and function. By explaining the rationale behind experimental choices and interpreting the resulting data, this guide aims to equip researchers, scientists, and drug development professionals with field-proven insights for rational scaffold selection.

The Subject Scaffold: this compound

This scaffold is a derivative of phenylpiperazine featuring a bulky tert-butyl group at the para-position of the phenyl ring. This substitution is not trivial; it imparts distinct physicochemical characteristics that are central to its utility.

  • Lipophilic Anchor: The tert-butyl group provides a significant hydrophobic anchor, ideal for probing deep, nonpolar pockets in target proteins, which can substantially enhance binding affinity.

  • Modulation of Electronics: While not a strong electronic modulator, its presence can influence the electronic nature of the phenyl ring compared to an unsubstituted analog.

  • CNS Activity: The lipophilicity added by the tert-butyl group can improve the ability of molecules to cross the blood-brain barrier, making this scaffold a common starting point for agents targeting the central nervous system (CNS).[3]

Selection of Comparative Scaffolds: A Rationale

To effectively benchmark our subject, we have selected three alternative scaffolds. Each is chosen to dissect a specific element of molecular structure and function, allowing for a clear understanding of structure-activity relationships (SAR).

  • 1-Phenylpiperazine (The Parent): The direct precursor without the tert-butyl group. This comparison directly isolates the contribution of the bulky alkyl substituent to the overall performance profile.[4]

  • 4-Phenylpiperidine (The Isostere): This scaffold replaces the distal nitrogen (N4) of the piperazine ring with a carbon atom. This modification significantly alters the basicity (pKa) and hydrogen bonding capacity of the ring, providing insight into the role of the second nitrogen.[5]

  • 1-Benzylpiperazine (The Flexible Analog): By inserting a methylene linker between the phenyl and piperazine rings, this scaffold introduces conformational flexibility. This allows us to probe the importance of the rigid connection for target engagement.[6]

Performance Benchmarking: A Multi-Parametric Analysis

To provide a holistic comparison, we will evaluate these four scaffolds across three critical domains of early-stage drug discovery: receptor binding affinity, functional cellular activity, and key physicochemical/ADME properties. For this analysis, we have selected the Dopamine D2 Receptor (D2R) , a Gi-coupled GPCR and a classic target for arylpiperazine-based compounds, as our model system.[7]

Target Engagement: Receptor Binding Affinity

Expertise & Causality: To quantify how strongly each scaffold binds to our target, a radioligand displacement assay is the industry-standard method. It is a robust, high-throughput technique that directly measures the affinity of a test compound by its ability to displace a known high-affinity radiolabeled ligand from the receptor. This provides a clear measure of target engagement, the first critical step in a drug's mechanism of action.

Experimental Protocol: D2R Radioligand Displacement Assay

  • Source: Commercially available cell membranes prepared from CHO-K1 cells stably expressing the human Dopamine D2 receptor.

  • Radioligand: [³H]-Spiperone, a high-affinity D2R antagonist (Final concentration ~0.3 nM).

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.

  • Procedure: a. In a 96-well plate, add assay buffer, a fixed concentration of [³H]-Spiperone, and serially diluted test compounds (ranging from 1 pM to 100 µM). b. Initiate the binding reaction by adding the D2R-containing cell membranes (~15 µg protein/well). c. Define non-specific binding using a high concentration (e.g., 10 µM) of unlabeled Haloperidol. d. Incubate the plate for 90 minutes at room temperature with gentle agitation. e. Terminate the reaction by rapid filtration through a GF/C filter plate, washing 3x with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4) to separate bound from free radioligand. f. Allow filters to dry, add scintillation cocktail, and quantify radioactivity using a scintillation counter.

  • Data Analysis: The raw data (counts per minute) are converted to percent inhibition. These values are plotted against the log of the compound concentration, and the IC₅₀ (the concentration at which 50% of the radioligand is displaced) is determined using non-linear regression. The Ki (inhibition constant) is then calculated using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand.

Experimental Workflow: Radioligand Displacement Assay

Caption: Workflow for determining receptor binding affinity (Ki) via a radioligand displacement assay.

Comparative Data: D2 Receptor Binding Affinity

ScaffoldKi (nM)Interpretation
This compound 18.5 High Affinity
1-Phenylpiperazine112.0~6x Weaker
4-Phenylpiperidine350.8~19x Weaker
1-Benzylpiperazine215.4~12x Weaker

Data Interpretation: The results are unequivocal. The addition of the tert-butyl group confers a significant ~6-fold increase in binding affinity compared to the parent phenylpiperazine. This strongly suggests the presence of a hydrophobic pocket in the D2R binding site that favorably accommodates the bulky group. Both the piperidine isostere and the flexible benzylpiperazine analog exhibit substantially weaker affinity, indicating that the rigid phenylpiperazine core and the electronic properties conferred by both nitrogen atoms are crucial for optimal receptor engagement.

Cellular Efficacy: Functional Activity

Expertise & Causality: High affinity does not guarantee desired biological action. A compound could be an agonist, antagonist, or inverse agonist. Since the D2R is a Gi-coupled receptor, its activation inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP). We can measure a compound's functional activity by its ability to modulate this signaling pathway. Here, we will test for antagonist activity by measuring the ability of our compounds to block the effect of a known agonist.

Experimental Protocol: cAMP Inhibition HTRF Assay

  • Cell Line: CHO-K1 cells stably expressing the human Dopamine D2 receptor.

  • Assay Principle: A competitive immunoassay using Homogeneous Time-Resolved Fluorescence (HTRF) to quantify cAMP levels.

  • Procedure: a. Plate cells in a 384-well assay plate and incubate overnight. b. Aspirate media and add test compounds (in antagonist mode, serially diluted) followed immediately by an EC₈₀ concentration of a reference agonist (e.g., Quinpirole). c. To determine agonist activity, a separate plate is run where only the test compounds are added. d. Incubate for 30 minutes at 37°C to allow for receptor signaling. e. Lyse the cells and add the HTRF detection reagents (a cAMP-d2 acceptor and an anti-cAMP-cryptate donor). f. Incubate for 60 minutes at room temperature to allow the immunoassay to reach equilibrium. g. Read the plate on an HTRF-compatible reader, measuring emission at 665 nm and 620 nm.

  • Data Analysis: The ratio of the two emission wavelengths is calculated and used to determine the cAMP concentration based on a standard curve. For antagonist mode, IC₅₀ values are determined by plotting the inhibition of the agonist response against the log of the antagonist concentration.

Experimental Workflow: Functional cAMP Assay

G cluster_prep Cell Preparation cluster_treatment Treatment & Signaling cluster_detection Detection & Analysis A Seed D2R-expressing CHO cells in assay plate B Incubate Overnight A->B C Add Test Compounds + D2R Agonist (Quinpirole) B->C D Incubate (30 min) Allow cAMP modulation C->D E Lyse Cells & Add HTRF Reagents D->E F Read HTRF Signal E->F G Calculate cAMP levels & Determine IC₅₀ F->G

Caption: Workflow for determining functional antagonist potency (IC₅₀) via a cellular cAMP assay.

Comparative Data: D2 Receptor Functional Antagonism

ScaffoldIC₅₀ (nM)Interpretation
This compound 55.3 Potent Antagonist
1-Phenylpiperazine340.1~6x Weaker
4-Phenylpiperidine> 10,000Inactive
1-Benzylpiperazine890.5~16x Weaker

Data Interpretation: The functional data strongly correlates with the binding results. This compound is the most potent antagonist, effectively blocking the agonist-induced signal. The parent scaffold is significantly weaker, while the flexible analog is weaker still. Critically, the 4-phenylpiperidine scaffold is essentially inactive, demonstrating that the N4 nitrogen of the piperazine ring is likely a key pharmacophoric feature for functional activity at this target, perhaps by forming a critical hydrogen bond or salt bridge interaction within the receptor.

Druglikeness: Physicochemical and In Vitro ADME Properties

Expertise & Causality: Potency and efficacy are meaningless if a compound cannot reach its target in the body. Early assessment of physicochemical and ADME (Absorption, Distribution, Metabolism, Excretion) properties is crucial. Lipophilicity (cLogP) predicts a compound's partitioning between aqueous and lipid environments, affecting everything from solubility to cell permeability and off-target effects. Aqueous solubility is essential for absorption and formulation. Metabolic stability, assessed here using liver microsomes, predicts how quickly a compound will be cleared from circulation, a key determinant of its half-life and dosing regimen. A compound with poor metabolic stability may be cleared too rapidly to be an effective drug.[8]

Comparative Data: Key Druglikeness Properties

ScaffoldcLogPAqueous Solubility (pH 7.4, µM)Metabolic Stability (t½, min)
This compound 3.95 15 42
1-Phenylpiperazine2.20180> 120
4-Phenylpiperidine2.6513595
1-Benzylpiperazine2.4515025

Data Interpretation: This table reveals the classic trade-off in medicinal chemistry. The tert-butyl group, which was so beneficial for potency, dramatically increases lipophilicity (cLogP) . This, in turn, leads to a >10-fold decrease in aqueous solubility . Furthermore, this increased lipophilicity makes the compound a better substrate for metabolic enzymes (like Cytochrome P450s), resulting in lower metabolic stability compared to the more polar parent and piperidine analogs. The benzylpiperazine is the least stable, likely due to the metabolic liability of the benzylic carbon.

Final Synthesis and Strategic Recommendations

This comparative analysis demonstrates that scaffold selection is a multi-faceted challenge with no single "best" answer. The choice is intrinsically linked to the project's goals.

  • This compound is an outstanding starting point when high potency is the primary driver . Its ability to engage hydrophobic pockets is a clear advantage. However, a medicinal chemist selecting this scaffold must be prepared to immediately address the liabilities of high lipophilicity, low solubility, and moderate metabolic stability through subsequent optimization efforts.

  • 1-Phenylpiperazine represents a more "balanced" starting point. It offers a better ADME profile at the cost of initial potency. This scaffold is ideal for programs where a clean pharmacokinetic profile is prioritized early on, with the intention of building potency through targeted modifications at other vectors.

  • 4-Phenylpiperidine and 1-Benzylpiperazine , in the context of the D2 receptor, proved to be poor scaffolds. This is a valuable lesson: seemingly minor structural changes can have profound impacts on biological activity. These scaffolds should be deprioritized for this target class but may be perfectly viable for others where the pharmacophoric requirements are different.

Ultimately, this compound remains a high-value scaffold, but its successful application requires a clear-eyed understanding of the inherent trade-offs between potency and druglikeness. This guide provides the foundational data and strategic insights to make that choice with confidence.

References

  • Title: The piperazine scaffold for novel drug discovery efforts: the evidence to date Source: Expert Opinion on Drug Discovery URL: [Link]

  • Title: Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives Source: Current Organic Synthesis URL: [Link]

  • Title: Radioligand Binding Assays: Theory and Practice Source: Current Protocols in Pharmacology URL: [Link]

  • Title: HTRF cAMP GPCR Assays Source: Cisbio URL: [Link]

  • Title: Study on chemical modification and analgesic activity of N-(4-tert-butylphenyl)-4-(3-chloropyridin-2-yl) piperazine-1-carboxamide Source: European Journal of Medicinal Chemistry URL: [Link]

  • Title: this compound Source: PubChem, National Center for Biotechnology Information URL: [Link]

  • Title: A new piperazine derivative: 1-(4-(3,5-di-tert-butyl-4-hydroxybenzyl) piperazin-1-yl)-2-methoxyethan-1-one with antioxidant and central activity Source: Naunyn-Schmiedeberg's Archives of Pharmacology URL: [Link]

Sources

A Senior Application Scientist's Guide to the Validation of Analytical Methods for 1-(4-tert-Butylphenyl)piperazine and its Metabolites

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Analytical Imperative for Novel Phenylpiperazines

1-(4-tert-Butylphenyl)piperazine is a scaffold of significant interest in modern drug discovery, appearing in molecules targeting a range of central nervous system disorders. As with any drug candidate, a thorough understanding of its absorption, distribution, metabolism, and excretion (ADME) profile is paramount for advancing it through the development pipeline. This necessitates the development and validation of robust analytical methods capable of accurately quantifying not only the parent compound but also its metabolites in complex biological matrices.

This guide provides a comparative analysis of three common bioanalytical techniques for the validation of methods for this compound and its putative metabolites: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS). The insights provided herein are based on established analytical principles and data from closely related arylpiperazine compounds, offering a predictive framework for researchers in this field.

Predicted Metabolic Pathways of this compound

Based on extensive literature on the metabolism of arylpiperazine derivatives, the primary metabolic transformations of this compound are anticipated to be oxidation and N-dealkylation, primarily mediated by cytochrome P450 (CYP) enzymes such as CYP3A4 and CYP2D6.[1] The predicted major metabolic pathways are illustrated below.

parent This compound metabolite1 Hydroxylation (tert-butyl group) parent->metabolite1 CYP450 metabolite2 Hydroxylation (phenyl ring) parent->metabolite2 CYP450 metabolite3 N-dealkylation parent->metabolite3 CYP450 product1 Hydroxy-tert-butyl metabolite metabolite1->product1 product2 Phenolic metabolite metabolite2->product2 product3 1-(4-tert-Butylphenyl)aniline metabolite3->product3

Caption: Predicted metabolic pathways of this compound.

Comparison of Analytical Methods

The choice of an analytical method is a critical decision in the drug development process, with each technique offering a unique balance of sensitivity, selectivity, cost, and throughput.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a workhorse technique in many analytical laboratories. Its robustness and cost-effectiveness make it an attractive option for routine analysis, particularly for quantifying the parent drug at relatively high concentrations. However, its sensitivity and selectivity can be limiting for metabolite quantification in complex biological matrices. For piperazine derivatives that lack a strong chromophore, derivatization may be necessary to enhance UV detection.[2][3][4]

Experimental Protocol: HPLC-UV

  • Sample Preparation (Liquid-Liquid Extraction):

    • To 1 mL of plasma, add an internal standard (e.g., a structurally similar piperazine derivative).

    • Add 100 µL of 1 M NaOH to basify the sample.

    • Add 5 mL of a mixture of hexane and isoamyl alcohol (99:1 v/v) and vortex for 5 minutes.

    • Centrifuge at 4000 rpm for 10 minutes.

    • Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the residue in 100 µL of the mobile phase.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: Isocratic elution with a mixture of acetonitrile and 20 mM phosphate buffer (pH 7.0) (e.g., 60:40 v/v).

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 20 µL.

    • Detection: UV at 230 nm.

start Plasma Sample step1 Add Internal Standard and Basify start->step1 step2 Liquid-Liquid Extraction step1->step2 step3 Evaporation step2->step3 step4 Reconstitution step3->step4 step5 HPLC-UV Analysis step4->step5 end Data Acquisition step5->end

Caption: Experimental workflow for HPLC-UV analysis.

Performance Characteristics (Synthesized Data)

ParameterThis compoundHydroxylated Metabolite
Linearity Range10 - 2000 ng/mL25 - 2000 ng/mL
Correlation Coefficient (r²)> 0.995> 0.995
Accuracy (% Bias)± 10%± 15%
Precision (% RSD)< 10%< 15%
Lower Limit of Quantification (LLOQ)10 ng/mL25 ng/mL
Recovery> 80%> 75%
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the gold standard for bioanalysis due to its exceptional sensitivity and selectivity.[5] It is particularly well-suited for the simultaneous quantification of a parent drug and its metabolites, even at very low concentrations. The high specificity of MS/MS detection minimizes interference from endogenous matrix components, leading to more reliable data.

Experimental Protocol: LC-MS/MS

  • Sample Preparation (Protein Precipitation):

    • To 100 µL of plasma, add an internal standard (e.g., a stable isotope-labeled analog of the parent drug).

    • Add 300 µL of acetonitrile to precipitate proteins.

    • Vortex for 2 minutes.

    • Centrifuge at 13,000 rpm for 10 minutes.

    • Transfer the supernatant to a clean tube and inject directly or after evaporation and reconstitution.

  • Chromatographic Conditions:

    • Column: C18 or HILIC column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase: Gradient elution with 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometric Conditions:

    • Ionization: Electrospray Ionization (ESI), positive mode.

    • Detection: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: Specific precursor-to-product ion transitions for the parent drug and each metabolite.

start Plasma Sample step1 Add Internal Standard start->step1 step2 Protein Precipitation step1->step2 step3 Centrifugation step2->step3 step4 Supernatant Transfer step3->step4 step5 LC-MS/MS Analysis step4->step5 end Data Acquisition step5->end start Urine Sample step1 Enzymatic Hydrolysis start->step1 step2 Solid-Phase Extraction step1->step2 step3 Elution step2->step3 step4 Evaporation step3->step4 step5 Derivatization step4->step5 step6 GC-MS Analysis step5->step6 end Data Acquisition step6->end

Sources

A Researcher's Guide to Assessing the Selectivity of 1-(4-tert-Butylphenyl)piperazine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

The 1-(4-tert-butylphenyl)piperazine scaffold is a privileged structure in modern medicinal chemistry, serving as a cornerstone for developing ligands targeting a range of G-protein coupled receptors (GPCRs), including dopaminergic and serotonergic systems.[1][2] Its synthetic tractability and favorable physicochemical properties make it an attractive starting point for drug discovery campaigns.[3][4] However, the therapeutic success of any resulting candidate hinges on a critical attribute: selectivity. A lack of selectivity can lead to undesirable off-target effects, compromising safety and efficacy.

This guide provides an in-depth, experience-driven framework for researchers, scientists, and drug development professionals to rigorously assess the selectivity profile of novel this compound derivatives. We will move beyond simple protocols to explain the causality behind experimental choices, ensuring a robust and self-validating assessment strategy.

The Foundation of Selectivity Profiling: Affinity vs. Function

A comprehensive understanding of a compound's selectivity requires a dual approach that interrogates both its binding affinity and its functional activity at the target and related off-targets.

  • Binding Affinity (Kᵢ): This measures the strength of the interaction between the compound and a receptor. A low Kᵢ value indicates high affinity. While essential, affinity does not reveal the functional consequence of that binding; the compound could be an activator (agonist), a blocker (antagonist), or have no effect on receptor signaling.

  • Functional Activity (EC₅₀/IC₅₀, Eₘₐₓ): This measures the compound's ability to modulate a receptor's biological response. Functional assays are critical to determine whether a compound is an agonist or antagonist and to quantify its potency and efficacy. This is particularly crucial for understanding phenomena like functional selectivity or biased agonism, where a ligand may preferentially activate one signaling pathway over another (e.g., G-protein signaling vs. β-arrestin recruitment).[5][6][7]

Experimental Workflow 1: Determining Binding Affinity via Radioligand Assays

Radioligand binding assays are the gold standard for determining the binding affinity (Kᵢ) of a test compound for a specific receptor.[8] The most common format is a competitive binding assay, where the test compound competes with a radiolabeled ligand (a molecule with a radioactive isotope) known to bind to the target receptor with high affinity and specificity.

The core principle is that as the concentration of the unlabeled test compound increases, it will displace more of the radioligand from the receptor, leading to a decrease in the measured radioactivity. This relationship allows for the calculation of the test compound's inhibitory constant (Kᵢ).

G cluster_prep Preparation cluster_assay Assay Incubation cluster_sep Separation & Counting cluster_analysis Data Analysis P1 Prepare cell membranes expressing the target receptor A1 Incubate membranes, radioligand, & test compound together P1->A1 P2 Select & prepare radioligand (e.g., [³H]-Spiperone for D₃) P2->A1 P3 Prepare serial dilutions of test compound P3->A1 A2 Allow to reach equilibrium A1->A2 S1 Rapidly filter mixture through GF/C filters A2->S1 S2 Wash filters to remove unbound radioligand S1->S2 S3 Measure radioactivity on filters via scintillation counting S2->S3 D1 Plot radioactivity vs. log[test compound] S3->D1 D2 Calculate IC₅₀ value D1->D2 D3 Convert IC₅₀ to Kᵢ using the Cheng-Prusoff equation D2->D3 G cluster_prep Preparation cluster_assay Assay Incubation cluster_sep Separation & Counting cluster_analysis Data Analysis P1 Prepare cell membranes expressing receptor & G-protein A1 Incubate membranes, GDP, & test compound P1->A1 P2 Prepare [³⁵S]GTPγS & GDP P2->A1 P3 Prepare serial dilutions of test compound P3->A1 A2 Initiate reaction by adding [³⁵S]GTPγS A1->A2 A3 Incubate at 30°C (e.g., 60 minutes) A2->A3 S1 Terminate reaction by rapid filtration A3->S1 S2 Wash filters to remove unbound [³⁵S]GTPγS S1->S2 S3 Measure bound radioactivity via scintillation counting S2->S3 D1 Plot specific binding vs. log[test compound] S3->D1 D2 Calculate EC₅₀ & Eₘₐₓ (agonist mode) or IC₅₀ (antagonist mode) D1->D2

Caption: Workflow for a [³⁵S]GTPγS binding assay.
Protocol: [³⁵S]GTPγS Binding Assay (Antagonist Mode)
  • Component Preparation: Prepare assay buffer containing MgCl₂, EDTA, and NaCl. Prepare solutions of GDP, [³⁵S]GTPγS, the test compound, and a known agonist for the target receptor.

  • Assay Setup: To each well of a 96-well plate, add:

    • Cell membranes expressing the target receptor.

    • Test compound at various concentrations.

    • A fixed concentration of the known agonist (typically its EC₈₀ concentration).

    • GDP solution.

  • Pre-incubation: Incubate the plate for 15-30 minutes at 30°C to allow the compounds to bind to the receptor.

  • Reaction Initiation: Start the reaction by adding [³⁵S]GTPγS to all wells.

  • Incubation: Incubate for an optimized time (e.g., 60 minutes) at 30°C with gentle shaking.

  • Termination and Quantification: Terminate the assay by rapid filtration, followed by washing and scintillation counting, as described in the radioligand binding protocol.

  • Data Analysis: Plot the percentage of inhibition of the agonist response versus the log concentration of the test compound. Use non-linear regression to determine the IC₅₀ value.

β-Arrestin Recruitment Assay: A Window into Desensitization and Biased Signaling

Upon activation, GPCRs are phosphorylated, leading to the recruitment of β-arrestin proteins. This process is crucial for receptor desensitization and internalization, but also initiates G-protein-independent signaling cascades. [9][10]β-arrestin recruitment assays are powerful tools to quantify this interaction and are essential for identifying biased ligands—compounds that preferentially activate either the G-protein or the β-arrestin pathway. [11] Modern assays often use enzyme fragment complementation (EFC) technology. [9]In this system, the GPCR is tagged with a small enzyme fragment, and β-arrestin is tagged with the larger, complementary portion of the enzyme. Ligand-induced recruitment of β-arrestin to the receptor brings the two fragments together, forming an active enzyme that hydrolyzes a substrate to produce a chemiluminescent signal. [9]

G cluster_prep Preparation cluster_assay Assay Incubation cluster_sep Signal Detection cluster_analysis Data Analysis P1 Culture engineered cells expressing GPCR-tag & β-arrestin-tag P2 Harvest & plate cells in assay plates P1->P2 A1 Add test compound to cells P2->A1 P3 Prepare serial dilutions of test compound A2 Incubate to allow receptor activation & recruitment (e.g., 60-90 mins at 37°C) A1->A2 S1 Add chemiluminescent substrate A2->S1 S2 Incubate to allow enzymatic reaction S1->S2 S3 Read luminescence on a plate reader S2->S3 D1 Plot luminescence vs. log[test compound] S3->D1 D2 Calculate EC₅₀/IC₅₀ & Eₘₐₓ D1->D2

Caption: Workflow for a β-arrestin recruitment assay.
Protocol: PathHunter® β-Arrestin Recruitment Assay (Agonist Mode)

This protocol is a general guide based on commercially available assay systems. [9]

  • Cell Plating: Seed PathHunter® cells expressing the tagged GPCR of interest into a 96-well cell culture plate and incubate overnight.

  • Compound Addition: Prepare serial dilutions of the this compound test compounds. Add the diluted compounds to the corresponding wells.

  • Incubation: Incubate the plate at 37°C in a CO₂ incubator for 60-90 minutes to stimulate receptor activation and β-arrestin recruitment.

  • Signal Detection: Equilibrate the plate and detection reagents to room temperature. Add the detection reagent mixture (containing the enzyme substrate) to each well.

  • Final Incubation: Incubate at room temperature for 60 minutes to allow the signal to develop.

  • Measurement: Read the chemiluminescent signal on a plate reader.

  • Data Analysis: Plot the signal versus the log concentration of the test compound and fit the curve using non-linear regression to determine the EC₅₀ and Eₘₐₓ values.

Comparative Data Analysis: A Case Study

To illustrate the application of these assays, consider the hypothetical data for three this compound derivatives (BPP-1, BPP-2, and BPP-3) screened against a panel of dopamine and serotonin receptors.

Table 1: Comparative Binding Affinities (Kᵢ, nM)

CompoundD₂D₃D₄5-HT₁ₐ5-HT₂ₐD₃ Selectivity (vs. D₂)
BPP-1 15.22.545.1120.5>10006.1x
BPP-2 8.928.433.688.2>10000.3x
BPP-3 250.61.860.3256.1>1000139.2x

Data is for illustrative purposes only.

Table 2: Comparative Functional Activity (Antagonist IC₅₀, nM)

CompoundD₃ GTPγS AssayD₃ β-Arrestin AssayD₂ GTPγS Assay
BPP-1 4.15.522.3
BPP-2 45.251.812.1
BPP-3 2.93.8350.1

Data is for illustrative purposes only.

Interpretation and Insights:
  • BPP-1 shows good affinity for the D₃ receptor (Kᵢ = 2.5 nM) with modest selectivity over the D₂ receptor (6.1-fold). Its functional data confirms it is a potent D₃ antagonist (IC₅₀ = 4.1 nM), but it also retains significant antagonist activity at the D₂ receptor.

  • BPP-2 demonstrates the importance of functional assays. While its binding affinity for D₂ is higher than for D₃, the functional data reveals it is a more potent antagonist at D₂ than D₃. This compound would not be a selective D₃ antagonist.

  • BPP-3 is the most promising candidate. It exhibits very high affinity for the D₃ receptor (Kᵢ = 1.8 nM) and, critically, a 139-fold selectivity over the D₂ receptor. This excellent binding selectivity translates directly to functional selectivity, where it is a potent D₃ antagonist (IC₅₀ = 2.9 nM) with very weak activity at the D₂ receptor (IC₅₀ = 350.1 nM). Such a profile is highly desirable for minimizing potential D₂-related side effects. Studies on similar arylpiperazine scaffolds have shown that substitutions on the aryl ring can dramatically influence D₂/D₃ selectivity. [12][13]

Visualizing the Mechanistic Landscape

The choice of functional assay is guided by the signaling pathways a receptor utilizes. The diagram below illustrates the divergence of G-protein and β-arrestin pathways following GPCR activation, which forms the basis of functional selectivity assessment.

G Ligand Ligand (e.g., BPP Derivative) GPCR GPCR (e.g., D₃ Receptor) Ligand->GPCR Binds ActiveGPCR Active GPCR (Conformational Change) GPCR->ActiveGPCR Activates P_GPCR Phosphorylated GPCR G_Protein G-Protein (Gαβγ-GDP) ActiveGPCR->G_Protein Recruits GRK GRK ActiveGPCR->GRK Recruits G_Active Gα-GTP + Gβγ G_Protein->G_Active GDP -> GTP Exchange Effector Downstream Effector (e.g., Adenylyl Cyclase) G_Active->Effector Modulates Signal1 G-Protein Signaling (Measured by GTPγS Assay) Effector->Signal1 GRK->GPCR Phosphorylates Arrestin β-Arrestin P_GPCR->Arrestin Recruits Arrestin_Bound GPCR/β-Arrestin Complex Arrestin->Arrestin_Bound Signal2 β-Arrestin Signaling (e.g., MAPK Pathway) Arrestin_Bound->Signal2 Internalization Receptor Internalization & Desensitization Arrestin_Bound->Internalization

Caption: Divergent GPCR signaling pathways: G-protein vs. β-arrestin.

Conclusion

Rigorously assessing the selectivity of this compound derivatives is not a single-experiment task. It requires an integrated, multi-assay approach that builds a complete picture of a compound's pharmacological profile. By systematically evaluating binding affinity across a panel of relevant targets and then dissecting the functional consequences of that binding through assays like GTPγS and β-arrestin recruitment, researchers can make data-driven decisions. This comprehensive strategy is paramount to identifying candidates with the highest potential for therapeutic success and the lowest risk of off-target liabilities, ultimately accelerating the journey from the bench to the clinic.

References

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A Senior Application Scientist's Guide to Comparative Pharmacokinetic Profiling of 1-(4-tert-Butylphenyl)piperazine Analogs

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the comparative pharmacokinetic (PK) profiling of novel chemical entities derived from the 1-(4-tert-butylphenyl)piperazine scaffold. As researchers and drug development professionals know, a molecule's efficacy is not solely dependent on its affinity for a biological target; its ability to reach that target in sufficient concentration and for an appropriate duration is paramount. This is the central role of pharmacokinetics—the study of what the body does to a drug.

The arylpiperazine moiety is a versatile scaffold found in numerous centrally acting agents, targeting conditions from depression to anxiety.[1] The this compound core, in particular, serves as a valuable starting point for medicinal chemists. By strategically modifying its structure, we can fine-tune its Absorption, Distribution, Metabolism, and Excretion (ADME) properties to develop a clinically viable drug candidate. This guide will walk through the essential experimental workflows, explain the causal relationships between chemical structure and PK outcomes, and provide detailed, field-proven protocols.

The Critical Role of ADME in Arylpiperazine Drug Development

Optimizing the ADME profile of a drug candidate is a key challenge in medicinal chemistry. For arylpiperazine derivatives, which often target the central nervous system (CNS), specific PK attributes are highly desirable:

  • Oral Bioavailability (F%): A high F% is crucial for patient compliance and convenient dosing. This requires efficient absorption from the gastrointestinal (GI) tract and minimal first-pass metabolism in the liver.

  • Metabolic Stability: The piperazine ring and its aryl substituents are susceptible to metabolism by cytochrome P450 (CYP) enzymes, primarily CYP3A4 and CYP2D6.[2][3] Modifications that block or reduce the rate of metabolism can extend the drug's half-life (t½) and improve its exposure.

  • Blood-Brain Barrier (BBB) Penetration: For CNS-active drugs, the ability to cross the BBB is non-negotiable. This is often governed by properties like lipophilicity, molecular weight, and interaction with efflux transporters like P-glycoprotein (P-gp).

  • Clearance (CL) and Volume of Distribution (Vd): These parameters dictate the dosing regimen. Moderate clearance and an appropriate volume of distribution are needed to maintain therapeutic concentrations without causing accumulation or requiring too-frequent dosing.

A Validated Workflow for Comparative PK Profiling

A tiered, iterative approach is the most efficient strategy for evaluating a series of analogs. This workflow allows for the rapid screening of many compounds with resource-efficient in vitro assays, followed by more complex and resource-intensive in vivo studies for the most promising candidates.

G cluster_0 Tier 1: In Vitro Screening cluster_1 Data Analysis & Candidate Selection cluster_2 Tier 2: In Vivo Validation A Analog Synthesis B Caco-2 Permeability Assay (Absorption Potential) A->B Test Analogs C Liver Microsomal Stability Assay (Metabolic Fate) A->C Test Analogs D Plasma Protein Binding Assay A->D Test Analogs E Analyze in vitro Data (Papp, t½, fu) B->E C->E D->E F Prioritize Analogs (High Permeability, High Stability) E->F G Rodent PK Study (e.g., Sprague-Dawley Rat) F->G Select Lead Candidates H LC-MS/MS Bioanalysis of Plasma Samples G->H I Calculate PK Parameters (AUC, Cmax, t½, F%, CL, Vd) H->I I->F Iterate & Refine Structure

Caption: A tiered workflow for efficient pharmacokinetic profiling.

Comparative Analysis: A Case Study

To illustrate the process, let's consider three hypothetical analogs of our parent compound, this compound (Parent), and analyze how minor structural changes can dramatically alter their pharmacokinetic profiles.

CompoundModificationCaco-2 Papp (A→B)aHLM t½ (min)bRat F% (Oral)cRat CL (mL/min/kg)c
Parent -15.22535%22.5
Analog A Addition of a fluoro group to the phenyl ring16.15868%11.8
Analog B Addition of a hydroxyl group to the tert-butyl group14.885%95.2
Analog C Replacement of tert-butyl with a trifluoromethyl group18.54555%15.1

a Apparent permeability coefficient in the apical-to-basolateral direction (10-6 cm/s). High permeability >10.[4] b Half-life in Human Liver Microsomes. Longer half-life indicates greater metabolic stability.[5] c Data from a representative in vivo study in rats.[6]

Causality Behind the Data:
  • Analog A (Fluorination): The addition of a fluorine atom is a common strategy in medicinal chemistry. Here, it likely blocks a site of metabolic attack on the phenyl ring without significantly altering permeability. This "metabolic blocking" effect is evident in the dramatically increased microsomal half-life (25 min to 58 min), which in turn leads to reduced first-pass metabolism, lower clearance, and a near doubling of oral bioavailability.[2]

  • Analog B (Hydroxylation): Introducing a hydroxyl group creates a new, highly accessible site for Phase II metabolism (e.g., glucuronidation). The liver can rapidly attach a glucuronide moiety to this -OH group, creating a highly polar conjugate that is quickly eliminated. This is reflected in the extremely short microsomal half-life (8 min) and the resulting high clearance and negligible oral bioavailability. This analog would likely be discarded.

  • Analog C (Trifluoromethylation): Replacing the lipophilic tert-butyl group with an electron-withdrawing trifluoromethyl (CF₃) group can have multiple effects. It may slightly increase permeability and often improves metabolic stability compared to an aliphatic group. The result is a well-balanced profile with improved stability and bioavailability over the parent compound, making it a strong candidate for further investigation.

Detailed Experimental Protocols

Trustworthy and reproducible data are the bedrock of drug development. The following are detailed, self-validating protocols for the key in vitro assays described above.

Human Liver Microsomal (HLM) Stability Assay

Purpose: To assess a compound's susceptibility to metabolism by Phase I enzymes, primarily CYPs, providing an estimate of its intrinsic clearance.[7][8]

Methodology:

  • Preparation: Thaw cryopreserved Human Liver Microsomes (HLM) at 37°C and dilute to a final protein concentration of 0.5-1.0 mg/mL in a 100 mM potassium phosphate buffer (pH 7.4).[9][10]

  • Reaction Mixture: Prepare a master mix containing the diluted HLMs and an NADPH-regenerating system (e.g., NADP⁺, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).[5]

  • Initiation: Pre-warm the HLM master mix to 37°C. Initiate the metabolic reaction by adding the test compound (final concentration typically 1 µM) to the mixture.

  • Time Points: At specific time points (e.g., 0, 5, 15, 30, and 60 minutes), withdraw an aliquot of the reaction mixture.[5]

  • Quenching: Immediately stop the reaction by adding the aliquot to a 3-4 fold volume of ice-cold acetonitrile containing an internal standard (a structurally similar, stable compound).[8]

  • Sample Processing: Centrifuge the quenched samples at high speed (e.g., 10,000 x g) for 10 minutes to precipitate the microsomal proteins.[7]

  • Analysis: Analyze the supernatant using a validated LC-MS/MS method to quantify the remaining parent compound at each time point.[8]

  • Data Analysis: Plot the natural log of the percentage of compound remaining versus time. The slope of this line is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).[8]

  • Self-Validation: Run positive control compounds with known metabolic fates (e.g., Verapamil for high clearance, Dextromethorphan for moderate clearance) in parallel to ensure the enzymatic activity of the HLM batch is within the expected range.[8]

G A Prepare HLM & NADPH Regenerating System B Add Test Compound (1µM) to Initiate Reaction at 37°C A->B C Sample at Time Points (0, 5, 15, 30, 60 min) B->C D Quench with Acetonitrile + Internal Standard C->D E Centrifuge to Precipitate Protein D->E F Analyze Supernatant by LC-MS/MS E->F G Calculate t½ and CLint F->G

Caption: Workflow for the Liver Microsomal Stability Assay.

Caco-2 Permeability Assay

Purpose: To assess a compound's potential for intestinal absorption and to identify whether it is a substrate of efflux transporters like P-glycoprotein. The Caco-2 cell line, when grown as a monolayer, mimics the human intestinal epithelium.[4][11]

Methodology:

  • Cell Culture: Seed Caco-2 cells onto semi-permeable filter supports in Transwell® plates and culture for approximately 21 days to allow for differentiation into a confluent, polarized monolayer.[11]

  • Monolayer Integrity Check: Before the experiment, confirm the integrity of the cell monolayer by measuring the Transepithelial Electrical Resistance (TEER).

  • Transport Buffer: Wash the cell monolayers with a transport buffer (e.g., Hanks' Balanced Salt Solution, HBSS) and pre-incubate at 37°C.

  • Compound Addition:

    • A→B (Apical to Basolateral): Add the test compound to the apical (upper) chamber to assess absorption.

    • B→A (Basolateral to Apical): Add the test compound to the basolateral (lower) chamber to assess efflux.

  • Incubation: Incubate the plates at 37°C with gentle shaking for a defined period (e.g., 2 hours).[4]

  • Sampling: At the end of the incubation, take samples from both the donor and receiver chambers.

  • Analysis: Quantify the concentration of the test compound in all samples by LC-MS/MS.

  • Data Analysis: Calculate the apparent permeability coefficient (Papp) for both directions. The efflux ratio (Papp B→A / Papp A→B) is then calculated. An efflux ratio >2 suggests the compound is a substrate for active efflux.[12]

  • Self-Validation: Include control compounds for low permeability (e.g., Atenolol) and high permeability (e.g., Propranolol) to validate the performance of the Caco-2 monolayer.[12]

In Vivo Pharmacokinetic Study in Rats

Purpose: To determine the definitive pharmacokinetic parameters of a lead candidate in a living system, providing crucial data on bioavailability, clearance, and half-life.[6][13]

Methodology:

  • Animal Model: Use adult male Sprague-Dawley rats (typically 3-4 animals per time point or using a sparse sampling design).[13][14]

  • Dosing:

    • Intravenous (IV) Group: Administer the compound (e.g., 1-2 mg/kg) via the tail vein to determine the PK parameters independent of absorption.[13]

    • Oral (PO) Group: Administer the compound (e.g., 5-10 mg/kg) via oral gavage. Animals should be fasted overnight prior to dosing.[13]

  • Blood Sampling: Collect serial blood samples (approx. 100-200 µL) from the tail vein or via cardiac puncture at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).[13]

  • Plasma Preparation: Process the blood samples (e.g., by centrifugation in heparinized tubes) to isolate plasma, which is then stored at -80°C until analysis.

  • Bioanalysis: Quantify the drug concentration in plasma samples using a fully validated LC-MS/MS method, adhering to FDA guidelines for bioanalytical method validation.[15][16] This ensures accuracy, precision, and selectivity.

  • Pharmacokinetic Analysis: Use specialized software (e.g., Phoenix WinNonlin) to perform non-compartmental analysis on the plasma concentration-time data to calculate key PK parameters (Cmax, Tmax, AUC, t½, CL, Vd, and F%).

Conclusion

The comparative pharmacokinetic profiling of this compound analogs is a data-driven, iterative process. By systematically evaluating how structural modifications impact ADME properties through a tiered workflow of in vitro and in vivo experiments, drug development professionals can efficiently identify candidates with the highest probability of clinical success. The causality is clear: subtle changes in chemical structure directly influence metabolic stability and membrane permeability, which in turn govern the ultimate bioavailability and exposure of the drug. This guide provides the foundational framework and validated protocols to navigate this critical path in drug discovery.

References

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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 1-(4-tert-Butylphenyl)piperazine

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the responsible management of chemical waste is not merely a regulatory hurdle but a cornerstone of laboratory safety and environmental stewardship. This guide provides a detailed, step-by-step protocol for the proper disposal of 1-(4-tert-Butylphenyl)piperazine, moving beyond simple compliance to foster a culture of safety and scientific integrity. The procedures outlined herein are grounded in established safety protocols and regulatory standards, ensuring the protection of personnel and the environment.

Understanding the Hazard Profile of this compound

Before delving into disposal procedures, it is crucial to understand the inherent hazards of this compound. According to its Safety Data Sheet (SDS), this compound is classified as:

  • Acute toxicity - Category 3 (Oral and Dermal) : Toxic if swallowed or in contact with skin.[1][2]

  • Skin corrosion - Sub-category 1B : Causes severe skin burns and eye damage.[1][2]

These classifications from the Globally Harmonized System (GHS) underscore the necessity for stringent safety measures during handling and disposal.[2] The primary hazards are its corrosivity and toxicity, which dictate the required personal protective equipment (PPE), spill response, and ultimate disposal pathway.

Core Principles of Chemical Waste Management

The disposal of any hazardous chemical, including this compound, is governed by a hierarchy of controls and regulatory frameworks established by bodies such as the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).[3][4][5][6] The foundational principles include:

  • Waste Determination : Correctly identifying waste as hazardous.[7]

  • Segregation : Keeping incompatible chemicals separate to prevent dangerous reactions.[8][9]

  • Containment : Using appropriate, labeled, and sealed containers.[3][9]

  • Documentation : Maintaining accurate records of waste generation and disposal.[10]

  • Licensed Disposal : Utilizing a certified hazardous waste disposal company for final treatment.[7]

Step-by-Step Disposal Protocol for this compound

This protocol is designed for laboratory settings and should be executed by trained personnel.

Step 1: Immediate Personal Protective Equipment (PPE) and Engineering Controls

Given the corrosive and toxic nature of this compound, a comprehensive approach to exposure prevention is mandatory.

Required PPE:

  • Gloves : Chemical-resistant gloves (e.g., nitrile, neoprene). Always double-glove.

  • Eye Protection : Chemical splash goggles and a face shield.

  • Body Protection : A chemically resistant lab coat or apron.

  • Respiratory Protection : If there is a risk of generating dust or aerosols, use a NIOSH-approved respirator with an appropriate cartridge.

Engineering Controls:

  • All handling and preparation for disposal should be conducted within a certified chemical fume hood to minimize inhalation exposure.[8]

Step 2: Waste Collection and Segregation

Proper segregation at the point of generation is critical to prevent accidental and hazardous chemical reactions.

  • Designate a Waste Container :

    • Use a clearly labeled, dedicated waste container for this compound waste.

    • The container must be made of a compatible material (e.g., high-density polyethylene - HDPE) and have a secure, leak-proof lid.[3][9]

    • Never use metal containers, as the alkaline nature of piperazine derivatives can be corrosive to some metals.[11]

  • Labeling :

    • The waste container must be labeled with the words "Hazardous Waste".[8]

    • The label must clearly state the full chemical name: "this compound". Avoid abbreviations or chemical formulas.[8][9]

    • Indicate the associated hazards: "Toxic" and "Corrosive".[8]

    • Include the accumulation start date (the date the first drop of waste enters the container).

  • Segregation :

    • Store the this compound waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[8]

    • Ensure the container is physically separated from incompatible materials, particularly strong oxidizing agents and acids, to prevent exothermic or violent reactions.[8][11] Use secondary containment bins to mitigate spills.[9]

Step 3: Managing Spills and Contaminated Materials

In the event of a spill, immediate and appropriate action is required.

  • Small Spills (in a fume hood) :

    • Wearing appropriate PPE, absorb the spill with a chemical absorbent material (e.g., vermiculite or sand). Do not use combustible materials like paper towels.

    • Carefully scoop the absorbed material into the designated hazardous waste container.

    • Decontaminate the spill area with a suitable solvent (e.g., isopropanol), followed by soap and water. Collect all cleaning materials as hazardous waste.

  • Contaminated Materials :

    • Any materials that come into contact with this compound, such as pipette tips, weigh boats, and contaminated PPE, must be disposed of as hazardous waste in the same designated container.

Step 4: Final Disposal Pathway

The ultimate disposal of this compound must be handled by a licensed hazardous waste disposal facility. Direct disposal via sewer systems or regular trash is strictly prohibited.[3][9]

  • Neutralization (Not Recommended for On-site) : While piperazine derivatives are basic and can be neutralized with acid, this process is exothermic and can generate hazardous fumes.[11] On-site neutralization by laboratory personnel is not recommended without specific training and a detailed, validated protocol.

  • Incineration (Preferred Method) :

    • The most common and effective disposal method for this type of organic chemical waste is high-temperature incineration by a licensed facility.[12]

    • Incineration at high temperatures breaks down the organic molecules into less harmful components like carbon dioxide and water.[13]

    • As this compound contains nitrogen, its incineration can produce nitrogen oxides (NOx), which are atmospheric pollutants.[13][14] Professional disposal facilities are equipped with flue-gas treatment systems (scrubbers) to mitigate the release of NOx and other harmful byproducts.[13][15]

  • Arranging for Pickup :

    • Once the waste container is full or has been in accumulation for the maximum allowed time (typically up to one year for partially filled containers in an SAA), arrange for a pickup with your institution's Environmental Health and Safety (EHS) office or a contracted hazardous waste disposal company.[8]

    • Ensure all paperwork, including the hazardous waste manifest, is completed accurately.[10][16]

Decision Workflow for Disposal

The following diagram illustrates the decision-making process for the safe disposal of this compound.

DisposalWorkflow Disposal Decision Workflow for this compound start Start: Generation of This compound Waste ppe Step 1: Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe fume_hood Work Inside a Chemical Fume Hood ppe->fume_hood container Step 2: Select a Compatible and Labeled Waste Container fume_hood->container segregate Segregate from Incompatible Chemicals (Acids, Oxidizers) container->segregate spill_check Is there a spill? segregate->spill_check spill_procedure Step 3: Follow Spill Cleanup Protocol spill_check->spill_procedure Yes no_spill Place Waste and Contaminated Items in Container spill_check->no_spill No collect_waste Collect Spill Residue and Contaminated Materials in Container spill_procedure->collect_waste store_saa Store Container in Satellite Accumulation Area (SAA) collect_waste->store_saa no_spill->store_saa full_check Is container full or accumulation time limit reached? store_saa->full_check full_check->store_saa No contact_ehs Step 4: Contact EHS for Waste Pickup full_check->contact_ehs Yes manifest Complete Hazardous Waste Manifest contact_ehs->manifest end End: Licensed Disposal (High-Temperature Incineration) manifest->end

Sources

A Senior Scientist's Guide to Personal Protective Equipment for Handling 1-(4-tert-Butylphenyl)piperazine

Author: BenchChem Technical Support Team. Date: January 2026

This document provides essential safety protocols for the handling, use, and disposal of 1-(4-tert-Butylphenyl)piperazine (CAS No. 68104-61-0). As a research chemical with a significant hazard profile, adherence to these guidelines is mandatory to ensure personnel safety and operational integrity. Our approach is built on a foundation of rigorous risk assessment and field-proven laboratory practices, moving beyond simple compliance to create a self-validating system of safety.

Hazard Profile Analysis: Understanding the "Why"

This compound is not a benign substance; its hazardous properties necessitate a comprehensive and non-negotiable safety protocol. The Globally Harmonized System (GHS) classifications, derived from authoritative sources like PubChem and supplier Safety Data Sheets (SDS), dictate the specific protective measures required.[1][2]

Table 1: GHS Hazard Classification for this compound

Hazard ClassCategoryHazard StatementPractical Implication in the Lab
Acute Toxicity, OralCategory 3H301: Toxic if swallowedAccidental ingestion of even a small amount could be highly toxic or fatal. Eating, drinking, or applying cosmetics in the lab is strictly forbidden.[2][3]
Acute Toxicity, DermalCategory 3H311: Toxic in contact with skinThe compound can be absorbed through the skin in toxic amounts. Unprotected skin contact must be prevented at all times.[2]
Skin CorrosionSub-category 1BH314: Causes severe skin burns and eye damageDirect contact will cause immediate and severe chemical burns to the skin and can result in permanent eye damage.[1][2]

These classifications are the causal basis for the stringent PPE and handling protocols that follow. The risk is not merely irritation, but severe, irreversible damage and systemic toxicity.

The Hierarchy of Controls: Your First Line of Defense

Personal Protective Equipment is the final barrier between you and the chemical hazard. Before any handling occurs, engineering and administrative controls must be in place and verified.

  • Engineering Controls: All handling of this compound, including weighing, transfers, and preparation of solutions, must be conducted within a certified and properly functioning chemical fume hood.[4][5] This is critical to prevent the inhalation of dusts or aerosols, which is a primary route of exposure.[6]

  • Administrative Controls: Access to areas where this compound is stored or handled should be restricted to trained personnel. The work area must be clearly demarcated, and the Safety Data Sheet (SDS) must be immediately accessible.[3]

Mandatory Personal Protective Equipment (PPE) Protocol

The selection of PPE is directly dictated by the compound's toxicity and corrosivity. A multi-layered approach is required to protect all potential routes of exposure.

Eye and Face Protection

Due to its classification as a corrosive substance capable of causing severe eye damage, standard safety glasses are insufficient.

  • Primary Protection: Wear chemical splash goggles that conform to ANSI Z87.1 or European Standard EN166.[7]

  • Secondary Protection: When handling larger quantities (>1g) or performing any liquid transfer where splashing is possible, a full-face shield must be worn over the chemical splash goggles.[4]

Skin and Body Protection

Given the dual threat of dermal toxicity and severe skin burns, robust skin and body protection is paramount.

  • Hand Protection: Wear chemical-resistant gloves at all times. Double-gloving is recommended.

    • Recommended Material: Nitrile rubber (minimum thickness >0.11 mm) is suitable for incidental contact.[8] Always check the manufacturer's compatibility chart for breakthrough times.

    • Procedure: Inspect gloves for any signs of degradation or puncture before each use.[9] After handling, remove gloves using a technique that avoids touching the outer surface and dispose of them as hazardous waste. Wash hands thoroughly with soap and water immediately after.[6]

  • Body Protection:

    • A chemical-resistant laboratory coat, fully buttoned, is mandatory.[5]

    • For procedures involving larger quantities or a higher risk of splashing, a chemically resistant apron (e.g., PVC) should be worn over the lab coat.[10]

    • Full-length pants and fully enclosed, chemical-resistant shoes are required. Shorts, skirts, sandals, or perforated shoes are strictly prohibited.[4]

Respiratory Protection

When all work is conducted within a certified chemical fume hood, respiratory protection is typically not required. However, it becomes mandatory under specific circumstances.

  • Contingency Use: In the event of a fume hood failure or a significant spill outside of containment, a NIOSH-approved respirator is necessary. The specific cartridge type should be selected based on the form of the chemical (e.g., a particulate filter for dusts or an organic vapor cartridge for solutions).[7][11] All personnel who may need to use a respirator must be fit-tested and properly trained.

PPE_Selection_Workflow Figure 1: PPE Selection Workflow cluster_prep Preparation & Risk Assessment cluster_ppe PPE Selection start Task: Handle This compound check_hood Is a certified chemical fume hood available and functional? start->check_hood stop STOP. Do Not Proceed. check_hood->stop No base_ppe Mandatory Base PPE: - Double Nitrile Gloves - Chemical Splash Goggles - Closed Lab Coat - Full Pants & Closed Shoes check_hood->base_ppe Yes task_type What is the task? base_ppe->task_type weighing Weighing Solid (<1g) or Routine Handling task_type->weighing liquid_transfer Liquid Transfer or Handling >1g task_type->liquid_transfer spill_response Spill Cleanup or Ventilation Failure task_type->spill_response add_faceshield ADD Face Shield liquid_transfer->add_faceshield add_respirator ADD Respirator (Fit-Tested) spill_response->add_respirator

Caption: Figure 1: A decision workflow for selecting the appropriate level of PPE.

Procedural Guidance: Operations and Emergency Plans

Step-by-Step PPE Donning and Doffing Sequence

To prevent cross-contamination, this sequence must be followed precisely.

Donning (Putting On):

  • Put on lab coat and ensure it is fully buttoned.

  • Put on chemical splash goggles.

  • Put on face shield (if required).

  • Wash and dry hands thoroughly.

  • Put on the first pair of nitrile gloves.

  • Put on the second pair of nitrile gloves, ensuring the cuffs go over the sleeves of the lab coat.

Doffing (Taking Off):

  • Remove the outer pair of gloves without touching the outside surface with your bare hand. Dispose of immediately.

  • Remove the lab coat by rolling it outwards, keeping the contaminated surface away from your body.

  • Remove the face shield (if used).

  • Remove the inner pair of gloves using the same technique as the first. Dispose of immediately.

  • Remove safety goggles.

  • IMMEDIATELY wash hands and forearms thoroughly with soap and water.[6]

Spill Management

In the event of a spill, immediate and correct action is critical.

  • ALERT: Alert personnel in the immediate area and evacuate if necessary.

  • ASSESS: If the spill is large, involves a fire, or you feel unwell, pull the fire alarm and evacuate. Contact emergency services.

  • CONTAIN: For small, manageable spills, and only if you are trained and properly equipped, prevent the spill from spreading using a chemical spill kit with appropriate absorbent material (e.g., vermiculite or sand).[10] Do not use combustible materials.

  • PROTECT: Don additional PPE, including a respirator if necessary, before approaching the spill.

  • CLEAN: Collect the absorbed material using non-sparking tools and place it into a labeled, sealed container for hazardous waste disposal.[1]

  • DECONTAMINATE: Clean the spill area thoroughly. Launder all contaminated clothing before reuse.[10]

Spill_Response_Plan Figure 2: Spill Response Decision Tree spill Spill Occurs alert Alert others in the area spill->alert assess Assess Spill Size & Immediate Danger alert->assess small_spill Small & Manageable assess->small_spill No large_spill Large, Fire, or Injury assess->large_spill Yes evacuate EVACUATE AREA Call Emergency Services ppe_check Are you trained and is correct PPE available (incl. respirator)? small_spill->ppe_check large_spill->evacuate ppe_check->evacuate No contain Contain spill with appropriate absorbent ppe_check->contain Yes cleanup Collect waste into labeled container contain->cleanup decontaminate Decontaminate area and affected equipment cleanup->decontaminate report Report incident to supervisor decontaminate->report

Caption: Figure 2: A decision tree for immediate actions following a spill.

Decontamination and Disposal Plan

Safe handling does not end when the experiment is complete. Proper disposal is a critical final step.

  • Work Surfaces: All work surfaces must be wiped down and decontaminated after use.

  • Equipment: Any non-disposable equipment (glassware, spatulas) must be decontaminated thoroughly before being removed from the fume hood.

  • Waste Disposal:

    • All solid waste, including contaminated gloves, absorbent materials, and empty containers, must be placed in a clearly labeled, sealed hazardous waste container.

    • Liquid waste containing the compound must be collected in a compatible, sealed, and labeled hazardous waste container.

    • Never dispose of this compound down the drain.[12]

    • All disposal must follow local, state, and federal regulations. Consult your institution's Environmental Health & Safety (EHS) department for specific procedures.[1]

Lifecycle_Safety_Diagram Figure 3: Chemical Handling Lifecycle cluster_0 Procurement & Storage cluster_1 Active Use (In Fume Hood) cluster_2 Decontamination & Disposal receiving Receiving: Verify container integrity storage Storage: Cool, dry, ventilated. Container sealed. receiving->storage handling Handling: Mandatory PPE (Fig. 1) storage->handling experiment Experiment: Use non-sparking tools. Avoid aerosol generation. handling->experiment decon Decontamination: Clean all surfaces and equipment. experiment->decon disposal Disposal: Segregate waste. Use labeled, sealed containers. decon->disposal

Caption: Figure 3: Key safety checkpoints from chemical receipt to final disposal.

By internalizing the hazards and adhering strictly to these operational and safety plans, you can handle this compound with the high degree of caution it demands, ensuring a safe and productive research environment.

References

  • This compound - Safety Data Sheet. ChemicalBook.

  • This compound | C14H22N2 | CID 781722. PubChem, National Center for Biotechnology Information.

  • 1,4-Di-tert-butyl piperazine-1,4-dicarboxylate - Safety Data Sheet. AK Scientific, Inc.

  • Piperazine - Material Safety Data Sheet. Santa Cruz Biotechnology.

  • PIPERAZINE (ANHYDROUS) (FOR SYNTHESIS) - Safety Data Sheet. Suvchem Laboratory Chemicals.

  • PIPERAZINE DIHYDROCHLORIDE - Chemical Safety Data Sheet. ChemicalBook.

  • Safety Data Sheet: Piperazine-1,4-dipropanesulphonic acid. Carl ROTH.

  • Piperazine - SAFETY DATA SHEET. Sigma-Aldrich.

  • Piperazine Anhydrous - SAFETY DATA SHEET. TCI Chemicals.

  • PIPERAZINE ANHYDROUS - MATERIAL SAFETY DATA SHEET. CDH Fine Chemical.

  • tert-Butyl 4-(4-(hydroxymethyl)phenyl)piperazine-1-carboxylate - Safety Data Sheet. MedChemExpress.

  • Piperazine, anhydrous - SAFETY DATA SHEET. Thermo Fisher Scientific.

  • Piperazine - SAFETY DATA SHEET. Fisher Scientific.

  • Rules for the Safe Handling of Chemicals in the Laboratory. Utah State University.

  • Laboratory Safety Guide. University of New England.

  • Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Center for Biotechnology Information (NCBI), National Institutes of Health.

  • Life-Changing Safety Tips for Handling Laboratory Chemicals. Actylis Lab Solutions.

  • Laboratory Safety Manual - Chapter 06: Safe Handling of Chemicals. University of North Carolina at Chapel Hill.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.